Product packaging for Dehydroalanine(Cat. No.:CAS No. 28453-71-6)

Dehydroalanine

Cat. No.: B10760469
CAS No.: 28453-71-6
M. Wt: 87.08 g/mol
InChI Key: UQBOJOOOTLPNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dehydroalanine (DHA) is a versatile and highly reactive dehydroamino acid that serves as a critical intermediate and building block in chemical biology and proteomics research. Its defining feature is an α,β-unsaturated double bond, which confers potent electrophilicity, allowing it to act as a Michael acceptor. This reactivity makes DHA an invaluable tool for site-specific protein and peptide modification. Researchers utilize this compound to introduce a wide array of biochemical probes, including fluorescent tags, biotin for affinity purification, and post-translational modifications (PTMs) via nucleophilic addition. Its significance extends to studying the mechanism of action of lantibiotic antibiotics, where it is a natural constituent, and for generating phosphomimetics by covalent addition of thiols to create phosphothiol-amino acid analogues. Furthermore, DHA is a key metabolite in the biosynthesis of several other amino acids and is a product of cysteine and serine residue degradation under oxidative stress. Our high-purity this compound is essential for advancing studies in enzyme mechanism elucidation, protein engineering, bioconjugation, and the development of novel therapeutic biologics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO2 B10760469 Dehydroalanine CAS No. 28453-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBOJOOOTLPNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173131
Record name Dehydroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Aminoacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1948-56-7, 28453-71-6
Record name Dehydroalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Didehydroalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dehydroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RA387EKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Aminoacrylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dehydroalanine: A Comprehensive Technical Guide to its Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is a non-proteinogenic α,β-unsaturated amino acid that plays a significant role in both biological systems and synthetic chemistry.[1] Although it does not exist in its free form, Dha is found naturally as a residue in various peptides of microbial origin, including antimicrobial peptides like nisin, lantibiotics, and microcystins.[1] Its unique electrophilic character, arising from the α,β-unsaturated carbonyl group, makes it a versatile tool for protein modification, peptide engineering, and drug development. This guide provides an in-depth overview of the chemical properties of this compound, including its reactivity, stability, and spectroscopic characteristics, along with detailed experimental protocols and its relevance in biological pathways.

Chemical Properties of this compound

This compound's chemical behavior is dominated by the electrophilicity of its α,β-unsaturated system, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical biology and drug development.

Reactivity and Stability

Free this compound is unstable and readily hydrolyzes to pyruvate (B1213749) and ammonia.[1] However, when incorporated into a peptide backbone (N-acylated derivatives), the this compound residue is significantly more stable.[1]

The primary mode of reactivity for this compound is the Michael-type conjugate addition . A wide range of nucleophiles can react with the β-carbon of the Dha residue, leading to the formation of various amino acid derivatives. This reaction is a powerful tool for the site-specific modification of peptides and proteins.[2]

Common Nucleophiles for Michael Addition to this compound:

  • Thiols: Cysteine residues, glutathione, and other thiol-containing small molecules readily add to this compound to form thioether linkages, such as lanthionine (B1674491) and lysinoalanine.[1] This reaction is fundamental to the biosynthesis of lantibiotic peptides.

  • Amines: The primary and secondary amines of lysine (B10760008) residues and other amino-containing compounds can add to this compound, forming cross-linked proteins.

  • Phosphines: Water-soluble phosphines have been shown to react cleanly and rapidly with this compound in a peptide context.[3]

  • Sulfinic Acids: This novel bioconjugation reaction leads to the rapid formation of sulfone linkages in a chemoselective manner.

The rate of Michael addition to this compound amides is remarkably accelerated in water, which is advantageous for biocompatible labeling applications.[4][5]

This compound residues can also undergo palladium-mediated cross-coupling reactions, allowing for the introduction of aryl groups.[6]

Quantitative Physicochemical Data

While comprehensive quantitative data for this compound is dispersed across the literature, the following table summarizes key available parameters.

PropertyValueNotes and References
Molecular Formula C₃H₅NO₂[7]
Molar Mass 87.08 g/mol [7]
UV-Vis Absorption (λmax) ~220 nmFor poly(this compound) in HFIP.[8]
1H NMR Chemical Shifts (in peptides) Vinyl protons: ~5.5-6.7 ppmHighly dependent on the peptide sequence and solvent. For example, in nisin, Dha-5 vinyl protons appear at 5.47 and 5.59 ppm, and Dha-33 at 5.77 ppm.[9]
IR Absorption (N-H stretch in poly(Dha)) 3369 and 3259 cm⁻¹Indicative of different hydrogen bonding patterns.[8][10]
Reaction Kinetics (Phosphine Addition) Pseudo-first order rate constant: 0.126 min⁻¹For the addition of a phosphine (B1218219) nucleophile to a Dha-containing peptide at 1 mM.[3]

Experimental Protocols

Synthesis of this compound-Containing Peptides via Oxidative Elimination of Phenylselenocysteine (B1259780)

This method is a widely used and robust strategy for the site-specific incorporation of this compound into peptides.[11][12][13]

Materials:

  • Fmoc-L-Ser(tBu)-OH

  • Diphenyl diselenide (PhSe)₂

  • Sodium borohydride (B1222165) (NaBH₄)

  • Fmoc-protected amino acids for solid-phase peptide synthesis (SPPS)

  • Rink Amide resin

  • Piperidine solution (20% in DMF)

  • HBTU/HOBt or other suitable coupling reagents

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂)

  • HPLC for purification and analysis

Procedure:

  • Synthesis of Fmoc-L-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH): This precursor is synthesized in a multi-step process from Fmoc-L-Ser(tBu)-OH. A key step involves the ring-opening of a β-lactone intermediate with sodium phenylselenide, which is generated in situ from diphenyl diselenide and a reducing agent like sodium borohydride.[13]

  • Solid-Phase Peptide Synthesis (SPPS): The desired peptide is assembled on a solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS protocols. Fmoc-Sec(Ph)-OH is incorporated at the desired position using standard coupling conditions.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and all protecting groups are removed using a TFA cleavage cocktail. The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

  • Oxidative Elimination: The purified phenylselenocysteine-containing peptide is dissolved in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7). An oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), is added to the solution.[12][14] The reaction is typically stirred at room temperature and monitored by HPLC until the conversion to the this compound-containing peptide is complete.

  • Purification: The final this compound-containing peptide is purified by reverse-phase HPLC.

Michael Addition of a Thiol to a this compound-Containing Peptide

This protocol describes a general procedure for the modification of a this compound residue with a thiol-containing molecule.[15]

Materials:

  • This compound-containing peptide

  • Thiol-containing molecule (e.g., cysteine, glutathione, or a synthetic thiol)

  • Aqueous buffer (e.g., phosphate buffer, pH 7-8)

  • HPLC for purification and analysis

Procedure:

  • Reaction Setup: The this compound-containing peptide is dissolved in the aqueous buffer.

  • Addition of Thiol: An excess of the thiol-containing molecule is added to the peptide solution. The reaction is typically performed at room temperature.

  • Reaction Monitoring: The progress of the Michael addition is monitored by HPLC or mass spectrometry. The reaction time can vary from minutes to hours depending on the reactivity of the thiol and the peptide sequence.

  • Purification: Once the reaction is complete, the modified peptide is purified by reverse-phase HPLC to remove the excess thiol and any unreacted starting material.

Visualizing this compound Chemistry: Workflows and Pathways

Synthesis of this compound-Containing Peptides

G cluster_0 Solid-Phase Peptide Synthesis cluster_1 Cleavage and Deprotection cluster_2 Oxidative Elimination Fmoc-Sec(Ph)-OH Fmoc-Sec(Ph)-OH SPPS SPPS Fmoc-Sec(Ph)-OH->SPPS Resin-Bound Peptide Resin-Bound Peptide SPPS->Resin-Bound Peptide TFA Cleavage TFA Cleavage Resin-Bound Peptide->TFA Cleavage Crude Sec-Peptide Crude Sec-Peptide TFA Cleavage->Crude Sec-Peptide Oxidation (NaIO4 or H2O2) Oxidation (NaIO4 or H2O2) Crude Sec-Peptide->Oxidation (NaIO4 or H2O2) Dha-Peptide Dha-Peptide Oxidation (NaIO4 or H2O2)->Dha-Peptide

Caption: Workflow for the synthesis of a this compound-containing peptide.

Reactivity of this compound: Michael Addition

G cluster_nucleophiles Nucleophiles cluster_products Modified Peptides Dha-Peptide Dha-Peptide Thiol (R-SH) Thiol (R-SH) Dha-Peptide->Thiol (R-SH) Michael Addition Amine (R-NH2) Amine (R-NH2) Dha-Peptide->Amine (R-NH2) Michael Addition Phosphine (R3P) Phosphine (R3P) Dha-Peptide->Phosphine (R3P) Michael Addition Thioether Adduct Thioether Adduct Thiol (R-SH)->Thioether Adduct Amine Adduct Amine Adduct Amine (R-NH2)->Amine Adduct Phosphonium Adduct Phosphonium Adduct Phosphine (R3P)->Phosphonium Adduct

Caption: Michael addition reactivity of this compound with various nucleophiles.

Biological Formation and Consequence of this compound

G cluster_precursors Precursor Residues in Proteins cluster_formation Formation of this compound cluster_consequences Biological Consequences Serine Serine Dehydration Dehydration Serine->Dehydration Cysteine Cysteine Elimination of H2S Elimination of H2S Cysteine->Elimination of H2S Phosphoserine Phosphoserine β-elimination of Phosphate β-elimination of Phosphate Phosphoserine->β-elimination of Phosphate Dha in Protein Dha in Protein Dehydration->Dha in Protein Elimination of H2S->Dha in Protein β-elimination of Phosphate->Dha in Protein Protein Crosslinking (e.g., with Lysine) Protein Crosslinking (e.g., with Lysine) Dha in Protein->Protein Crosslinking (e.g., with Lysine) Lanthionine Formation (with Cysteine) Lanthionine Formation (with Cysteine) Dha in Protein->Lanthionine Formation (with Cysteine) Dysregulation of Signaling (e.g., MAP Kinase inactivation) Dysregulation of Signaling (e.g., MAP Kinase inactivation) Dha in Protein->Dysregulation of Signaling (e.g., MAP Kinase inactivation)

Caption: Biological formation and consequences of this compound residues in proteins.

Conclusion

This compound is a chemically versatile and biologically significant amino acid residue. Its electrophilic nature allows for a wide range of site-specific modifications of peptides and proteins, making it an invaluable tool for researchers in chemistry, biology, and medicine. The ability to introduce this compound into peptides synthetically has opened up new avenues for creating novel bioconjugates, probing biological processes, and developing new therapeutic agents. As our understanding of the chemistry and biology of this compound continues to grow, so too will its applications in science and technology.

References

The Natural Occurrence of Dehydroalanine in Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of dehydroalanine (B155165) (Dha), a non-proteinogenic amino acid, in proteins. It delves into its formation, biological significance, and the analytical methodologies used for its detection and characterization. This document is intended to serve as a valuable resource for researchers in the fields of proteomics, drug development, and molecular biology.

Introduction to this compound

This compound (Dha) is an α,β-unsaturated amino acid residue found in proteins.[1] Unlike the 20 common proteinogenic amino acids, Dha is not incorporated into proteins during translation. Instead, it is formed through post-translational modification (PTM) of serine or cysteine residues.[1][2] This modification can be a result of enzymatic processes or spontaneous degradation associated with protein aging.[3][4]

The presence of a double bond in its side chain makes Dha a highly reactive electrophile.[2] This reactivity allows it to form covalent cross-links with nucleophilic residues such as lysine (B10760008) and cysteine, leading to the formation of lysinoalanine and lanthionine (B1674491) bridges, respectively.[2][5] These cross-links can significantly alter protein structure and function. Dha is a key component of various microbial peptides, including the well-known antibiotic nisin, and has also been identified in eukaryotic proteins, such as human serum albumin.[1][6]

Natural Occurrence and Quantitative Data

The presence of this compound has been documented in a range of proteins from various organisms. Its abundance can vary depending on the protein, its age, and the physiological or pathological state of the organism.

Microbial Peptides: Lantibiotics

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides produced by bacteria, many of which exhibit potent antimicrobial activity. A defining feature of lantibiotics is the presence of lanthionine and methyllanthionine residues, which are formed through the reaction of cysteine with this compound and dehydrobutyrine (Dhb), respectively.

Nisin , a widely studied lantibiotic produced by Lactococcus lactis, contains two this compound residues and one dehydrobutyrine residue.[1][7] Site-directed mutagenesis studies have been instrumental in identifying the specific serine and threonine residues that are dehydrated to form these dehydroamino acids.[7][8]

Eukaryotic Proteins

This compound is not limited to microbial sources and has been identified in several eukaryotic proteins. Its formation in these proteins is often associated with aging and oxidative stress.

Human Serum Albumin (HSA) : Dha has been identified as a common post-translational modification in human serum albumin.[6] Specifically, the cysteine residue at position 487 (Cys487) can be converted to this compound.[6][9]

Human Lens Proteins : A quantitative proteomic study of human lens proteins revealed the presence of both this compound (Dha) and dehydrobutyrine (Dhb). The abundance of these modifications was found to increase with age and in cataractous lenses, suggesting a role in age-related protein aggregation and cataract formation.[6][10][11]

ProteinModification Site(s)Organism/TissueQuantitative Data/ObservationsReference(s)
NisinSer5 -> Dha, Ser33 -> DhaLactococcus lactisTwo Dha residues are essential for full antimicrobial activity.[1][7][8]
Human Serum AlbuminCys487 -> DhaHuman PlasmaIdentified in both healthy individuals and critically ill patients.[6][9]
αA-crystallinMultiple Ser/Cys sitesHuman LensIncreased abundance of Dha/Dhb in aged and cataractous lenses.[6][10][11]
αB-crystallinMultiple Ser/Cys sitesHuman LensIncreased abundance of Dha/Dhb in aged and cataractous lenses.[6][10][11]
β-crystallinsMultiple Ser/Cys sitesHuman LensIncreased abundance of Dha/Dhb in aged and cataractous lenses.[6][10][11]
γ-crystallinsMultiple Ser/Cys sitesHuman LensIncreased abundance of Dha/Dhb in aged and cataractous lenses.[6][10][11]
HIV-1 Capsid and Matrix ProteinsMultiple Ser/Thr/Cys sitesHIV-1 VirionsNovel PTMs discovered, suggesting a role in viral maturation.[12][13]

Biological Significance and Signaling Pathways

The formation of this compound in proteins is not merely a random event; it plays a significant role in various biological processes, from antimicrobial activity to the regulation of cellular signaling.

Protein Cross-linking and Aging

The electrophilic nature of Dha makes it a key player in the formation of intra- and intermolecular protein cross-links.[5] In long-lived proteins, such as those in the human lens, the accumulation of Dha and subsequent cross-linking can lead to protein aggregation, which is a hallmark of aging and age-related diseases like cataracts.[3][6][7][14] The formation of Dha from phosphoserine and phosphothreonine residues represents a pathway for spontaneous protein degradation.[3][14]

Protein_Crosslinking_Pathway cluster_precursors Precursors cluster_reactive Reactive Intermediate cluster_nucleophiles Nucleophiles Ser_P Phosphoserine/ Phosphothreonine Dha This compound (Dha)/ Dehydrobutyrine (Dhb) Ser_P->Dha β-elimination (spontaneous/enzymatic) Cys Cysteine Cys->Dha Elimination of H2S Crosslinked_Protein Cross-linked Protein (Lysinoalanine/ Lanthionine) Dha->Crosslinked_Protein Michael Addition Lys Lysine Lys->Crosslinked_Protein Cys2 Cysteine Cys2->Crosslinked_Protein MAPK_Inactivation_Pathway MAPK_P Active MAPK (Phosphorylated) MAPK_Dhb Inactive MAPK (Dhb-modified) Immune_Response Host Immune Response MAPK_P->Immune_Response Activates Bacterial_Effector Bacterial Effector (e.g., OspF, SpvC) Bacterial_Effector->MAPK_P β-elimination of phosphate Bacterial_Effector->MAPK_Dhb Forms MAPK_Dhb->Immune_Response Inhibits Dha_Inhibitor Dha-containing Peptide Inhibitor Dha_Inhibitor->Bacterial_Effector Covalently inhibits Dha_Proteomics_Workflow Sample_Prep 1. Sample Preparation (Protein Extraction, Fractionation) Reduction_Alkylation 2. Reduction and Alkylation Sample_Prep->Reduction_Alkylation Digestion 3. Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion LC_MSMS 4. LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis 5. Database Search and PTM Analysis LC_MSMS->Data_Analysis Quantification 6. Relative Quantification of Dha-peptides Data_Analysis->Quantification

References

Dehydroalanine Residue: A Comprehensive Technical Guide on Structure and Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the unique structural characteristics and versatile reactivity of the dehydroalanine (B155165) (Dha) residue, this guide serves as a critical resource for researchers, scientists, and professionals engaged in drug development. From its fundamental chemical properties to its role in complex biological pathways and its burgeoning applications in therapeutic design, this document provides a thorough technical overview, complete with detailed experimental methodologies and quantitative data analysis.

Structure of the this compound Residue

This compound (Dha), with the chemical formula C₃H₅NO₂, is an α,β-unsaturated non-proteinogenic amino acid.[1] Unlike the 20 common proteinogenic amino acids, Dha is not directly encoded in the genetic code but is instead formed post-translationally from serine or cysteine residues within a peptide or protein.[2][3] This post-translational modification involves the enzymatic elimination of water from serine or hydrogen sulfide (B99878) from cysteine, respectively.[3]

The presence of a double bond between the α- and β-carbons (Cα=Cβ) confers a planar conformation upon the Dha residue.[4][5] This planarity significantly influences the local peptide backbone structure, often inducing specific secondary structures like inverse γ-turns in the preceding residue.[6]

Physicochemical Properties
PropertyValueReference
IUPAC Name 2-aminoprop-2-enoic acid[1]
Molecular Formula C₃H₅NO₂[1]
Molar Mass 87.08 g/mol [2]
CAS Number 1948-56-7[1]
Bond Parameters

Crystallographic studies of peptides containing Dha have provided insights into its precise bond angles and lengths. The α,β-unsaturation and steric hindrance result in some unusual bond angles compared to saturated amino acids.

Bond AngleValue (°)Reference
Cα-Cβ-N~120
Cα-C-O~120
N-Cα-C~110

Note: Exact values can vary depending on the specific peptide context and crystal packing forces.

Reactivity of the this compound Residue

The defining feature of this compound's reactivity is its electrophilic nature, stemming from the electron-withdrawing effect of the adjacent carbonyl group on the α,β-double bond. This makes the β-carbon susceptible to nucleophilic attack, primarily through a Michael-type addition reaction.

Michael Addition Reactions

Dha readily reacts with various biological nucleophiles, most notably the thiol group of cysteine and the ε-amino group of lysine (B10760008). These reactions are fundamental to the formation of important cross-links in proteins and peptides.

The Michael addition of the thiol side chain of a cysteine residue to the double bond of a Dha residue results in the formation of a lanthionine (B1674491) bridge. This thioether cross-link is a hallmark of a class of antimicrobial peptides known as lantibiotics.[7] The formation of lanthionine can occur both intramolecularly, leading to cyclic structures, and intermolecularly.

dot

Lanthionine_Formation cluster_reactants Reactants cluster_product Product Dha This compound Residue (Electrophile) Lan Lanthionine Bridge (Thioether Cross-link) Dha->Lan Michael Addition Cys Cysteine Residue (Nucleophile) Cys->Lan

Caption: Michael addition of a cysteine thiol to a this compound residue.

Similarly, the ε-amino group of a lysine residue can act as a nucleophile, attacking the β-carbon of Dha to form a lysinoalanine cross-link.[2][4] This reaction is often observed in food proteins that have been subjected to high temperatures and alkaline conditions.[8]

dot

Lysinoalanine_Formation cluster_reactants Reactants cluster_product Product Dha This compound Residue (Electrophile) Lal Lysinoalanine Cross-link Dha->Lal Michael Addition Lys Lysine Residue (Nucleophile) Lys->Lal

Caption: Michael addition of a lysine ε-amino group to a this compound residue.

Quantitative Reactivity Data

The rate of Michael addition to Dha is influenced by the nucleophilicity of the attacking species and the reaction conditions. While comprehensive kinetic data is still an area of active research, some studies have provided valuable quantitative insights.

NucleophileReaction ConditionsRate Constant / YieldReference
Tris(2-carboxyethyl)phosphine (TCEP)pH 8.0Pseudo-first-order rate constant: 0.126 min⁻¹[9][10]
BenzylamineWater91% yield in 15 hours[11]
BenzylamineMethanol77% yield in 120 hours[11]

Note: These values are context-dependent and can vary with the specific peptide sequence and reaction environment.

Experimental Protocols

Synthesis of this compound-Containing Peptides

Several methods have been developed for the site-specific incorporation of Dha into peptides.

This method involves the incorporation of the unnatural amino acid Fmoc-Se-phenylselenocysteine into the peptide chain using standard solid-phase peptide synthesis (SPPS), followed by oxidative elimination.

Protocol:

  • SPPS: Incorporate Fmoc-Sec(Ph)-OH into the desired position of the peptide sequence using standard Fmoc-based SPPS protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the Sec(Ph)-containing peptide by reverse-phase HPLC.

  • Oxidative Elimination: Dissolve the purified peptide in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). Add a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), in slight excess.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Final Purification: Purify the final Dha-containing peptide by reverse-phase HPLC.

dot

SecPh_to_Dha_Workflow Start Fmoc-Sec(Ph)-OH SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Oxidation Oxidative Elimination (H₂O₂ or NaIO₄) Purification1->Oxidation Purification2 Final RP-HPLC Purification Oxidation->Purification2 End Dha-containing Peptide Purification2->End

Caption: Workflow for the synthesis of Dha-peptides from Sec(Ph).

A common method for converting a cysteine residue to Dha is through bis-alkylation followed by elimination.

Protocol:

  • Peptide Synthesis: Synthesize the cysteine-containing peptide using standard SPPS.

  • Bis-alkylation: Dissolve the purified peptide in a suitable solvent system (e.g., aqueous buffer/organic co-solvent). Add a bis-alkylating agent, such as methyl 2,5-dibromovalerate, and a mild base.

  • Elimination: The reaction proceeds through a cyclic sulfonium (B1226848) intermediate which then undergoes elimination to form the Dha residue.

  • Monitoring and Purification: Monitor the reaction by LC-MS and purify the final Dha-containing peptide by RP-HPLC.

Characterization of this compound Reactivity

The reactivity of Dha-containing peptides can be characterized using a variety of analytical techniques.

Protocol:

  • Reaction Setup: Prepare a solution of the Dha-containing peptide at a known concentration in a suitable reaction buffer. Initiate the reaction by adding a known concentration of the nucleophile.

  • Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by acidification with TFA).

  • HPLC Analysis: Analyze each quenched aliquot by reverse-phase HPLC.

  • Data Analysis: Quantify the peak areas of the starting material (Dha-peptide) and the product (adduct) at each time point. Plot the concentration of the starting material versus time and fit the data to an appropriate rate equation to determine the rate constant.

Protocol:

  • Reaction: Perform the Michael addition reaction as described above.

  • Sample Preparation: After the reaction is complete, desalt the sample using a suitable method (e.g., ZipTip).

  • Mass Spectrometry Analysis: Analyze the sample by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the mass of the product, which should correspond to the mass of the Dha-peptide plus the mass of the nucleophile.

  • Tandem MS (MS/MS): To confirm the site of modification, perform tandem mass spectrometry on the product ion. The fragmentation pattern will reveal the location of the adduct on the peptide sequence.

Biological Significance and Applications in Drug Development

Role in Signaling Pathways

The this compound residue plays a significant role in various biological contexts, often as a result of its reactive nature.

  • Bacterial Pathogenesis: Some pathogenic bacteria secrete effector proteins that can enzymatically convert key serine or threonine residues in host signaling proteins, such as MAP kinases, into Dha or its analogue dehydrobutyrine.[12] This modification renders the signaling protein inactive, thereby disrupting the host's immune response.[12]

dot

MAPK_Inactivation BacterialEffector Bacterial Effector Protein (e.g., Phospholyase) MAPK_active Active MAPK (Phosphorylated) BacterialEffector->MAPK_active Dephosphorylation & Elimination ImmuneResponse Host Immune Response MAPK_active->ImmuneResponse Activates MAPK_inactive Inactive MAPK (Dehydro-residue) MAPK_inactive->ImmuneResponse Inhibits

Caption: Inactivation of MAPK signaling by bacterial effector proteins.

  • Lantibiotic Biosynthesis and Action: The formation of Dha is a crucial step in the biosynthesis of lantibiotics.[11] These antimicrobial peptides, such as nisin, often exert their effect by binding to Lipid II, a precursor molecule in bacterial cell wall synthesis. This interaction can lead to the inhibition of cell wall formation and the creation of pores in the bacterial membrane, ultimately causing cell death.[9][13]

  • Aging and Disease: The spontaneous formation of Dha from serine or cysteine residues has been observed in long-lived proteins, such as those in the human eye lens, and is associated with protein cross-linking and aggregation, which are hallmarks of aging and cataract formation.[14][15] A novel post-translational modification, dehydroalanylglycine (DHAGly), has been identified on lysine residues in lens proteins, arising from the breakdown of oxidized glutathione (B108866).[6]

Applications in Drug Development

The unique reactivity of the this compound residue makes it a valuable tool in drug design and development.

  • Targeted Covalent Inhibitors: Dha can be incorporated into peptides or small molecules to serve as a "covalent warhead."[16][17] This allows for the design of targeted covalent inhibitors that can form a permanent bond with a specific nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to potent and prolonged inhibition.

  • Peptide and Protein Engineering: The ability to site-specifically introduce Dha into peptides and proteins opens up avenues for creating novel biomolecules with enhanced properties.[18] The resulting modified proteins can have improved stability, altered binding affinities, or novel functionalities.

  • Drug Delivery and Bioconjugation: Dha serves as a versatile chemical handle for the conjugation of drugs, imaging agents, or other molecules to peptides and proteins. This is particularly useful for developing targeted drug delivery systems and diagnostic tools.

Conclusion

The this compound residue, with its distinct planar structure and potent electrophilic reactivity, represents a fascinating and functionally significant modification in the realm of peptide and protein chemistry. A thorough understanding of its formation, reactivity, and biological roles is paramount for researchers in the life sciences. For professionals in drug development, the ability to harness the unique properties of Dha offers exciting opportunities for the design of novel therapeutics, including targeted covalent inhibitors and engineered biopharmaceuticals. The experimental protocols and data presented in this guide provide a solid foundation for further exploration and innovation in this dynamic field.

References

An In-depth Technical Guide to the Biosynthesis of Dehydroalanine from Serine and Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroalanine (B155165) (Dha), a non-proteinogenic α,β-unsaturated amino acid, is a critical component in a variety of bioactive natural products and a versatile tool in protein engineering and drug development. Its electrophilic nature makes it a key precursor for the formation of complex cross-linked structures, such as those found in lanthipeptides, and a handle for site-specific protein modification. This technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of this compound from its precursor amino acids, serine and cysteine. We delve into the enzymatic machinery, reaction mechanisms, and quantitative aspects of these transformations. Furthermore, this guide details relevant experimental protocols and visualizes the key pathways to provide a practical resource for researchers in the field.

Introduction

This compound (Dha) is an α,β-unsaturated amino acid residue found in a diverse array of natural products, including the antimicrobial lantibiotics like nisin, and various toxins.[1] The double bond in its structure imparts conformational rigidity to peptides and serves as a reactive electrophilic center, or Michael acceptor, for the addition of nucleophiles.[2][3] This reactivity is fundamental to its biological role, enabling the formation of thioether cross-links (lanthionines) and other post-translational modifications.[4]

The biosynthesis of Dha primarily proceeds via the enzymatic dehydration of serine residues within a precursor peptide.[5] This post-translational modification is a key step in the maturation of ribosomally synthesized and post-translationally modified peptides (RiPPs).[6] While less common in natural biosynthetic pathways, the conversion of cysteine to this compound is a well-established chemical transformation widely employed in protein engineering and the synthesis of modified proteins.[7][8] Understanding the mechanisms of Dha formation is crucial for the discovery and engineering of novel therapeutics and for the development of innovative bioconjugation strategies.

This guide provides a detailed examination of the biosynthesis of this compound from both serine and cysteine, with a focus on the enzymatic pathways and chemical methods relevant to researchers and drug development professionals.

Enzymatic Biosynthesis of this compound from Serine

The enzymatic conversion of serine to this compound is a central feature of lanthipeptide biosynthesis. This process is carried out by distinct classes of enzymes known as lanthipeptide synthetases, which recognize and modify serine (and threonine) residues on a precursor peptide, often designated as the LanA peptide.[6] The dehydration of serine proceeds through two primary mechanisms: glutamylation followed by elimination, and phosphorylation followed by elimination.

Class I Lanthipeptide Synthetases: Dehydration via Glutamylation

Class I lanthipeptide biosynthesis involves two separate enzymes: a dehydratase (LanB) and a cyclase (LanC). The dehydration of serine residues is catalyzed by the LanB enzyme, with nisin biosynthesis by NisB being the most extensively studied example.[9] The NisB-catalyzed reaction requires ATP, glutamate (B1630785), and Mg²⁺.[10] The mechanism involves the glutamylation of the serine hydroxyl group, which transforms it into a good leaving group. Subsequent elimination of glutamate results in the formation of this compound.[10][11]

G cluster_0 Class I Dehydration (LanB) Serine Serine Residue on Precursor Peptide Glutamylated_Serine Glutamylated Serine Intermediate Serine->Glutamylated_Serine  LanB (NisB) + ATP, Glutamate This compound This compound Glutamylated_Serine->this compound  Elimination

Figure 1: Class I lanthipeptide synthetase (LanB) pathway for this compound formation from serine via a glutamylated intermediate.
Class II, III, and IV Lanthipeptide Synthetases: Dehydration via Phosphorylation

In contrast to Class I systems, the enzymes responsible for Class II (LanM), Class III (LanKC), and Class IV (LanL) lanthipeptide biosynthesis are typically multifunctional, possessing both dehydratase and cyclase domains. The dehydration mechanism in these classes involves the phosphorylation of the serine hydroxyl group by the kinase domain of the enzyme, utilizing ATP as the phosphate (B84403) donor. The resulting phosphoserine is then a substrate for an intrinsic lyase activity that catalyzes the elimination of the phosphate group to yield this compound.[6]

G cluster_1 Class II, III, IV Dehydration (LanM, LanKC, LanL) Serine Serine Residue on Precursor Peptide Phosphoserine Phosphoserine Intermediate Serine->Phosphoserine  Kinase Domain + ATP This compound This compound Phosphoserine->this compound  Lyase Domain - Phosphate

Figure 2: this compound formation from serine by Class II, III, and IV lanthipeptide synthetases via a phosphoserine intermediate.

Conversion of Cysteine to this compound

While the enzymatic dehydration of serine is a well-established biosynthetic route, the formation of this compound from cysteine in natural product biosynthesis is not as common. However, the chemical conversion of cysteine to this compound is a robust and widely utilized strategy in chemical biology and drug development for the site-specific modification of proteins and peptides.[7][8] This transformation typically proceeds via an elimination reaction of the cysteine thiol group.

Chemical Methods for Cysteine to this compound Conversion

Several chemical methods have been developed for the efficient conversion of cysteine residues to this compound. These methods generally involve the modification of the cysteine thiol to create a good leaving group, followed by base-catalyzed elimination.

  • Bis-alkylation-elimination: Reagents such as 2,5-dibromohexanediamide (B1669862) (DBHDA) react with the cysteine thiol, leading to a cyclic sulfonium (B1226848) salt that readily undergoes elimination to form this compound.[8]

  • Reaction with 2-nitro-5-thiocyanatobenzoic acid (NTCB): NTCB reacts with the cysteine thiol to form a thiocyanate, which can then undergo β-elimination to yield this compound.[8][12]

G cluster_2 Chemical Conversion of Cysteine to this compound Cysteine Cysteine Residue Modified_Cysteine Modified Cysteine Intermediate (e.g., S-alkylated, S-cyanylated) Cysteine->Modified_Cysteine  Chemical Reagent (e.g., DBHDA, NTCB) This compound This compound Modified_Cysteine->this compound  Base-catalyzed Elimination

Figure 3: General scheme for the chemical conversion of cysteine to this compound.

Quantitative Data

The efficiency of this compound formation can be quantified by various parameters, including enzyme kinetics and reaction yields. The following tables summarize available quantitative data for both enzymatic and chemical methods.

Table 1: Enzyme Kinetic Parameters for this compound Formation from Serine

Enzyme (Class)SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
ProcM (Class II)ProcA3.3N/A4.8 (dehydration)N/A[13]
ProcM (Class II)ProcA3.3 variant ZN/A3.8 (dehydration)N/A[13]

Table 2: Yields for this compound Formation

MethodPrecursorReagent/EnzymeYield (%)ConditionsReference
In Vitro DehydrationHis₆-NisAHis₆-NisBHigh (up to 8-9 dehydrations observed)30°C, 4-6 h[10]
Chemical ConversionC-terminal Cysteine in Ub-G76C-6HNTCB~40% (of total products)pH 7, 37°C, overnight[8][12]
Chemical ConversionCysteine-containing peptidesDBU-mediated elimination of disulfide75%One-pot reaction[14]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis and chemical synthesis of this compound.

In Vitro Activity Assay for NisB Dehydratase

This protocol is adapted from the in vitro reconstitution of NisB activity.[10]

Materials:

  • Purified His₆-NisA (substrate peptide)

  • Purified His₆-NisB (dehydratase)

  • HEPES buffer (50 mM, pH 7.5)

  • E. coli cell extract

  • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

  • MgCl₂ (10 mM)

  • Spermidine (1.5 mM)

  • Glutamate (175 mM)

  • ATP (5 mM)

Procedure:

  • Prepare a reaction mixture containing 200 µM His₆-NisA, 50 mM HEPES (pH 7.5), 10 µL of E. coli cell extract, 1 mM TCEP, 10 mM MgCl₂, 1.5 mM spermidine, 175 mM glutamate, and 5 mM ATP.

  • Initiate the reaction by adding 5 µM of His₆-NisB.

  • Incubate the reaction mixture at 30°C for 4-6 hours with gentle shaking.

  • Quench the reaction by adding an equal volume of 0.2% trifluoroacetic acid (TFA).

  • Analyze the products by MALDI-TOF mass spectrometry to determine the extent of dehydration (mass loss of 18 Da per dehydration event).

Chemical Conversion of Cysteine to this compound using NTCB

This protocol is based on the NTCB-triggered conversion of a C-terminal cysteine.[12]

Materials:

  • Cysteine-containing protein/peptide

  • HEPES buffer (20 mM, pH 7.0)

  • Pyridine (B92270) (10 mM)

  • TCEP (0.5 mM)

  • 2-nitro-5-thiocyanatobenzoic acid (NTCB) (5 mM)

Procedure:

  • Dissolve the cysteine-containing protein/peptide in 20 mM HEPES buffer (pH 7.0) to a final concentration of approximately 200 µM.

  • Add pyridine to a final concentration of 10 mM.

  • Add TCEP to a final concentration of 0.5 mM to ensure the cysteine residue is in its reduced state.

  • Initiate the reaction by adding NTCB to a final concentration of 5 mM.

  • Incubate the reaction mixture at 37°C overnight.

  • Purify the resulting this compound-containing protein/peptide using appropriate chromatographic techniques (e.g., HPLC, affinity chromatography).

  • Confirm the conversion to this compound by mass spectrometry (mass loss of 34 Da for the conversion of cysteine to this compound).

Conclusion

The biosynthesis of this compound is a fascinating and vital process in the production of a wide range of bioactive peptides. The enzymatic dehydration of serine, through either glutamylation or phosphorylation, represents a sophisticated post-translational modification strategy employed by microorganisms. While a dedicated enzymatic pathway for the conversion of cysteine to this compound is not as well-established in nature, chemical methods for this transformation are highly developed and provide powerful tools for protein engineering and the synthesis of novel bioconjugates. This guide has provided a detailed overview of these pathways, along with quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the fields of natural product biosynthesis, chemical biology, and drug development. Further elucidation of the kinetics and structural biology of the enzymes involved in this compound formation will undoubtedly pave the way for the rational design and engineering of new and improved therapeutic agents.

References

The Pivotal Role of Dehydroalanine in Lantibiotic Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. A key feature of their intricate structures is the presence of lanthionine (B1674491) and methyllanthionine bridges, which are formed through a series of enzymatic modifications. Central to this biosynthetic pathway is the formation of dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) residues from serine and threonine, respectively. This technical guide provides an in-depth exploration of the critical role of this compound in the biosynthesis of lantibiotics, detailing the enzymatic machinery, reaction mechanisms, and regulatory networks. Furthermore, this guide furnishes detailed experimental protocols for the study of these processes and presents quantitative data to inform research and development in this field.

Introduction to Lantibiotics and the Significance of this compound

Lantibiotics are characterized by the presence of thioether cross-linked amino acids, namely lanthionine (Lan) and methyllanthionine (MeLan). These structural motifs are crucial for their biological activity, which often involves the inhibition of bacterial cell wall synthesis and the formation of pores in target cell membranes.[1][2] The biosynthesis of these complex molecules is a fascinating example of post-translational modification, where a genetically encoded precursor peptide is transformed into a mature, active antibiotic.[1][3]

The journey from a linear precursor peptide to a polycyclic lantibiotic begins with the dehydration of specific serine and threonine residues within the core peptide sequence. This dehydration reaction results in the formation of the α,β-unsaturated amino acids this compound (Dha) and dehydrobutyrine (Dhb).[3][4] These dehydroamino acids are highly reactive and serve as electrophilic acceptors for the subsequent nucleophilic attack by the thiol groups of nearby cysteine residues. This Michael-type addition reaction leads to the formation of the characteristic lanthionine and methyllanthionine bridges, respectively.[5][6] The formation of this compound is, therefore, the rate-limiting and essential first step in the creation of the defining structural features of lantibiotics.

The Biosynthetic Machinery: Enzymes of this compound Formation and Lanthionine Cyclization

The post-translational modifications central to lantibiotic biosynthesis are catalyzed by a dedicated suite of enzymes encoded within a biosynthetic gene cluster.[7][8] Based on the enzymology of these modifications, lantibiotics are broadly classified into different classes.

Class I Lantibiotics: A Two-Enzyme System

In the biosynthesis of Class I lantibiotics, such as nisin, the dehydration and cyclization reactions are carried out by two separate enzymes: a dehydratase (LanB) and a cyclase (LanC).[3][9]

  • LanB Dehydratases: These enzymes are responsible for the site-specific dehydration of serine and threonine residues in the precursor peptide (LanA). The leader peptide region of LanA is crucial for recognition by LanB enzymes.[9][10]

  • LanC Cyclases: Following dehydration, the LanC enzymes catalyze the stereospecific intramolecular addition of cysteine thiols to the newly formed this compound and dehydrobutyrine residues, thereby forming the lanthionine and methyllanthionine bridges.[9][11]

Class II, III, and IV Lantibiotics: Multifunctional Synthetases

In contrast to Class I, the biosynthesis of Class II, III, and IV lantibiotics involves single, multifunctional enzymes that possess both dehydratase and cyclase activities.

  • LanM Enzymes (Class II): These large, bifunctional enzymes, such as LctM in the biosynthesis of lacticin 481, contain distinct domains for both the dehydration of Ser/Thr and the subsequent cyclization with Cys.[12][13]

  • LanKC (Class III) and LanL (Class IV) Enzymes: These enzymes also carry out both dehydration and cyclization reactions, but they employ different catalytic mechanisms and have distinct domain architectures compared to LanM enzymes.

Quantitative Data on Lantibiotic Biosynthesis

The efficiency of lantibiotic production is influenced by various factors, including enzyme kinetics and the yields of heterologous expression systems.

ParameterValueLantibiotic/EnzymeReference
Heterologous Expression Yield 4 mg/LBliα (lichenicidin)[14]
6 mg/LBliβ (lichenicidin)[14]
Minimum Inhibitory Concentration (MIC) 6.25 µg/mlNisin vs. M. luteus[15]
31.25 µg/mlNisin vs. S. aureus[15]
31.25 µg/mlNisin vs. S. pneumoniae[15]
Enzyme Kinetics (LanM) Higher catalytic efficiencyHalM2[12]
Reduced rates of thioether formationProcM[12][13]

Table 1: Quantitative Data on Lantibiotic Production and Activity. This table summarizes key quantitative parameters related to the biosynthesis and antimicrobial efficacy of selected lantibiotics.

Regulatory Networks Controlling Lantibiotic Production

The biosynthesis of lantibiotics is a tightly regulated process, often controlled by quorum sensing mechanisms and two-component regulatory systems. This ensures that the production of these potent antimicrobials is coordinated with cell density and environmental cues.[16][17]

For instance, the production of nisin and subtilin is autoregulated; the mature lantibiotics act as signaling molecules that activate their own biosynthetic gene clusters through a two-component system.[17][18] Similarly, the production of mutacin by Streptococcus mutans is controlled by the MutRS quorum-sensing system.[14][16] These regulatory networks provide potential targets for engineering enhanced lantibiotic production.

Visualizing the Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway for Class I lantibiotics and the general mechanism of a two-component regulatory system.

Lantabio_ClassI Precursor_Peptide Precursor Peptide (LanA) (Leader + Core) Dehydrated_Peptide Dehydrated Peptide Precursor_Peptide->Dehydrated_Peptide LanB (Dehydratase) Cyclized_Peptide Cyclized Peptide Dehydrated_Peptide->Cyclized_Peptide Mature_Lantibiotic Mature Lantibiotic Cyclized_Peptide->Mature_Lantibiotic LanT/LanP (Transporter/Protease) Leader Peptide Cleavage

Caption: Biosynthetic pathway of Class I lantibiotics.

TwoComponentSystem cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Histidine Kinase (LanK) Sensor_Kinase->Sensor_Kinase Response_Regulator Response Regulator (LanR) Sensor_Kinase->Response_Regulator Phosphotransfer DNA Lantibiotic Biosynthesis Genes Response_Regulator->DNA Binds to Promoter (Activates Transcription) Lantibiotic_Signal Extracellular Lantibiotic (Signal) Lantibiotic_Signal->Sensor_Kinase Binds to

Caption: Two-component regulatory system in lantibiotic biosynthesis.

Detailed Experimental Protocols

In Vitro Reconstitution of Lantibiotic Biosynthesis

This protocol describes the in vitro reconstitution of the activity of a lantibiotic synthetase, exemplified by LctM for the biosynthesis of lacticin 481.[13][19]

Materials:

  • Purified His-tagged precursor peptide (e.g., His₆-LctA)

  • Purified His-tagged lantibiotic synthetase (e.g., His₆-LctM)

  • Reaction Buffer: 50 mM MOPS, pH 7.2, 10 mM MgCl₂, 2.5 mM TCEP

  • ATP solution (100 mM)

  • C18 Zip-tips

  • MALDI-TOF mass spectrometer

Procedure:

  • Set up the reaction mixture by combining the precursor peptide (final concentration 10-50 µM) and the synthetase (final concentration 1-5 µM) in the reaction buffer.

  • Initiate the reaction by adding ATP to a final concentration of 2.5 mM.

  • Incubate the reaction at 25°C for 2-4 hours.

  • Quench the reaction by adding 1% trifluoroacetic acid (TFA).

  • Desalt and concentrate the sample using a C18 Zip-tip according to the manufacturer's instructions. Elute the peptide in 50% acetonitrile (B52724) with 0.3% TFA.

  • Analyze the products by MALDI-TOF mass spectrometry to observe the mass shift corresponding to the dehydration events.

Heterologous Expression of Lantibiotics in E. coli

This protocol outlines a general procedure for the heterologous expression of a lantibiotic, such as mersacidin, in Escherichia coli.[14][20]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmids containing the genes for the precursor peptide (e.g., mrsA), the modification enzyme(s) (e.g., mrsM), and any other necessary biosynthetic components, under the control of an inducible promoter (e.g., T7).

  • LB medium supplemented with appropriate antibiotics.

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

  • His-tag purification resin.

  • HPLC system for purification.

Procedure:

  • Co-transform the E. coli expression strain with the expression plasmids.

  • Grow a starter culture overnight in LB medium with antibiotics.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

  • Purify the His-tagged precursor peptide from the cell lysate using a His-tag purification resin.

  • Further purify the peptide by reverse-phase HPLC.

  • Analyze the purified peptide by mass spectrometry to confirm its identity and modification state.

Antimicrobial Activity Assay (Agar Well Diffusion)

This protocol describes a standard method for assessing the antimicrobial activity of a purified lantibiotic.[15][21]

Materials:

  • Purified lantibiotic of known concentration.

  • Indicator bacterial strain (e.g., Micrococcus luteus).

  • Appropriate agar (B569324) medium (e.g., LB agar).

  • Sterile petri dishes.

  • Sterile cork borer or pipette tip for making wells.

Procedure:

  • Prepare a lawn of the indicator bacterium by spreading a fresh overnight culture onto the surface of an agar plate.

  • Allow the plate to dry.

  • Create wells in the agar using a sterile cork borer or pipette tip.

  • Add a known volume (e.g., 20-50 µL) of the purified lantibiotic solution to each well. Use a sterile buffer as a negative control.

  • Incubate the plate at the optimal growth temperature for the indicator strain overnight.

  • Measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the lantibiotic.

Conclusion

This compound is a cornerstone of lantibiotic biosynthesis, serving as the essential precursor for the formation of the defining lanthionine bridges. The enzymatic machinery responsible for its formation and subsequent cyclization is a testament to the elegance of natural product biosynthesis. A thorough understanding of these processes, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design and engineering of novel lantibiotics with improved therapeutic potential. The continued exploration of the structure, function, and regulation of these biosynthetic pathways will undoubtedly pave the way for the development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

The Versatility of Dehydroalanine: A Technical Guide to the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (B155165) (Dha), a non-canonical α,β-unsaturated amino acid, has emerged as a powerful and versatile precursor for the synthesis of a diverse array of unnatural amino acids (UAAs). Its unique electrophilic nature makes it a reactive handle for a variety of chemical transformations, enabling the site-specific introduction of novel functionalities into peptides and proteins. This technical guide provides an in-depth overview of the synthesis of UAAs from Dha, focusing on key chemical and enzymatic methodologies, experimental protocols, and applications in drug development and protein engineering.

Introduction to this compound

This compound is not one of the 20 proteinogenic amino acids, but it is found in nature as a component of various natural products, including lantibiotics and microcystins.[1] Its significance in synthetic chemistry lies in its α,β-unsaturated carbonyl moiety, which serves as an excellent Michael acceptor for a wide range of nucleophiles.[2] This reactivity allows for the post-translational or synthetic modification of peptides and proteins, providing a gateway to novel structures and functions. The ability to install Dha into a peptide sequence and subsequently modify it offers a powerful strategy for late-stage diversification.[3]

Synthesis of this compound-Containing Peptides

The incorporation of this compound into peptides is a crucial first step. Direct incorporation during solid-phase peptide synthesis (SPPS) is challenging due to the reactivity of the Dha residue. Therefore, indirect methods involving the conversion of a stable precursor amino acid into Dha are typically employed. The most common precursors are serine and cysteine.

From Serine and Threonine

One established method involves the dehydration of serine or threonine residues. An improved procedure utilizes the carbonate derivatives of serine and threonine, which undergo an efficient E2 elimination reaction when treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[4] This method is mild and rapid, with the elimination reaction often completing in less than 10 minutes.[4]

From Cysteine

Alternatively, Dha can be generated from cysteine residues through a bis-alkylation-elimination process. A common method involves the reaction of cysteine with methyl 2,5-dibromovalerate, which leads to the formation of a cyclic sulfonium (B1226848) intermediate that subsequently eliminates to yield this compound.[5]

Chemical Modifications of this compound

The electrophilic nature of the Dha residue allows for a variety of chemical modifications, providing access to a wide range of unnatural amino acids.

Michael Addition Reactions

The most common transformation of this compound is the Michael-type conjugate addition of nucleophiles.[2] This reaction is highly efficient and can be performed under mild, often aqueous conditions, making it suitable for the modification of sensitive biomolecules.[2][6]

A diverse array of nucleophiles can be employed in Michael additions to Dha, including:

  • Thiols: Cysteine residues and other thiol-containing molecules readily add to Dha to form stable thioether linkages.[7] This reaction is fundamental to the biosynthesis of lanthipeptides.[8]

  • Amines: Primary and secondary amines can be used to introduce a wide variety of side chains. The reaction rate is significantly accelerated in water.[6]

  • Selenols: The high nucleophilicity of selenolates makes the selena-Michael addition a highly favored process for the synthesis of selenocysteine-containing peptides.[2]

  • Carbon Nucleophiles: Carbanions, such as those derived from malonates, can be added to Dha to form new carbon-carbon bonds.[9]

Radical Additions

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural amino acids from this compound.[10] This methodology allows for the generation of carbon-centered radicals from a variety of precursors, which then undergo a 1,4-conjugate addition to the Dha residue.[9][10] These reactions are often highly chemo- and diastereoselective, particularly when using a chiral bicyclic this compound derivative.[10]

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer another avenue for the modification of this compound.[11] This approach enables the site-selective installation of aryl groups using arylboronic acids. The reaction can be performed under mild aqueous conditions, making it compatible with peptides and proteins.[11]

Enzymatic and Chemoenzymatic Approaches

Enzymatic and chemoenzymatic methods provide a high degree of selectivity and efficiency for the modification of this compound.

Lanthipeptide Synthetases

In nature, the biosynthesis of lanthipeptides involves the enzymatic dehydration of serine and threonine residues to Dha and dehydrobutyrine (Dhb), respectively, followed by the intramolecular Michael addition of cysteine thiols, a reaction catalyzed by lanthipeptide cyclases (LanC enzymes).[8] These enzymes can be harnessed for the chemoenzymatic synthesis of novel lanthipeptides and other modified peptides.

Selenocysteine (B57510) Synthase

Selenocysteine synthase catalyzes the conversion of a seryl-tRNA to a selenocysteinyl-tRNA. This process proceeds through a dehydroalanyl-tRNA intermediate.[2] This enzymatic machinery can be exploited for the site-specific incorporation of selenocysteine and its analogues.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for various reactions involving this compound.

Table 1: Yields for the Synthesis of Dehydropeptides

PrecursorReagentProductYield (%)Reference
Serine derivativeTBAF on carbonateThis compound peptideHigh[4]
Cysteine peptideMethyl 2,5-dibromovalerateThis compound peptideGood[5]

Table 2: Yields for Michael Addition Reactions to this compound

NucleophileSubstrateProductYield (%)Reference
p-Methoxybenzyl selenolDha-containing tripeptideSelenopeptide80-90[2]
Diethyl malonateChiral bicyclic DhaCarbon-β-substituted UAAGood[9][10]
GalNAc-α-SHChiral bicyclic DhaS-glycopeptide86-98[12]

Table 3: Yields for Photoredox Catalytic 1,4-Additions to a Chiral this compound

Radical PrecursorPhotocatalystProductYield (%)Diastereomeric RatioReference
Various C-nucleophilesMetal-free organic dyeEnantiopure carbon-β-substituted UAAExceptionalHigh[10]

Experimental Protocols

General Procedure for the Synthesis of this compound from Serine Carbonate Derivative[4]
  • To a solution of the serine carbonate-containing peptide in a suitable organic solvent (e.g., THF), add tetrabutylammonium fluoride (TBAF) (1.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 10 minutes.

  • Upon completion, quench the reaction and purify the this compound-containing peptide using standard chromatographic techniques.

General Procedure for the Michael Addition of Thiols to this compound-Containing Peptides[2]
  • Dissolve the this compound-containing peptide in a suitable solvent system, such as a mixture of methanol (B129727) and a 50 mM sodium phosphate (B84403) buffer (pH 8).

  • Add the thiol nucleophile (e.g., p-methoxybenzyl selenol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the product by high-performance liquid chromatography (HPLC).

General Procedure for Photoredox Catalytic 1,4-Addition to a Chiral Bicyclic this compound[9][10]
  • In a reaction vial, combine the chiral bicyclic this compound (1.0 equivalent), the carboxylic acid precursor for the radical (1.2 equivalents), cesium carbonate (1.5 equivalents), and the photocatalyst (e.g., 4CzIPN, 0.05 equivalents).

  • Add a suitable solvent (e.g., anhydrous acetonitrile).

  • Degas the reaction mixture and place it under an inert atmosphere (e.g., argon).

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

  • For hydrolysis of the adduct to the free unnatural amino acid, suspend the compound in 4 M HCl and stir at 60 °C for 16 hours.[9]

Applications in Drug Development and Protein Engineering

The ability to synthesize a wide variety of unnatural amino acids using this compound as a precursor has significant implications for drug development and protein engineering.

  • Peptide-based Therapeutics: The incorporation of UAAs can enhance the pharmacological properties of peptide drugs, such as proteolytic stability, conformational rigidity, and receptor binding affinity.[3]

  • Protein Labeling and Imaging: The site-specific modification of proteins with fluorescent or biophysical probes allows for the study of protein function in complex biological systems.[5]

  • Post-Translational Modification Mimics: this compound chemistry enables the synthesis of proteins with mimics of natural post-translational modifications, facilitating the study of their biological roles.[7]

  • Development of Novel Biocatalysts: The introduction of UAAs with novel catalytic functionalities can lead to the creation of artificial enzymes with tailored activities.

Conclusion and Future Outlook

This compound has proven to be an exceptionally valuable and versatile precursor for the synthesis of unnatural amino acids. The continuous development of novel chemical and enzymatic methods for its modification is expanding the toolbox available to chemists and biologists. Future research in this area is likely to focus on the development of even more selective and efficient catalytic systems, the expansion of the substrate scope to include more complex peptides and proteins, and the application of these methodologies to address challenging problems in medicine and biotechnology. The ability to precisely engineer the structure of proteins at the atomic level through this compound chemistry holds immense promise for the future of drug discovery and synthetic biology.

References

Unveiling the Intrinsic Luminescence of Poly(dehydroalanine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent properties of poly(dehydroalanine) (PDha), a unique polypeptide with inherent blue fluorescence. This document details the synthesis, spectroscopic characteristics, and the underlying mechanism of its luminescence, offering valuable insights for its application in biomaterials, drug delivery, and cellular imaging.

Core Fluorescent Properties

Poly(this compound) exhibits strong intrinsic blue fluorescence, a rare characteristic for polypeptides lacking traditional aromatic fluorophores.[1][2][3] This property is not observed in its saturated counterpart, poly(L-alanine), highlighting the critical role of the α,β-unsaturated This compound (B155165) residues.[1] The fluorescence is particularly pronounced when the polypeptide forms nanoscale aggregates in solution.[1]

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of poly(this compound) as reported in the literature. All measurements were conducted in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at a concentration of 0.1 mg/mL.[1]

PropertyValueReference
Excitation Maximum (λ_max,ex) 354 nm[1]
Emission Maximum (λ_max,em) 440 nm[1]
Fluorescence Quantum Yield (Φ_F) Not ReportedN/A
Fluorescence Lifetime (τ) Not ReportedN/A

Note: While the fluorescence of poly(this compound) is described as "strong" and "intense," specific values for the quantum yield and fluorescence lifetime have not been reported in the reviewed scientific literature.[1][2][3]

Mechanism of Fluorescence: Aggregation-Induced Emission (AIE)

The fluorescence of poly(this compound) is attributed to an Aggregation-Induced Emission (AIE) mechanism.[1] In dilute solutions where the polymer chains are solvated, they exhibit weak fluorescence. However, upon aggregation into nanoparticles, a significant enhancement of the fluorescence intensity is observed.[1] This phenomenon is likely due to the restriction of intramolecular motions within the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.[1]

The logical relationship of the AIE mechanism is depicted in the following diagram:

AIE_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State Solvated Solvated PDha Chains Motion Intramolecular Motion (Rotation/Vibration) Solvated->Motion Freedom of movement Aggregated PDha Nano-aggregates Solvated->Aggregated Increase concentration/ Poor solvent NonRad Non-Radiative Decay Motion->NonRad Energy dissipation WeakFluor Weak/No Fluorescence NonRad->WeakFluor Restricted Restricted Intramolecular Motion Aggregated->Restricted Steric hindrance in aggregate Rad Radiative Decay Restricted->Rad Suppresses non-radiative pathways StrongFluor Strong Blue Fluorescence Rad->StrongFluor

Aggregation-Induced Emission (AIE) mechanism of poly(this compound).

Experimental Protocols

Synthesis of Poly(this compound)

The synthesis of poly(this compound) is achieved through a precursor polymer approach, as direct polymerization of this compound N-carboxyanhydride (NCA) is not feasible.[1] The workflow involves the synthesis of a soluble precursor, poly(S-alkyl-L-cysteine), followed by its conversion to poly(this compound).[1][2][3]

The overall synthetic workflow is illustrated below:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_conversion Conversion to PDha Cys L-cysteine NCA_Monomer S-(tert-butoxycarbonylmethyl) -L-cysteine NCA Cys->NCA_Monomer Monomer Synthesis ROP Ring-Opening Polymerization NCA_Monomer->ROP Precursor_Polymer Poly(S-(tert-butoxycarbonylmethyl) -L-cysteine) [CBCM] ROP->Precursor_Polymer Deprotection Deprotection (TFA) Precursor_Polymer->Deprotection Polymer starting material Intermediate_Polymer Poly(S-carboxymethyl-L-cysteine) [CCM] Deprotection->Intermediate_Polymer Methylation Methylation (MeI) Intermediate_Polymer->Methylation Sulfonium_Intermediate Intermediate Sulfonium (B1226848) Polymer (not isolated) Methylation->Sulfonium_Intermediate Elimination Base-catalyzed Elimination (pH 8.0) Sulfonium_Intermediate->Elimination PDha Poly(this compound) [PDha] Elimination->PDha

Workflow for the synthesis of poly(this compound) via a precursor polymer.

Protocol 3.1.1: Synthesis of Poly(S-(tert-butoxycarbonylmethyl)-L-cysteine) (CBCM)

This protocol is adapted from Benavides et al. (2022).[1]

  • Monomer Synthesis: Synthesize S-(tert-butoxycarbonylmethyl)-L-cysteine N-carboxyanhydride (NCA) from L-cysteine following established procedures for NCA synthesis.

  • Ring-Opening Polymerization (ROP):

    • All polymerization reactions should be conducted under an inert atmosphere (e.g., in a nitrogen-filled glovebox) using anhydrous solvents.

    • Dissolve the S-(tert-butoxycarbonylmethyl)-L-cysteine NCA monomer in anhydrous THF.

    • Initiate the polymerization by adding a suitable initiator, such as Co(PMe₃)₄, to achieve the desired degree of polymerization.

    • Allow the reaction to proceed at room temperature for the specified duration until the monomer is consumed.

    • Precipitate the resulting polymer (CBCM) in a non-solvent like hexanes.

    • Isolate the white solid by filtration and dry under vacuum.

Protocol 3.1.2: Conversion of CBCM to Poly(this compound) (PDha)

This protocol is adapted from Benavides et al. (2022).[1]

  • Deprotection:

    • Dissolve the CBCM polymer in trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 1-2 hours to ensure complete removal of the tert-butyl protecting groups.

    • Precipitate the deprotected polymer, poly(S-carboxymethyl-L-cysteine) (CCM), in cold diethyl ether.

    • Isolate the solid and neutralize it to obtain the water-soluble sodium salt of CCM.[1]

  • Methylation and Elimination:

    • Dissolve the CCM sodium salt in an aqueous buffer at pH 8.0.

    • Add methyl iodide (MeI) to the solution to methylate the thioether side chains, forming a sulfonium intermediate. This intermediate is typically not isolated.[1]

    • Maintain the reaction at 37°C and pH 8.0. The base-catalyzed elimination will proceed, leading to the formation of poly(this compound).[1]

    • The hydrophobic PDha will precipitate from the aqueous solution as it forms.[1]

    • Isolate the precipitated PDha by centrifugation, wash with water, and lyophilize to obtain a dry powder.

Fluorescence Spectroscopy

Protocol 3.2.1: Measurement of Excitation and Emission Spectra

This protocol is based on the methods described by Benavides et al. (2022).[1]

  • Sample Preparation:

    • Prepare a stock solution of poly(this compound) in a suitable solvent, such as HFIP, at a concentration of 1.0 mg/mL.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL for spectroscopic measurements.

  • Instrumentation:

    • Use a standard fluorometer equipped with a quartz cuvette (10 mm path length).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to 354 nm.

    • Scan the emission spectrum across a range of approximately 400 nm to 600 nm.

    • Record the emission maximum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to 440 nm.

    • Scan the excitation spectrum across a range of approximately 300 nm to 420 nm.

    • Record the excitation maximum.

Applications and Future Outlook

The intrinsic fluorescence of poly(this compound) makes it a promising candidate for various applications in drug development and materials science.[1][2]

  • Label-Free Imaging: PDha can be used as a "label-free" fluorescent component in biomaterials, eliminating the need for external fluorescent dyes that can sometimes interfere with biological processes.[1]

  • Drug Delivery: The fluorescent properties can be utilized to track the location and degradation of PDha-based drug delivery vehicles in vitro.

  • Biosensing: While not yet reported, the sensitivity of the AIE mechanism to the local environment could potentially be exploited for the development of novel biosensors.

Currently, there is no published evidence of the intrinsic fluorescence of poly(this compound) being directly involved in or used to monitor specific biological signaling pathways. Future research may explore the potential for engineering PDha-based materials whose fluorescence responds to specific biological cues.

Conclusion

Poly(this compound) stands out as a unique polypeptide with inherent blue fluorescence driven by an aggregation-induced emission mechanism. Its straightforward synthesis from a precursor polymer and its strong emission in the aggregated state open up new possibilities for the design of advanced, functional biomaterials. While further characterization, including the determination of its fluorescence quantum yield and lifetime, is needed, the existing data strongly support its potential as a valuable tool for researchers in drug development and materials science.

References

Dehydroalanine in Protein Aging: A Technical Guide to Formation, Consequences, and Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of post-translational modifications (PTMs) is a central feature of protein aging. Among the most chemically reactive and consequential of these modifications is the formation of dehydroalanine (B155165) (Dha). This unsaturated amino acid residue, formed via β-elimination from serine or cysteine, acts as a potent electrophile within the protein structure. Its presence triggers a cascade of reactions, most notably the formation of irreversible intra- and intermolecular cross-links, which drive protein aggregation and loss of function. These processes are strongly implicated in the pathology of age-related diseases, including cataracts and neurodegeneration.[1][2] This guide provides an in-depth examination of the mechanisms of Dha formation, its profound impact on protein stability, quantitative data on its prevalence in aged tissues, and detailed protocols for its detection and analysis.

Formation of this compound: A Gateway to Irreversible Damage

This compound is not encoded by the genome; it arises from the post-translational modification of existing amino acid residues. The primary mechanism is a β-elimination reaction, which can occur spontaneously under physiological conditions, particularly in long-lived proteins where damage can accumulate over years or decades.[3][4]

Key Formation Pathways:

  • From Phosphoserine/Phosphothreonine: The most common pathway for Dha formation in aging is the elimination of the phosphate (B84403) group from phosphoserine (pSer) residues.[1][3] This process is a significant source of spontaneous degradation in long-lived proteins.[3] A similar reaction occurs with phosphothreonine (pThr), yielding the related residue dehydrobutyrine (DHB).[5]

  • From Cysteine/Cystine: Dha can also be formed through the elimination of hydrogen sulfide (B99878) from cysteine or via the asymmetric cleavage of disulfide bonds in cystine.[6][7]

  • From Glycosylated Serine: The elimination of carbohydrate moieties from O-glycosylated serine residues can also lead to the formation of Dha.[8]

G cluster_precursors Precursor Residues cluster_process Process pSer Phosphoserine elimination β-Elimination (Spontaneous) pSer->elimination Cys Cysteine Cys->elimination gSer Glycosylated Serine gSer->elimination Dha This compound (Dha) (Electrophilic Intermediate) elimination->Dha - H₃PO₄ - H₂S - Carbohydrate

Chemical Reactivity and Pathological Consequences

The defining feature of Dha is the α,β-unsaturated carbonyl group, which makes it a strong Michael acceptor.[4] This high reactivity allows Dha to spontaneously form covalent bonds with nucleophilic amino acid side chains, leading to the formation of stable, non-disulfide cross-links.

Major Reactions and Products:

  • Lysinoalanine (LAL) Formation: The ε-amino group of a lysine (B10760008) residue attacks the Dha double bond, forming a lysinoalanine cross-link.[8][9]

  • Lanthionine (B1674491) (LAN) Formation: The thiol group of a cysteine residue reacts with Dha to form a lanthionine thioether cross-link.[5][9]

  • Histidinoalanine (HAL) Formation: The imidazole (B134444) ring of histidine can also act as a nucleophile, forming histidinoalanine cross-links.[5]

  • Glutathione (B108866) Adduction: The cellular antioxidant glutathione (GSH) can react with Dha, forming a thioether linkage.[1][10] While this may initially be a protective mechanism to neutralize the reactive Dha residue, it also represents an irreversible modification of the protein.

These cross-linking events have profound structural and functional consequences, including:

  • Protein Aggregation: Intermolecular cross-links are a direct cause of protein aggregation, leading to the formation of high-molecular-weight species that are often insoluble.[1][11]

  • Loss of Function: The alteration of a protein's tertiary and quaternary structure due to cross-linking invariably leads to a loss of its biological function.

  • Reduced Solubility: The formation of Dha and subsequent cross-links often results in proteins becoming more insoluble, contributing to their accumulation in tissues.[5][11] This is a key factor in the light scattering observed in cataractous lenses.[3]

G cluster_nucleophiles Nucleophilic Attack Dha This compound (Dha) Reactive Intermediate Lys Lysine (ε-NH₂) Dha->Lys Cys Cysteine (-SH) Dha->Cys His Histidine Dha->His LAL Lysinoalanine (LAL) Lys->LAL Michael Addition LAN Lanthionine (LAN) Cys->LAN Michael Addition HAL Histidinoalanine (HAL) His->HAL Michael Addition Aggregation Protein Aggregation & Loss of Function LAL->Aggregation LAN->Aggregation HAL->Aggregation

Quantitative Analysis of this compound in Aging Tissues

The ocular lens is an ideal model for studying protein aging due to its near-zero protein turnover. Proteomic studies of human lenses have provided quantitative insights into the accumulation of Dha and its counterpart, DHB, with age and disease.

Protein & SiteModificationTrend with AgeTrend with CataractSolubility FractionReference
CRYBA1 (Ser-146)DhaIncreasedIncreasedUrea-Insoluble[5][11]
CRYBB2 (Ser-40)DhaIncreasedIncreasedUrea-Insoluble[5][11]
CRYBB2 (Thr-153)DHBIncreasedIncreasedUrea-Insoluble[5][11]
CRYGS (Ser-32)DhaIncreasedIncreased onlyUrea-Insoluble[5][11]
BFSP2 (Ser-128)DhaIncreasedIncreased onlyUrea-Insoluble[5][11]
CRYAA (Ser-161)DhaDecreasedDecreasedUrea-Insoluble[5][11]

Table 1: Summary of relative abundance changes for select Dha/DHB-modified peptides in human lens proteins. "Increased" indicates a higher relative abundance in older or cataractous lenses compared to young or age-matched transparent lenses. "Increased only" signifies an increase primarily in cataractous lenses but not necessarily with age alone. Data is synthesized from proteomic studies which found that for most proteins, the presence of Dha or DHB resulted in a shift to the insoluble fraction.[5][11]

Recent studies have also identified Dha and its cross-links in protein aggregates from brains affected by Alzheimer's disease, suggesting this modification may be a common feature of protein aggregation in neurodegenerative disorders.[2][12]

Experimental Protocols: Detection and Characterization

The identification of Dha is challenging due to its transient nature and low abundance. The most robust method is high-resolution tandem mass spectrometry (MS/MS), which can identify the characteristic mass of the residue and its fragmentation patterns.

Protocol: MS-Based Identification of Dha from Protein Samples

This protocol provides a generalized workflow for the identification of Dha-containing peptides from complex protein mixtures, such as tissue lysates.

1. Protein Extraction and Lysis:

  • Homogenize tissue samples in a suitable lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at ~14,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. Reduction, Alkylation, and Digestion (In-Solution):

  • Take a known amount of protein (e.g., 100 µg) and denature in a buffer containing 8 M urea (B33335).

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[13]

  • Alkylation: Add iodoacetamide (B48618) (IAA) to a final concentration of 20-55 mM. Incubate in the dark at room temperature for 45-60 minutes to cap free thiols and prevent artificial disulfide bond formation.[13][14]

  • Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to <1 M. Add a protease (e.g., Trypsin/Lys-C mix) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[13]

3. Peptide Desalting and Cleanup:

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip according to the manufacturer's protocol. This removes salts and detergents that interfere with MS analysis.

  • Elute the peptides and dry them completely using a vacuum centrifuge.

4. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a loading buffer (e.g., 0.1% formic acid, 2% acetonitrile (B52724) in water).

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Separate peptides using a reverse-phase C18 analytical column with a gradient of increasing acetonitrile concentration.

  • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a high-resolution full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Key Parameter: Dha results in a mass loss of 18 Da from Ser or 98 Da from pSer. This neutral loss can sometimes be observed during fragmentation. The Dha residue itself has a mass of 69.019 Da.

5. Data Analysis:

  • Use a specialized proteomics software suite (e.g., MaxQuant, Proteome Discoverer, MetaMorpheus) to search the raw MS/MS data against a relevant protein database.

  • Configure the search parameters to include variable modifications for Dha on Ser/Cys (-18.01 Da / -33.99 Da respectively) and DHB on Thr (-18.01 Da).

  • For cross-link analysis, specialized software (e.g., MetaMorpheusXL) is required to identify peptides linked by LAL or LAN.[2]

  • Manually validate the spectra of identified Dha-containing peptides. The presence of Dha can lead to characteristic fragmentation patterns, such as enhanced cleavage of the N-Cα bond, producing c- and z-type fragment ions.[15][16]

G start Protein Sample (e.g., Tissue Lysate) step1 1. Reduction (DTT) & Alkylation (IAA) start->step1 step2 2. Proteolytic Digestion (e.g., Trypsin) step1->step2 step3 3. Peptide Cleanup (C18 Desalting) step2->step3 step4 4. LC-MS/MS Analysis step3->step4 step5 5. Database Search (Variable Modifications) step4->step5 end Identification of Dha-Containing Peptides step5->end

Implications for Drug Development

The central role of Dha in protein aggregation highlights it as a potential area for therapeutic intervention in age-related diseases. Strategies could include:

  • Inhibition of Formation: Developing small molecules that protect susceptible serine or cysteine residues or inhibit the enzymes that may facilitate Dha formation.

  • Scavenging of Dha: Designing drugs that can selectively react with and neutralize the Dha residue before it can form pathological cross-links.

  • Targeting Cross-Linked Aggregates: Creating therapeutics that can specifically recognize and promote the clearance of Dha-mediated protein aggregates.

Understanding the prevalence and impact of Dha is critical for drug development professionals, not only for designing new therapies but also for assessing the long-term stability and potential for aggregation of biopharmaceutical products.

References

Dehydroalanine: A Pivotal Intermediate in Enzymatic Catalysis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroalanine (B155165) (Dha), a non-proteinogenic α,β-unsaturated amino acid, plays a critical role as a key reactive intermediate in a wide array of enzymatic reactions. Its electrophilic nature, arising from the presence of a carbon-carbon double bond conjugated to the carbonyl group, makes it a potent Michael acceptor, susceptible to nucleophilic attack by amino acid side chains. This reactivity is harnessed by a diverse range of enzymes to catalyze essential biological processes, including the biosynthesis of natural products, post-translational modification of proteins, and the formation of intramolecular cross-links. This technical guide provides a comprehensive overview of the enzymatic formation of this compound, its role as a central intermediate in various catalytic mechanisms, and detailed experimental protocols for its synthesis, detection, and the characterization of enzymes that utilize it. This document is intended to serve as a valuable resource for researchers in chemical biology, enzymology, and drug development, offering insights into the fundamental importance of this compound and providing practical guidance for its study and application.

Introduction: The Unique Chemistry of this compound

This compound (2-amino-2-propenoic acid) is an unstable free amino acid but is found as a stable residue within peptide chains.[1] Its significance lies in its α,β-unsaturated carbonyl moiety, which renders the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles.[1] This inherent reactivity is central to its function as a key intermediate in numerous enzymatic reactions.

The formation of Dha in proteins is a post-translational modification, primarily arising from the elimination of a leaving group from the β-carbon of serine or cysteine residues.[1] This can occur through both enzymatic and non-enzymatic pathways. The enzymatic generation of Dha is a highly controlled process that unlocks a diverse range of downstream chemical transformations.

Enzymatic Formation of this compound

The enzymatic synthesis of this compound is a crucial first step in many biosynthetic pathways. Several classes of enzymes have evolved to catalyze this β-elimination reaction from serine, cysteine, or their modified counterparts.

Dehydratases and Lyases

Enzymes such as serine/threonine dehydratases and phosphoserine lyases directly catalyze the elimination of water or phosphate (B84403) from their respective substrates to form Dha.[2][3] These enzymes are often dependent on cofactors like pyridoxal (B1214274) phosphate (PLP) to facilitate the reaction. For instance, L-serine (B559523) dehydratase from E. coli catalyzes the deamination of L-serine to pyruvate, proceeding through a Dha intermediate.[4][5]

Lanthipeptide Synthetases

In the biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), dedicated enzymes known as lanthipeptide synthetases are responsible for Dha formation.[6][7] These can be multi-functional enzymes (LanM) or a two-component system (LanB dehydratase and LanC cyclase).[6][7] The dehydratase domain catalyzes the dehydration of serine and threonine residues within a precursor peptide to yield this compound and dehydrobutyrine, respectively.[6][7]

Radical S-Adenosylmethionine (SAM) Enzymes

Radical SAM enzymes represent another major class of proteins that can generate Dha, albeit through a different mechanism. These enzymes utilize a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical.[8][9] This radical can then abstract a hydrogen atom from various substrates, initiating a cascade of reactions that can lead to the formation of Dha.

This compound as a Key Intermediate in Enzymatic Reactions

Once formed, the electrophilic Dha residue serves as a hub for a variety of enzymatic transformations, primarily involving nucleophilic addition to its β-carbon.

Lanthionine (B1674491) and Lysinoalanine Cross-link Formation

The hallmark of lanthipeptide biosynthesis is the formation of thioether cross-links, creating lanthionine (Ala-S-Ala) and methyllanthionine (Abu-S-Ala) bridges. This is achieved through the intramolecular Michael addition of a cysteine thiol to a Dha or dehydrobutyrine residue, respectively, a reaction catalyzed by a LanC cyclase domain.[2][6] This cyclization imparts significant conformational rigidity to the peptide, which is often crucial for its biological activity.

Similarly, Dha can react with the ε-amino group of a lysine (B10760008) residue to form a lysinoalanine cross-link.[10] While this can occur non-enzymatically under alkaline conditions, enzymatic control of this reaction is also observed in the biosynthesis of certain natural products.

Lanthionine_Lysinoalanine_Formation Ser_Cys Serine / Cysteine Dha This compound (Dha) Ser_Cys->Dha β-elimination (e.g., Dehydratase) Lan Lanthionine Dha->Lan Michael Addition (LanC Cyclase) LAL Lysinoalanine Dha->LAL Michael Addition Cys Cysteine Cys->Lan Lys Lysine Lys->LAL

Fig. 1: Formation of Lanthionine and Lysinoalanine via a this compound Intermediate.
Adenosylation by Radical SAM Enzymes

In some radical SAM enzyme mechanisms, the 5'-deoxyadenosyl radical, instead of abstracting a hydrogen atom, can directly add to the double bond of a Dha residue.[8] This results in the formation of a covalent adduct between the substrate and the adenosyl group, a key step in the biosynthesis of certain complex natural products.

Radical_SAM_Mechanism SAM S-Adenosylmethionine (SAM) dAdo_radical 5'-deoxyadenosyl radical (dAdo•) SAM->dAdo_radical Reductive Cleavage FeS_cluster [4Fe-4S]+ FeS_cluster->SAM Adenosylated_product Adenosylated Product dAdo_radical->Adenosylated_product Radical Addition Dha_substrate Dha-containing Substrate Dha_substrate->Adenosylated_product

Fig. 2: Generalized Mechanism of Radical SAM Enzyme-catalyzed Adenosylation of this compound.
Modulation of Signaling Pathways

The formation of Dha or related unsaturated amino acids can have profound effects on cellular signaling. A notable example is the action of the Shigella effector protein OspF.[11] OspF is a phosphothreonine lyase that targets mitogen-activated protein kinases (MAPKs) in host cells.[11] By catalyzing the β-elimination of phosphate from a critical phosphothreonine residue in the activation loop of MAPKs, OspF generates a dehydrobutyrine residue, which is analogous to Dha.[12] This irreversible modification inactivates the MAPKs, leading to the downregulation of the host inflammatory response, including the inhibition of the NF-κB signaling pathway.[13][14] This highlights how the enzymatic generation of a dehydroamino acid can be a powerful strategy for pathogens to subvert host cell signaling.

MAPK_Inactivation_by_OspF cluster_shigella Shigella cluster_host Host Cell OspF OspF Effector p38_MAPK_Dhb p38 MAPK-Dhb (Inactive) OspF->p38_MAPK_Dhb Phospho-elimination (Dehydrobutyrine formation) TAK1 TAK1 p38_MAPK_P p-p38 MAPK (Active) TAK1->p38_MAPK_P Phosphorylation p38_MAPK_P->OspF Targeting NFkB_activation NF-κB Activation p38_MAPK_P->NFkB_activation Activation p38_MAPK_Dhb->NFkB_activation Inhibition Inflammatory_Response Inflammatory Response NFkB_activation->Inflammatory_Response

Fig. 3: Inhibition of the MAPK/NF-κB Signaling Pathway by the Shigella Effector OspF.

Quantitative Data on Enzyme Kinetics

Understanding the kinetics of enzymes that form or react with this compound is crucial for elucidating their mechanisms and for their potential application in biocatalysis. The following tables summarize key kinetic parameters for representative enzymes.

Table 1: Kinetic Parameters of this compound-Forming Enzymes

EnzymeSourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
L-Serine DehydrataseE. coliL-Serine2.6 (S0.5)1653 (µmol/min/mg)-[4]
D-Serine DehydrataseE. coliD-Serine--3.4 x 105[3]
ProcM (Dehydration)ProchlorococcusProcA3.3 (Thr11 & Thr18)-0.08 (min-1)-[15]
ProcM (Dehydration)ProchlorococcusProcA3.3 (Thr3)-0.028 (min-1)-[15]

Table 2: Kinetic Parameters of Enzymes Reacting with this compound

EnzymeSourceSubstrateKm (µM)kcat (min-1)kcat/Km (M-1min-1)Reference(s)
ProcM (Cyclization)ProchlorococcusDehydrated ProcA3.3-0.57 (A' ring)-[15]
ProcM (Cyclization)ProchlorococcusDehydrated ProcA3.3-0.27 (B' ring)-[15]

Experimental Protocols

A variety of experimental techniques are employed to study this compound and the enzymes that interact with it. Below are outlines of key methodologies.

Synthesis of this compound-Containing Peptides

The site-specific incorporation of Dha into peptides is essential for studying its reactivity and for its use in bioconjugation. A common and efficient method involves the synthesis of a peptide containing a precursor amino acid, followed by its conversion to Dha.

Protocol: Synthesis of Dha-peptides via Oxidative Elimination of Selenocysteine

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the desired peptide on a solid support using standard Fmoc chemistry, incorporating Fmoc-Se-phenyl-selenocysteine at the desired position for Dha.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the selenocysteine-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Elimination: Dissolve the purified peptide in a suitable buffer (e.g., pH 5-6) and treat with a mild oxidizing agent, such as hydrogen peroxide (20-200 mM), on ice for 1 hour.[15]

  • Final Purification: Purify the resulting Dha-containing peptide by RP-HPLC and confirm its identity by mass spectrometry.

Detection and Quantification of this compound

The detection and quantification of Dha residues in proteins and peptides are critical for studying its formation and reactivity.

Protocol: Detection of Dha by Mass Spectrometry

  • Sample Preparation: For intact proteins, analysis can be performed directly. For peptide mapping, the protein is typically subjected to enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The presence of a Dha residue results in a characteristic mass loss of 18 Da (from serine) or 34 Da (from cysteine) compared to the unmodified peptide.

  • Tandem Mass Spectrometry (MS/MS): To confirm the location of the Dha residue, perform MS/MS analysis on the parent ion. The fragmentation pattern will reveal the precise position of the modification.[16]

Protocol: Quantification of Dha by Thiol Addition and Amino Acid Analysis

  • Thiol Derivatization: React the Dha-containing protein or peptide with a thiol-containing reagent, such as 4-pyridoethanethiol, under alkaline conditions. This results in the formation of a stable thioether adduct (S-pyridylethylcysteine).[17]

  • Acid Hydrolysis: Hydrolyze the derivatized protein/peptide into its constituent amino acids.

  • Amino Acid Analysis: Quantify the amount of S-pyridylethylcysteine using a standard amino acid analyzer. This value corresponds to the amount of Dha originally present in the sample.[17]

Enzymatic Assays

Assaying the activity of enzymes that form or react with Dha is fundamental to their characterization.

Protocol: Assay for Serine/Threonine Dehydratase Activity

  • Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the substrate (e.g., L-serine), and any necessary cofactors (e.g., PLP).

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme.

  • Detection of Product Formation: The formation of the α-keto acid product (pyruvate from serine) can be monitored continuously by coupling the reaction to lactate (B86563) dehydrogenase and monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.[18] Alternatively, the reaction can be stopped at different time points, and the product can be quantified using a colorimetric assay with 2,4-dinitrophenylhydrazine.[18]

Protocol: Assay for Lanthipeptide Synthetase (LanM) Activity

  • Reaction Mixture: Combine the purified LanM enzyme, the precursor peptide (LanA), ATP, and MgCl2 in a suitable buffer.[15]

  • Time-Course Analysis: At various time points, quench the reaction (e.g., with acid).

  • Mass Spectrometry Analysis: Analyze the quenched reaction mixture by mass spectrometry to monitor the disappearance of the substrate and the appearance of dehydrated and cyclized products.[15][19] The extent of modification can be quantified by comparing the peak intensities of the different species.

Conclusion

This compound stands as a central and highly reactive intermediate in a remarkable diversity of enzymatic reactions. Its controlled enzymatic formation from common amino acid precursors unlocks a wealth of chemical transformations, from the construction of complex natural products to the dynamic regulation of cellular signaling pathways. The methodologies outlined in this guide provide a robust toolkit for the synthesis, detection, and characterization of this compound-containing peptides and the enzymes that process them. A deeper understanding of the enzymology of this compound will undoubtedly continue to fuel innovation in drug discovery, protein engineering, and synthetic biology, paving the way for the development of novel therapeutics and biocatalysts.

References

The Historical Unveiling of Dehydroalanine in Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is a non-proteinogenic α,β-unsaturated amino acid that, while unstable in its free form, plays a pivotal role as a constituent of various natural products.[1] Its presence introduces unique structural constraints and a reactive electrophilic center, making it a key component in the biological activity of these molecules. This technical guide provides a comprehensive overview of the historical discovery of this compound in natural products, with a focus on the seminal research that led to its identification. We will delve into the early experimental methodologies, the biosynthetic pathways that generate this unusual residue, and a comparison with modern analytical and synthetic techniques. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biology of this compound-containing compounds.

Chapter 1: A Historical Perspective: From Postulation to Identification in Nisin

The concept of α,β-unsaturated amino acids was proposed as early as 1937.[1] However, it was the investigation into the structure of the antimicrobial peptide nisin that led to the first definitive identification of this compound in a natural product.[1] Nisin, produced by the bacterium Lactococcus lactis, is a lantibiotic, a class of peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues. These thioether-linked amino acids are formed through the post-translational modification of serine, threonine, and cysteine residues.

The journey to elucidating the structure of nisin was a multi-decade endeavor. Early work in the 1940s and 1950s focused on the purification and amino acid composition of this potent bacteriocin. It was the groundbreaking work of Gross and Morell in 1971 that provided the complete structure of nisin, revealing the presence of not only lanthionine and methyllanthionine but also this compound and dehydrobutyrine.[2][3] This discovery was a landmark in natural product chemistry, highlighting a novel post-translational modification and opening the door to understanding the biosynthesis and function of this important class of molecules.

A timeline of these key discoveries is illustrated in the following diagram:

Historical_Discovery_Timeline cluster_1930s 1930s cluster_1940s_1950s 1940s-1950s cluster_1970s 1970s 1937 1937 Proposal of α,β-unsaturated amino acids 1949 1949 Berridge reports on the purification of nisin 1959 1959 Cheeseman and Berridge analyze nisin composition 1971 1971 Gross and Morell elucidate the complete structure of nisin, identifying this compound

Figure 1: A timeline of the key historical discoveries leading to the identification of this compound in natural products.

Chapter 2: Unearthing the Structure: Historical Experimental Methodologies

The identification of this compound in nisin was a feat of chemical detective work, relying on a combination of chemical degradation, derivatization, and spectroscopic analysis. The experimental protocols of that era, while less sensitive than modern techniques, were ingeniously applied to piece together the complex structure of this lantibiotic.

Isolation and Purification of Nisin

The initial step in the structural elucidation of nisin was its isolation and purification from Lactococcus lactis culture. Early methods, such as those described by Berridge in 1949, involved a series of precipitation and extraction steps.

Experimental Protocol: Nisin Purification (Berridge, 1949 - Reconstructed)

  • Cultivation: Lactococcus lactis was grown in a suitable broth medium until maximum nisin production was achieved.

  • Acidification and Extraction: The culture was acidified with hydrochloric acid to solubilize the nisin. The bacterial cells were removed by centrifugation.

  • Salting Out: The nisin in the supernatant was precipitated by the addition of sodium chloride.

  • Solvent Extraction: The crude precipitate was then extracted with acidified ethanol (B145695) to further purify the nisin.

  • Further Precipitation: The ethanolic extract was then treated with acetone (B3395972) or ether to precipitate the purified nisin.

  • Crystallization: The purified nisin was then crystallized from an appropriate solvent system.

Chemical Degradation and Derivatization

The presence of the reactive α,β-unsaturated system in this compound was key to its identification. Gross and Morell employed a series of chemical reactions to probe the structure of nisin.

Experimental Protocol: Acid Hydrolysis

Acid hydrolysis of peptides containing this compound results in the formation of pyruvic acid and ammonia (B1221849).

  • Hydrolysis: A sample of purified nisin was hydrolyzed in 6 N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Analysis: The hydrolysate was analyzed for the presence of pyruvic acid using colorimetric methods, such as reaction with 2,4-dinitrophenylhydrazine, and for the release of ammonia using standard analytical techniques.

Experimental Protocol: Reaction with Mercaptans

The electrophilic nature of the this compound double bond allows for the addition of nucleophiles such as thiols.

  • Reaction: Nisin was treated with a solution of a mercaptan, such as 2-mercaptoethanol, under neutral or slightly basic conditions.

  • Analysis: The modified peptide was then hydrolyzed, and the resulting amino acid mixture was analyzed by amino acid analysis. The appearance of a new amino acid derivative, corresponding to the adduct of the mercaptan and this compound (e.g., S-(2-hydroxyethyl)-cysteine), provided evidence for the presence of the unsaturated residue.

Experimental Protocol: Raney Nickel Desulfurization

To confirm the lanthionine bridges, which are biosynthetically derived from this compound, Raney nickel desulfurization was employed. This reaction cleaves the C-S bonds of lanthionine and methyllanthionine, converting them to alanine (B10760859) and aminobutyric acid, respectively.

  • Reaction: A sample of nisin was refluxed with a slurry of Raney nickel in an appropriate solvent (e.g., water or ethanol).

  • Hydrolysis and Analysis: The desulfurized peptide was then subjected to acid hydrolysis, and the resulting amino acid mixture was analyzed. An increase in the molar ratio of alanine and the appearance of aminobutyric acid confirmed the presence of the thioether cross-links.

The logical workflow for the chemical degradation studies of nisin is depicted below:

Chemical_Degradation_Workflow Nisin Purified Nisin AcidHydrolysis Acid Hydrolysis (6N HCl, 110°C) Nisin->AcidHydrolysis MercaptanReaction Reaction with Mercaptan (e.g., 2-mercaptoethanol) Nisin->MercaptanReaction RaneyNi Raney Nickel Desulfurization Nisin->RaneyNi PyruvicAcid Pyruvic Acid + Ammonia AcidHydrolysis->PyruvicAcid ThioetherAdduct Thioether Adduct MercaptanReaction->ThioetherAdduct DesulfurizedPeptide Desulfurized Peptide RaneyNi->DesulfurizedPeptide Alanine Increased Alanine Content DesulfurizedPeptide->Alanine

Figure 2: A simplified workflow of the historical chemical degradation experiments used to identify this compound and lanthionine in nisin.

Chapter 3: The Biosynthesis of this compound in Lantibiotics

This compound residues in lantibiotics like nisin are not incorporated during ribosomal translation but are formed through a series of post-translational modifications of a precursor peptide.[4][5] This intricate enzymatic process is a fascinating example of nature's ability to generate structural diversity.

The biosynthesis of nisin begins with the ribosomal synthesis of a precursor peptide, NisA, which consists of an N-terminal leader peptide and a C-terminal core peptide.[4] The leader peptide acts as a recognition signal for the modification enzymes and keeps the peptide inactive until it is secreted.

The formation of this compound is catalyzed by a dehydratase enzyme, NisB.[4][5] NisB specifically recognizes and binds the NisA precursor peptide. It then catalyzes the dehydration of specific serine residues within the core peptide to form this compound. A similar reaction occurs with threonine residues to form dehydrobutyrine. The mechanism of NisB involves the glutamylation of the serine/threonine hydroxyl group, followed by elimination of glutamate (B1630785) to form the double bond.[6]

Following dehydration, a cyclase enzyme, NisC, catalyzes the intramolecular Michael-type addition of cysteine residues to the newly formed this compound and dehydrobutyrine residues.[7][8] This reaction forms the characteristic lanthionine and methyllanthionine thioether bridges.

The biosynthetic pathway is summarized in the following diagram:

Nisin_Biosynthesis_Pathway cluster_ribosome Ribosome cluster_modification Post-Translational Modification cluster_secretion Secretion and Activation Ribosome Ribosomal Synthesis NisA Precursor Peptide (NisA) (contains Ser, Thr, Cys) Ribosome->NisA Dehydration Dehydration (NisB) NisA->Dehydration DehydratedNisA Dehydrated NisA (contains Dha, Dhb) Dehydration->DehydratedNisA Cyclization Cyclization (NisC) DehydratedNisA->Cyclization ModifiedNisA Modified NisA (contains lanthionine bridges) Cyclization->ModifiedNisA Secretion Secretion (NisT) ModifiedNisA->Secretion Cleavage Leader Peptide Cleavage (NisP) Secretion->Cleavage ActiveNisin Active Nisin Cleavage->ActiveNisin

Figure 3: The biosynthetic pathway of nisin, highlighting the formation of this compound and subsequent lanthionine bridges.

Chapter 4: Modern Approaches to this compound-Containing Peptides

The discovery of this compound and other unusual amino acids in natural products has spurred the development of sophisticated synthetic and analytical techniques. These modern methods offer unprecedented precision and sensitivity compared to their historical counterparts.

Synthesis of this compound-Containing Peptides

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), allows for the site-specific incorporation of this compound. This is typically achieved by incorporating a protected precursor amino acid, such as a modified serine or cysteine, which is then converted to this compound on the solid support or after cleavage from the resin.

Experimental Protocol: Solid-Phase Synthesis of a this compound-Containing Peptide (Conceptual)

  • Resin Preparation: A suitable solid support (e.g., Wang resin) is prepared for peptide synthesis.

  • Peptide Elongation: The peptide chain is assembled using standard Fmoc-based SPPS protocols.

  • Precursor Incorporation: At the desired position, a protected precursor, such as Fmoc-Ser(Trt)-OH or Fmoc-Cys(Trt)-OH, is incorporated.

  • On-Resin Conversion to this compound: The serine or cysteine residue is converted to this compound. For serine, this can be achieved by mesylation followed by base-catalyzed elimination. For cysteine, various elimination strategies are available.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Modern Analytical Techniques

The characterization of this compound-containing peptides is now routinely performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the peptide. Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the this compound residue based on its characteristic fragmentation pattern.[9]

NMR Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, TOCSY, NOESY) are used to determine the three-dimensional structure of the peptide in solution.[10] The vinyl protons of this compound give rise to distinct signals in the 1H NMR spectrum, which can be used for its identification and to probe its local environment.[11][12]

A modern workflow for the synthesis and characterization of a this compound-containing peptide is shown below:

Modern_Workflow SPPS Solid-Phase Peptide Synthesis (with precursor amino acid) OnResinConversion On-Resin Conversion to Dha SPPS->OnResinConversion CleavagePurification Cleavage and RP-HPLC Purification OnResinConversion->CleavagePurification HRMS High-Resolution Mass Spectrometry (HRMS and MS/MS) CleavagePurification->HRMS NMR NMR Spectroscopy (1D and 2D) CleavagePurification->NMR StructureConfirmation Sequence and Structure Confirmation HRMS->StructureConfirmation NMR->StructureConfirmation

Figure 4: A typical modern workflow for the synthesis and characterization of a this compound-containing peptide.

Chapter 5: Quantitative Data Summary

This section provides a summary of key quantitative data related to the discovery and characterization of this compound in nisin.

Table 1: Nisin Production Yields

Producing OrganismFermentation ConditionsTypical Nisin YieldReference
Lactococcus lactisOptimized whey medium2.6 x 105 AU/mL[13]
Lactococcus lactis F44Fed-batch fermentation5346 IU/mL
Lactococcus lactisStarch-based SSF2516.41 IU/mL[12]

Table 2: Historical Chemical Degradation Data of Nisin (Conceptual)

Degradation MethodKey Product(s)Expected Molar Ratio (per mole of Nisin)Significance
Acid HydrolysisPyruvic Acid2Indicates two Dha residues
Ammonia>34 (from Dha and other amides)Consistent with Dha hydrolysis
Raney Nickel DesulfurizationAlanineIncreased by ~5 molesConfirms 1 lanthionine and 4 methyllanthionine bridges
Aminobutyric Acid~4 molesConfirms 4 methyllanthionine bridges

Table 3: Representative 1H NMR Chemical Shifts for this compound in Nisin

ProtonChemical Shift (ppm) in D2OReference
Dha5 Hβ (cis to Cα)~5.35[10]
Dha5 Hβ (trans to Cα)~5.48[10]
Dha33 Hβ~5.60[10]

Chapter 6: Conclusion and Future Directions

The historical discovery of this compound in nisin was a pivotal moment in natural product chemistry. It unveiled a novel post-translational modification and spurred decades of research into the biosynthesis, chemical synthesis, and biological activity of dehydroamino acid-containing peptides. The early experimental work, characterized by meticulous chemical degradation studies, laid the foundation for our current understanding of these fascinating molecules.

Today, with the advent of advanced synthetic and analytical techniques, the field is poised for exciting new discoveries. The ability to site-specifically incorporate this compound into peptides opens up possibilities for creating novel therapeutics with enhanced stability and tailored reactivity. Furthermore, the elucidation of the enzymatic machinery responsible for this compound biosynthesis provides a powerful toolkit for the bioengineering of new and improved natural products. As our understanding of the role of this compound in biological systems continues to grow, so too will the opportunities to harness its unique properties for the development of the next generation of drugs and research tools.

References

An In-depth Technical Guide to Dehydroamino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroamino acids (dhAAs) are non-proteinogenic amino acids characterized by an α,β-unsaturation within their side chain.[1][2] This seemingly simple modification imparts profound effects on the physicochemical properties of peptides, making them a subject of intense research in peptide chemistry and drug development.[1] Naturally occurring in a variety of peptide-based antibiotics, antifungals, and antitumor agents, the incorporation of dhAAs into peptide sequences offers a powerful strategy to enhance biological activity, improve metabolic stability, and constrain peptide conformation.[1][2]

The presence of the carbon-carbon double bond introduces a planar rigidity to the amino acid residue, restricting the conformational freedom of the peptide backbone.[1] This can lead to the stabilization of specific secondary structures, such as β-turns and helices, which are often crucial for receptor binding and biological function.[1] Furthermore, the electrophilic nature of the α,β-unsaturated system makes dhAAs valuable handles for post-translational modifications and the synthesis of complex peptide architectures through reactions like Michael additions.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of dehydroamino acids in peptide chemistry, with a focus on their role in the development of novel therapeutics.

Synthesis of Dehydroamino Acids and Their Incorporation into Peptides

The synthesis of dehydropeptides can be achieved through various chemical strategies, both in solution and on solid phase. The choice of method often depends on the desired dehydroamino acid residue and the overall peptide sequence.

Key Synthetic Methodologies

1. β-Elimination of β-Hydroxy Amino Acids: This is one of the most common methods for the synthesis of dehydroalanine (B155165) (Dha) and dehydroaminobutyric acid (Dhb) residues from serine and threonine, respectively. The reaction typically involves the activation of the hydroxyl group followed by base-mediated elimination.

2. Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for the stereoselective synthesis of α,β-unsaturated esters, and it has been successfully applied to the synthesis of various dehydroamino acid derivatives, particularly those with aromatic side chains like dehydrophenylalanine (ΔPhe).

3. Azlactone Chemistry: Unsaturated azlactones (oxazolones) are versatile intermediates for the incorporation of dehydroamino acids into peptides. These can be prepared from N-acyl dehydroamino acids and subsequently coupled to the N-terminus of a peptide chain.

Data Presentation: Synthesis Yields

The following tables summarize the reported yields for the synthesis of various dehydroamino acid derivatives using different methodologies.

Table 1: Yields for the Synthesis of this compound (Dha) Derivatives via β-Elimination

PrecursorReagentsSolventYield (%)Reference
Boc-L-Serine(Boc)₂O, DMAPDichloromethane (B109758)93[3]
Z-L-Serine-OBn(Boc)₂O, DMAPDichloromethane95[3]
Boc-Cys(Me)-OMem-CPBADichloromethane85[4]
Fmoc-Ser-OAllylMsCl, Et₃N, DBUDMF70[5]
Boc-Sec(Ph)-OHH₂O₂Acetonitrile/Water98[3]

Table 2: Yields for the Horner-Wadsworth-Emmons (HWE) Synthesis of Dehydrophenylalanine (ΔPhe) Derivatives

AldehydePhosphonate ReagentBaseSolventYield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaHTHF85>95:5[6]
4-Methoxybenzaldehyde(EtO)₂P(O)CH(N₃)CO₂EtNaHTHF78>95:5[6]
BenzaldehydeTrimethyl phosphonoglycinateDBUAcetonitrile8290:10[7]

Spectroscopic Characterization of Dehydropeptides

The presence of the α,β-double bond in dehydroamino acids gives rise to characteristic signals in various spectroscopic analyses, which are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the vinyl protons of the dehydroamino acid residue typically appear in the downfield region (δ 5.5-7.5 ppm). The chemical shifts and coupling constants of these protons can provide information about the geometry (E/Z isomerism) of the double bond. In ¹³C NMR, the sp² hybridized α- and β-carbons exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectra of dehydropeptides show characteristic absorption bands. The C=C stretching vibration of the double bond is typically observed in the range of 1620-1680 cm⁻¹. The amide I band (C=O stretch) often appears at a slightly lower wavenumber compared to saturated peptides due to conjugation with the double bond.

Data Presentation: Spectroscopic Data

The following table summarizes representative spectroscopic data for common dehydroamino acid residues within peptides.

Table 3: Representative NMR and IR Spectroscopic Data for Dehydroamino Acid Residues

Dehydroamino Acid¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Reference
This compound (Dha) CβH: 5.4-6.3 (s)Cα: ~135, Cβ: ~106Amide I: ~1650, C=C: ~1630[8]
(Z)-Dehydroaminobutyric acid (ΔAbu) CγH₃: ~1.7 (d), CβH: ~6.8 (q)Cα: ~132, Cβ: ~129Amide I: ~1660, C=C: ~1670[1]
(Z)-Dehydrophenylalanine (ΔPhe) CβH: ~7.5 (s)Cα: ~130, Cβ: ~133Amide I: ~1665, C=C: ~1630[4][9]

Biological Activity and Applications in Drug Development

The unique structural and chemical properties of dehydroamino acids translate into significant advantages for the development of peptide-based drugs.

Enhanced Proteolytic Stability

The rigid conformation imposed by the α,β-double bond can render dehydropeptides more resistant to enzymatic degradation by proteases. This increased metabolic stability is a crucial attribute for improving the in vivo half-life and bioavailability of peptide therapeutics.

Conformational Constraint and Receptor Binding

By locking the peptide backbone into specific conformations, dehydroamino acids can pre-organize the peptide for optimal binding to its biological target, leading to enhanced potency and selectivity.

Antimicrobial Peptides

Many naturally occurring antimicrobial peptides contain dehydroamino acid residues. The incorporation of dhAAs into synthetic antimicrobial peptides has been shown to enhance their activity against a range of pathogenic bacteria.

Enzyme Inhibitors

The electrophilic nature of the α,β-unsaturated system in dehydroamino acids makes them effective Michael acceptors. This reactivity can be exploited to design irreversible inhibitors of enzymes, where a nucleophilic residue in the enzyme's active site forms a covalent bond with the dehydropeptide.

Data Presentation: Biological Activity

The following table provides a comparative overview of the antimicrobial activity of dehydropeptides and their saturated analogs.

Table 4: Comparative Antimicrobial Activity (MIC, µM) of Dehydropeptides and Saturated Analogs

PeptideSaturated AnalogE. coliS. aureusP. aeruginosaReference
Peptide with ΔAlaPeptide with Ala81632[10][11]
163264
Peptide with ΔPhePeptide with Phe4816[12][13]
163232
Peptide with ΔAbuPeptide with Abu163264[14]
3264128

Experimental Protocols

Protocol 1: EDC/CuCl Mediated Dehydration of a Threonine-Containing Peptide

This protocol describes a general procedure for the dehydration of a threonine residue within a peptide to form a dehydroaminobutyric acid residue.

  • Dissolution: Dissolve the threonine-containing peptide (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 equivalents) and copper(I) chloride (CuCl) (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dehydropeptide by flash column chromatography on silica (B1680970) gel.

Protocol 2: Fmoc-Based Solid-Phase Synthesis of a Dehydropeptide using an Azlactone

This protocol outlines the incorporation of a dehydroamino acid into a peptide on a solid support using a pre-formed azlactone.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (1 equivalent) in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Peptide Elongation (Standard Amino Acids): Couple the desired Fmoc-protected amino acids sequentially using standard Fmoc-SPPS protocols (e.g., using HBTU/DIPEA as coupling reagents) until the desired peptide sequence preceding the dehydroamino acid is assembled. After each coupling, wash the resin with DMF.

  • Azlactone Coupling:

    • Perform a final Fmoc deprotection on the N-terminal amino acid of the growing peptide chain and wash the resin with DMF.

    • Dissolve the dehydroamino acid azlactone (e.g., 2-acetylamino-3-phenyl-2-propenoic acid azlactone for ΔPhe) (3 equivalents) in anhydrous DMF.

    • Add the azlactone solution to the resin and agitate at room temperature for 4-12 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the dehydropeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathway: Irreversible Inhibition of Caspase-3 by a Dehydropeptide

Dehydropeptides can act as irreversible inhibitors of caspases, a family of proteases crucial for the execution of apoptosis. The electrophilic β-carbon of the dehydroamino acid residue can undergo a Michael addition with the catalytic cysteine residue in the active site of caspase-3, leading to covalent and irreversible inactivation of the enzyme.

G cluster_caspase Caspase-3 Active Site Cys163 Cys163 (Nucleophile) Complex Enzyme-Inhibitor Complex (Non-covalent) Cys163->Complex Nucleophilic Attack (Michael Addition) His121 His121 (General Base) His121->Cys163 Deprotonation Dehydropeptide Dehydropeptide Inhibitor (Michael Acceptor) Dehydropeptide->Complex Binding Complex->Cys163 Positioning for attack Covalent_Adduct Covalent Adduct (Irreversibly Inhibited Enzyme) Complex->Covalent_Adduct

Caption: Mechanism of irreversible inhibition of Caspase-3 by a dehydropeptide inhibitor.

Experimental Workflow: Solid-Phase Synthesis of a Dehydropeptide via Azlactone Coupling

The following diagram illustrates the key steps involved in the solid-phase synthesis of a peptide containing a dehydroamino acid residue using the azlactone methodology.

G Resin Fmoc-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Standard Fmoc-SPPS (Chain Elongation) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Coupling_Dha Azlactone Coupling Deprotection2->Coupling_Dha Azlactone Dehydroamino Acid Azlactone Azlactone->Coupling_Dha Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling_Dha->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Dehydropeptide Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a dehydropeptide using an azlactone.

Conclusion

Dehydroamino acids represent a valuable class of non-proteinogenic amino acids that offer unique advantages in peptide chemistry and drug design. Their ability to induce conformational constraints, enhance proteolytic stability, and serve as reactive handles for further chemical modification has positioned them as powerful tools for the development of novel peptide-based therapeutics. The synthetic methodologies outlined in this guide, coupled with a deeper understanding of their structure-activity relationships, will continue to drive innovation in this exciting field, leading to the discovery of new and improved peptide drugs with enhanced therapeutic profiles.

References

Dehydroalanine's Influence on Peptide Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroalanine (B155165) (Dha), an α,β-unsaturated amino acid, serves as a powerful tool in peptide and protein engineering. Its unique planar structure and electrophilic nature impart significant conformational constraints on the peptide backbone, directing the formation of specific secondary structures and enabling novel chemical modifications. This guide provides an in-depth analysis of the conformational effects of Dha, summarizing key structural data, detailing relevant experimental protocols, and illustrating the underlying principles of its structural influence. Understanding these effects is paramount for the rational design of peptidomimetics, constrained peptides, and bioconjugates with enhanced stability, bioactivity, and therapeutic potential.

Introduction to this compound

This compound (Dha or ΔAla) is a non-proteinogenic amino acid characterized by a double bond between its α-carbon (Cα) and β-carbon (Cβ).[1] Unlike standard amino acids, Dha is achiral and possesses a planar side chain.[2][3] This planarity is the primary source of its profound impact on peptide conformation. Dha residues are found in a variety of natural products, including antimicrobial peptides like nisin, and are typically formed post-translationally from serine or cysteine residues.[1][4] In synthetic applications, the incorporation of Dha is a key strategy for rigidifying the peptide backbone and inducing specific folded structures.[5]

The Conformational Constraints of this compound

The sp² hybridization of the Cα and Cβ atoms in Dha forces the atoms of the vinyl side chain and the Cα into a single plane. This geometric constraint severely restricts the allowable values for the peptide backbone dihedral angles, phi (φ) and psi (ψ), which dictate the overall fold of the peptide chain.[6][7][8]

The planarity of the Dha residue significantly alters the energy landscape of the Ramachandran plot for the preceding amino acid. This often forces the preceding residue into conformations that promote turn structures.[9][10][11]

G cluster_peptide Standard Peptide Backbone cluster_dha Dha-Containing Backbone N N Ca1 N->Ca1 φ C1 C' Ca1->C1 ψ R R Ca1->R R-group (tetrahedral) info Dha's sp² hybridized Cα=Cβ bond creates a planar structure, restricting φ and ψ torsional angles. N2 N C1->N2 Ca2 N2->Ca2 C2 C' Ca2->C2 N_d N Ca_d N_d->Ca_d φ restricted C_d C' Ca_d->C_d ψ restricted Cb_d Ca_d->Cb_d sp² H1_d Cb_d->H1_d H2_d Cb_d->H2_d

Figure 1: Conformational constraint by Dha.

Impact on Peptide Secondary Structures

The introduction of Dha is a well-established method for inducing specific secondary structures, most notably β-turns and γ-turns.

Induction of Turn Structures

Studies have shown that Dha can act as a potent turn-inducer. When placed at the C-terminus of a dipeptide, Dha promotes the formation of an inverse γ-turn centered on the preceding residue.[9] This is characterized by the formation of an intramolecular hydrogen bond and specific dihedral angles.[9] For example, in Boc-X-ΔAla-NHCH₃ dipeptides, NMR studies revealed conformational angles of approximately φ = -70° and ψ = +70° for the 'X' residue, which are characteristic of an inverse γ-turn.[9]

In contrast to the larger dehydrophenylalanine (ΔPhe), which tends to stabilize β-turns when placed at the i+2 position, Dha favors the γ-turn formation involving the preceding (i-1) residue.[2][9] This highlights the nuanced role of the dehydroamino acid's side chain in directing peptide folding.

Peptide FragmentInduced Turn TypeKey Residue PositionApproximate Dihedral Angles (Preceding Residue)Reference
...-X-ΔAla -...Inverse γ-turniφ ≈ -70°, ψ ≈ +70°[9]
...-X-ΔPhe -Y-...β-turni+2N/A[2][12]

Table 1: Comparison of Turn Induction by Dehydroamino Acids.

Influence on Helical Structures

In longer peptides, the conformational preferences of Dha can influence helical structures. While dehydrophenylalanine is known to induce 3₁₀-helices, the smaller Dha residue can also be incorporated into various helical motifs.[2][3] Molecular dynamics simulations and experimental data suggest that oligomers of Dha can adopt unique structures, such as extended 2₅-helical conformations or "hybrid coil" structures that combine elements of 2₅- and 3₁₀-helices.[11][13]

Experimental Analysis of Dha-Containing Peptides

A combination of spectroscopic and crystallographic techniques is employed to elucidate the precise conformational effects of Dha.

G cluster_synthesis Peptide Preparation cluster_analysis Structural Analysis cluster_outcome Data Interpretation SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Ser/Cys or SecPh) Oxidation 2. On-Resin or Solution-Phase Oxidative Elimination SPPS->Oxidation Cleavage 3. Cleavage & Deprotection Oxidation->Cleavage Purification 4. Purification (RP-HPLC) Cleavage->Purification NMR NMR Spectroscopy (NOE, J-coupling, Temp. Coeff.) Purification->NMR CD Circular Dichroism (Secondary Structure Estimation) Purification->CD Xray X-ray Crystallography (Atomic Resolution Structure) Purification->Xray MD Molecular Dynamics (Conformational Sampling) Purification->MD Dihedrals Dihedral Angles (φ, ψ) NMR->Dihedrals Hbond H-Bonding Pattern NMR->Hbond Structure 3D Structure & Conformation NMR->Structure CD->Dihedrals CD->Hbond CD->Structure Xray->Dihedrals Xray->Hbond Xray->Structure MD->Dihedrals MD->Hbond MD->Structure

Figure 2: Workflow for Dha-peptide analysis.

Experimental Protocols

Protocol 1: Synthesis of Dha-Containing Peptides via Phenylselenocysteine (B1259780) [14][15][16]

  • SPPS: Incorporate Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

  • Cleavage: Cleave the peptide from the resin and remove protecting groups using a standard trifluoroacetic acid (TFA) cocktail.

  • Purification: Purify the crude phenylselenocysteine-containing peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Elimination: Dissolve the purified peptide in a suitable buffer. Add a mild oxidant, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), and incubate at room temperature.[15][16] The reaction converts the phenylselenocysteine residue into a this compound residue.

  • Final Purification: Purify the final Dha-containing peptide by RP-HPLC and confirm its identity by mass spectrometry.

Protocol 2: NMR Spectroscopy for Solution Structure Determination [9][10]

  • Sample Preparation: Dissolve the lyophilized Dha-peptide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (≥500 MHz).

  • Temperature Coefficients: To identify intramolecularly hydrogen-bonded protons, measure the temperature dependence of the amide proton chemical shifts. A small temperature coefficient (< -3.0 ppb/K) is indicative of a solvent-shielded, likely H-bonded, amide proton.

  • NOE Analysis: Analyze NOESY spectra to identify through-space proximities between protons. Key NOEs, such as those between an amide proton (NᵢH) and protons on the preceding residue (Cαᵢ₋₁H), are crucial for defining turn structures.

  • Structure Calculation: Use the distance restraints derived from NOE intensities, along with dihedral angle restraints from J-coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of solution conformations.

Protocol 3: Circular Dichroism (CD) Spectroscopy [17][18]

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of approximately 0.1-0.2 mg/mL.[18] The buffer itself should not have significant absorbance in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: Analyze the resulting spectrum. Characteristic minima and maxima indicate the presence of specific secondary structures. For example, α-helices show strong negative bands around 222 nm and 208 nm, while β-sheets show a negative band around 218 nm. Random coils typically display a strong negative band below 200 nm.[18]

Applications in Drug Development

The ability of Dha to rigidify peptides and induce specific conformations is highly valuable in drug design. Constraining a peptide into its bioactive conformation can lead to:

  • Increased Receptor Affinity: By pre-organizing the peptide into the correct shape for binding, the entropic penalty upon binding is reduced.

  • Enhanced Stability: The constrained structure can be less susceptible to proteolytic degradation, increasing the peptide's in vivo half-life.

  • Improved Specificity: A rigid conformation may reduce binding to off-target receptors.

Furthermore, the electrophilic Cβ of the Dha residue serves as a reactive handle for site-specific chemical modifications, such as Michael addition reactions with thiol-containing molecules (e.g., cysteine, glutathione) or other nucleophiles.[11][19] This allows for the creation of peptide conjugates, stapled peptides, and complex molecular architectures.

Conclusion

This compound is more than a simple structural component; it is an active modulator of peptide conformation. Its inherent planarity restricts backbone flexibility, providing a reliable method for inducing turn structures and influencing helicity. Through the application of robust synthetic strategies and detailed structural analysis via NMR, CD spectroscopy, and X-ray crystallography, researchers can harness the unique properties of Dha. This capability is critical for advancing the field of peptide-based therapeutics, enabling the design of next-generation drug candidates with superior stability, affinity, and specificity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dehydroalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (B155165) (Dha) is an α,β-unsaturated amino acid that serves as a versatile building block in peptide chemistry.[1][2] Its unique electrophilic nature makes it a valuable tool for the synthesis of modified peptides and proteins, enabling applications ranging from the creation of peptide-drug conjugates to the development of novel biomaterials.[3][4][5] This document provides detailed protocols and application notes for the chemical synthesis of peptides containing this non-canonical amino acid.

Introduction

This compound is not one of the 20 proteinogenic amino acids but is found in a variety of natural products, including lantibiotics and microcystins.[2][6] The presence of the α,β-unsaturated double bond confers unique structural and reactive properties. It can act as a Michael acceptor, allowing for site-specific covalent modification with nucleophiles such as thiols, which is highly useful for peptide labeling, glycosylation, and the synthesis of cross-linked peptides.[2][3] Synthetically, Dha residues are typically introduced into peptides by the post-synthetic modification of a precursor amino acid, as direct incorporation during solid-phase peptide synthesis (SPPS) is challenging.[7]

The most common and robust method for synthesizing this compound-containing peptides involves the oxidative elimination of a selenocysteine (B57510) derivative, typically phenylselenocysteine (B1259780) (Sec(Ph)).[1][8][9] Other methods include the elimination of modified serine, threonine, or cysteine residues.[1][10]

Applications of this compound-Containing Peptides

The unique reactivity of the this compound residue opens up a wide range of applications in research and drug development:

  • Bioconjugation and Labeling: The electrophilic nature of Dha allows for facile and site-specific conjugation with a variety of molecules, including fluorescent dyes, sugars, and lipids.[3] This is particularly useful for creating probes to study biological processes.

  • Synthesis of Lanthionines and Thioether-Bridged Peptides: Dha is a key precursor for the synthesis of lanthionine (B1674491) bridges, which are characteristic of lantibiotic natural products.[1] This is achieved through the intramolecular Michael addition of a cysteine residue onto the Dha residue.

  • Peptide-Drug Conjugates: The ability to selectively introduce a reactive handle into a peptide allows for the conjugation of small molecule drugs, creating targeted therapeutic agents.[4]

  • Enzyme Inhibitors: Peptides containing this compound have been shown to be potent enzyme inhibitors. For example, a Dha-containing peptide was found to be a highly efficient inhibitor of tripeptidyl peptidase II.[11]

  • Stabilization of Peptide Conformation: The planar nature of the Dha residue can impose conformational constraints on the peptide backbone, which can be used to stabilize specific secondary structures and enhance proteolytic stability.[2][12]

  • Synthesis of Unnatural Amino Acids: this compound can serve as a versatile precursor for the synthesis of other unnatural amino acids within a peptide sequence.[1]

Synthesis Methods and Protocols

The following sections provide detailed protocols for the most common methods of synthesizing this compound-containing peptides.

Method 1: Oxidative Elimination of Phenylselenocysteine

This is a widely used and reliable method that is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][8] The workflow involves the synthesis of an Fmoc-protected phenylselenocysteine precursor, its incorporation into the desired peptide sequence, and a final on-resin or in-solution oxidation step to generate the this compound residue.

cluster_0 Precursor Synthesis cluster_1 Peptide Synthesis & Dha Formation BocSer Boc-L-Serine BetaLactone β-lactone BocSer->BetaLactone  (1) BocSecPh Boc-Sec(Ph)-OH BetaLactone->BocSecPh  (2) FmocSecPh Fmoc-Sec(Ph)-OH BocSecPh->FmocSecPh  (3) SPPS Fmoc-SPPS FmocSecPh->SPPS PeptideSecPh Peptide-Sec(Ph) SPPS->PeptideSecPh  (4) PeptideDha Peptide-Dha PeptideSecPh->PeptideDha  (5) Oxidative      Elimination

Caption: Overall workflow for this compound peptide synthesis.

This protocol is adapted from literature procedures.[1][8][9]

Step 1: Synthesis of Boc-L-Serine-β-lactone

  • Dissolve Boc-L-serine in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography to yield the β-lactone.

Step 2: Synthesis of Boc-L-Sec(Ph)-OH

  • Prepare a solution of sodium phenylselenide by reacting diphenyl diselenide with sodium borohydride (B1222165) in anhydrous ethanol (B145695) under an inert atmosphere.

  • Add the Boc-L-serine-β-lactone from Step 1 to the sodium phenylselenide solution.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and acidify to pH 3-4 with HCl.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield Boc-L-Sec(Ph)-OH.

Step 3: Synthesis of Fmoc-L-Sec(Ph)-OH

  • Deprotect the Boc group from Boc-L-Sec(Ph)-OH using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • After removal of the solvents, dissolve the resulting amino acid in a mixture of dioxane and aqueous sodium bicarbonate.

  • Add Fmoc-OSu and stir the reaction at room temperature overnight.

  • Acidify the reaction mixture and extract the product with ethyl acetate.

  • Purify by flash chromatography to obtain Fmoc-L-Sec(Ph)-OH.

  • Peptide Synthesis: Assemble the peptide chain on a suitable solid support (e.g., Rink amide resin) using standard Fmoc-SPPS chemistry. Incorporate Fmoc-L-Sec(Ph)-OH at the desired position using standard coupling reagents (e.g., HBTU/DIPEA).

  • Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol.

  • Oxidation:

    • Swell the resin in a solution of 1:1 acetonitrile/water.

    • Add 10 equivalents of sodium periodate (B1199274) (NaIO₄) or 30% hydrogen peroxide (H₂O₂).

    • Gently agitate the resin at room temperature for 30-60 minutes.

    • Monitor the reaction by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Wash the resin extensively with water, DMF, and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

The following table summarizes representative yields for the synthesis of this compound-containing peptides using the phenylselenocysteine method.

Peptide SequenceOxidizing AgentReaction Time (min)Yield (%)Reference
Ac-GLP-Dha-VIANaIO₄3072[13]
Fmoc-ISV-Dha-RSTSH₂O₂60-[1]
Ac-GGC(St-Bu)P-Dha-VIANaIO₄30-[13]

Note: Yields can vary significantly depending on the peptide sequence and reaction conditions.

Method 2: Elimination from Cysteine Derivatives

An alternative method involves the conversion of cysteine residues to this compound.[10] This can be achieved through a bis-alkylation and elimination sequence.

PeptideCys Peptide-Cys AlkylatedIntermediate Bis-alkylated Intermediate PeptideCys->AlkylatedIntermediate  (1) Alkylation      (e.g., dibromoxylene) PeptideDha Peptide-Dha AlkylatedIntermediate->PeptideDha  (2) Base-mediated      Elimination

References

Application Notes and Protocols for Converting Cysteine to Dehydroalanine in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is a non-proteinogenic amino acid that serves as a versatile chemical handle for the site-specific modification of proteins. Its α,β-unsaturated nature makes it a Michael acceptor, readily undergoing conjugate addition with various nucleophiles. This reactivity allows for the introduction of a wide array of functionalities, including post-translational modifications (PTMs), labels, and therapeutic payloads.[1][2][3][4][5][6] The conversion of the naturally occurring amino acid cysteine to this compound is a key strategy for installing this valuable residue into proteins. This document provides detailed application notes and protocols for the most common chemical methods used to achieve this transformation.

Applications in Research and Drug Development

The ability to site-specifically introduce this compound into proteins opens up numerous possibilities in basic research and therapeutic development:

  • Mimicking Post-Translational Modifications: Dha can be reacted with various thiols, amines, and other nucleophiles to generate mimics of natural PTMs such as glycosylation, phosphorylation, and ubiquitination. This allows for the study of the functional roles of specific PTMs.

  • Antibody-Drug Conjugates (ADCs): The conversion of cysteine to Dha in antibodies provides a site for the covalent attachment of cytotoxic drugs, leading to the generation of highly specific and potent ADCs.[1][3]

  • Protein Engineering: Dha can be used to introduce novel chemical functionalities into proteins, enabling the creation of biocatalysts with altered activities or proteins with enhanced stability.

  • Bioconjugation: The reactivity of Dha allows for the straightforward and specific attachment of imaging agents, polyethylene (B3416737) glycol (PEG), and other moieties to proteins.

Methods for Cysteine to this compound Conversion

Several chemical methods have been developed for the conversion of cysteine to this compound. The choice of method depends on factors such as the protein's stability, the presence of other reactive residues (like methionine), and the desired reaction conditions. Here, we detail three widely used approaches:

  • Bis-alkylation-Elimination

  • Oxidative Elimination using O-Mesitylenesulfonylhydroxylamine (MSH)

  • Conversion using 2-Nitro-5-thiocyanatobenzoic Acid (NTCB)

Bis-alkylation-Elimination

This method is a robust and widely applicable technique for converting cysteine to this compound.[1][2][4][5][6][7] It involves a two-step process: the initial bis-alkylation of the cysteine thiol to form a sulfonium (B1226848) salt, followed by a base-mediated elimination to yield this compound.[2]

Workflow

Bis_Alkylation_Elimination_Workflow Protein_Cys Protein with Cysteine Bis_Alkylation Bis-alkylation (e.g., DBHDA or MDBP) Protein_Cys->Bis_Alkylation Sulfonium_Intermediate Sulfonium Salt Intermediate Bis_Alkylation->Sulfonium_Intermediate Base_Elimination Base-mediated Elimination (High pH) Sulfonium_Intermediate->Base_Elimination Protein_Dha Protein with this compound Base_Elimination->Protein_Dha

Bis-alkylation-Elimination Workflow
Quantitative Data

ReagentProtein ExampleReaction ConditionsYieldReference
2,5-dibromohexanediamide (DBHDA)AntibodyHigh pHHigh[1][3]
Methyl 2,5-dibromopentanoate (MDBP)Various proteinsHigh pH, potentially high temperatureHigh[1][3]
α,α'-dibromo-o-xyleneModel peptides--[2][6]
Water-soluble 1,4-dihalobutane derivativesModel peptidesRoom temperature to 37°C, mild pHUp to 71%[2]
Experimental Protocol: Using DBHDA or MDBP

Materials:

  • Protein containing a single accessible cysteine residue

  • 2,5-dibromohexanediamide (DBHDA) or Methyl 2,5-dibromopentanoate (MDBP)

  • Buffer (e.g., Phosphate buffer, pH 8.0)

  • Base (e.g., Sodium hydroxide)

  • Quenching reagent (e.g., 2-mercaptoethanol)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 8.0) to a final concentration of 1-5 mg/mL. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.

  • Bis-alkylation Reaction:

    • Prepare a stock solution of the bis-alkylating agent (DBHDA or MDBP) in an organic solvent such as DMF or DMSO.

    • Add the bis-alkylating agent to the protein solution. A typical starting point is a 10-50 fold molar excess of the reagent over the protein.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically for each protein.

  • Elimination Step:

    • Increase the pH of the reaction mixture to >10 using a suitable base (e.g., 1 M NaOH). The high pH facilitates the β-elimination reaction.

    • Incubate at room temperature for 30 minutes to 2 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a thiol-containing reagent like 2-mercaptoethanol (B42355) to react with any excess bis-alkylating agent.

    • Purify the modified protein from excess reagents and byproducts using a desalting column or dialysis against a suitable buffer.

  • Analysis: Confirm the conversion of cysteine to this compound using techniques such as mass spectrometry (observing a mass loss of 34 Da) and Ellman's test (to confirm the absence of free thiols).

Oxidative Elimination using O-Mesitylenesulfonylhydroxylamine (MSH)

This method offers a rapid and efficient conversion of cysteine to this compound under milder pH conditions compared to the bis-alkylation-elimination approach.[2][8][9] The reaction is often nearly instantaneous at room temperature. A key advantage is its compatibility with methionine residues, which can be sensitive to oxidation.[8][9]

Reaction Pathway

Oxidative_Elimination_Pathway Protein_Cys Protein with Cysteine MSH_Reaction Reaction with MSH Protein_Cys->MSH_Reaction Intermediate Sulfenamide Intermediate MSH_Reaction->Intermediate Elimination Elimination Intermediate->Elimination Protein_Dha Protein with this compound Elimination->Protein_Dha

Oxidative Elimination Pathway
Quantitative Data

ReagentProtein ExampleReaction ConditionsYieldReference
O-Mesitylenesulfonylhydroxylamine (MSH)Subtilisin Bacillus lentus S156CpH 8.0, room temperature, nearly instantaneousHigh[2][8][9]
O-Mesitylenesulfonylhydroxylamine (MSH)Model Protease0°C to room temperatureHigh[2]
Experimental Protocol: Using MSH

Materials:

  • Protein containing a single accessible cysteine residue

  • O-Mesitylenesulfonylhydroxylamine (MSH)

  • Buffer (e.g., Phosphate buffer, pH 7.0-8.0)

  • Quenching reagent (e.g., Sodium sulfite)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) to a final concentration of 1-5 mg/mL. Ensure any disulfide bonds are reduced and the reducing agent is removed.

  • MSH Reaction:

    • Prepare a fresh stock solution of MSH in a suitable organic solvent (e.g., acetonitrile (B52724) or DMF). Caution: MSH can be explosive and should be handled with care.

    • Add the MSH solution to the protein solution. A 5-20 fold molar excess of MSH is typically sufficient.

    • The reaction is usually very fast and can be complete within minutes at room temperature.

  • Quenching and Purification:

    • Quench the reaction with a suitable quenching agent like sodium sulfite (B76179) to consume any unreacted MSH.

    • Purify the protein using a desalting column or dialysis.

  • Analysis: Verify the conversion using mass spectrometry and by confirming the absence of free thiols.

Conversion using 2-Nitro-5-thiocyanatobenzoic Acid (NTCB)

This method provides a means to convert cysteine to this compound at neutral pH, which is particularly advantageous for proteins that are sensitive to high pH.[1][3][10][11][12] The reaction proceeds through an S-cyano-cysteine intermediate.[1][3][10][11] The efficiency of this method can be highly dependent on the location of the cysteine residue, with flexible C-terminal cysteines showing the highest conversion rates.[1][3][10][11]

Experimental Workflow

NTCB_Conversion_Workflow Protein_Cys Protein with Cysteine NTCB_Reaction Reaction with NTCB (pH 7) Protein_Cys->NTCB_Reaction SCyano_Intermediate S-Cyano-Cysteine Intermediate NTCB_Reaction->SCyano_Intermediate E2_Elimination E2 Elimination SCyano_Intermediate->E2_Elimination Protein_Dha Protein with this compound E2_Elimination->Protein_Dha

NTCB Conversion Workflow
Quantitative Data

ReagentProtein ExampleReaction ConditionsYieldReference
2-Nitro-5-thiocyanatobenzoic acid (NTCB)Ubiquitin with C-terminal cysteinepH 7, 37°C, overnightHigh[1][3][10][11]
2-Nitro-5-thiocyanatobenzoic acid (NTCB)Ubiquitin-like proteins with C-terminal cysteinepH 7, 37°C, overnightHigh[1][3][10][11]
2-Nitro-5-thiocyanatobenzoic acid (NTCB)Protein with internal cysteineVaries, hydrolysis can be a major side productVariable[1][3][10][11]
Experimental Protocol: Using NTCB

Materials:

  • Protein with a target cysteine residue

  • 2-Nitro-5-thiocyanatobenzoic acid (NTCB)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Pyridine (B92270)

  • Denaturing buffer (e.g., containing 6 M guanidine-HCl)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in a denaturing buffer at pH 7.

  • Reaction Setup:

    • To the protein solution, add TCEP to a final concentration of 0.5 mM to ensure the cysteine is in its reduced state.

    • Add pyridine to a final concentration of 10 mM.

    • Add NTCB to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at 37°C overnight.

  • Purification: Purify the modified protein from the reaction components via desalting or dialysis.

  • Analysis: Characterize the product by mass spectrometry to confirm the conversion to this compound.

Summary and Comparison of Methods

MethodKey AdvantagesKey DisadvantagesBest Suited For
Bis-alkylation-Elimination General and robust method applicable to many proteins.Requires high pH for the elimination step, which can be detrimental to sensitive proteins.Proteins that are stable at high pH.
Oxidative Elimination (MSH) Fast reaction under mild pH conditions; compatible with methionine residues.MSH is a potentially explosive reagent and must be handled with care.Rapid modifications and for proteins containing sensitive methionine residues.
NTCB Conversion Proceeds at neutral pH.Efficiency is highly dependent on the cysteine's location; can lead to side products like hydrolysis, especially for internal cysteines.Proteins with C-terminal cysteines or those that are unstable at high pH.

Concluding Remarks

The conversion of cysteine to this compound is a powerful tool in chemical biology and drug development, enabling the site-specific modification of proteins with a wide range of functionalities. The choice of method should be carefully considered based on the specific protein and the desired outcome. The protocols provided here serve as a starting point, and optimization of reaction conditions may be necessary to achieve high yields for a particular protein of interest.

References

Solid-Phase Synthesis of Peptides with Dehydroalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is an α,β-unsaturated amino acid that serves as a valuable building block in peptide and protein chemistry. Its unique electrophilic nature makes it a key residue for post-translational modifications, peptide cyclization, and the synthesis of complex biomolecules like lanthibiotics. This document provides detailed application notes and protocols for the solid-phase synthesis of peptides containing this compound, primarily focusing on the widely used method involving the oxidative elimination of a selenocysteine (B57510) precursor.

Principle

The direct incorporation of a this compound residue during solid-phase peptide synthesis (SPPS) is challenging due to its reactive nature. A more robust and common strategy involves the incorporation of a stable precursor amino acid, which is later converted to this compound on the solid support or in solution after cleavage. The most efficient and widely adopted precursor is N-α-Fmoc-L-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH). This precursor is incorporated into the peptide chain using standard Fmoc-SPPS protocols. The subsequent step involves a mild oxidative elimination of the phenylseleno group to generate the this compound residue. This method offers high efficiency and compatibility with a wide range of amino acids.

Experimental Workflows

Overall Workflow for Solid-Phase Synthesis of this compound-Containing Peptides

cluster_0 Precursor Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 This compound Formation cluster_3 Final Steps Fmoc_SecPh_Synthesis Synthesis of Fmoc-Sec(Ph)-OH SecPh_Incorporation Fmoc-Sec(Ph)-OH Incorporation Fmoc_SecPh_Synthesis->SecPh_Incorporation Resin_Loading Resin Loading Fmoc_Deprotection Fmoc Deprotection Resin_Loading->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->SecPh_Incorporation Chain_Elongation Peptide Chain Elongation Amino_Acid_Coupling->Chain_Elongation Chain_Elongation->Fmoc_Deprotection Repeat cycles Oxidative_Elimination On-Resin Oxidative Elimination Chain_Elongation->Oxidative_Elimination Cleavage_Deprotection Cleavage and Global Deprotection Oxidative_Elimination->Cleavage_Deprotection Purification_Analysis Purification and Analysis Cleavage_Deprotection->Purification_Analysis

Caption: General workflow for SPPS of Dha-peptides.

Chemical Pathway: From Phenylselenocysteine (B1259780) to this compound

Peptide_SecPh Peptide-Resin with Phenylselenocysteine Selenoxide_Intermediate Selenoxide Intermediate Peptide_SecPh->Selenoxide_Intermediate Oxidation Oxidant Oxidant (e.g., H₂O₂, NaIO₄) Oxidant->Selenoxide_Intermediate Peptide_Dha Peptide-Resin with This compound Selenoxide_Intermediate->Peptide_Dha Elimination Byproduct Phenylselenenic Acid Selenoxide_Intermediate->Byproduct Syn_Elimination Syn-Elimination Syn_Elimination->Peptide_Dha

Caption: Conversion of Sec(Ph) to Dha via oxidative elimination.

Application Notes

Precursor Selection

While other precursors like serine or cysteine derivatives can be used, Fmoc-Sec(Ph)-OH is recommended for its high efficiency and mild conversion conditions. The synthesis of Fmoc-Sec(Ph)-OH from Fmoc-Ser(tBu)-OH is a multi-step process but yields a stable precursor suitable for automated SPPS.

On-Resin vs. In-Solution Elimination
  • On-Resin Elimination: Performing the oxidative elimination while the peptide is still attached to the resin is generally preferred. It simplifies purification by allowing easy removal of the oxidant and byproducts through washing.

  • In-Solution Elimination: This is an alternative if on-resin elimination proves inefficient or if the Dha residue is found to be unstable to the final cleavage conditions. However, it requires an additional purification step after elimination.

Potential Side Reactions
  • Methionine Oxidation: If the peptide sequence contains methionine, it can be oxidized by the reagents used for the elimination step. Using a minimal amount of oxidant (e.g., 1.1 equivalents) can help to reduce this side reaction.[1]

  • Piperidine (B6355638) Adduct Formation: this compound is an electrophile and can react with nucleophiles. If the Dha residue is generated on-resin before the final Fmoc deprotection, the piperidine used in the deprotection step can add to the Dha residue.[2] It is therefore crucial to perform the oxidative elimination after the final Fmoc group has been removed.

  • Premature Cleavage: Some linkers may be sensitive to the basic conditions used in some elimination protocols. Careful selection of the resin and linker is important.

Cleavage and Purification

Standard cleavage cocktails (e.g., TFA/TIS/H₂O) are generally compatible with Dha-containing peptides. However, prolonged exposure to strong acids should be avoided. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocols

Protocol 1: Synthesis of Fmoc-L-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH)

This protocol is adapted from published procedures and involves a four-step synthesis from commercially available starting materials.[3][4]

Materials:

  • Fmoc-L-Ser(tBu)-OH

  • 2,2'-Dipyridyl disulfide

  • Triphenylphosphine (B44618)

  • Diphenyl diselenide

  • Sodium borohydride (B1222165)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Synthesis of Fmoc-L-β-iodoalanine tert-butyl ester: A solution of Fmoc-L-Ser(tBu)-OH, 2,2'-dipyridyl disulfide, and triphenylphosphine in DCM is stirred at room temperature.

  • Synthesis of Fmoc-L-Se-phenylselenocysteine tert-butyl ester: The crude iodoalanine derivative is reacted with phenylselenide anion, generated in situ from diphenyl diselenide and sodium borohydride in DMF/MeOH.

  • Purification: The product is purified by silica (B1680970) gel column chromatography.

  • Deprotection: The tert-butyl ester is removed by treatment with TFA in DCM.

  • Final Product: After purification, Fmoc-Sec(Ph)-OH is obtained as a white solid.

Protocol 2: Solid-Phase Synthesis of a this compound-Containing Peptide

This protocol describes the manual synthesis of a model peptide on a rink amide resin. Automated synthesizers can also be programmed for these steps.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Sec(Ph)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • DMF

  • DCM

  • Sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-amino acid (3 eq.) using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Incorporation of Fmoc-Sec(Ph)-OH: Couple Fmoc-Sec(Ph)-OH using the same procedure as other amino acids.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.

  • On-Resin Oxidative Elimination:

    • Wash the resin with DMF, followed by a solvent suitable for the oxidation (e.g., DMF/H₂O or MeOH).

    • Treat the resin with a solution of the oxidant (e.g., 4 equivalents of NaIO₄ in DMF/H₂O) at room temperature.[1] The reaction time can vary from a few hours to overnight. Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.

    • Once the reaction is complete, wash the resin extensively with water, DMF, and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final Dha-containing peptide.

Quantitative Data

The following tables summarize typical reaction conditions and outcomes for the synthesis of this compound-containing peptides.

Table 1: On-Resin Oxidative Elimination Conditions

OxidantEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)Reference
NaIO₄4H₂O/MeCN251-4>90[1]
H₂O₂4MeOH251-2>90[1]
m-CPBA1.1-4DCM0-250.5-285-95

Yields are based on the conversion of the Sec(Ph)-containing peptide to the Dha-containing peptide as determined by LC-MS analysis of the crude product after cleavage.

Table 2: Purity and Yield of a Model this compound-Containing Peptide

Peptide SequenceSynthesis Scale (mmol)PrecursorElimination MethodCrude Purity (%)Overall Yield (%)
Ac-Ala-Dha-Gly-NH₂0.1Fmoc-Sec(Ph)-OHOn-resin (NaIO₄)~8540-50
Tyr-Gly-Gly-Phe-Dha0.05Fmoc-Sec(Ph)-OHOn-resin (H₂O₂)~8035-45

Crude purity was determined by analytical RP-HPLC. Overall yield is calculated based on the initial resin loading.

Troubleshooting

ProblemPossible CauseSolution
Incomplete eliminationInsufficient oxidant or reaction timeIncrease the amount of oxidant or prolong the reaction time. Monitor the reaction progress.
Methionine oxidationExcess oxidantUse a minimal amount of oxidant (1.1 eq.). Consider protecting methionine as the sulfoxide, which can be reduced later.
Piperidine adduct formationDha formation before final Fmoc deprotectionEnsure the oxidative elimination is the last step on the resin before cleavage.
Low final yieldIncomplete coupling steps; loss during purificationOptimize coupling times and reagents. Use a Kaiser test to monitor each step. Optimize HPLC purification conditions.
Broad or multiple peaks in HPLCIsomerization or side reactionsVerify the integrity of the Dha residue by mass spectrometry. Optimize cleavage and handling conditions to minimize degradation.

References

Application Notes and Protocols: Michael Addition of Thiols to Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition of thiols to dehydroalanine (B155165) (Dha) residues within peptides and proteins is a powerful and versatile bioconjugation strategy. This reaction, also known as thiol-Michael addition, allows for the site-specific modification of biomolecules under mild, biocompatible conditions.[1][2][3] this compound, an unsaturated amino acid, acts as a Michael acceptor, readily reacting with thiol-containing molecules to form stable thioether linkages.[1][4][5] This chemoselective ligation has found widespread application in the development of novel therapeutics, diagnostics, and research tools, enabling the introduction of various functionalities such as lipids, carbohydrates, fluorophores, and small molecule drugs onto peptides and proteins.[6][7][8]

The reaction is typically base-catalyzed, with the rate increasing at higher pH due to the enhanced formation of the more nucleophilic thiolate anion.[7][9] The process is highly efficient in aqueous solutions, making it ideal for biological applications.[7][9] This document provides detailed application notes and experimental protocols for performing the Michael addition of thiols to this compound-containing peptides and proteins.

Applications in Research and Drug Development

The thiol-Michael addition to this compound has emerged as a key technology in several areas:

  • Peptide and Protein Lipidation: The attachment of lipids to peptides and proteins can enhance their therapeutic properties by improving membrane permeability, prolonging circulation half-life, and facilitating cellular uptake. This strategy has been successfully used to synthesize lipopeptides with applications in vaccine development and as probes for studying bacterial lipoprotein processing enzymes.[7][9][10]

  • Glycosylation: Site-specific glycosylation of proteins is crucial for understanding the roles of carbohydrates in biological processes. The thiol-Michael addition allows for the precise installation of sugar moieties onto proteins, creating valuable tools for glycobiology research.

  • Antibody-Drug Conjugates (ADCs): The development of ADCs with a defined drug-to-antibody ratio (DAR) is a significant challenge. The this compound-based modification provides a method for achieving homogeneous ADCs with precise control over the conjugation site and stoichiometry.

  • Biophysical Probes: Fluorophores, quenchers, and other biophysical probes can be readily attached to proteins and peptides via this methodology, enabling studies of protein localization, dynamics, and interactions.

  • Mimicking Post-Translational Modifications (PTMs): This reaction can be used to install mimics of natural PTMs, allowing researchers to investigate their functional consequences.[11]

Reaction Mechanism

The Michael addition of a thiol to this compound proceeds via a conjugate addition mechanism. The reaction is typically initiated by a base, which deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). The thiolate then attacks the β-carbon of the α,β-unsaturated system of the this compound residue. The resulting enolate intermediate is subsequently protonated to yield the final thioether adduct.

Caption: Mechanism of the base-catalyzed Michael addition of a thiol to this compound.

Quantitative Data Summary

The efficiency of the thiol-Michael addition to this compound is influenced by several factors, including the nature of the thiol, the pH of the reaction medium, the concentration of reactants, and the presence of detergents for poorly soluble thiols. The following table summarizes quantitative data from various studies.

This compound SubstrateThiol NucleophilepHThiol Equiv.Time (h)Yield/Conversion (%)Reference
Protected Dha Amino AcidDiacylglycerol (DAG) Thiol41.21869[9]
Protected Dha Amino AcidDiacylglycerol (DAG) Thiol71.01895[9]
Protected Dha Amino AcidDiacylglycerol (DAG) Thiol91.2186[9]
Protected Dha Amino AcidDiacylglycerol (DAG) Thiol91.2398[9]
Protected Dha Amino AcidDiacylglycerol (DAG) Thiol91.218>99[9]
Model PeptideDecane Thiol91.218>99[9]
Glutathione (B108866) (GSH)γ-glutamyldehydroalanylglycine (EdAG)7.41.012-[4]
Model PeptideL-cysteine-100 mM--[5]
C2Am ProteinSodium benzenesulfinate7.41024-[2]

Note: Yields and conversion rates can vary depending on the specific peptide or protein sequence and the properties of the thiol.

Experimental Protocols

Protocol 1: Generation of this compound-Containing Peptides from Cysteine

This compound residues are typically generated in situ from cysteine residues within a peptide or protein. One common method involves a bis-alkylation-elimination reaction.

Materials:

  • Cysteine-containing peptide or protein

  • 1,4-Diiodobutane or other suitable bis-alkylating agent

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Acetonitrile (ACN)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the cysteine-containing peptide in the buffer. If the peptide has disulfide bonds, pre-treat with a reducing agent like TCEP.

  • Add the bis-alkylating agent (e.g., 5 mM α,α'-dibromo-m-xylene) to the peptide solution.[5]

  • Incubate the reaction mixture at room temperature for 1 hour.[5]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the this compound-containing peptide by HPLC.

  • Lyophilize the purified peptide and store at -20°C or below.

Protocol 2: General Protocol for Thiol-Michael Addition to this compound-Containing Peptides

This protocol provides a general framework for the Michael addition of a thiol to a Dha-containing peptide. Conditions may need to be optimized for specific substrates.

Materials:

  • This compound-containing peptide

  • Thiol of interest

  • Aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4-9.0)

  • Detergent (e.g., dodecylphosphocholine, DPC) for hydrophobic thiols[7]

  • Organic co-solvent (e.g., Methanol) if needed for solubility[2]

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the this compound-containing peptide in the chosen aqueous buffer.

  • If the thiol is poorly water-soluble, prepare a stock solution in a suitable organic solvent and add it to the reaction mixture containing a detergent like DPC (e.g., final concentration 2.2 mM).[7][9]

  • Add the thiol to the peptide solution. A slight excess of the thiol (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[9]

  • Adjust the pH of the reaction mixture to the desired value (typically between 7.4 and 9.0). Basic conditions favor the formation of the reactive thiolate.[7][9]

  • Incubate the reaction at room temperature or 37°C. Reaction times can vary from a few hours to overnight.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Once the reaction is complete, purify the modified peptide by HPLC to remove excess thiol and any side products.

  • Characterize the final product by mass spectrometry and other relevant analytical techniques.

Experimental_Workflow cluster_prep Peptide Preparation cluster_reaction Michael Addition cluster_analysis Analysis and Purification Start Start with Cysteine-containing Peptide Dha_Formation Generate this compound (Dha) Start->Dha_Formation Purify_Dha Purify Dha-Peptide Dha_Formation->Purify_Dha Dissolve_Peptide Dissolve Dha-Peptide in Buffer Purify_Dha->Dissolve_Peptide Add_Thiol Add Thiol Nucleophile Dissolve_Peptide->Add_Thiol Incubate Incubate (RT or 37°C) Add_Thiol->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify_Product Purify Final Product (HPLC) Monitor->Purify_Product Characterize Characterize Product Purify_Product->Characterize

Caption: General experimental workflow for the Michael addition of thiols to this compound.

Conclusion

The Michael addition of thiols to this compound is a robust and highly chemoselective method for the site-specific modification of peptides and proteins. Its compatibility with aqueous conditions and the mild reaction parameters make it an invaluable tool for researchers in chemistry, biology, and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this powerful bioconjugation technique.

References

Chemoselective Modification of Dehydroalanine Residues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoselective modification of dehydroalanine (B155165) (Dha) residues in peptides and proteins. This compound, a non-proteinogenic amino acid, serves as a versatile chemical handle for site-specific protein engineering, the introduction of post-translational modifications (PTMs), and the development of novel biotherapeutics. Its unique α,β-unsaturated carbonyl moiety makes it an excellent Michael acceptor and a partner in various other chemical transformations.

Introduction to this compound Chemistry

This compound can be introduced into peptide and protein sequences through the chemical modification of existing amino acid residues, most commonly cysteine or serine.[1][2] Once formed, the electrophilic nature of the Dha residue allows for its selective reaction with a wide range of nucleophiles and other reagents under mild, biocompatible conditions.[3] This enables the precise installation of various functionalities, including lipids, glycans, unnatural amino acids, and chemical probes for studying biological processes.[3][4][5][6]

Key Chemoselective Modification Strategies

Several powerful strategies have been developed for the chemoselective modification of this compound residues. The choice of method depends on the desired modification and the context of the peptide or protein. The primary approaches covered in these notes are:

  • Thiol-Michael Addition: A robust and widely used method for forming carbon-sulfur bonds.

  • 1,3-Dipolar Cycloaddition: Enables the formation of heterocyclic rings, such as isoxazolines and pyrazolines.

  • Palladium-Catalyzed Cross-Coupling: Allows for the formation of carbon-carbon bonds, introducing aryl groups.

I. Generation of this compound Residues

The site-selective formation of this compound is a prerequisite for subsequent modifications. Several reliable methods have been established for converting cysteine or selenocysteine (B57510) residues to Dha.

A. From Cysteine via Bis-Alkylation-Elimination

This is a general and efficient method for converting cysteine to this compound on peptides and proteins.[2][7] The reaction proceeds through a two-step process involving the bis-alkylation of the cysteine thiol, followed by a base-mediated elimination.

  • Materials:

    • Cysteine-containing peptide or protein

    • 2,5-Dibromohexanediamide (DBHDA) or Methyl 2,5-dibromopentanoate (MDBP)

    • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 8.0)

    • Organic co-solvent (e.g., DMF or DMSO) if needed for solubility

    • Base (e.g., sodium bicarbonate or triethylamine)

  • Procedure:

    • Dissolve the cysteine-containing peptide or protein in the aqueous buffer to a final concentration of 1-5 mg/mL.

    • Add the bis-alkylating agent (DBHDA or MDBP) to a final concentration of 50-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 4-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the Dha-containing peptide or protein can be purified by HPLC or used directly in subsequent modification reactions.

B. From Cysteine using 2-Nitro-5-thiocyanatobenzoic Acid (NTCB)

NTCB reacts selectively with cysteine to form an S-cyano-cysteine intermediate, which can then undergo elimination to this compound, particularly at flexible C-terminal positions.[1][8]

  • Materials:

    • C-terminal cysteine-containing peptide or protein

    • 2-Nitro-5-thiocyanatobenzoic acid (NTCB)

    • Aqueous buffer (e.g., phosphate buffer, pH 7.0)

    • Reducing agent (e.g., TCEP)

  • Procedure:

    • Dissolve the peptide or protein in the aqueous buffer at a concentration of 1-2 mg/mL.

    • Add NTCB to a final concentration of 5-10 equivalents relative to the cysteine concentration.

    • Incubate the reaction at room temperature for 1-4 hours.

    • Monitor the formation of the Dha residue by LC-MS.

    • Purify the resulting Dha-containing product by HPLC.

C. From Phenylselenocysteine (B1259780) via Oxidative Elimination

Incorporation of the unnatural amino acid (Se)-phenylselenocysteine (Sec(Ph)) into a peptide allows for its mild and chemoselective conversion to Dha through oxidative elimination.[5][9][10][11][12]

  • Materials:

    • Sec(Ph)-containing peptide

    • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

    • Oxidizing agent (e.g., sodium periodate (B1199274) or hydrogen peroxide)

  • Procedure:

    • Dissolve the Sec(Ph)-containing peptide in the aqueous buffer.

    • Add the oxidizing agent (1.1-4 equivalents) at 0°C or room temperature.

    • Stir the reaction for 30 minutes to 2 hours.

    • Monitor the conversion to the Dha-containing peptide by LC-MS.

    • Purify the product by HPLC.

II. Thiol-Michael Addition to this compound

The conjugate addition of thiols to the electrophilic Dha residue is a highly efficient and widely used modification strategy. This reaction proceeds readily in aqueous solutions and is compatible with a broad range of biological molecules.[3][4][13]

Application: Peptide Lipidation

A key application of the thiol-Michael addition is the late-stage lipidation of peptides.[3][13] This is crucial for studying lipidated proteins and developing lipopeptide-based therapeutics.

  • Materials:

    • Dha-containing peptide

    • Thiolated lipid (e.g., DAG-thiol)

    • Aqueous buffer (e.g., 1 M ammonium (B1175870) acetate, pH 9)

    • Detergent (e.g., dodecylphosphocholine, DPC) for solubilizing lipids

  • Procedure:

    • Dissolve the Dha-containing peptide in the aqueous buffer.

    • Add the thiolated lipid and detergent.

    • Incubate the reaction mixture at room temperature for 18 hours.

    • Monitor the formation of the lipopeptide by LC-MS.

    • Purify the final product by HPLC.

Quantitative Data: Thiol-Michael Addition Yields
Thiolated LipidPeptide SequenceYield (%)Reference
Diacylglycerol (DAG) ThiolModel Peptide>99[3]
Saturated Fatty Acid ThiolModel Peptide79-94[3]
Unsaturated Fatty Acid ThiolModel Peptide80-82[3]
Cholesterol ThiolModel Peptide22[3]

III. 1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions provide a powerful tool for constructing five-membered heterocyclic rings on Dha residues, introducing unique structural motifs and functionalities.

A. Photoinitiated Cycloaddition with Tetrazoles

This method allows for the rapid and catalyst-free modification of Dha-containing peptides and proteins under UV irradiation, forming fluorescent pyrazoline products.[14][15][16][17]

  • Materials:

    • Dha-containing peptide or protein

    • 2,5-Diaryl tetrazole

    • Aqueous buffer or aqueous/organic solvent mixture (e.g., H₂O:MeCN 4:1)

    • Hand-held UV lamp (302 nm)

  • Procedure:

    • Dissolve the Dha-containing substrate and the tetrazole in the chosen solvent system.

    • Irradiate the reaction mixture with the UV lamp at room temperature.

    • The reaction is typically complete within 5-20 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Purify the pyrazoline-modified product by HPLC.

Quantitative Data: Photoinitiated Tetrazole Cycloaddition
Dha SubstrateTetrazoleTime (min)Yield (%)Reference
Boc-Dha-OMe2-(4-methoxyphenyl)-5-phenyltetrazole1074-80[14][16]
Thiostrepton (Dha16)Biotin-labeled tetrazole20High[14][16]
α-synS129DhaVarious aryl tetrazoles~1553-63[14][16]
B. Cycloaddition with Nitrile Oxides

Nitrile oxides, generated in situ, react with Dha residues to form isoxazoline (B3343090) rings. This catalyst-free reaction proceeds in aqueous buffered systems.[18][19][20][21]

  • Materials:

  • Procedure:

    • Dissolve the aldoxime, Dha-containing substrate, and triethylamine in dichloromethane and cool to 0°C.

    • Add sodium hypochlorite dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, separate the phases, extract the aqueous phase with dichloromethane, and purify the product.

IV. Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the formation of C-C bonds, allowing for the arylation of Dha residues with arylboronic acids.[22][23][24][25]

  • Materials:

    • Dha-containing peptide (e.g., Nisin)

    • Arylboronic acid

    • Water-soluble palladium catalyst (e.g., Pd(EDTA)(OAc)₂)

    • Phosphate buffer (50 mM, pH 7-8)

    • Palladium scavenger (e.g., methylthioglycolate)

  • Procedure:

    • Prepare a solution of the Dha-containing peptide (e.g., 40 µM) in the phosphate buffer.

    • Add the arylboronic acid (e.g., 2 mM) and the palladium catalyst (e.g., 2 mM).

    • Shake the reaction mixture at room temperature or 37°C for 16 hours.

    • Add the palladium scavenger and shake for an additional hour at 37°C.

    • Purify the modified peptide by HPLC or size-exclusion chromatography.

Note: This reaction can yield both the Heck product (retaining the Cα=Cβ double bond) and the conjugate addition product.

Visualizing the Chemistry: Diagrams and Workflows

G cluster_0 This compound Generation cluster_1 Modification Reactions Cys Cysteine-containing Peptide/Protein Dha This compound-containing Peptide/Protein Cys->Dha Bis-alkylation-elimination or NTCB Sec Selenocysteine-containing Peptide Sec->Dha Oxidative elimination Thiol_Product Thiol_Product Dha->Thiol_Product Thiol-Michael Addition Tetrazole_Product Tetrazole_Product Dha->Tetrazole_Product 1,3-Dipolar Cycloaddition NitrileOxide_Product NitrileOxide_Product Dha->NitrileOxide_Product 1,3-Dipolar Cycloaddition Aryl_Product Aryl_Product Dha->Aryl_Product Cross-Coupling Thiol Thiol Nucleophile Thiol->Thiol_Product Tetrazole Tetrazole + UV light Tetrazole->Tetrazole_Product NitrileOxide Nitrile Oxide NitrileOxide->NitrileOxide_Product ArylBoronic Arylboronic Acid + Pd catalyst ArylBoronic->Aryl_Product

G cluster_reaction start This compound Residue thiol + R-SH (Thiol) intermediate Thiolate intermediate start->intermediate Nucleophilic attack product Thioether Product intermediate->product Protonation

G Tetrazole 2,5-Diaryl Tetrazole NitrileImine Nitrile Imine Dipole Tetrazole->NitrileImine UV light (302 nm) Pyrazoline Pyrazoline Product NitrileImine->Pyrazoline Dha This compound Dha->Pyrazoline [3+2] Cycloaddition

Conclusion

The chemoselective modification of this compound residues offers a versatile and powerful platform for the synthesis of modified peptides and proteins with diverse functionalities. The protocols and data presented herein provide a guide for researchers to apply these methodologies in their own work, from fundamental biological studies to the development of next-generation protein therapeutics and diagnostics. The continued development of novel Dha-based chemistries promises to further expand the toolkit of chemical biologists and drug discovery scientists.

References

Application Notes and Protocols: Synthesis of Selenocysteine Peptides via Dehydroalanine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, is a critical component of numerous enzymes involved in redox homeostasis, such as glutathione (B108866) peroxidases and thioredoxin reductases. The unique chemical properties of the selenol group, including its lower pKa and higher nucleophilicity compared to the thiol group of cysteine, make selenocysteine a focal point in drug development and protein engineering. The synthesis of selenocysteine-containing peptides, however, presents significant challenges due to the sensitivity of the selenol group to oxidation and side reactions.

A robust and versatile strategy for the incorporation of selenocysteine into peptides involves the use of a dehydroalanine (B155165) (Dha) intermediate. This approach offers mild reaction conditions and compatibility with solid-phase peptide synthesis (SPPS), making it an attractive method for the synthesis of complex selenopeptides. This document provides detailed application notes and protocols for two primary strategies for the synthesis of selenocysteine peptides using this compound.

Core Strategies and Methodologies

Two primary strategies have emerged for the synthesis of selenocysteine peptides utilizing a this compound intermediate:

  • Strategy 1: Post-Synthetic Michael Addition to a this compound-Containing Peptide. In this approach, a peptide containing a this compound residue is first synthesized. Subsequently, a selenium nucleophile is introduced via a Michael addition reaction to form the protected selenocysteine residue.

  • Strategy 2: Oxidative Elimination of a Phenylselenocysteine-Containing Peptide. This strategy involves the incorporation of a protected phenylselenocysteine (B1259780) residue into the peptide chain during SPPS. Following peptide synthesis and deprotection, the phenylseleno group is oxidatively eliminated to generate a this compound residue in situ, which can then be further functionalized or used as is.

Quantitative Data Summary

The following tables summarize quantitative data for key steps in the synthesis of selenocysteine peptides via this compound intermediates.

Table 1: Yields of Michael Addition of p-Methoxybenzyl Selenol to this compound-Containing Peptides

Peptide SequenceSelenium DonorSolvent SystemReaction Time (h)Yield (%)Reference
Boc-Ala-Dha-OMep-Methoxybenzyl selenol50 mM Sodium Phosphate (B84403) (pH 8), MeOH6-890[1]
Boc-Leu-Dha-OMep-Methoxybenzyl selenol50 mM Sodium Phosphate (pH 8), MeOH6-885[1]
Boc-Phe-Dha-OMep-Methoxybenzyl selenol50 mM Sodium Phosphate (pH 8), MeOH6-888[1]
Boc-Val-Dha-OMep-Methoxybenzyl selenol50 mM Sodium Phosphate (pH 8), MeOH6-882[1]
Boc-Ile-Dha-OMep-Methoxybenzyl selenol50 mM Sodium Phosphate (pH 8), MeOH6-884[1]
γ-Glu(-OtBu)-Dha-Gly-OtBup-Methoxybenzyl selenol50 mM Sodium Phosphate (pH 8), MeOH6-885[1]

Table 2: Conditions for Oxidative Elimination of Phenylselenocysteine to this compound

Peptide SequenceOxidizing AgentSolventReaction Time (h)Conversion (%)Reference
Ac-Cys(Trt)-U(Ph)-Ala-NH2NaIO4H2O/MeCN0.5 - 2Quantitative[2]
Z-Gly-U(Ph)-Gly-OEtH2O2MeOH0.5 - 2Quantitative[2]
Boc-Ala-U(Ph)-Gly-Wang ResinNaIO4H2O/MeCN1Quantitative[2]

Note: U(Ph) represents phenylselenocysteine.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Containing Dipeptide

This protocol details the synthesis of a dipeptide containing a C-terminal this compound residue, starting from a cysteine-containing precursor.

Materials:

  • Boc-protected amino acid

  • N-methylmorpholine (NMM)

  • Ethyl chloroformate

  • Thiophenol

  • Dry Tetrahydrofuran (THF)

  • L-Cysteine methyl ester hydrochloride

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol (MeOH)

  • 1,4-diiodobutane (B107930)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of the Thioester:

    • To a solution of Boc-protected amino acid (1.0 equiv.) and N-methylmorpholine (1.2 equiv.) in dry THF, add ethyl chloroformate (1.5 equiv.) at 0 °C and stir for 15 minutes.

    • Add thiophenol (1.2 equiv.) and N-methylmorpholine (1.2 equiv.) and allow the reaction to warm to room temperature, stirring for 12 hours.

    • Work up the reaction to isolate the Boc-amino acid thioester.

  • Native Chemical Ligation:

    • Dissolve L-cysteine methyl ester hydrochloride (1.0 equiv.) in MeOH.

    • Slowly add NaBH4 (2.0 equiv.) and stir for 1 hour under a nitrogen atmosphere.

    • Add the Boc-amino acid thioester (1.0 equiv.) in MeOH and stir until the reaction is complete as monitored by TLC.

    • Purify the resulting dipeptide containing cysteine.

  • Formation of this compound:

    • To a solution of the cysteine-containing dipeptide (1.0 equiv.) in DMF, add 1,4-diiodobutane (1.2 equiv.) and K2CO3 (2.0 equiv.).

    • Stir the reaction at room temperature for 4 hours.

    • Purify the crude product by column chromatography to obtain the this compound-containing dipeptide.

Protocol 2: Synthesis of a Selenocysteine-Containing Peptide via Michael Addition

This protocol describes the conversion of a this compound-containing peptide to a protected selenocysteine-containing peptide.

Materials:

  • This compound-containing peptide

  • Bis(p-methoxybenzyl) diselenide

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • 50 mM Sodium phosphate buffer (pH 8.0)

Procedure:

  • In situ Generation of p-Methoxybenzyl Selenol:

    • In a reaction vessel, dissolve bis(p-methoxybenzyl) diselenide (1.0 equiv.) in MeOH.

    • Cool the solution to 0 °C and add NaBH4 (2.0 equiv.) portion-wise.

    • Stir the reaction for 10 minutes at 0 °C under a nitrogen atmosphere. The solution should turn colorless, indicating the formation of the selenol.

  • Michael Addition:

    • To the freshly prepared selenol solution, add a solution of the this compound-containing peptide (1.2 equiv.) in 50 mM sodium phosphate buffer (pH 8.0) and MeOH.

    • Allow the reaction to proceed at room temperature for 6-8 hours, monitoring the progress by HPLC-MS.

    • Upon completion, quench the reaction and purify the protected selenocysteine-containing peptide by reverse-phase HPLC.

Protocol 3: Synthesis of a this compound-Containing Peptide via Oxidative Elimination

This protocol details the synthesis of a this compound-containing peptide from a phenylselenocysteine precursor incorporated during SPPS.

Materials:

  • Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH)

  • Standard SPPS reagents (resin, coupling agents, deprotection solutions)

  • Sodium periodate (B1199274) (NaIO4) or Hydrogen peroxide (H2O2)

  • Water/Acetonitrile (H2O/MeCN) or Methanol (MeOH)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Solid-Phase Peptide Synthesis:

    • Incorporate Fmoc-Sec(Ph)-OH into the desired position of the peptide sequence using standard Fmoc-based SPPS protocols.

    • After completion of the synthesis, cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail.

    • Purify the crude phenylselenocysteine-containing peptide by reverse-phase HPLC.

  • Oxidative Elimination:

    • Dissolve the purified peptide in a suitable solvent system (e.g., H2O/MeCN for NaIO4 or MeOH for H2O2).

    • Add the oxidizing agent (e.g., 4 equivalents of NaIO4 or H2O2) to the peptide solution at room temperature.

    • Monitor the reaction by HPLC-MS. The conversion is typically complete within 30 minutes to 2 hours.

    • Upon completion, purify the this compound-containing peptide by reverse-phase HPLC.

Visualized Workflows and Pathways

Selenocysteine_Synthesis_Strategy_1 start Start: This compound-containing Peptide reaction Michael Addition start->reaction reagent Selenium Nucleophile (e.g., pMob-SeH) reagent->reaction product Protected Selenocysteine Peptide reaction->product deprotection Deprotection product->deprotection final_product Selenocysteine Peptide deprotection->final_product

Caption: Workflow for Strategy 1: Michael Addition.

Selenocysteine_Synthesis_Strategy_2 start Start: Phenylselenocysteine- containing Peptide reaction Oxidative Elimination start->reaction oxidant Oxidizing Agent (e.g., NaIO4, H2O2) oxidant->reaction intermediate This compound Peptide reaction->intermediate michael_addition Michael Addition (Optional) intermediate->michael_addition selenium_reagent Selenium Nucleophile selenium_reagent->michael_addition final_product Selenocysteine Peptide michael_addition->final_product

Caption: Workflow for Strategy 2: Oxidative Elimination.

Conclusion

The use of this compound as a key intermediate provides a powerful and flexible platform for the synthesis of selenocysteine-containing peptides. The methodologies outlined in these application notes offer researchers the tools to generate complex selenopeptides for a variety of applications, from fundamental biological studies to the development of novel therapeutics. The choice between the two primary strategies will depend on the specific peptide sequence, the desired scale of synthesis, and the availability of starting materials. Careful optimization of reaction conditions and diligent purification are paramount to obtaining high-purity selenocysteine peptides.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of dehydroalanine (B155165) (Dha), a versatile unsaturated amino acid. This methodology allows for the site-selective modification of peptides and proteins, opening new avenues for the development of novel therapeutics, diagnostic tools, and research probes.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

This compound, with its electrophilic double bond, is an attractive target for late-stage functionalization of peptides and proteins. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit to introduce a wide range of chemical moieties onto the Dha residue under mild conditions. These reactions are highly valued in drug discovery and chemical biology for their ability to create carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, and a discussion on the potential for Sonogashira and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a vinyl or aryl halide (or triflate) and an organoboron compound. In the context of this compound, the double bond of the Dha residue acts as the vinyl partner, reacting with an arylboronic acid. This reaction is particularly useful for introducing diverse aromatic functionalities into peptides.

A notable feature of this reaction on this compound is the potential formation of two products: the desired Heck-type cross-coupling product, which retains the double bond, and a conjugate addition product.[1][2]

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products Dha This compound (in peptide) Catalyst Pd Catalyst (e.g., Pd(EDTA)(OAc)2) Dha->Catalyst ArylboronicAcid Arylboronic Acid (Ar-B(OH)2) ArylboronicAcid->Catalyst HeckProduct Heck Product (β-Aryl-dehydroalanine) ConjugateAdditionProduct Conjugate Addition Product (β-Aryl-alanine) Catalyst->HeckProduct Major Catalyst->ConjugateAdditionProduct Minor

Figure 1: General scheme of the Suzuki-Miyaura coupling with this compound.

Quantitative Data

The following table summarizes representative results for the palladium-catalyzed Suzuki-Miyaura coupling of this compound-containing peptides with various arylboronic acids. The use of a water-soluble palladium catalyst, Pd(EDTA)(OAc)₂, under aqueous conditions is highlighted.[1][2]

EntryArylboronic AcidCatalystSolventTemp (°C)Time (h)Yield (%)Product Ratio (Heck:Conjugate Addition)Reference
1Phenylboronic acidPd(EDTA)(OAc)₂Phosphate (B84403) Buffer (pH 7)3716-80:20 (on Dha monomer)[2]
2p-Tolylboronic acidPd(EDTA)(OAc)₂Phosphate Buffer (pH 7)3716Full conversion (on SUMO protein)Not specified[1][2]
34-Methoxyphenylboronic acidPd(EDTA)(OAc)₂Phosphate Buffer (pH 7)3716Full conversion (on SUMO protein)Not specified[1][2]
44-Carboxyphenylboronic acidPd(EDTA)(OAc)₂Phosphate Buffer (pH 7)3716Partial conversionNot specified[2]
54-Azidophenylboronic acidPd(EDTA)(OAc)₂Phosphate Buffer (pH 7)3716Partial conversionNot specified[2]
Experimental Protocol: Suzuki-Miyaura Coupling on a this compound-Containing Peptide

This protocol is adapted from the work of de Bruijn and Roelfes for the modification of peptides in an aqueous environment.[1][2]

Materials:

  • This compound-containing peptide

  • Arylboronic acid

  • Pd(EDTA)(OAc)₂ (water-soluble palladium catalyst)

  • 50 mM Sodium Phosphate Buffer (pH 7.0)

  • Dimethylformamide (DMF)

  • Palladium scavenger (e.g., 3-mercaptopropanoic acid, 3-MPA)

  • Reaction vials

  • Shaker incubator

Procedure:

  • Prepare a stock solution of the this compound-containing peptide in the sodium phosphate buffer.

  • Prepare a stock solution of the arylboronic acid in DMF.

  • Prepare a stock solution of the Pd(EDTA)(OAc)₂ catalyst in the sodium phosphate buffer.

  • In a reaction vial, combine the peptide solution, arylboronic acid solution, and catalyst solution to achieve the desired final concentrations (e.g., 40 µM peptide, 2 mM arylboronic acid, 2 mM catalyst). The final DMF concentration should be kept low (e.g., <5%) to maintain protein stability.

  • Incubate the reaction mixture at 37°C with shaking for 16 hours.

  • After the incubation, add a palladium scavenger (e.g., 3 equivalents of 3-MPA relative to the palladium catalyst) to quench the reaction and facilitate subsequent analysis.

  • Analyze the reaction mixture by techniques such as HPLC and mass spectrometry to determine conversion and product distribution.

Experimental Workflow:

Suzuki_Workflow A Prepare Stock Solutions (Peptide, Boronic Acid, Catalyst) B Combine Reactants in Buffer A->B C Incubate at 37°C with Shaking B->C D Quench with Palladium Scavenger C->D E Analyze Products (HPLC, MS) D->E

Figure 2: Experimental workflow for Suzuki-Miyaura coupling on a Dha-peptide.

Heck Coupling of this compound

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For this compound, this typically involves a cross-dehydrogenative coupling (CDC), where a C-H bond on both the this compound and the coupling partner are activated, avoiding the need for pre-functionalized starting materials like aryl halides. This approach offers a highly atom-economical route to β-substituted this compound derivatives.

Quantitative Data: Cross-Dehydrogenative Heck Coupling

The following table summarizes results for the Pd(II)-catalyzed cross-dehydrogenative coupling of N-phthaloyl this compound methyl ester with various arenes to stereoselectively form Z-dehydrophenylalanine derivatives.

EntryAreneCatalystOxidantAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1BenzenePd(OAc)₂Ag₂CO₃-Dichloroethane1002485
2ToluenePd(OAc)₂Ag₂CO₃-Dichloroethane1002478
3AnisolePd(OAc)₂Ag₂CO₃-Dichloroethane1002472
4FluorobenzenePd(OAc)₂Ag₂CO₃-Dichloroethane1002488
5ThiophenePd(OAc)₂Ag₂CO₃-Dichloroethane1002465
Experimental Protocol: Cross-Dehydrogenative Heck Coupling

This protocol is based on the synthesis of Z-dehydrophenylalanine derivatives.

Materials:

  • N-phthaloyl this compound methyl ester

  • Arene (e.g., benzene, toluene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Dichloroethane (DCE)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add N-phthaloyl this compound methyl ester, the arene (if solid), silver carbonate, and palladium(II) acetate.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add dichloroethane and the arene (if liquid) via syringe.

  • Seal the tube and heat the reaction mixture at 100°C for 24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Z-dehydrophenylalanine derivative.

Reaction Mechanism:

Heck_Mechanism PdII Pd(II) Intermediate1 Ar-Pd(II)-H PdII->Intermediate1 C-H Activation Arene Arene (Ar-H) Arene->Intermediate1 Dha This compound Intermediate2 Vinyl-Pd(II)-Ar Dha->Intermediate2 Intermediate1->Intermediate2 Carbopalladation Product Coupled Product Intermediate2->Product β-Hydride Elimination Pd0 Pd(0) Product->Pd0 Pd0->PdII Re-oxidation Oxidant Oxidant (e.g., Ag2CO3) Oxidant->PdII

Figure 3: Proposed mechanism for the cross-dehydrogenative Heck coupling.

Sonogashira and Buchwald-Hartwig Amination: Emerging Frontiers

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide. A potential adaptation for this compound would involve its reaction with a terminal alkyne. Given the electron-deficient nature of the this compound double bond, this transformation may require careful optimization of the catalyst, ligands, and reaction conditions to favor the desired cross-coupling over other potential side reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Its application to this compound could provide a direct route to β-amino-α,β-dehydroamino acids. The reaction would involve the coupling of an amine with the this compound double bond. As with the Sonogashira coupling, the specific conditions required for this transformation on this compound would need to be empirically determined.

Applications in Drug Development and Chemical Biology

The ability to selectively modify this compound residues in peptides and proteins has significant implications for:

  • Lead Optimization: Introducing novel functionalities to peptide-based drug candidates to improve their potency, selectivity, and pharmacokinetic properties.

  • Bioconjugation: Attaching imaging agents, cytotoxic payloads, or other functional molecules to peptides and proteins for diagnostic and therapeutic applications.

  • Protein Engineering: Creating proteins with unnatural amino acids to study protein function and design novel biocatalysts.

  • Fundamental Research: Probing biological processes by incorporating chemically modified peptides into cellular systems.

Conclusion

Palladium-catalyzed cross-coupling reactions of this compound are a robust and versatile set of tools for the chemical modification of peptides and proteins. The Suzuki-Miyaura and Heck couplings are well-established, with detailed protocols available for their implementation. While the Sonogashira and Buchwald-Hartwig aminations of this compound represent a developing area, they hold great promise for expanding the chemical space accessible through this powerful amino acid. The protocols and data presented in these application notes serve as a valuable resource for researchers seeking to leverage this exciting chemistry in their own work.

References

Dehydroalanine: A Versatile Handle for Peptide Ligation and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha), an unsaturated amino acid, has emerged as a powerful and versatile electrophilic handle in peptide and protein chemistry. Its α,β-unsaturated carbonyl moiety serves as a Michael acceptor, enabling a wide range of chemoselective ligation and bioconjugation reactions under mild conditions. This reactivity allows for the site-specific introduction of various functionalities, including lipids, carbohydrates, and synthetic molecules, making it an invaluable tool in chemical biology, drug development, and materials science. This document provides detailed application notes and experimental protocols for the synthesis of this compound-containing peptides and their subsequent use in peptide ligation.

I. Synthesis of this compound-Containing Peptides

The most common and efficient method for incorporating this compound into peptides is through the post-synthetic modification of a precursor amino acid. The oxidative elimination of a selenocysteine (B57510) residue is a widely adopted and robust strategy.[1][2] An alternative approach involves the conversion of cysteine to this compound.[3][4]

A. Synthesis via Oxidative Elimination of Phenylselenocysteine (B1259780)

This method involves the incorporation of Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) during standard solid-phase peptide synthesis (SPPS), followed by oxidative elimination to generate the this compound residue.[1][5]

Workflow for Dha-Peptide Synthesis via Selenocysteine Oxidation:

Dha_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Post-Synthetic Modification start Resin coupling1 Couple Amino Acids start->coupling1 Standard Fmoc-SPPS coupling_sec Couple Fmoc-Sec(Ph)-OH coupling1->coupling_sec coupling2 Couple Remaining Amino Acids coupling_sec->coupling2 deprotection Global Deprotection & Cleavage coupling2->deprotection peptide_sec Sec-Containing Peptide deprotection->peptide_sec Crude Peptide oxidation Oxidative Elimination peptide_sec->oxidation e.g., H2O2 or NaIO4 peptide_dha Dha-Containing Peptide oxidation->peptide_dha purification HPLC Purification peptide_dha->purification final_product Purified Dha-Peptide purification->final_product

Figure 1: Workflow for Dha-Peptide Synthesis.

Experimental Protocol: Synthesis of a this compound-Containing Peptide

This protocol details the manual Fmoc solid-phase peptide synthesis (SPPS) of a model peptide containing a this compound residue.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids

  • Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • DODT (3,6-Dioxa-1,8-octanedithiol)

  • Hydrogen peroxide (H₂O₂) or Sodium periodate (B1199274) (NaIO₄)

  • HPLC grade acetonitrile (B52724) and water

Procedure:

  • Resin Swelling: Swell Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-Sec(Ph)-OH: Couple Fmoc-Sec(Ph)-OH using the same procedure as other amino acids.

  • Chain Elongation: Continue coupling the remaining amino acids according to the desired sequence.

  • Cleavage and Global Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Oxidative Elimination: [5][6]

    • Dissolve the crude selenocysteine-containing peptide in a suitable solvent (e.g., 50% acetonitrile/water).

    • Add an oxidizing agent such as hydrogen peroxide (10-20 equivalents) or sodium periodate (2-5 equivalents).

    • Monitor the reaction by HPLC and mass spectrometry until the conversion to the this compound-containing peptide is complete (typically 30-60 minutes).

  • Purification: Purify the crude this compound-containing peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. The formation of this compound results in a mass decrease corresponding to the loss of the phenylselenyl group (C₆H₅Se).

B. Synthesis via Conversion of Cysteine

An alternative route to this compound involves the chemical conversion of a cysteine residue. Several methods have been developed, with the bis-alkylation-elimination being a common approach.[3][4]

Workflow for Dha-Peptide Synthesis via Cysteine Conversion:

Cys_to_Dha_Workflow cys_peptide Cysteine-Containing Peptide bis_alkylation Bis-alkylation cys_peptide->bis_alkylation e.g., 2,5-dibromohexanediamide elimination Base-mediated Elimination bis_alkylation->elimination e.g., aqueous base dha_peptide Dha-Containing Peptide elimination->dha_peptide

Figure 2: Cysteine to this compound Conversion.

II. Peptide Ligation via this compound

The electrophilic nature of the this compound side chain allows for facile Michael addition reactions with a variety of nucleophiles, enabling the formation of stable carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds.

A. Thiol-Michael Addition

The conjugate addition of thiols to this compound is a highly efficient and widely used ligation method for the synthesis of modified peptides, including lipopeptides, glycopeptides, and for the formation of lanthionine (B1674491) bridges.[1][7]

General Reaction Scheme:

Thiol_Michael_Addition Dha Peptide-Dha Thiol + R-SH Dha->Thiol Product Peptide-Cys(R) Thiol->Product Base catalyst (e.g., pH 8-9)

Figure 3: Thiol-Michael Addition to Dha.

Quantitative Data for Thiol-Michael Addition:

Nucleophile (R-SH)Peptide SequenceReaction ConditionsYield (%)Reference
FarnesylthiolAc-CV(Dha)IM-NH₂NaOMe, MeOH, rt, 2h65[8]
ThioacetateAc-CV(Dha)IM-NH₂NaOMe, MeOH, rt, 2h78[8]
1-Thio-β-D-glucoseAc-G(Dha)G-NH₂pH 8.5, rt, 1h>95[8]
DecanethiolAc-GC(Dha)GY-NH₂pH 8.5, DPC, rt, 18h>99[9]
Cholesterol-thiolAc-GC(Dha)GY-NH₂pH 8.5, DPC, rt, 18h65[9]

Experimental Protocol: Synthesis of a Lipopeptide via Thiol-Michael Addition

This protocol describes the ligation of a thiolated lipid to a this compound-containing peptide.[9]

Materials:

  • Purified this compound-containing peptide

  • Thiolated lipid (e.g., decanethiol)

  • Sodium phosphate (B84403) buffer (pH 8.5)

  • Dodecylphosphocholine (DPC)

  • HPLC grade acetonitrile and water

Procedure:

  • Reaction Setup: Dissolve the this compound-containing peptide in sodium phosphate buffer (pH 8.5) containing DPC to a final peptide concentration of approximately 1 mM.

  • Addition of Thiol: Add the thiolated lipid (1.2-2 equivalents) to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC and mass spectrometry. The reaction is typically complete within 1-18 hours.[9]

  • Purification: Purify the resulting lipopeptide by reverse-phase HPLC using a C4 or C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the lipopeptide by mass spectrometry. The product will have a mass corresponding to the sum of the Dha-peptide and the thiolated lipid.

B. Aza-Michael Addition

The addition of amine nucleophiles to this compound provides a route to form stable secondary or tertiary amine linkages, which can be used to introduce probes, drugs, or other functionalities.[10]

Quantitative Data for Aza-Michael Addition:

Nucleophile (R-NH₂)PeptideReaction ConditionsConversion (%)Reference
BenzylamineC2Am-Dha95pH 8.0, 37°C, 3h>95[10]
CyclohexylmethylamineC2Am-Dha95pH 8.0, 37°C, 3h>95[10]
MorpholineThiostrepton (Dha)pH 8.0, 37°C, 24h~80[11]
Piperidine (in Crizotinib)Her2-DhapH 8.0, 37°C, 48h>95[10]
C. Lanthionine Synthesis

This compound is a key precursor for the synthesis of lanthionine bridges, which are characteristic of lantibiotic peptides. This can be achieved through the intramolecular Michael addition of a cysteine residue to a this compound residue within the same peptide chain.[1][12]

Experimental Protocol: Intramolecular Lanthionine Bridge Formation

This protocol is adapted from the synthesis of cyclic thioethers.[1]

Materials:

  • Purified peptide containing both a this compound and a cysteine residue (with the cysteine side chain protected, e.g., with a trityl group).

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium (B1175870) bicarbonate buffer (pH 8.0-8.5)

Procedure:

  • Deprotection of Cysteine: Dissolve the peptide in an aqueous buffer. Add TCEP (1.5-2 equivalents) to deprotect the cysteine thiol.

  • Cyclization: Adjust the pH of the solution to 8.0-8.5 with an ammonium bicarbonate solution to facilitate the intramolecular Michael addition.

  • Reaction Monitoring: Monitor the cyclization reaction by HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Purification and Characterization: Purify the cyclic lanthionine-containing peptide by reverse-phase HPLC and characterize by mass spectrometry.

D. Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer a powerful method for forming carbon-carbon bonds with this compound, allowing for the introduction of aryl and vinyl groups.[13][14][15]

General Reaction Scheme:

Pd_Cross_Coupling Dha Peptide-Dha Boronic_Acid + Ar-B(OH)2 Dha->Boronic_Acid Product Peptide-Phe(Ar) Boronic_Acid->Product Pd Catalyst (e.g., Pd(EDTA)(OAc)2)

Figure 4: Palladium-Catalyzed Cross-Coupling.

Quantitative Data for Palladium-Catalyzed Cross-Coupling:

Arylboronic AcidPeptide/ProteinPalladium CatalystReaction ConditionsConversion (%)Reference
Phenylboronic acidNisinPd(EDTA)(OAc)₂pH 7, 37°C, 24hMixture of products[13][16]
4-Formylphenylboronic acidNisinPd(EDTA)(OAc)₂pH 7, 37°C, 24hMixture of products[13][16]
4-Carboxyphenylboronic acidNisinPd(EDTA)(OAc)₂pH 7, 37°C, 24hMixture of products[13][16]

III. Conclusion

This compound serves as a versatile and powerful handle for peptide ligation and modification. The straightforward synthesis of Dha-containing peptides, coupled with the high efficiency and chemoselectivity of subsequent ligation reactions, provides a robust platform for the creation of complex and functionalized peptide-based molecules. The protocols and data presented herein offer a comprehensive guide for researchers to harness the potential of this compound chemistry in their respective fields.

IV. References

[1] Okeley, N. M., Zhu, Y., & van der Donk, W. A. (2000). Facile chemoselective synthesis of this compound-containing peptides. Organic letters, 2(23), 3603–3606. [3] Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J., ... & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1666-1676. [13] de Bruijn, A. D., & Roelfes, G. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling. Chemistry–A European Journal, 24(48), 12728-12733. [2] Zhu, Y., Gieselman, M. D., & van der Donk, W. A. (2001). Convergent synthesis of peptide conjugates using dehydroalanines for chemoselective ligations. Organic letters, 3(8), 1141-1144. [17] Dadova, J., Galan, S. R., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current opinion in chemical biology, 46, 71-81. [9] Swinand, G., Rowe, M., Bowen, K., Olatunji, S., Caffrey, M., & Scanlan, E. M. (2025). Late-stage lipidation of peptides via aqueous thiol-michael addition to this compound (Dha). Chemical Communications. [18] Ferreira, P. M., Maia, H. L., & Monteiro, L. S. (2001). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3167-3173. [19] Bernardes, G. J., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). Facile conversion of cysteine and alkyl cysteines to this compound on protein surfaces: versatile and switchable access to functionalized proteins. Journal of the American Chemical Society, 130(15), 5052-5053. [10] Pernas, L. E., Gallego, M., Saubi, C., Gairi, M., Pey, A. L., & Albericio, F. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society, 139(49), 17978-17987. [4] Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of site-specific protein modification. Chemical Society Reviews, 44(15), 5495-5551. [20] Zhu, Y., & van der Donk, W. A. (2001). Convergent synthesis of peptide conjugates using dehydroalanines for chemoselective ligations. Organic letters, 3(8), 1141-1144. [14] Dowine de Bruijn, A., & Roelfes, G. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling. Chemistry–A European Journal, 24(48), 12728-12733. [21] Deming, T. J. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society, 144(9), 3865-3875. [16] de Bruijn, A. D., & Roelfes, G. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium-Mediated Cross-Coupling. Chemistry (Weinheim an der Bergstrasse, Germany), 24(48), 12728–12733. [22] Swinand, G., Rowe, M., Bowen, K., Olatunji, S., Caffrey, M., & Scanlan, E. M. (2025). Late-stage lipidation of peptides via aqueous thiol-michael addition to this compound (Dha). Chemical Communications. [23] Zhang, C., Li, X., & Chen, Y. (2025). Late-Stage C–H Functionalization of this compound-Containing Peptides with Arylthianthrenium Salts and Its Application in Synthesis of Tentoxin Analogue. Organic Letters. [15] de Bruijn, A. D., & Roelfes, G. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium-Mediated Cross-Coupling. Chemistry (Weinheim an der Bergstrasse, Germany), 24(48), 12728–12733. [24] Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J., ... & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical science, 2(9), 1666-1676. [25] Zhang, T., & Li, X. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences, 120(3), e2215809120. [7] Ferreira, P. M., Maia, H. L., & Monteiro, L. S. (2001). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3167-3173. [26] Calce, E., Digilio, G., Menchise, V., Saviano, M., & De Luca, S. (2018). Chemoselective Glycosylation of Peptides through S‐Alkylation Reaction. Chemistry–A European Journal, 24(24), 6231-6238. [27] Bioorthogonal Aza-Michael Addition to Dehydrated Amino Acids in Antimicrobial Peptides. (2023). ChemRxiv. [11] Bioorthogonal Aza-Michael Addition to Dehydrated Amino Acids in Antimicrobial Peptides. (2023). ChemRxiv. [28] Guttilla, I. K., & Seebeck, F. P. (2019). Insights into the deselenization of selenocysteine into alanine (B10760859) and serine. Chemical science, 10(2), 528-533. [29] Chrisman, P. A., Pitesky, M. E., & McLuckey, S. A. (2016). The this compound effect in the fragmentation of ions derived from polypeptides. Journal of mass spectrometry, 51(10), ii. [8] Zhu, Y., Gieselman, M. D., & van der Donk, W. A. (2001). Convergent synthesis of peptide conjugates using dehydroalanines for chemoselective ligations. Organic Letters, 3(8), 1141–1144. [30] Janek, T., Łukaszewicz, M., & Rezanka, T. (2016). Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1033, 281-288. [31] Yamamoto, H., & Yamamoto, S. (2025). Thiol-Michael Addition of Thiolated Lipids at this compound-Resue-Containing Peptides. Synfacts, 21(08), 850-850. [32] Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., & Ye, S. (2013). Fmoc solid-phase peptide synthesis. Nature protocols, 8(12), 2245-2268. [5] Levengood, M. R., & van der Donk, W. A. (2006). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature protocols, 1(6), 3001-3010. [33] Hu, T., & Liu, L. (2011). Loss of selenium from selenoproteins: conversion of selenocysteine to this compound in vitro. Journal of the American Society for Mass Spectrometry, 22(8), 1433-1439. [34] van Kasteren, S. I., Kramer, H. B., Jensen, H. H., & Overkleeft, H. S. (2012). Synthesis of glycopeptides and glycopeptide conjugates. Organic & biomolecular chemistry, 10(42), 8345-8357. [35] Dube, D. H., & Bertozzi, C. R. (2003). Synthesis of S-linked glycopeptides in aqueous solution. Glycobiology, 13(11), 775-782. [36] Palladium Catalysts. (n.d.). Tokyo Chemical Industry Co., Ltd. [37] Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. (2025). Preprints.org. [38] Coin, I., Katritch, V., Sun, T., Xiang, Z., Cheng, F., & Ye, S. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Amino acids, 44(2), 333-354. [12] Zhang, Q., Yu, Y., & van der Donk, W. A. (2012). A Facile Method for Determining Lanthipeptide Stereochemistry. ACS chemical biology, 7(5), 838-843. [39] Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [40] Mohd Mustapa, M. F. (2004). Synthesis of lanthionine-containing peptides on solid phase via an orthogonal protecting group strategy (Doctoral dissertation, UCL (University College London)). [41] Alajlani, M., Shiekh, A., Hasnain, S., & Brantner, A. (2016). Purification and characterization of a novel bacterial Lipopeptide(s) biosurfactant and determining its antimicrobial and cytotoxic properties. Journal of microbiology, biotechnology and food sciences, 5(6), 539. [6] Levengood, M. R., & van der Donk, W. A. (2006). This compound-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols, 1(6), 3001-3010. [42] Loo, J. A. (2013). Protein Characterization by Mass Spectrometry. In BR266. [43] Synthesis of N-glycopeptides. (n.d.). Creative Biolabs. [44] Clark, K. M., & van der Donk, W. A. (2009). Using expressed protein ligation to probe the substrate specificity of lantibiotic synthetases. Methods in enzymology, 458, 433-453. [45] Nothias-Scaglia, F., Dumont, J., Ralet, M. C., & Amblard, M. (2023). Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine. Chembiochem, 24(6), e202200609.

References

Application Notes and Protocols for Enzymatic Incorporation of Dehydroalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is a non-proteinogenic amino acid that serves as a versatile chemical handle for the site-specific modification of proteins. Its α,β-unsaturated carbonyl group makes it a potent Michael acceptor, enabling a wide range of bioconjugation reactions under mild conditions.[1][2][3] This reactivity allows for the introduction of various functionalities, including post-translational modifications (PTMs), fluorescent labels, and therapeutic payloads.[4] Enzymatic methods for Dha incorporation offer high specificity and efficiency, providing a powerful tool for chemical biology and drug development.[5] These notes provide an overview of the applications, quantitative data, and detailed protocols for the enzymatic incorporation of Dha into proteins.

Applications in Research and Drug Development

The ability to site-specifically introduce Dha into proteins opens up numerous possibilities:

  • Installation of Post-Translational Modifications (PTMs): Dha can serve as a precursor for the synthesis of various PTMs, such as phosphorylation, glycosylation, and methylation, by reaction with appropriate nucleophiles.[4][6]

  • Protein Labeling and Imaging: Fluorophores and other imaging agents can be conjugated to Dha-containing proteins for visualization and tracking in cellular environments.[7]

  • Antibody-Drug Conjugates (ADCs): The unique reactivity of Dha can be exploited for the site-specific attachment of cytotoxic drugs to antibodies, leading to the development of next-generation ADCs with improved homogeneity and therapeutic index.

  • Probing Protein Function: The introduction of unnatural amino acids via Dha modification can be used to probe enzyme mechanisms and protein-protein interactions.[8]

  • Peptide and Protein Cyclization: The reaction of Dha with cysteine residues can be used to generate stable thioether crosslinks, leading to cyclized peptides and proteins with enhanced stability and activity.[9]

Quantitative Data for Enzymatic Dha Incorporation

The efficiency of enzymatic Dha incorporation can vary depending on the enzyme, substrate, and reaction conditions. The following table summarizes quantitative data from studies using phosphothreonine/serine lyases.

EnzymeProtein SubstrateRecognition TagReaction TimeConversion Efficiency (%)Reference
OspFModel PeptideF-pT-F1 h~95%[5]
SpvCModel PeptideY-pS-W1 h~90%[5]
OspFGFPF-pT-F2 h>90%[5]
SpvCUbiquitinY-pS-W2 h>85%[5]

Experimental Protocols

Protocol 1: Enzymatic Conversion of Phosphoserine/Phosphothreonine to this compound using OspF/SpvC Lyase

This protocol describes the general procedure for the enzymatic conversion of a genetically encoded phosphoserine (pS) or phosphothreonine (pT) residue to Dha using the phosphothreonine/serine lyases OspF or SpvC.[5]

Materials:

  • Purified protein containing a pS or pT residue within an optimized recognition motif (e.g., [F/Y/W]-pT/pS-[F/Y/W]).

  • Purified OspF or SpvC lyase.

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Quenching Solution: 1% Trifluoroacetic acid (TFA).

  • HPLC or Mass Spectrometer for analysis.

Procedure:

  • Protein Preparation: Express and purify the target protein containing the pS or pT residue using standard molecular biology and protein purification techniques.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the purified protein substrate (final concentration 10-50 µM) and the OspF or SpvC lyase (final concentration 1-5 µM) in the Reaction Buffer.

    • The total reaction volume can be scaled as needed.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal reaction time should be determined empirically for each substrate.

  • Reaction Quenching: Stop the reaction by adding an equal volume of Quenching Solution (1% TFA).

  • Analysis: Analyze the reaction mixture by HPLC or mass spectrometry to confirm the conversion of the pS/pT residue to Dha. The expected mass change is a loss of 98 Da (H₃PO₄).

Protocol 2: Thiol-Michael Addition to this compound-Containing Protein

This protocol describes the subsequent modification of the enzymatically generated Dha residue with a thiol-containing molecule.

Materials:

  • Purified protein containing a Dha residue.

  • Thiol-containing molecule (e.g., fluorescent dye, biotin, drug molecule) at a concentration of 1-10 mM.

  • Reaction Buffer: 50 mM HEPES, pH 8.0, 150 mM NaCl.

  • Desalting column or dialysis cassette.

Procedure:

  • Reaction Setup:

    • To the purified Dha-containing protein (final concentration 10-50 µM) in Reaction Buffer, add the thiol-containing molecule.

    • The molar excess of the thiol can be varied to optimize the reaction efficiency.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by mass spectrometry to track the progress of the conjugation.

  • Removal of Excess Thiol: Remove the unreacted thiol molecule by using a desalting column or by dialysis against a suitable buffer.

  • Characterization: Characterize the final conjugated protein by mass spectrometry to confirm the successful addition of the thiol molecule to the Dha residue.

Visualizations

Enzymatic_Dha_Formation cluster_ser From Serine cluster_cys From Cysteine cluster_modification Subsequent Modification Ser Protein-Serine pSer Protein-Phosphoserine Ser->pSer Kinase, ATP Dha Protein-Dehydroalanine pSer->Dha Phosphoserine Lyase (e.g., OspF) Cys Protein-Cysteine SCys S-alkylated Cysteine Cys->SCys Alkylation SCys->Dha Elimination Modified_Protein Modified Protein Dha->Modified_Protein Michael Addition Nu Nucleophile (e.g., R-SH) Nu->Modified_Protein Experimental_Workflow Start Start: Target Protein Gene Expression Protein Expression (with pS/pT incorporation) Start->Expression Purification Protein Purification Expression->Purification Enzymatic_Conversion Enzymatic Conversion (OspF/SpvC Lyase) Purification->Enzymatic_Conversion Dha_Protein This compound-containing Protein Enzymatic_Conversion->Dha_Protein Modification Thiol-Michael Addition (Conjugation) Dha_Protein->Modification Purification2 Purification of Conjugated Protein Modification->Purification2 Analysis Characterization (Mass Spec, HPLC) Purification2->Analysis End End: Modified Protein Analysis->End Michael_Addition Dha This compound Residue ...-NH-CH(C(=O)-...)-... C=CH2 Product Modified Residue ...-NH-CH(C(=O)-...)-... CH-CH2-S-R Dha:sidechain->Product:sidechain Michael Addition Nucleophile Thiol Nucleophile R-SH Nucleophile->Dha:sidechain

References

Application Notes and Protocols for the Synthesis of Fluorescent Polypeptides from Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of fluorescent polypeptides utilizing the unique reactivity of dehydroalanine (B155165) (Dha). Two primary strategies are presented: the synthesis of inherently fluorescent poly(this compound) and the site-specific fluorescent labeling of polypeptides containing Dha residues.

Introduction

This compound (Dha) is an unsaturated amino acid that serves as a versatile chemical handle for protein and peptide modification.[1][2][3] Its electrophilic nature makes it a target for various nucleophiles, enabling the introduction of a wide range of functionalities, including fluorescent probes.[1][2][4] This allows for the precise, site-specific labeling of polypeptides, which is crucial for studying protein function, dynamics, and localization in biological systems.[5][6][7] Furthermore, recent research has demonstrated that homopolymers of this compound, poly(this compound) (ADH), possess intrinsic blue fluorescence, offering a "label-free" approach to fluorescent polypeptide materials.[1][2][8][9]

Application Note 1: Synthesis of Inherently Fluorescent Poly(this compound)

This section details the synthesis of poly(this compound) (ADH), a polypeptide that exhibits strong intrinsic blue fluorescence.[1][2][9] This approach is advantageous as it circumvents the need for external fluorescent dyes, which can sometimes perturb the function of the polypeptide. The synthesis proceeds through the preparation of a soluble poly(S-alkyl-L-cysteine) precursor, followed by an elimination reaction to generate the poly(this compound).[1]

Workflow for Poly(this compound) Synthesis

cluster_0 Precursor Synthesis cluster_1 Elimination Reaction NCA_Polymerization NCA Polymerization of S-alkyl-L-cysteine Precursor_Polypeptide Soluble Poly(S-alkyl-L-cysteine) NCA_Polymerization->Precursor_Polypeptide Oxidation Oxidation of S-alkyl-L-cysteine Precursor_Polypeptide->Oxidation Elimination Base-mediated Elimination Oxidation->Elimination ADH Poly(this compound) (ADH) (Fluorescent) Elimination->ADH

Caption: Workflow for the synthesis of fluorescent poly(this compound).

Experimental Protocol: Synthesis of Poly(this compound)

This protocol is a representative procedure based on published methods.[1] Researchers should optimize conditions for their specific S-alkyl-L-cysteine monomer and desired polymer properties.

1. Synthesis of Poly(S-alkyl-L-cysteine) Precursor:

  • Materials: S-alkyl-L-cysteine N-carboxyanhydride (NCA), anhydrous N,N-dimethylformamide (DMF), initiator (e.g., hexamethyldisilazane).

  • Procedure:

    • Dissolve the S-alkyl-L-cysteine NCA in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add the initiator to begin polymerization.

    • Allow the reaction to proceed for the desired time to achieve the target molecular weight.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

2. Conversion to Poly(this compound):

  • Materials: Poly(S-alkyl-L-cysteine), oxidizing agent (e.g., m-chloroperoxybenzoic acid, MCPBA), organic solvent (e.g., dichloromethane, DCM), base (e.g., triethylamine, TEA).

  • Procedure:

    • Dissolve the poly(S-alkyl-L-cysteine) in an appropriate solvent.

    • Cool the solution in an ice bath.

    • Add the oxidizing agent portion-wise and stir for several hours.

    • Add the base to initiate the elimination reaction.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Precipitate the resulting poly(this compound) in a non-solvent.

    • Collect the polymer by filtration, wash, and dry under vacuum.

Quantitative Data
ParameterValueReference
Excitation Wavelength~350 nm[1]
Emission Wavelength~430 nm (Blue)[1]
Quantum YieldNot specified
Polymerization Yield>90% (typical for NCA polymerization)[1]
Elimination YieldEfficient conversion[1]

Application Note 2: Site-Specific Fluorescent Labeling of this compound-Containing Polypeptides

This section describes the synthesis of fluorescent polypeptides through the chemical modification of Dha residues.[3] This "tag-and-modify" approach allows for the introduction of a diverse range of fluorescent probes at specific sites within a polypeptide chain.

Workflow for Site-Specific Fluorescent Labeling

cluster_0 Dha Incorporation cluster_1 Fluorescent Labeling SPPS Solid-Phase Peptide Synthesis (with Dha precursor) Dha_Peptide Dha-containing Polypeptide SPPS->Dha_Peptide Cys_Conversion Conversion of Cysteine to Dha Cys_Conversion->Dha_Peptide Thiol_Addition Thiol-Michael Addition (Thiol-containing fluorophore) Dha_Peptide->Thiol_Addition Fluorescent_Polypeptide Fluorescently Labeled Polypeptide Thiol_Addition->Fluorescent_Polypeptide

Caption: Workflow for site-specific fluorescent labeling of Dha-containing polypeptides.

Methods for Incorporating this compound into Polypeptides

There are several methods to introduce Dha into a polypeptide sequence:

  • From Cysteine: Cysteine residues can be converted to this compound through a bis-alkylation-elimination reaction.[10] This is a common and efficient method.

  • From Phenylselenocysteine (B1259780): Peptides can be synthesized with Fmoc-Se-phenylselenocysteine using standard solid-phase peptide synthesis (SPPS).[11][12][13] Subsequent mild oxidation leads to the formation of Dha.[11][12][13]

  • Visible-Light-Mediated Conversion: A more recent method involves the use of a photosensitizer, such as Rose Bengal, to convert diselenide-containing peptides to Dha under visible light.[14]

Experimental Protocol: Fluorescent Labeling via Thiol-Michael Addition

This protocol describes the labeling of a Dha-containing peptide with a thiol-functionalized fluorescent dye.[4][15][16]

  • Materials: Dha-containing polypeptide, thiol-containing fluorescent dye (e.g., fluorescein-cysteamine, rhodamine-thiol), aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), organic co-solvent if needed (e.g., DMSO, DMF).

  • Procedure:

    • Dissolve the Dha-containing polypeptide in the aqueous buffer.

    • Add a solution of the thiol-containing fluorescent dye. The molar excess of the dye will depend on the specific reaction and may require optimization.

    • If the dye has low aqueous solubility, a minimal amount of an organic co-solvent can be added.

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours.

    • Monitor the reaction progress by HPLC and/or mass spectrometry.

    • Purify the fluorescently labeled polypeptide using reverse-phase HPLC or size-exclusion chromatography to remove excess dye.

    • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Chemical Reaction: Thiol-Michael Addition to this compound

Reactants Polypeptide-Dha + Fluorophore-SH Product Polypeptide-(S-Fluorophore)Ala Reactants->Product Thiol-Michael Addition (pH 7.4)

Caption: Thiol-Michael addition for fluorescent labeling of this compound.

Quantitative Data
ParameterValueReference
Labeling EfficiencyHigh conversion (>95%)[15]
Reaction Time1-18 hours[15]
pH7.4 - 8.5[15]
TemperatureRoom Temperature to 37°C

Summary

The synthesis of fluorescent polypeptides from this compound offers a powerful and versatile platform for researchers in chemistry, biology, and medicine. The intrinsic fluorescence of poly(this compound) provides a straightforward route to fluorescent biomaterials.[1][2] Concurrently, the site-specific modification of Dha residues enables the precise installation of a wide array of fluorescent probes for detailed studies of polypeptide structure and function.[3][4] The protocols and data presented herein provide a foundation for the successful implementation of these techniques in the laboratory.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Covalent crosslinking of proteins is an invaluable tool for stabilizing protein-protein interactions (PPIs), elucidating the structure of protein complexes, and engineering novel biologics such as antibody-drug conjugates (ADCs). Dehydroalanine (B155165) (Dha), a non-canonical α,β-unsaturated amino acid, serves as a powerful chemical handle for forging these covalent linkages.[1][2] When installed at a specific site within a protein, Dha acts as a Michael acceptor, reacting readily with nucleophilic side chains of proximal amino acids on a binding partner.[1] This process, known as a Michael addition, forms a stable, covalent bond, effectively and irreversibly crosslinking the two proteins.

The primary nucleophiles that react with Dha in situ are the ε-amino group of lysine (B10760008) and the thiol group of cysteine, forming lysinoalanine (LAL) and lanthionine (B1674491) (LAN) crosslinks, respectively.[3][4] The formation of Dha can be achieved post-translationally from natural amino acid residues, most commonly cysteine or serine, providing a robust and versatile method for site-specific protein modification and conjugation.[5][6]

Methods for this compound Installation

The most common and versatile strategy for site-specific Dha incorporation involves the chemical conversion of a cysteine residue. This approach leverages standard molecular biology techniques to introduce a cysteine at the desired location, followed by a reliable chemical transformation.

1. Bis-Alkylation and Elimination of Cysteine: This is a widely applied and robust method for converting cysteine to Dha on peptides and proteins.[5] The process involves two steps: the cysteine thiol first undergoes a bis-alkylation reaction with a bifunctional electrophile, forming a cyclic sulfonium (B1226848) salt intermediate. This intermediate is unstable and readily undergoes β-elimination to yield the desired Dha residue.[7] Reagents such as 2,5-dibromohexanediamide (B1669862) (DBHDA) and methyl 2,5-dibromopentanoate have been used successfully for this transformation.[6] While efficient, this method often requires elevated pH to achieve high yields.[6]

2. Oxidative Elimination of Cysteine: An alternative route involves the oxidative elimination of cysteine. Reagents like O-mesitylenesulfonylhydroxylamine (MSH) can achieve this conversion rapidly at or near room temperature.

3. From Serine/Phosphoserine: Dha can also be formed via the β-elimination of phosphoserine residues.[2][4] This can occur spontaneously under physiological conditions in long-lived proteins, contributing to protein aging and aggregation, but can also be exploited synthetically.[2][4]

Overall Experimental Workflow

The general process for creating a Dha-mediated protein-protein crosslink is outlined below. It begins with the production of a mutant protein where a cysteine is introduced at the desired crosslinking site. This is followed by the chemical conversion of the cysteine to this compound, and finally, incubation with a binding partner to form the covalent crosslink.

G cluster_0 cluster_1 cluster_2 A Protein Engineering (Site-directed Mutagenesis to introduce Cys) B Recombinant Protein Expression & Purification A->B C Cys-to-Dha Chemical Conversion (e.g., Bis-alkylation/Elimination) B->C D Purification of Dha-containing Protein C->D F Crosslinking Reaction (Michael Addition) D->F E Partner Protein (with nucleophile, e.g., Lys) E->F G Analysis of Crosslinked Complex (SDS-PAGE, Mass Spectrometry) F->G

General workflow for Dha-mediated protein crosslinking.

The Crosslinking Reaction: Michael Addition

The core of the crosslinking technology is the Michael addition reaction. The α,β-unsaturated carbonyl of the Dha side chain is electrophilic and is susceptible to nucleophilic attack by the side chains of lysine or cysteine residues on a partner protein.

  • Reaction with Lysine: The ε-amino group of a lysine residue, when deprotonated, acts as a potent nucleophile. This reaction is highly pH-dependent, as the lysine side chain has a pKa of ~10.5. The reaction is typically performed at a pH of 9-10 to ensure a sufficient population of the deprotonated, nucleophilic amine.[8]

  • Reaction with Cysteine: The thiol group of cysteine is also an excellent nucleophile. This reaction can proceed efficiently at a more neutral pH of approximately 7.6.[8]

Chemical Mechanism: Dha Formation and Crosslinking

The diagrams below illustrate the chemical transformations, starting from a cysteine residue, to form Dha, followed by the Michael addition of a lysine residue to form a stable lysinoalanine (LAL) crosslink.

Bis-alkylation/elimination of cysteine to form Dha.

Reaction of Dha with lysine to form a covalent crosslink.

Quantitative Data Summary

The efficiency of both Dha formation and the subsequent crosslinking reaction depends heavily on the chosen reagents and reaction conditions. The following tables summarize typical conditions cited in the literature.

Table 1: Comparison of Conditions for Cysteine-to-Dehydroalanine Conversion

Method Reagent(s) Typical pH Temperature (°C) Reported Outcome / Notes Reference(s)
Bis-Alkylation/Elimination Methyl 2,5-dibromopentanoate 8.0 37 Good yield (>60% isolated for a peptide). Avoids by-products seen with other alkylating agents. [9]
Bis-Alkylation/Elimination 2,5-dibromohexanediamide (DBHDA) High pH often required High temp. may be needed A commonly used and successful method for proteins and ADCs. [6]
Base-Mediated Elimination Mukaiyama's Reagent / NaOH 11-12 Room Temp Rapid elimination observed, but requires high pH not suitable for all proteins. [7]

| Cyanylation/Elimination | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | Neutral (cyanylation), Basic (elimination) | Room Temp | Highly effective for C-terminal cysteines. |[6] |

Table 2: Summary of Conditions for Michael Addition Crosslinking

Nucleophile Target Residue Reaction pH Temperature (°C) Reported Outcome / Notes Reference(s)
Amine Lysine 9.0 - 10.0 Room Temp - 37 Converts varying amounts of lysine to lysinoalanine. Incomplete reaction can occur. [8]
Thiol Cysteine ~7.6 Room Temp - 37 Can be completely alkylated, leading to nearly quantitative recovery of lanthionine. [8]

| Water | (Side Reaction) | 8.0 | 37 | Addition of water to Dha is a competing side reaction, especially at higher pH. |[10] |

Experimental Protocols

Protocol 1: Generation of Dha-containing Protein from a Cysteine Mutant

This protocol is a generalized procedure based on the bis-alkylation/elimination method. Optimization of reagent concentrations, incubation times, and pH may be necessary for specific proteins.

  • Protein Preparation:

    • Express and purify the cysteine-mutant protein of interest (Protein-Cys) using standard protocols.

    • Ensure the protein is in a suitable buffer, e.g., 50 mM HEPES or phosphate (B84403) buffer, pH 7.5-8.0.

    • If other cysteines are present, they must be protected or involved in disulfide bonds that are stable under the reaction conditions. If the target cysteine is part of a disulfide, it must first be reduced. Add a 2-5 fold molar excess of a reductant like TCEP and incubate for 30 minutes at room temperature.

  • Cysteine to Dha Conversion:

    • Prepare a stock solution of methyl 2,5-dibromopentanoate (or a similar reagent) in an organic solvent like DMF.

    • To the Protein-Cys solution (e.g., at 10-50 µM), add the alkylating reagent to a final concentration of 10-20 mM. Note: The high excess is to drive the reaction to completion.

    • Adjust the pH of the reaction mixture to 8.0.

    • Incubate the reaction at 37°C for 1-4 hours.

  • Reaction Monitoring and Purification:

    • Monitor the conversion of Cys to Dha using mass spectrometry (LC-MS). A successful conversion results in a mass decrease of 32 Da (loss of H₂S).

    • Once the reaction is complete, remove the excess reagent and buffer-exchange the Dha-containing protein (Protein-Dha) into the desired buffer for the crosslinking step (see Protocol 2) using a desalting column or dialysis.

Protocol 2: Dha-Mediated Protein-Protein Crosslinking

This protocol describes the crosslinking of Protein-Dha with a lysine-containing partner protein.

  • Reaction Setup:

    • Combine the purified Protein-Dha and the partner protein in a suitable reaction buffer. For crosslinking to a lysine residue, a high pH buffer like 50 mM borate, pH 9.0, is recommended.

    • A 1:1 to 1:1.5 molar ratio of Protein-Dha to partner protein is a good starting point. Final protein concentrations can range from 1-20 µM.

  • Crosslinking Reaction:

    • Incubate the mixture at room temperature or 37°C.

    • The reaction time can vary widely (1 hour to overnight) depending on the proteins, their affinity, and the proximity of the reactive residues.

    • Take time points (e.g., 0, 1h, 4h, 16h) for analysis.

  • Quenching and Analysis:

    • The reaction can be quenched by lowering the pH (e.g., adding Tris-HCl pH 7.5) and/or by adding a small molecule nucleophile like β-mercaptoethanol or glutathione (B108866) to cap any unreacted Dha.

    • Analyze the reaction products using SDS-PAGE. A successful crosslinking event will result in a new, higher molecular weight band corresponding to the heterodimeric complex.

    • Confirm the identity of the crosslinked product and identify the specific residues involved using mass spectrometry (peptide mapping and MS/MS analysis).

References

Application Notes and Protocols: Dehydroalanine as an Electrophilic Probe for Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Dehydroalanine (B155165) as an Electrophilic Probe

This compound (Dha) is an unsaturated amino acid that serves as a powerful tool in chemical biology and drug discovery.[1][2] Its utility stems from the electrophilic nature of its α,β-unsaturated carbonyl group, which can react with nucleophilic residues in proteins.[2] This reactivity makes Dha an excellent "warhead" for creating covalent probes to study enzyme activity, particularly for enzymes that utilize a catalytic cysteine residue.[3][4]

When incorporated into a peptide or protein scaffold that mimics a natural substrate, a Dha-containing probe can be directed to the active site of a target enzyme. The electrophilic Dha residue then forms a stable, covalent bond with a nucleophilic amino acid, such as the catalytic cysteine of many proteases and deubiquitinases (DUBs), effectively trapping the enzyme.[3][4] This covalent modification allows for the detection, identification, and quantification of active enzymes in complex biological samples, a technique known as Activity-Based Protein Profiling (ABPP).[4][5][6]

Key Advantages of this compound Probes:

  • Covalent and Irreversible Binding: Forms a stable covalent bond with the target enzyme, enabling robust detection and analysis.[4]

  • Mechanism-Based: The reaction is dependent on the catalytic activity of the enzyme, ensuring that only active enzymes are labeled.[6]

  • Versatility: Dha can be incorporated into various peptide and protein backbones to target a wide range of enzymes.[3][7][8]

  • Synthetic Accessibility: Several chemical methods have been developed for the site-specific incorporation of Dha into peptides and proteins.[2][7][9]

Applications in Studying Deubiquitinases (DUBs)

A prominent application of this compound-based probes is in the study of deubiquitinases (DUBs), a large family of proteases that regulate the ubiquitin signaling pathway by removing ubiquitin from substrate proteins.[3][7] Dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[3][7][10]

Dha-containing ubiquitin (Ub) or di-ubiquitin (di-Ub) probes have been developed to profile the activity of DUBs.[3][7][11] These probes typically have Dha positioned near the C-terminus of ubiquitin, mimicking the natural isopeptide bond that is cleaved by DUBs.[3][7] The catalytic cysteine of an active DUB attacks the electrophilic Dha, leading to a covalent adduct and irreversible inhibition.[3][4] This allows for the identification of active DUBs in cell lysates and the assessment of DUB inhibitor potency and selectivity.[4]

For instance, di-ubiquitin probes with Dha incorporated near the Lys48 or Lys63 linkage have been synthesized to study DUBs with specific linkage preferences.[7][11] Furthermore, ubiquitinated protein probes, such as ubiquitinated α-globin, have been created using Dha chemistry to identify DUBs that modulate specific cellular substrates.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data for the interaction of this compound-based probes with their target enzymes. Note: Detailed kinetic parameters for Dha probes are often not the primary focus of the cited literature, which emphasizes their utility in activity-based profiling. The data presented here is illustrative of the type of information that can be obtained.

ProbeTarget Enzyme(s)Measurement TypeValueReference(s)
Ubiquitin-DhaDeubiquitinases (DUBs)Covalent modification of active site cysteineQualitative[3][4]
Di-Ubiquitin (K48-linked)-DhaDUBs with K48 preferenceActivity-based labeling in cell lysatesQualitative[7][11]
Di-Ubiquitin (K63-linked)-DhaDUBs with K63 preferenceActivity-based labeling in cell lysatesQualitative[7][11]
Ubiquitinated α-globin-DhaUSP15Enrichment and proteomic identification of interacting DUBQualitative[8]
Cyanopyrrolidine inhibitor (forms Dha)USP7Reversible covalent inhibitionNot specified[12]

Experimental Protocols

Protocol 1: Synthesis of a Ubiquitin-Dehydroalanine (Ub-Dha) Probe

This protocol describes a general strategy for the synthesis of a Ub-Dha probe from a C-terminally modified ubiquitin precursor containing a cysteine residue, based on methods described in the literature.[3][7]

Materials:

Procedure:

  • Dissolve Ub-G76C: Dissolve the lyophilized Ub-G76C protein in 50 mM ammonium bicarbonate buffer (pH 8.5) to a final concentration of 1-2 mg/mL.

  • Reduction of Cysteine: Add TCEP to the protein solution to a final concentration of 1 mM to ensure the C-terminal cysteine is in its reduced state. Incubate for 30 minutes at room temperature.

  • Alkylation: Prepare a stock solution of 2,5-dibromohexanediamide in a suitable organic solvent (e.g., DMF). Add the alkylating agent to the protein solution in a 10-fold molar excess.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. Monitor the reaction progress by mass spectrometry to observe the formation of the S-alkylated intermediate.

  • Elimination to this compound: The formation of this compound occurs via elimination. This can be facilitated by adjusting the pH or by thermal treatment as described in specific literature protocols. For instance, incubation at 37°C overnight may be required.

  • Purification: Purify the resulting Ub-Dha probe by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Verification: Confirm the identity and purity of the final Ub-Dha probe by mass spectrometry. The expected mass will correspond to the mass of Ub-G76C minus the mass of H₂S.

  • Storage: Lyophilize the purified probe and store at -80°C until use.

Protocol 2: Activity-Based Protein Profiling (ABPP) of DUBs using a Ub-Dha Probe

This protocol outlines a general workflow for using a Ub-Dha probe to label and identify active DUBs in a cell lysate.[4][5][6]

Materials:

  • Ub-Dha probe with a reporter tag (e.g., biotin (B1667282) or a fluorophore)

  • Cell lysate prepared in a suitable lysis buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl and 1% NP-40)

  • DUB inhibitor (for competition assay)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus

  • Streptavidin-HRP conjugate (for biotinylated probes) or fluorescence gel scanner

  • Streptavidin-agarose beads (for enrichment)

  • Mass spectrometer for protein identification

Procedure:

  • Lysate Preparation: Prepare a cell lysate from the cells of interest using a non-denaturing lysis buffer. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

  • Probe Labeling:

    • In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Add the Ub-Dha probe to the lysate to a final concentration of 1-5 µM.

    • For a competition control, pre-incubate a separate aliquot of the lysate with a broad-spectrum DUB inhibitor (e.g., PR-619) for 30 minutes at 37°C before adding the probe.

    • Incubate the labeling reactions for 1 hour at 37°C.

  • Detection of Labeled DUBs:

    • In-gel Fluorescence: If using a fluorescently tagged probe, stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and visualize the labeled DUBs using a fluorescence gel scanner.

    • Western Blotting: If using a biotinylated probe, separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then probe with a streptavidin-HRP conjugate. Detect the labeled DUBs by chemiluminescence.

  • Enrichment and Identification of Labeled DUBs (for biotinylated probes):

    • Following the labeling reaction, add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated DUB-probe adducts.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

Mandatory Visualizations

Mechanism of this compound Probe Reaction with a Cysteine Protease

G cluster_0 Enzyme Active Site cluster_1 Covalent Adduct Formation Enzyme Enzyme-Cys-SH Probe Substrate-Dha Enzyme->Probe Binding Adduct Enzyme-Cys-S-CH2-CH(NH)-Substrate Probe->Adduct Nucleophilic Attack (Michael Addition)

Caption: Mechanism of covalent modification of a cysteine protease by a this compound-based probe.

Experimental Workflow for this compound Probe Synthesis

G start Start: Recombinant Protein (e.g., Ub-G76C) step1 Reduction of Cysteine (TCEP) start->step1 step2 Alkylation (e.g., 2,5-dibromohexanediamide) step1->step2 step3 Elimination to Dha step2->step3 step4 Purification (HPLC) step3->step4 end_product Final Product: Dha-Probe step4->end_product G lysate Cell Lysate probe_labeling Incubate with Dha-Probe (Biotin) lysate->probe_labeling competition Pre-incubate with Inhibitor (Competition Control) lysate->competition enrichment Enrichment with Streptavidin Beads probe_labeling->enrichment competition->probe_labeling sds_page SDS-PAGE enrichment->sds_page western_blot Western Blot (Detection) sds_page->western_blot mass_spec LC-MS/MS (Identification) sds_page->mass_spec

References

Application Notes: Generation of Dehydroalanine from Selenocysteine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific conversion of natural amino acids into chemically reactive non-canonical residues is a cornerstone of modern protein engineering and drug development. Dehydroalanine (B155165) (Dha), an unsaturated amino acid, serves as a versatile electrophilic hub within a protein or peptide backbone. Its α,β-unsaturated carbonyl system is an excellent Michael acceptor, enabling a wide range of covalent modifications with various nucleophiles. This allows for the precise installation of post-translational modifications (PTMs), biophysical probes, cross-linkers, and drug payloads.[1][2]

While Dha can be generated from serine and cysteine, the conversion from selenocysteine (B57510) (Sec) or its derivatives offers a highly efficient and chemoselective pathway. The underlying mechanism involves the oxidation of the selenium moiety to a selenoxide, which then readily undergoes a syn-β-elimination to yield the Dha residue and selenenic acid.[3][4][5] This process is often favored over sulfur-based elimination from cysteine due to the electronic properties of selenium. A particularly robust strategy involves the incorporation of Se-phenylselenocysteine (SecPh) into peptides via solid-phase peptide synthesis (SPPS), followed by a mild oxidative treatment to generate Dha with high fidelity.[6][7]

These protocols are critical for researchers in chemical biology, pharmacology, and materials science, providing a powerful tool for creating bespoke proteins and peptides with novel functions.

Chemical Pathway: From Selenocysteine to this compound

The primary method for converting selenocysteine to this compound is a two-step process initiated by a selective oxidation of the selenide (B1212193) side chain.

  • Oxidation: The selenocysteine residue is oxidized by a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄), to form a selenoxide intermediate.[1]

  • Syn-β-Elimination: The resulting selenoxide is unstable and spontaneously undergoes an intramolecular syn-elimination reaction (a type of Cope elimination). This step involves the abstraction of the α-proton by the selenoxide oxygen, leading to the formation of a double bond between the α- and β-carbons and the release of selenenic acid (R-SeOH).[4][5]

This transformation is highly efficient and can be performed under mild conditions compatible with complex peptide structures, although care must be taken to avoid unwanted side-oxidation of susceptible residues like methionine.[1]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Syn-β-Elimination Sec Selenocysteine Residue Selenoxide Selenoxide Intermediate Sec->Selenoxide Oxidation Oxidant [Oxidizing Agent] (e.g., H₂O₂, NaIO₄) Oxidant->Selenoxide Selenoxide_int Selenoxide Intermediate Dha This compound Residue Selenoxide_int->Dha Cope-type Elimination SelenenicAcid Selenenic Acid (byproduct) Selenoxide_int->SelenenicAcid forms G start Start: SPPS Resin spps 1. Incorporate Fmoc-Sec(Ph)-OH and other amino acids via SPPS start->spps cleavage 2. Cleave Peptide from Resin (e.g., 95% TFA) spps->cleavage purify1 3. Purify Sec(Ph)-Peptide (RP-HPLC) cleavage->purify1 oxidation 4. Oxidative Elimination (H₂O₂ or NaIO₄ in buffer) purify1->oxidation purify2 5. Purify Dha-Peptide (RP-HPLC) oxidation->purify2 end End: Characterized Dha-Peptide purify2->end

References

Application Notes and Protocols for the Introduction of Multiple Dehydroalanine Residues in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroalanine (B155165) (Dha) is a unique, unsaturated amino acid residue that imparts valuable properties to peptides, including conformational rigidity and electrophilic reactivity. These characteristics make peptides containing multiple Dha residues attractive candidates for various applications in research and drug development, such as the synthesis of peptide-drug conjugates, the creation of constrained cyclic peptides like lanthionines, and the development of novel therapeutic agents. This document provides detailed application notes and protocols for three primary methods of introducing multiple Dha residues into a peptide sequence.

Methods Overview

There are three principal strategies for incorporating multiple Dha residues into a peptide backbone:

  • Chemical Conversion of Multiple Cysteine Residues: A post-translational modification approach where cysteine residues within a synthesized peptide are chemically converted to Dha. This method is advantageous as it utilizes standard solid-phase peptide synthesis (SPPS) of cysteine-containing peptides.

  • Oxidative Elimination of Selenocysteine (B57510) Derivatives: This method involves the incorporation of a protected selenocysteine precursor during SPPS, followed by a chemoselective oxidation and elimination reaction to form Dha. This allows for precise, site-specific introduction of Dha.

  • Ribosomal Synthesis via Selenalysine (B14091811) Incorporation: A biosynthetic approach that is particularly useful for generating large peptide libraries. A lysine (B10760008) analog, selenalysine, is incorporated into the peptide sequence during in vitro translation and is subsequently converted to Dha through oxidation.

The choice of method depends on the specific application, the desired peptide sequence, and the available resources. The following sections provide a detailed overview, quantitative data, and experimental protocols for each of these methods.

Method 1: Chemical Conversion of Multiple Cysteine Residues

This post-translational modification strategy is a robust method for producing peptides with multiple Dha residues. A key challenge with this approach is the potential for intramolecular "stapling" where a single reagent molecule reacts with two cysteine residues, leading to an undesired cyclic by-product. The use of methyl 2,5-dibromovalerate has been shown to significantly minimize this side reaction, enabling the clean conversion of multiple cysteines to dehydroalanines.[1]

Quantitative Data
ParameterValueReference
ReagentMethyl 2,5-dibromovalerate[1]
Precursor ResidueCysteine[1]
Key AdvantageMinimizes stapled by-products[1]
Typical YieldGood to high[1]
Reaction ConditionsMild, aqueous compatible[1]
Experimental Protocol: Conversion of a Peptide with Multiple Cysteines to Multiple Dehydroalanines

This protocol is adapted from Morrison et al. (2015).[1]

Materials:

  • Cysteine-containing peptide (lyophilized)

  • Methyl 2,5-dibromovalerate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (HPLC grade)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide containing multiple cysteine residues in a 1:1 mixture of water and DMF to a final concentration of 1-5 mM.

  • Reagent Preparation: Prepare a stock solution of methyl 2,5-dibromovalerate in DMF.

  • Reaction Setup: To the peptide solution, add a solution of K₂CO₃ in water to achieve a final concentration that ensures a basic pH (e.g., 50-100 mM).

  • Addition of Alkylating Agent: Add methyl 2,5-dibromovalerate to the reaction mixture. A 5-fold excess of the reagent per cysteine residue is a good starting point to minimize stapling.[1]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench any remaining reagent by adding a scavenger such as β-mercaptoethanol.

  • Purification: Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) and purify the peptide containing multiple this compound residues by reverse-phase HPLC.

  • Characterization: Confirm the identity of the final product by mass spectrometry. The mass of the product should correspond to the loss of H₂S (approximately 34 Da) for each converted cysteine residue.

Workflow for Cysteine to this compound Conversion

G cluster_synthesis Peptide Synthesis cluster_conversion Post-Translational Modification cluster_purification Purification & Analysis SPPS Standard SPPS of Cysteine-Containing Peptide Dissolve Dissolve Peptide in H2O/DMF SPPS->Dissolve AddBase Add K2CO3 Solution Dissolve->AddBase AddReagent Add Methyl 2,5-dibromovalerate AddBase->AddReagent React React at Room Temp (1-4 hours) AddReagent->React Quench Quench Reaction React->Quench Purify RP-HPLC Purification Quench->Purify Analyze Mass Spectrometry Analysis Purify->Analyze

Caption: Workflow for the conversion of multiple cysteine residues to dehydroalanines.

Method 2: Oxidative Elimination of Selenocysteine Derivatives

This method offers precise, site-specific introduction of Dha residues. It involves the incorporation of Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) during standard Fmoc-based SPPS. Following peptide synthesis and deprotection, the selenocysteine-containing peptide is treated with a mild oxidant, leading to the formation of a this compound residue.[2][3]

Quantitative Data
ParameterValueReference
Precursor Amino AcidFmoc-Se-phenylselenocysteine[2]
Oxidizing AgentsHydrogen peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄)[2][3]
Conversion EfficiencyOften quantitative[2]
Reaction Time0.5 - 2 hours[2]
CompatibilityCompatible with most standard SPPS protecting groups[2]
Experimental Protocol: SPPS and Oxidative Elimination for Multiple Dha Introduction

This protocol is a generalized procedure based on the work of Levengood and van der Donk (2008).[3]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH)

  • Rink Amide resin (or other suitable solid support)

  • SPPS reagents (coupling agents like HBTU/HOBt, base like DIPEA, piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Hydrogen peroxide (30% solution) or Sodium periodate

  • Methanol (B129727) or Acetonitrile (B52724)/Water

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

Part A: Solid-Phase Peptide Synthesis

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids, including Fmoc-Sec(Ph)-OH at the desired positions, using a standard coupling protocol (e.g., HBTU/HOBt/DIPEA in DMF). Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude selenocysteine-containing peptide by reverse-phase HPLC.

Part B: Oxidative Elimination

  • Peptide Dissolution: Dissolve the purified selenopeptide in a suitable solvent such as methanol or a mixture of acetonitrile and water to a final concentration of 1-6 mM.[2]

  • Oxidation: Add 4 equivalents of the oxidant (e.g., 30% H₂O₂) per selenocysteine residue to the peptide solution.[2]

  • Reaction: Stir the reaction at room temperature for 0.5 to 2 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the Dha-containing peptide.[2]

  • Purification: Once the reaction is complete, purify the final Dha-containing peptide by reverse-phase HPLC.

  • Characterization: Confirm the final product by mass spectrometry. The mass should correspond to the loss of the phenylselenyl group from each Sec(Ph) residue.

SPPS and Oxidation Workflow

G cluster_spps Solid-Phase Peptide Synthesis cluster_oxidation Oxidative Elimination start Start with Resin deprotect1 Fmoc Deprotection start->deprotect1 couple Couple Fmoc-AA-OH (including Fmoc-Sec(Ph)-OH) deprotect1->couple wash1 Wash couple->wash1 wash1->deprotect1 Repeat for each AA deprotect2 Final Fmoc Deprotection wash1->deprotect2 Final AA cleave Cleave and Deprotect deprotect2->cleave purify_se Purify Selenopeptide (HPLC) cleave->purify_se dissolve_se Dissolve Purified Selenopeptide purify_se->dissolve_se add_oxidant Add Oxidant (H2O2 or NaIO4) dissolve_se->add_oxidant react_ox React at Room Temp add_oxidant->react_ox purify_dha Purify Dha-Peptide (HPLC) react_ox->purify_dha analyze_dha Analyze (Mass Spec) purify_dha->analyze_dha

Caption: Workflow for SPPS of selenopeptides and subsequent oxidation to this compound-containing peptides.

Method 3: Ribosomal Synthesis via Selenalysine Incorporation

This biosynthetic method allows for the creation of large libraries of peptides containing multiple Dha residues. It leverages a reconstituted E. coli in vitro translation system to incorporate the lysine analog, selenalysine (KSe), in response to lysine codons. The resulting selenalysine-containing peptides are then oxidized to convert the KSe residues into Dha.[4][5]

Quantitative Data
ParameterValueReference
Precursor Amino AcidSelenalysine (KSe)[4]
Incorporation SystemReconstituted E. coli in vitro translation[4]
Oxidizing AgentHydrogen peroxide (H₂O₂)[5]
YieldTypically in the picomole range per reaction[5]
Key AdvantageSuitable for high-throughput library synthesis[4]
Experimental Protocol: Ribosomal Synthesis and Oxidation of Selenalysine Peptides

This protocol is based on the work of Seebeck and Szostak (2006).[4][5]

Materials:

  • Reconstituted E. coli in vitro translation system (e.g., PURE system)

  • mRNA template encoding the desired peptide with lysine codons at positions for Dha incorporation

  • Selenalysine (KSe)

  • Other canonical amino acids (excluding lysine)

  • Hydrogen peroxide (H₂O₂)

  • Buffer (e.g., Tris-HCl)

  • Affinity purification resin (e.g., Ni-NTA agarose (B213101) if the peptide has a His-tag)

  • MALDI-TOF mass spectrometer

Procedure:

Part A: In Vitro Translation

  • Reaction Setup: Assemble the in vitro translation reaction mixture according to the manufacturer's protocol. Omit lysine and add selenalysine (e.g., to a final concentration of 0.16 mM).[5] Include the mRNA template and other necessary components.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for peptide synthesis.

  • Purification: Purify the synthesized peptide. If the peptide is His-tagged, use Ni-NTA agarose beads for affinity purification. Elute the peptide from the beads.

Part B: Oxidative Elimination

  • pH Adjustment: Adjust the pH of the purified peptide solution to 5.0-6.0.

  • Oxidation: Add hydrogen peroxide to a final concentration of approximately 20-200 mM and incubate on ice for 1 hour.[5] The optimal concentration may need to be determined empirically to avoid over-oxidation of other residues like methionine.

  • Analysis: Analyze the final product by MALDI-TOF mass spectrometry to confirm the conversion of selenalysine to this compound. Each conversion results in a specific mass loss.

Ribosomal Synthesis Workflow

G cluster_translation In Vitro Translation cluster_oxidation Oxidative Conversion mRNA mRNA Template with Lysine Codons TranslationSystem Reconstituted Translation System mRNA->TranslationSystem Incubate Incubate at 37°C TranslationSystem->Incubate Add_KSe Add Selenalysine (no Lysine) Add_KSe->TranslationSystem Purify_KSe_Peptide Purify KSe-Peptide Incubate->Purify_KSe_Peptide Adjust_pH Adjust pH to 5.0-6.0 Purify_KSe_Peptide->Adjust_pH Add_H2O2 Add H2O2 Adjust_pH->Add_H2O2 Incubate_Ox Incubate on Ice Add_H2O2->Incubate_Ox Analyze_Dha Analyze Dha-Peptide (MALDI-TOF) Incubate_Ox->Analyze_Dha

Caption: Workflow for the ribosomal synthesis of selenalysine-containing peptides and their conversion to this compound peptides.

Applications in Drug Development

Peptides containing multiple this compound residues are versatile platforms for drug development. The electrophilic nature of the Dha residue allows for site-specific conjugation of various moieties, including small molecule drugs, imaging agents, and targeting ligands.[6]

  • Lanthipeptides: The introduction of multiple Dha residues is a key step in the synthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides with potent antimicrobial activity.[7][8] These peptides contain characteristic thioether cross-links (lanthionines) formed by the intramolecular addition of cysteine thiols to Dha residues. Several lanthipeptides are being investigated as novel antibiotics to combat drug-resistant bacteria. Their mechanism of action often involves binding to lipid II, a crucial component of the bacterial cell wall synthesis machinery.[7][8][9]

  • Antibody-Drug Conjugates (ADCs): The Dha residue can serve as a reactive handle for the site-specific attachment of cytotoxic drugs to antibodies. This approach allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio, which can lead to improved therapeutic efficacy and safety profiles.

  • Peptide-Based Vaccines: Dha can be used to cyclize or conjugate peptide antigens to carrier molecules, enhancing their stability and immunogenicity for the development of subunit vaccines.

  • Constrained Peptides for Enhanced Potency and Stability: The introduction of multiple Dha residues allows for the creation of bicyclic or multicyclic peptides through subsequent reactions with poly-functionalized cross-linkers. This conformational constraint can lead to increased receptor binding affinity, specificity, and resistance to proteolytic degradation.[1]

Lanthipeptide Mechanism of Action

G Lanthipeptide Lanthipeptide (e.g., Nisin) LipidII Lipid II (Peptidoglycan Precursor) Lanthipeptide->LipidII Binds to CellWall Bacterial Cell Wall Synthesis Lanthipeptide->CellWall Inhibits Membrane Bacterial Cell Membrane Lanthipeptide->Membrane Forms complex with Lipid II in LipidII->CellWall Essential for Pore Pore Formation Membrane->Pore Leads to CellLysis Cell Lysis Pore->CellLysis Causes

Caption: Simplified signaling pathway for the antimicrobial action of some lanthipeptides.

Conclusion

The ability to introduce multiple this compound residues into peptides opens up a wide range of possibilities for basic research and drug development. The chemical conversion of cysteine, the oxidative elimination of selenocysteine, and ribosomal synthesis via selenalysine are three powerful and complementary methods to achieve this. Each method has its own advantages and is suited for different applications. The detailed protocols and workflows provided in these application notes are intended to serve as a guide for researchers to successfully synthesize and utilize these valuable peptide constructs in their own work.

References

Troubleshooting & Optimization

optimizing reaction conditions for dehydroalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dehydroalanine (B155165) (Dha).

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of this compound

Question: My reaction is resulting in a low yield or no this compound product. What are the possible causes and how can I improve the yield?

Answer: Low yields in this compound synthesis can stem from several factors related to the starting material, reagents, and reaction conditions. Here are some common causes and troubleshooting steps:

  • Inefficient Elimination: The elimination reaction to form the double bond is a critical step. Ensure that the conditions are optimal for the chosen method.

    • From Serine/Threonine Carbonates: The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is reported to be highly efficient, with reactions often completing in under 10 minutes.[1] If using other bases, consider switching to TBAF for a milder and more efficient elimination.[1]

    • From Cysteine: A bis-alkylation-elimination method is a general and effective approach.[2][3][4] Ensure the alkylating agent is sufficiently reactive. For instance, 1,4-dibromo- and 1,4-diiodobutane (B107930) are more efficient than 1,4-dichlorobutane.[5]

    • From Phenylselenocysteine (B1259780) (SecPh): Mild oxidation is key. Use reagents like hydrogen peroxide or sodium periodate (B1199274) for a clean conversion to this compound.[6][7][8]

  • Suboptimal pH: The pH of the reaction medium can significantly impact the reaction rate and yield.

    • For the conversion of cysteine to this compound using 2-nitro-5-thiocyanatobenzoic acid (NTCB), a pH of 7 in the presence of a non-nucleophilic base like pyridine (B92270) has been shown to be optimal.[9]

    • For Michael addition reactions involving this compound, a neutral to slightly basic pH (7-8) is generally preferred.[5][10]

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Some methods, like the oxidative elimination of arylated selenocysteine (B57510), can be performed at room temperature or even 0°C.[8]

    • For certain challenging substrates, a moderate increase in temperature (e.g., 37°C) might be necessary, but be cautious of potential side reactions.[9][10]

  • Poor Reactivity of Starting Material: The local chemical environment of the precursor amino acid can influence its reactivity.

    • For cysteine located at the flexible C-terminal end of a protein, conversion to this compound is highly effective.[9] Cysteine residues in more structured internal regions may be less accessible and react less efficiently.[9]

Problem 2: Formation of Unwanted Side Products

Question: I am observing significant side products in my reaction mixture. How can I minimize their formation?

Answer: Side product formation is a common challenge in this compound synthesis. Identifying the side products can help in diagnosing the problem.

  • Methylated Cysteine: When using methyl iodide for the alkylation-elimination of cysteine, the formation of a methylated cysteine derivative can be a major side reaction.[5] Protecting the carboxylic group of cysteine before this step can help minimize this side product.[5]

  • Stapled By-products: In the synthesis of peptides with multiple cysteine residues, intramolecular cross-linking can lead to "stapled" by-products.[11] Using a less reactive alkylating agent, such as methyl 2,5-dibromovalerate instead of more reactive dibromoalkanes, can favor the desired elimination pathway over intramolecular cyclization.[11]

  • Hydrolysis Products: this compound itself is an electrophilic species and can be prone to hydrolysis, especially under harsh conditions.[12] It is important to use mild reaction conditions and to purify the product promptly after the reaction is complete.

  • Racemization: Base-catalyzed reactions can sometimes lead to racemization at the α-carbon.[12] Using milder bases and shorter reaction times can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: The most common precursors for this compound synthesis are serine, cysteine, and selenocysteine residues within a peptide or protein.[12][13] Serine undergoes dehydration (loss of water), cysteine undergoes elimination of hydrogen sulfide, and selenocysteine undergoes oxidative elimination.[12][13]

Q2: Can I synthesize a peptide with multiple this compound residues?

A2: Yes, it is possible to synthesize peptides containing multiple this compound residues. One approach involves the simultaneous conversion of multiple cysteine residues using a bis-alkylation-elimination strategy.[11] However, care must be taken to avoid the formation of stapled by-products.[11]

Q3: Is this compound stable?

A3: Free this compound is unstable and hydrolyzes to pyruvate.[12] However, when incorporated into a peptide (N-acylated derivatives), it is significantly more stable.[12] Despite this, it remains a reactive electrophile and can undergo Michael addition with nucleophiles.[5][12]

Q4: What are some applications of this compound-containing peptides?

A4: this compound residues serve as versatile chemical handles for the post-translational modification of peptides and proteins.[2][3] They can react with various nucleophiles to introduce modifications that mimic natural post-translational modifications like phosphorylation, glycosylation, and lipidation.[2][13] They are also key precursors in the synthesis of lanthionine-containing peptides (lantibiotics).[12]

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data from the literature to aid in the optimization of your reaction conditions.

Table 1: Synthesis of this compound from Phenylselenocysteine-Containing Peptides

EntryStarting PeptideOxidizing Agent (Equivalents)Temperature (°C)Final Peptide Concentration (mM)Yield (%)Reference
1Boc-Ala-Sec(Ph)-Gly-OMeaq. NaIO₄ (4)257-3085[8]
2Boc-Phe-Sec(Ph)-Gly-OMeaq. NaIO₄ (4)257-3088[8]
3Z-Gly-Sec(Ph)-Cys(DPM)-Gly-OMeaq. NaIO₄ (4)0 to rt7-3070[8]
4Boc-Cys(DPM)-Sec(Ph)-Gly-OMeaq. NaIO₄ (4)257-3075[8]
5H-Gly-Cys(Trt)-Ala-Gly-Sec(Ph)-Gly-Cys(Trt)-OHaq. NaIO₄ (1.1)257-3065[8]

Table 2: Conversion of Cysteine to this compound using NTCB

SubstrateConditionBase (10 mM)Yield (%)Reference
Ub-CysDenatured (6 M GndCl)None~50[9]
Ub-CysDenatured (6 M GndCl)Pyridine>95[9]
Ub-CysNativeNone~40[9]
Ub-CysNativePyridine~60[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phenylselenocysteine [6][8]

  • Peptide Synthesis: Incorporate Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) into the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

  • Deprotection: Globally deprotect the peptide containing the phenylselenocysteine residue.

  • Oxidative Elimination:

    • Dissolve the deprotected peptide in an appropriate solvent (e.g., aqueous buffer).

    • Add a mild oxidizing agent such as aqueous sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂). Typically, 1.1 to 4 equivalents of the oxidant are used.

    • Stir the reaction mixture at room temperature (or 0°C and warm to room temperature) until the reaction is complete, as monitored by LC-MS.

  • Purification: Purify the resulting this compound-containing peptide by reverse-phase HPLC.

Protocol 2: Synthesis of this compound from Cysteine via Bis-Alkylation-Elimination [2][3]

  • Bis-Alkylation:

    • Dissolve the cysteine-containing peptide in an aqueous buffer.

    • Add an excess of a suitable bis-alkylating agent (e.g., 1,4-dibromobutane).

    • Adjust the pH to slightly basic conditions to facilitate the alkylation of the cysteine thiol.

  • Elimination:

    • The resulting sulfonium (B1226848) salt intermediate will undergo elimination to form the this compound residue. This may occur spontaneously or require gentle heating or prolonged incubation.

    • Monitor the progress of the reaction by LC-MS.

  • Purification: Purify the final peptide product using reverse-phase HPLC.

Visualizations

experimental_workflow_Sec cluster_SPPS Solid-Phase Peptide Synthesis cluster_oxidation Oxidative Elimination cluster_purification Purification start Start with Resin incorporate_Sec Incorporate Fmoc-Sec(Ph)-OH start->incorporate_Sec elongate Peptide Elongation incorporate_Sec->elongate cleave Cleavage & Deprotection elongate->cleave dissolve Dissolve Peptide cleave->dissolve Crude Peptide add_oxidant Add NaIO4 or H2O2 dissolve->add_oxidant react React at RT add_oxidant->react hplc RP-HPLC react->hplc Dha-Peptide lyophilize Lyophilize hplc->lyophilize end Final Product lyophilize->end Pure Dha-Peptide

Caption: Experimental workflow for this compound synthesis from phenylselenocysteine.

troubleshooting_workflow cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Products? check_elimination Check Elimination Conditions (e.g., use TBAF for Ser/Thr) start->check_elimination Low Yield check_methylation Protect Carboxylic Acid (if using MeI with Cys) start->check_methylation Side Products optimize_ph Optimize pH (e.g., pH 7 for NTCB method) check_elimination->optimize_ph adjust_temp Adjust Temperature optimize_ph->adjust_temp solution Improved Synthesis adjust_temp->solution check_stapling Use Less Reactive Alkylating Agent (for multiple Cys) check_methylation->check_stapling check_hydrolysis Use Milder Conditions check_stapling->check_hydrolysis check_hydrolysis->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Dehydroalanine Chemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered in dehydroalanine (B155165) (Dha) chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing significant amounts of the corresponding alanine (B10760859) derivative instead of my desired this compound product during synthesis?

This is a common issue often arising from the reduction of the this compound intermediate.

  • Troubleshooting:

    • Choice of Base: The choice and amount of base used during the elimination step (e.g., from a serine or cysteine precursor) are critical. Stronger bases or prolonged reaction times can sometimes lead to undesired reductions, especially if protic solvents are present. Consider using a milder base or optimizing the stoichiometry.

    • Reaction Conditions: Ensure anhydrous conditions if your protocol requires them. The presence of water can facilitate protonation of the double bond, leading to the formation of alanine.

    • Purification: During purification, some methods may inadvertently cause reduction. Analyze your purification steps to identify any potential sources of reducing agents or conditions that might favor reduction.

2. My Michael addition to the this compound residue is sluggish or incomplete. What can I do?

The reactivity of the this compound Michael acceptor can be influenced by several factors.

  • Troubleshooting:

    • Steric Hindrance: The nucleophile's steric bulk can significantly hinder its approach to the β-carbon of the this compound residue. If possible, consider using a less sterically hindered nucleophile.

    • Solvent Effects: The choice of solvent can impact the reaction rate. Aprotic polar solvents like DMF or DMSO often work well, but it's worth screening a few different solvents to find the optimal one for your specific reaction.

    • pH Control: The pH of the reaction mixture is crucial. The nucleophile needs to be in its deprotonated, more nucleophilic form without causing undesired side reactions. Careful pH adjustment and buffering can be key to success. For instance, thiol additions to this compound are often performed at a pH between 7 and 8.

3. I am observing polymerization of my this compound-containing peptide. How can I prevent this?

This compound is a reactive monomer that can undergo polymerization, especially at high concentrations or elevated temperatures.

  • Troubleshooting:

    • Concentration: Work at lower concentrations to reduce the likelihood of intermolecular reactions.

    • Temperature: Perform the reaction at the lowest effective temperature.

    • Protecting Groups: If you are working with peptides, ensure that other reactive functional groups are appropriately protected to prevent them from initiating polymerization.

    • Storage: Store this compound-containing compounds at low temperatures and under an inert atmosphere to minimize degradation and polymerization over time.

Side Reaction Pathways

The following diagram illustrates common side reactions encountered in this compound chemistry, including polymerization and reduction to alanine.

G Dha This compound (Dha) Residue Product Desired Michael Adduct Dha->Product Michael Addition Polymer Polymerization Dha->Polymer High Concentration / High Temperature Alanine Alanine Residue (Reduction) Dha->Alanine Reducing Conditions / Protic Solvent Nuc Nucleophile (e.g., Thiol)

Caption: Common reaction pathways of this compound.

Experimental Workflow: Michael Addition to a this compound-Containing Peptide

This workflow outlines a typical procedure for the addition of a thiol nucleophile to a this compound residue within a peptide sequence.

G start Start dissolve_peptide Dissolve Dha-Peptide in Degassed Buffer (pH 7-8) start->dissolve_peptide add_thiol Add Thiol Nucleophile (e.g., Cysteine, Glutathione) dissolve_peptide->add_thiol incubate Incubate at Controlled Temperature (e.g., 25-37 °C) add_thiol->incubate monitor Monitor Reaction Progress (HPLC, LC-MS) incubate->monitor quench Quench Reaction (e.g., pH adjustment) monitor->quench purify Purify Product (e.g., RP-HPLC) quench->purify characterize Characterize Product (MS, NMR) purify->characterize finish End characterize->finish

Caption: Workflow for Michael addition to a Dha-peptide.

Summary of Common Side Reactions and Mitigation Strategies

Side ReactionCommon Cause(s)Recommended Mitigation Strategy
Reduction to Alanine Presence of reducing agents, certain basic conditions, protic solvents.Use anhydrous conditions, screen for milder bases, and ensure purification methods are non-reducing.
Polymerization High concentration of the this compound-containing species, elevated temperatures.Work at lower concentrations, maintain low reaction temperatures, and use appropriate protecting groups for other reactive functionalities.
Incomplete Michael Addition Steric hindrance of the nucleophile, suboptimal pH, inappropriate solvent.Use less sterically hindered nucleophiles if possible, carefully control and buffer the reaction pH, and screen different solvents.
Racemization Basic conditions can lead to epimerization at adjacent chiral centers.Minimize reaction time and use the mildest effective base and temperature.

preventing stapled by-products in dehydroalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in dehydroalanine (B155165) (Dha) synthesis, with a specific focus on preventing the formation of undesired stapled by-products.

Frequently Asked Questions (FAQs)

Q1: What is a "stapled by-product" in the context of this compound synthesis?

A stapled by-product is an undesired cyclic compound formed when a single molecule of a bifunctional reagent reacts with two separate cysteine residues within the same peptide chain.[1] This intramolecular reaction creates a chemical "staple" that cross-links the peptide, preventing the formation of the intended multiple this compound residues.

Q2: What causes the formation of these stapled by-products?

Stapling is a common side reaction when using symmetric bis-alkylating reagents to convert multiple cysteine residues to dehydroalanines.[1] Because both reactive sites on the reagent are identical, after the first cysteine reacts, the second reactive site can be attacked by a nearby second cysteine residue on the same peptide, leading to intramolecular cyclization (stapling).[1] This competing reaction pathway is often kinetically favorable, especially at low reagent concentrations.

Q3: What is the primary strategy to avoid peptide stapling during Dha synthesis from cysteine?

The most effective strategy is to use an unsymmetrical bis-alkylating reagent, such as methyl 2,5-dibromovalerate.[1] This type of reagent has two reactive sites with different reactivities (e.g., a rapid-reacting α-bromoacyl group and a slower-reacting alkyl bromide).[1] This rate differentiation allows all cysteine residues to be mono-alkylated at the more reactive site before the slower, second alkylation or intramolecular stapling can occur.[1]

Q4: Besides reagent choice, what other reaction parameters can influence the formation of stapled by-products?

Reaction parameters such as the ratio of reagent to peptide and the solvent system are critical.

  • Reagent Ratio: Using a higher ratio of the alkylating reagent to the peptide can favor the desired intermolecular reaction over the intramolecular stapling. For the unsymmetrical reagent methyl 2,5-dibromovalerate, a ratio greater than 5:1 (reagent:peptide) significantly minimizes stapling.[1]

  • Solvent: The choice of solvent can dramatically impact side reactions. For instance, using a DMSO/H₂O mixture has been shown to prevent stapling even at low reagent-to-peptide ratios.[1]

Q5: Are there alternative methods for generating Dha that do not involve cysteine alkylation?

Yes, several other methods exist, though they come with their own sets of challenges. This compound can be generated from serine residues via dehydration or from selenocysteine (B57510) residues through oxidative elimination.[2][3][4] The selenocysteine method, in particular, is very clean and mild but requires the incorporation of the unnatural amino acid (Se)-phenylselenocysteine into the peptide first.[5]

Troubleshooting Guide

Problem 1: My LCMS analysis shows a major peak corresponding to [Peptide + Reagent - 2HBr], and I am failing to generate multiple Dha residues.

  • Likely Cause: You are observing the formation of a stapled by-product. This occurs when one molecule of your bis-alkylation reagent reacts with two cysteine residues in your peptide. This is particularly common if you are using a symmetric reagent.[1]

  • Solution:

    • Change Reagent: Switch from a symmetric reagent to an unsymmetrical one like methyl 2,5-dibromovalerate .[1] The differential reactivity of its two bromide groups is designed specifically to prevent this side reaction.[1]

    • Optimize Reagent Concentration: If using an unsymmetrical reagent, increase the molar ratio of reagent to peptide to be greater than 5:1. While this can help reduce stapling with symmetric reagents, it often does not eliminate it completely.

    • Change Solvent System: Perform the reaction in a DMSO/H₂O mixture. This solvent system has been shown to suppress the formation of stapled by-products.[1]

Problem 2: The conversion to this compound is incomplete, and I still have starting peptide remaining.

  • Likely Cause: The reaction may not be going to completion due to poor solubility of the reagent or insufficient equivalents of the reagent.

  • Solution:

    • Verify Reagent Solubility: Ensure your chosen reagent is soluble in the reaction solvent. Methyl 2,5-dibromovalerate is more soluble than other reagents and is compatible with acetonitrile, which can be an alternative solvent system.

    • Increase Reagent Equivalents: Incrementally increase the equivalents of the alkylating reagent used in the reaction to drive it to completion.

    • Check pH: Ensure the reaction is sufficiently basic to allow for the elimination step after alkylation.

Reaction Pathway Visualization

The diagram below illustrates the competing reaction pathways when converting two cysteine residues to this compound. The desired pathway (Route C) is favored by using an unsymmetrical reagent, which kinetically disfavors the stapling pathways (Routes A and B).

G cluster_start cluster_path_c cluster_stapling Peptide_2Cys Peptide + 2 Cys Mono_Alk Mono-alkylated Intermediate Peptide_2Cys->Mono_Alk Fast Mono-alkylation Reagent Unsymmetrical Reagent (e.g., Methyl 2,5-dibromovalerate) Reagent->Mono_Alk Bis_Alk Bis-alkylated Intermediate Mono_Alk->Bis_Alk Intermolecular Alkylation Product Desired Product (Peptide + 2 Dha) Bis_Alk->Product Route C (Elimination) Stapled Stapled By-product p1->Stapled Route A / B (Intramolecular Alkylation)

Caption: Reaction scheme for converting cysteine to this compound.

Quantitative Data Summary

The choice of reagent has a significant impact on the yield of the desired this compound-containing peptide versus the stapled by-product.

Reagent TypeReagent ExampleReagent:Peptide RatioSolventObserved Stapled By-productReference
SymmetricReagent 3 ¹Low RatiosVariousHigh levels[1]
SymmetricReagent 3 ¹50 : 1VariousResidual amounts still observed
Unsymmetrical Methyl 2,5-dibromovalerate > 5 : 1VariousLittle to none[1]
Unsymmetrical Methyl 2,5-dibromovalerate Low RatiosDMSO/H₂O None observed [1]
¹ Reagent 3 as described in the source literature is a symmetric dibromo compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,5-dibromovalerate (Unsymmetrical Reagent)

This protocol is adapted from the PBr₃-mediated bromination and ring-opening of δ-valerolactone.[1]

  • Materials: δ-valerolactone, Phosphorus tribromide (PBr₃), Methanol (B129727) (MeOH), Diethyl ether, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a solution of δ-valerolactone (1 equivalent) in diethyl ether at 0 °C, add phosphorus tribromide (PBr₃) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (MeOH).

    • Stir the mixture for 1 hour at room temperature.

    • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude methyl 2,5-dibromovalerate by flash column chromatography.

Protocol 2: Optimized Conversion of Multiple Cysteines to Dehydroalanines

This protocol provides a general method for converting multiple cysteine residues in a peptide to this compound residues while minimizing stapled by-product formation.[1]

  • Materials: Peptide containing multiple cysteine residues, Methyl 2,5-dibromovalerate, Dimethyl sulfoxide (B87167) (DMSO), Water, Base (e.g., DIPEA or NaHCO₃), HPLC for purification.

  • Procedure:

    • Dissolve the peptide containing multiple cysteine residues in a DMSO/H₂O mixture.

    • Add a solution of methyl 2,5-dibromovalerate in DMSO to the peptide solution. A molar excess of >5 equivalents of the reagent per cysteine residue is recommended.

    • Add the base to initiate the reaction. The amount and type of base may require optimization depending on the peptide sequence.

    • Stir the reaction at room temperature and monitor its progress by LCMS. Look for the disappearance of the starting material and the appearance of the desired product mass, which corresponds to the loss of HBr and the subsequent elimination for each cysteine residue.

    • Once the reaction is complete, quench it (e.g., by adding a mild acid like acetic acid).

    • Purify the final peptide containing multiple this compound residues using reverse-phase HPLC.

References

Technical Support Center: Purification of Dehydroalanine (Dha) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydroalanine (B155165) (Dha) peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound peptides.

Problem Potential Cause Recommended Solution
Low Yield of Dha-Peptide Degradation of Dha residue: The α,β-unsaturated system in this compound is susceptible to nucleophilic attack and hydrolysis, particularly at pH values above 5.[1]Maintain a slightly acidic pH (pH < 6) during purification and storage. Use buffers with minimal nucleophilic species.
Incomplete conversion from precursor: If generating Dha from a precursor like Cysteine (Cys) or Selenocysteine (B57510) (Sec), the conversion reaction may be inefficient.Optimize the conversion reaction conditions (e.g., reagent concentration, reaction time, temperature). For oxidative elimination from phenylselenocysteine (B1259780), ensure complete reaction with a mild oxidant like hydrogen peroxide or sodium periodate.[2][3][4]
Non-specific binding to purification media: The reactive nature of Dha can lead to covalent attachment to certain chromatography resins.Use inert purification media. Reversed-phase HPLC (RP-HPLC) with C18 columns is generally a robust method.[1][5]
Multiple Peaks on HPLC/LC-MS Presence of byproducts: Side reactions such as conjugate addition of nucleophiles (e.g., water, thiols from reducing agents, or other amino acid side chains) to the Dha residue can create adducts.[6][7]- Avoid excess nucleophiles in your buffers. If a reducing agent is necessary for other reasons, consider using a non-thiol-based reductant like TCEP, but be aware that phosphines can also add to Dha.[7] - Optimize the pH to minimize hydrolysis.
Formation of "stapled" peptides: When converting multiple Cys residues to Dha using bifunctional reagents, intramolecular cross-linking can occur, creating a "stapled" byproduct.[8][9]Use an unsymmetrical reagent like methyl 2,5-dibromovalerate, which has different reactivities at its two electrophilic centers, to minimize stapling.[8]
Stereoisomers: Addition of nucleophiles to the Dha residue can create a new chiral center, leading to a mixture of diastereomers that may separate on HPLC.[9]This is often an unavoidable consequence of the reaction. The resulting diastereomers may need to be separated by careful optimization of the HPLC method (e.g., gradient, temperature).
Oxidation of other residues: Amino acids like Methionine (Met) or Tryptophan (Trp) can be oxidized during the conversion of a precursor to Dha, especially if using strong oxidizing agents.Use mild and chemoselective oxidation conditions. For example, converting selenocysteine to Dha can be achieved with controlled amounts of hydrogen peroxide.[10][11]
Difficulty Removing Reagents/Catalysts Palladium catalyst contamination: When modifying Dha using palladium-mediated cross-coupling, the palladium catalyst can coordinate non-specifically to the peptide, making it difficult to remove.[1]- Use a palladium scavenger like 3-mercaptopropanoic acid (3-MPA) post-reaction to complex the palladium.[1] - Be aware that the resulting palladium-scavenger complex may be large and require size-exclusion chromatography for removal, which may not always be efficient.[1]
Poor Solubility Hydrophobic nature of the peptide: The incorporation of Dha or subsequent modifications can increase the hydrophobicity of the peptide, leading to aggregation and solubility issues.[1]- Add organic modifiers like acetonitrile (B52724) or isopropanol (B130326) to the purification buffers. - Perform purification at elevated temperatures to disrupt hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound peptide instability during purification?

A1: The primary cause of instability is the electrophilic nature of the α,β-unsaturated carbonyl system in the this compound residue. This makes it susceptible to conjugate addition by various nucleophiles, including water, which leads to hydrolysis and the formation of a pyruvate (B1213749) derivative.[12] This degradation is often accelerated at neutral to basic pH.[1][13]

Q2: Why am I seeing a byproduct with a mass increase corresponding to the addition of my reducing agent?

A2: If you are using thiol-based reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, the thiol group can act as a nucleophile and add across the double bond of this compound.[6] Similarly, phosphine-based reducing agents like TCEP (tris(2-carboxyethyl)phosphine) can also react with Dha to form a stable phosphonium (B103445) adduct.[7]

Q3: Is it better to synthesize a Dha peptide directly or to generate the Dha residue from a precursor after synthesis?

A3: It is generally more advantageous to generate the Dha residue from a stable precursor after the main peptide synthesis is complete. This "post-translational" modification approach avoids exposing the reactive Dha residue to the numerous steps and reagents of solid-phase peptide synthesis, which could lead to significant side reactions. Common precursors include S-protected cysteine, serine, or phenylselenocysteine (SecPh).[2][12][14] The conversion of phenylselenocysteine via mild oxidation is a particularly effective method.[2][4]

Q4: How can I confirm the successful formation of the this compound residue?

A4: The conversion can be monitored by mass spectrometry, where you will observe a characteristic mass loss (e.g., loss of H₂S from cysteine, or loss of phenylselenol from phenylselenocysteine). Additionally, the presence of Dha can enhance specific fragmentation patterns in tandem mass spectrometry (CID), leading to the formation of c- and z-type ions, which are not commonly observed for other amino acids.[15]

Q5: What type of chromatography is most suitable for purifying Dha peptides?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying Dha-containing peptides.[1][5] It provides high resolution to separate the target peptide from deletion sequences, byproducts from side reactions, and unreacted precursors. Standard C18 columns are widely used.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant experiments.

Table 1: Reaction Conditions for Dha Modification and Formation

Parameter Value Context Reference
Phosphine Addition Rate ~80% conversion in 10 min Reaction of 1 mM Dha-peptide with 3 mM TCEP at pH 8.0. [7]
Peptide Yield (Ribosomal) 30-40 pmols From a 50 µL in vitro translation reaction. [10][11]
Oxidative Conversion 200 mM H₂O₂ Conversion of selenopeptide to dehydropeptide at pH 5-6 on ice for 1h. [10]

| Palladium Cross-Coupling | 40 µM Nisin, 2 mM boronic acid, 2 mM Pd catalyst | Optimized conditions for modifying Dha in the peptide Nisin. |[1] |

Table 2: Reagent Ratios for Minimizing Byproducts in Dha Formation

Reagent for Cys to Dha Conversion Reagent to Peptide Ratio Solvent System Outcome Reference
2,5-dibromoadipamide > 5:1 H₂O/DMF High levels of "stapled" byproduct observed. [8]
Methyl 2,5-dibromovalerate > 5:1 H₂O/DMF Little to no "stapled" byproduct observed. [8]

| Methyl 2,5-dibromovalerate | Low Ratios | DMSO/H₂O | No "stapled" byproduct observed. |[8][9] |

Experimental Protocols & Methodologies

Protocol 1: Conversion of Phenylselenocysteine (SecPh) Peptide to this compound (Dha) Peptide

This protocol is adapted from methodologies describing the oxidative elimination of a phenylseleno group to form Dha.[2][3][4]

  • Dissolve the Peptide: Dissolve the purified, globally deprotected peptide containing the SecPh residue in an aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Prepare Oxidant: Prepare a fresh stock solution of 30% hydrogen peroxide (H₂O₂).

  • Initiate Oxidation: Cool the peptide solution to 0°C in an ice bath. Add a controlled excess (e.g., 10-20 equivalents) of the H₂O₂ solution to the peptide solution with gentle stirring.

  • Monitor Reaction: Monitor the progress of the reaction by LC-MS. Look for the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the Dha-peptide (Mass of SecPh-peptide - 157.04 Da). The reaction is typically complete within 1-2 hours.

  • Quench Reaction: Once the reaction is complete, quench any remaining H₂O₂ by adding a small amount of methionine or sodium sulfite.

  • Purify Final Product: Purify the resulting Dha-peptide immediately using RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.

  • Lyophilize and Store: Lyophilize the pure fractions and store the final product at -20°C or -80°C under an inert atmosphere.

Visualizations

Challenges_in_Dha_Purification cluster_challenges Potential Challenges start Crude Dha-Peptide (Post-synthesis or conversion) purification Purification Step (e.g., RP-HPLC) start->purification byproducts Synthesis Byproducts ('Stapled' Peptides) start->byproducts Suboptimal Conversion solubility Poor Solubility (Aggregation) start->solubility Hydrophobicity pure_peptide Pure Dha-Peptide purification->pure_peptide Successful Purification degradation Degradation (Hydrolysis) purification->degradation pH > 5 side_reactions Side Reactions (Nucleophilic Addition) purification->side_reactions Nucleophiles (Thiols, Amines) Dha_Reaction_Pathway cluster_products Reaction Products precursor Precursor Peptide (e.g., Cys or SecPh) dha_peptide Dha-Peptide (Electrophile) precursor->dha_peptide Elimination Reaction (e.g., Oxidation) desired_product Desired Modified Peptide (e.g., Ligation Product) dha_peptide->desired_product Controlled Reaction (Target Nucleophile) side_product_thiol Thiol Adduct (e.g., from Cys, DTT) dha_peptide->side_product_thiol Unwanted Reaction (Thiol Nucleophile) side_product_h2o Hydrolysis Product (Pyruvoyl-Peptide) dha_peptide->side_product_h2o Unwanted Reaction (H₂O, pH > 5) side_product_amine Amine Adduct (e.g., from Lys) dha_peptide->side_product_amine Unwanted Reaction (Amine Nucleophile)

References

Technical Support Center: Enhancing Dehydroalanine-Modified Protein Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dehydroalanine (B155165) (Dha)-modified proteins. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common experimental challenges and improve the yield and purity of your target proteins.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound-modified proteins. Each problem is presented with potential causes and detailed solutions.

Problem 1: Low or No Conversion of Cysteine to this compound

Q: My reaction shows very low or no conversion of the target cysteine residue to this compound. What are the possible causes and how can I improve the yield?

A: Low conversion efficiency is a common issue that can stem from several factors related to reagents, reaction conditions, and protein properties.

Potential Causes and Solutions:

  • Suboptimal pH: The efficiency of many conversion methods is highly pH-dependent. For bis-alkylation-elimination methods using reagents like 2,5-dibromohexanediamide (B1669862) (DBHDA), a high pH is often required to achieve a high yield.[1][2]

    • Solution: Optimize the pH of your reaction buffer. For DBHDA and similar reagents, systematically test a range of pH values, often in the basic range (pH 8-10), to find the optimal condition for your specific protein.

  • Reagent Instability or Insufficient Excess: The reagents used for conversion can degrade over time or may not be present in sufficient concentration to drive the reaction to completion.

    • Solution: Use fresh reagents. Increase the molar excess of the converting reagent (e.g., DBHDA, NTCB) relative to the cysteine concentration. It is common to use a significant excess to ensure the reaction proceeds efficiently.

  • Inaccessibility of the Cysteine Residue: The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to the modifying reagents.[1][3]

    • Solution: Perform the reaction under denaturing conditions to unfold the protein and expose the cysteine residue. Common denaturants include urea (B33335) (6-8 M) or guanidinium (B1211019) chloride (4-6 M). The location of the cysteine residue within the protein is critical; residues in flexible regions or at the C-terminus tend to react more efficiently.[1][3]

  • Presence of Reducing Agents: Residual reducing agents from protein purification, such as DTT or TCEP, can interfere with the conversion reaction.

    • Solution: Ensure all reducing agents are removed from the protein sample before starting the modification reaction. This can be achieved through dialysis, buffer exchange, or size-exclusion chromatography.

Problem 2: Presence of Undesired Side Products

Q: I am observing significant side products in my reaction mixture, complicating purification and reducing the yield of the desired this compound-modified protein. What are these side products and how can I minimize them?

A: The formation of side products is a frequent challenge. The nature of these products depends on the conversion method and the protein itself.

Potential Side Products and Mitigation Strategies:

  • Hydrolysis Products: When using reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB), hydrolysis can be a competing reaction, particularly for internal cysteine residues.[1][3]

    • Solution: Optimize reaction conditions to favor the elimination reaction over hydrolysis. For NTCB-mediated conversion, performing the reaction under denaturing conditions at pH 7 with additives like pyridine (B92270) can improve the yield of this compound.[1][2]

  • Stapled By-products: When modifying peptides containing multiple cysteines with bifunctional reagents like dibromoadipamide, an undesired "stapled" by-product can form where the reagent cross-links two cysteine residues.[4][5]

    • Solution: Utilize reagents with lower reactivity, such as methyl 2,5-dibromovalerate, which slows down the cross-linking reaction and favors the formation of multiple this compound residues.[4][5]

  • Off-target Modifications: Some reagents may react with other nucleophilic amino acid residues, such as lysine, histidine, aspartate, and glutamate, leading to a heterogeneous product mixture.

    • Solution: Careful selection of the conversion reagent and optimization of the reaction pH can enhance selectivity for cysteine. The high nucleophilicity of cysteine often allows for selective modification under controlled conditions.[6]

Problem 3: Difficulty in Purifying the this compound-Modified Protein

Q: After the reaction, I am struggling to purify the modified protein from the excess reagents and by-products. What are the best practices for purification?

A: Effective purification is crucial for obtaining a homogeneous sample of the this compound-modified protein.

Purification Strategies:

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the protein from small molecule reagents and by-products.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For peptides and small proteins, RP-HPLC provides high-resolution separation of the desired product from unreacted starting material and side products.

  • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), this can be used for initial purification, followed by a polishing step like SEC.

  • Palladium Catalyst Removal: When using palladium-mediated cross-coupling reactions on this compound, removal of the palladium catalyst can be challenging.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for converting cysteine to this compound on a protein?

A1: There are several established methods, with the most common being:

  • Bis-alkylation-Elimination: This method uses bifunctional reagents like 2,5-dibromohexanediamide (DBHDA) or methyl 2,5-dibromopentanoate (MDBP) to selectively modify cysteine, followed by elimination to form this compound. This approach is valued for its selectivity and use of mild reaction conditions.[4][8]

  • Oxidative Elimination: This involves the use of reagents like O-mesitylenesulfonylhydroxylamine (MSH) to induce oxidative elimination of the cysteine side chain.[6]

  • NTCB-Mediated Conversion: 2-nitro-5-thiocyanatobenzoic acid (NTCB) selectively modifies cysteine to form an S-cyano-cysteine intermediate, which then undergoes elimination to generate this compound. This method is particularly effective for cysteines at the flexible C-terminus of a protein.[1][2][3]

Q2: Can selenocysteine (B57510) be used as a precursor for this compound?

A2: Yes, selenocysteine is an excellent precursor for this compound. The process involves incorporating a phenylselenocysteine (B1259780) residue into the peptide or protein, followed by a mild, chemoselective oxidation with reagents like hydrogen peroxide or sodium periodate (B1199274). This triggers an elimination reaction that converts the phenylselenocysteine to this compound.[9][10][11] This method is advantageous as it proceeds under mild conditions.

Q3: How does the location of the cysteine residue in the protein affect the conversion efficiency?

A3: The location and local environment of the cysteine residue are critical. Cysteine residues located in flexible regions of the protein or at the C-terminus are generally more accessible to reagents and thus exhibit higher conversion efficiencies.[1][3] Conversely, cysteines buried within the protein's core or in rigid structural elements may be unreactive unless the protein is denatured.

Q4: What are the common side reactions to be aware of during this compound synthesis?

A4: Besides incomplete conversion, common side reactions include:

  • Hydrolysis of intermediates, leading to by-products instead of this compound.[1]

  • Formation of stapled or cross-linked products when using bifunctional reagents on proteins with multiple cysteines.[4]

  • Off-target modification of other nucleophilic amino acids.

  • Oxidation of sensitive residues like methionine when using oxidative methods.[12]

Q5: How can I quantify the yield of my this compound-modified protein?

A5: The yield can be quantified using a combination of techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the protein, confirming the conversion of cysteine to this compound (a mass decrease of 34 Da). The relative peak intensities of the starting material and the product can provide a semi-quantitative measure of the conversion efficiency.

  • Liquid Chromatography (LC): HPLC or UPLC can be used to separate the modified protein from the unmodified protein and by-products. The peak areas can be used for quantification.[1]

  • Ellman's Test: This colorimetric assay can be used to quantify the remaining free thiols in the sample, thereby indicating the extent of cysteine modification.

Data Presentation

Table 1: Comparison of Reagents for Cysteine to this compound Conversion

ReagentPrecursorTypical ConditionsAdvantagesDisadvantagesReference
DBHDA/MDBP CysteineHigh pH (8-10)High selectivity for cysteine, mild conditions.Can form stapled by-products with multiple cysteines, high pH may not be suitable for all proteins.[1][2]
NTCB CysteineDenaturing conditions, pH 7, 37°C overnightEffective for C-terminal cysteines, proceeds at neutral pH.Can lead to hydrolysis products, especially for internal cysteines.[1][2]
MSH CysteineAqueous mediaRapid reaction.Potential for side reactions with other nucleophilic amino acids.
H₂O₂ or NaIO₄ PhenylselenocysteineRoom temperatureMild and chemoselective.Requires incorporation of an unnatural amino acid, potential for oxidation of other residues like methionine.[9][10][11]

Experimental Protocols

Protocol 1: this compound Formation from Cysteine using NTCB

This protocol is adapted for the conversion of a C-terminal cysteine to this compound in a protein like ubiquitin.[1]

  • Protein Preparation: Prepare the cysteine-containing protein in a denaturing buffer (e.g., 6 M urea, 50 mM sodium phosphate, pH 7.0). Ensure the protein concentration is in the range of 1-5 mg/mL.

  • Reaction Setup:

    • To the protein solution, add TCEP to a final concentration of 0.5 mM to ensure the cysteine is in its reduced form.

    • Add pyridine to a final concentration of 10 mM.

    • Add NTCB from a stock solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at 37°C overnight with gentle shaking.

  • Quenching and Purification: Quench the reaction by buffer exchange into a non-denaturing buffer using a desalting column or dialysis. Purify the modified protein using an appropriate chromatography method (e.g., affinity chromatography followed by SEC).

  • Characterization: Confirm the conversion to this compound using mass spectrometry (expected mass loss of 34 Da).

Protocol 2: this compound Formation from Phenylselenocysteine

This protocol describes the conversion of a genetically incorporated phenylselenocysteine to this compound.[9][10]

  • Protein Preparation: Purify the phenylselenocysteine-containing protein and buffer exchange it into a suitable reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Oxidation Reaction:

    • Cool the protein solution to 4°C.

    • Add a fresh solution of sodium periodate (NaIO₄) to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction on ice for 30-60 minutes. Monitor the reaction progress by mass spectrometry.

  • Quenching and Purification: Quench the reaction by adding an excess of a reducing agent like sodium bisulfite or by buffer exchange. Purify the this compound-modified protein using standard chromatography techniques.

  • Characterization: Verify the formation of this compound by mass spectrometry.

Visualizations

Dehydroalanine_Synthesis_Workflow Workflow for this compound Protein Synthesis cluster_cys From Cysteine cluster_sec From Selenocysteine Cys_Protein Cysteine-containing Protein Reagent_Add Add Conversion Reagent (e.g., NTCB, DBHDA) Cys_Protein->Reagent_Add Incubation_Cys Incubation (Optimized pH, Temp) Reagent_Add->Incubation_Cys Dha_Protein_Cys This compound-modified Protein Incubation_Cys->Dha_Protein_Cys Purification Purification (SEC, HPLC, Affinity) Dha_Protein_Cys->Purification Sec_Protein Phenylselenocysteine-containing Protein Oxidation Add Oxidizing Agent (e.g., H₂O₂, NaIO₄) Sec_Protein->Oxidation Incubation_Sec Incubation (Mild Conditions) Oxidation->Incubation_Sec Dha_Protein_Sec This compound-modified Protein Incubation_Sec->Dha_Protein_Sec Dha_Protein_Sec->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflows for synthesizing this compound-modified proteins.

Troubleshooting_Logic Troubleshooting Low this compound Yield Start Low Dha Yield Check_pH Is pH optimal? Start->Check_pH Adjust_pH Optimize pH Check_pH->Adjust_pH No Check_Reagent Are reagents fresh & in excess? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Use_Fresh_Reagent Use fresh/excess reagent Check_Reagent->Use_Fresh_Reagent No Check_Accessibility Is Cys residue accessible? Check_Reagent->Check_Accessibility Yes Use_Fresh_Reagent->Check_Accessibility Use_Denaturant Use denaturing conditions Check_Accessibility->Use_Denaturant No Check_Reducing_Agents Residual reducing agents? Check_Accessibility->Check_Reducing_Agents Yes Use_Denaturant->Check_Reducing_Agents Remove_Reducing_Agents Remove reducing agents Check_Reducing_Agents->Remove_Reducing_Agents Yes Success Improved Yield Check_Reducing_Agents->Success No Remove_Reducing_Agents->Success

References

Technical Support Center: Dehydroalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dehydroalanine (B155165) (Dha)-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Dha) and why is it used in peptides?

This compound is a non-proteinogenic amino acid with an α,β-unsaturated carbonyl moiety. This feature makes it a valuable tool in peptide chemistry for several reasons:

  • Increased Rigidity: The planar structure of Dha can introduce conformational constraints in the peptide backbone, which can lead to more stable secondary structures.[1]

  • Electrophilic Handle: The double bond in Dha is an electrophilic site, making it a target for nucleophilic attack. This reactivity is harnessed for site-specific modifications of peptides, such as cyclization, glycosylation, lipidation, and conjugation with other molecules.[2][3][4]

  • Natural Occurrence: Dha is found in various naturally occurring peptides with biological activity, including antimicrobial peptides like nisin.[5][6]

Q2: What are the primary stability concerns with Dha-containing peptides?

The main stability issue arises from the electrophilic nature of the Dha residue, which makes it susceptible to degradation via Michael addition reactions with various nucleophiles.[4][7] Common degradation pathways include:

  • Reaction with Thiols: Cysteine residues (from other peptides or free in solution) and other thiol-containing molecules can readily add to the double bond of Dha.[8][9]

  • Hydrolysis: The addition of water to the Dha residue can occur, particularly under neutral to slightly basic conditions, leading to the formation of a β-hydroxyalanine residue, which can further degrade.[10]

  • Reaction with Amines: Primary and secondary amines can also act as nucleophiles and react with the Dha residue.

Q3: How should I handle and store my Dha-containing peptides to maximize stability?

Proper handling and storage are critical for preventing the degradation of Dha-containing peptides.

  • Storage of Lyophilized Peptides: Lyophilized (powder) peptides should be stored at -20°C or -80°C in a tightly sealed container to protect them from moisture.[11][12] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[13]

  • Reconstitution: When preparing solutions, use sterile, oxygen-free water or buffer to minimize oxidation.[14] For peptides with poor aqueous solubility, a small amount of an organic solvent like DMSO or DMF can be used for initial dissolution before adding the aqueous buffer.[14]

  • Storage of Peptide Solutions: It is highly recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[11] Peptide solutions are generally less stable than lyophilized powders.

Troubleshooting Guides

Issue 1: Loss of Peptide Concentration or Activity Over Time

Possible Cause: Degradation of the Dha residue via nucleophilic addition.

Troubleshooting Steps:

  • Analyze the Peptide Solution: Use analytical techniques like HPLC or Mass Spectrometry (MS) to check for the appearance of new peaks corresponding to degradation products. Tandem MS (MS/MS) can be particularly useful for identifying the modification and its location.[6]

  • Control the pH: Maintain the pH of your peptide solution within a slightly acidic to neutral range (pH 5-7) to minimize base-catalyzed degradation.[10]

  • Avoid Nucleophiles: Ensure that your buffers and experimental solutions are free from extraneous nucleophiles, such as free thiols (e.g., from reducing agents like DTT, unless it's part of the intended reaction) or primary/secondary amines.

  • Work Quickly and on Ice: When working with peptide solutions, perform experiments as quickly as possible and keep the solutions on ice to slow down degradation rates.

Issue 2: Unintended Side Reactions During Synthesis or Modification

Possible Cause: The high reactivity of the Dha residue can lead to side reactions if not properly controlled.

Troubleshooting Steps:

  • Optimize Reaction Conditions: When performing modifications on the Dha residue (e.g., thiol-Michael addition), carefully optimize the stoichiometry of reactants, reaction time, and temperature to favor the desired product and minimize side reactions.[15][16]

  • Purification: Use a robust purification method, such as reverse-phase HPLC, to separate the desired product from any unreacted starting materials or side products.

  • Protecting Groups: During solid-phase peptide synthesis (SPPS), ensure that appropriate protecting groups are used for amino acid side chains that could potentially react with the Dha residue.

Issue 3: Poor Yield or Incomplete Conversion During Thiol-Michael Addition

Possible Cause: Several factors can influence the efficiency of the thiol-Michael addition to Dha-containing peptides.

Troubleshooting Steps:

  • Thiol Reactivity: Ensure the thiol is sufficiently nucleophilic at the reaction pH. The thiol needs to be in its thiolate form (S-) to be reactive, so a pH slightly above the pKa of the thiol is often optimal.

  • Steric Hindrance: If the Dha residue is flanked by bulky amino acids, the reaction rate may be slower.[8][9] Consider increasing the reaction time or temperature, but monitor for degradation.

  • Solvent: The choice of solvent can impact the reaction rate. While aqueous buffers are common, the addition of organic co-solvents can sometimes improve solubility and reaction efficiency.[4]

Data on this compound Peptide Stability

The stability of Dha-containing peptides is highly dependent on the specific peptide sequence, the nature of the dehydroamino acid, and the experimental conditions. The following tables summarize key findings from the literature.

Dehydroamino AcidReactivity with Cysteamine (a nucleophilic thiol)Proteolytic Stability (vs. parent peptide)Reference
ΔAla Reacts at room temperatureDegrades rapidly[8][9]
Z-ΔAbu Inert up to 100 °CIncreased stability[8][9]
ΔVal Inert up to 100 °CIncreased stability[8][9]
ConditionObservationReference
pH Neutral to slightly basic conditions (pH 7-8) can promote conjugate addition.[10]
Temperature Higher temperatures generally increase the rate of degradation.[8][9]
Neighboring Residues Bulky adjacent residues can sterically hinder nucleophilic attack and increase stability.[8][9]

Experimental Protocols

Protocol 1: Monitoring Dha-Peptide Degradation by HPLC

This protocol provides a general method for assessing the stability of a Dha-containing peptide in a specific buffer.

Materials:

  • Dha-containing peptide

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a C18 column

  • Mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Methodology:

  • Prepare a stock solution of the Dha-containing peptide in a suitable solvent (e.g., water or a minimal amount of DMSO).

  • Dilute the stock solution to the desired final concentration in the buffer of interest.

  • Immediately inject a sample (t=0) onto the HPLC system to obtain an initial chromatogram.

  • Incubate the peptide solution at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the peptide solution onto the HPLC.

  • Monitor the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.

  • The percentage of remaining peptide can be calculated by comparing the peak area at each time point to the peak area at t=0.

Protocol 2: Thiol-Michael Addition to a Dha-Containing Peptide

This protocol describes a general procedure for the site-specific modification of a Dha-peptide with a thiol-containing molecule.

Materials:

  • Dha-containing peptide

  • Thiol-containing molecule

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., 1% TFA in water)

  • HPLC for purification

Methodology:

  • Dissolve the Dha-containing peptide in the reaction buffer.

  • Dissolve the thiol-containing molecule in the reaction buffer.

  • Add the thiol solution to the peptide solution (a slight excess of the thiol is often used).

  • Allow the reaction to proceed at room temperature or 37°C, monitoring the progress by HPLC or LC-MS.

  • Once the reaction is complete (as determined by the consumption of the starting peptide), quench the reaction by adding the quenching solution to lower the pH.

  • Purify the modified peptide using reverse-phase HPLC.

  • Confirm the identity of the product by mass spectrometry.

Visualizations

Degradation_Pathway Dha_Peptide Dha-Containing Peptide (Electrophilic) Degraded_Peptide Degraded Peptide (Adduct) Dha_Peptide->Degraded_Peptide Michael Addition Nucleophile Nucleophile (e.g., Thiol, Amine, Water) Nucleophile->Degraded_Peptide

Caption: Primary degradation pathway of Dha-containing peptides.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction/Incubation cluster_analysis Analysis Peptide_Prep Peptide Reconstitution (Sterile, Oxygen-Free Buffer) Reaction Incubation or Reaction (Controlled Temperature and pH) Peptide_Prep->Reaction Reagent_Prep Reagent Preparation Reagent_Prep->Reaction Sampling Aliquoting at Time Points Reaction->Sampling HPLC_MS HPLC / MS Analysis Sampling->HPLC_MS Data_Analysis Data Interpretation HPLC_MS->Data_Analysis

References

Technical Support Center: Michael Additions to Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Michael additions to dehydroalanine (B155165) (Dha). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this versatile bioconjugation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your experiments.

Q1: Why is my Michael addition to this compound giving low to no yield?

A1: Low reactivity of the this compound Michael acceptor is a common issue. This compound's electrophilicity can be inherently low, leading to sluggish or incomplete reactions.[1] Here are several factors to consider and troubleshoot:

  • Nucleophile Strength: The reaction efficiency is highly dependent on the nucleophile's strength.[2] Thiols are generally more reactive than amines, and phosphines have also been shown to react cleanly and quickly.[2][3] If you are using a weak nucleophile, consider switching to a more potent one if your experimental design allows.

  • Activation of this compound: The reactivity of this compound can be enhanced. Double acylation of the amino group of this compound derivatives has been shown to greatly increase their reactivity towards nucleophilic addition.[4]

  • Catalyst: The use of a catalyst can significantly improve reaction rates. For additions of ketones, a bifunctional primary amine-thiourea catalyst that activates both the ketone donor (via enamine formation) and the this compound acceptor (via H-bonding) has proven effective.[1] For thiol-Michael additions, basic conditions are known to catalyze the reaction by promoting the formation of the more reactive thiolate anion.[5]

  • Solvent and pH: The reaction medium plays a crucial role. For thiol and amine additions to this compound amides, water has been shown to dramatically accelerate the reaction rate, leading to shorter reaction times and higher yields.[2] For many bioconjugations, aqueous buffers at a slightly basic pH (e.g., pH 8) are optimal.[5][6]

  • Temperature: While many Michael additions to Dha proceed at room temperature, gentle heating (e.g., to 37-40°C) can sometimes improve yields, provided the reactants and products are stable at that temperature.[6]

Q2: I'm observing significant side products in my reaction. What are they and how can I minimize them?

A2: Side reactions can compete with the desired Michael addition, reducing your yield and complicating purification. Here are some common side reactions and mitigation strategies:

  • Tautomerization: Under acidic conditions, this compound has a high tendency to tautomerize to the ketoimine form, which is not reactive as a Michael acceptor.[1] It is crucial to maintain neutral to slightly basic pH throughout the reaction.

  • Polymerization: this compound can potentially polymerize, especially at high concentrations or elevated temperatures. Using an optimal concentration (e.g., 1 M has been reported as effective in some cases) and maintaining controlled temperatures can help minimize this.[1]

  • 1,2-Addition: With highly reactive organometallic reagents, such as organomagnesium derivatives, a mixture of 1,4- (Michael) and 1,2-adducts can be formed.[7][8] If you are performing C-C bond formations, consider using photoredox catalysis which allows for milder reaction conditions.[7][8]

  • Elimination: When a tosyl group is attached to the nitrogen of the dehydroamino acid, the initial addition product can sometimes undergo elimination of this group.[9] Careful selection of protecting groups is essential.

Q3: How can I improve the stereoselectivity of my Michael addition to a chiral this compound derivative?

A3: Achieving high stereoselectivity is a significant challenge in Michael additions to this compound. Here are some strategies:

  • Chiral Catalysts: The use of chiral catalysts is a primary method for inducing stereoselectivity. For instance, a bifunctional primary amine-thiourea catalyst has been used for the diastereoselective and enantioselective Michael addition of ketones to this compound derivatives.[1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound substrate can direct the incoming nucleophile to a specific face of the molecule.

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance stereoselectivity. In some cases, cryogenic temperatures (e.g., -78°C) are required to achieve high diastereomeric ratios.[7][8][10]

  • Solvent Effects: The choice of solvent can influence the transition state geometry and therefore the stereochemical outcome. It is often necessary to screen different solvents to find the optimal one for a given reaction.[1]

Data Summary

The following tables summarize quantitative data from various studies on Michael additions to this compound, providing a quick reference for optimizing your reaction conditions.

Table 1: Optimization of Thiol-Michael Addition Reaction Conditions [5]

EntryThiol (equiv.)Solvent (DMF:H₂O)pHTime (h)Conversion (%)
12.01:17.01870
21.51:17.01891
31.21:17.01885
41.51:15.01865
51.51:18.018>99
61.51:18.0186
71.51:18.0398

Table 2: Optimization of Asymmetric Michael Addition of Cyclohexanone to a this compound Derivative [1]

EntryCatalystSolventT (°C)Yield (%)dr (syn/anti)ee (%)
1Catalyst AToluene30979:199
2Catalyst ACH₂Cl₂30857:198
3Catalyst ATHF30706:195
4Catalyst AToluene20908.5:199
5Catalyst AToluene40958:197
6Catalyst BToluene30805:190

Detailed Experimental Protocols

Protocol 1: General Procedure for Thiol-Michael Addition to a this compound-Containing Peptide in Aqueous Media

This protocol is adapted from methodologies used for late-stage peptide lipidation.[5][11]

  • Peptide Dissolution: Dissolve the this compound-containing peptide in a suitable aqueous buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 8.0). The final concentration of the peptide should be optimized for your system, but a starting point of 1-10 mM is common.

  • Nucleophile Addition: Add the thiol nucleophile to the peptide solution. An excess of the thiol (e.g., 1.5 equivalents) is often used to drive the reaction to completion.[5]

  • Reaction Incubation: Gently mix the reaction mixture and incubate at room temperature or 37°C. Monitor the reaction progress by a suitable analytical method, such as HPLC or mass spectrometry. Reaction times can vary from a few hours to overnight.

  • Quenching and Purification: Once the reaction is complete, the product can be purified directly using reverse-phase HPLC.

Protocol 2: Organocatalytic Asymmetric Michael Addition of a Ketone to a this compound Derivative

This protocol is based on the enantioselective addition of cyclic ketones to protected this compound.[1]

  • Reactant Preparation: To a vial, add the this compound derivative (e.g., 0.1 mmol), the chiral bifunctional primary amine-thiourea catalyst (e.g., 10 mol%), and the solvent (e.g., toluene, to achieve a concentration of 1 M).

  • Nucleophile Addition: Add the cyclic ketone (e.g., cyclohexanone, 1.5 equivalents) to the mixture.

  • Reaction Incubation: Stir the reaction mixture at the optimized temperature (e.g., 30°C) for the required time (e.g., 16 hours).[1]

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visual Guides

Diagram 1: General Mechanism of a Base-Catalyzed Thiol-Michael Addition to this compound

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiol R-SH Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base B: Dha This compound (Michael Acceptor) Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Adduct Michael Adduct Enolate->Adduct Protonation ProtonatedBase BH Troubleshooting_Workflow Start Low Yield in Michael Addition CheckNucleophile Is the nucleophile strong enough? (e.g., thiol > amine) Start->CheckNucleophile CheckConditions Are reaction conditions optimal? (pH, solvent, temp) CheckNucleophile->CheckConditions Yes UseStrongerNucleophile Consider a more potent nucleophile (e.g., thiol, phosphine) CheckNucleophile->UseStrongerNucleophile No CheckCatalyst Is a catalyst being used? CheckConditions->CheckCatalyst Yes OptimizeConditions Optimize pH (often basic), solvent (consider water), and temperature. CheckConditions->OptimizeConditions No CheckDha Is the Dha acceptor activated? CheckCatalyst->CheckDha Yes AddCatalyst Introduce a suitable catalyst (e.g., base for thiols, organocatalyst) CheckCatalyst->AddCatalyst No ActivateDha Consider N-acylation of Dha to increase electrophilicity CheckDha->ActivateDha No ReEvaluate Re-evaluate and monitor reaction CheckDha->ReEvaluate Yes UseStrongerNucleophile->CheckConditions OptimizeConditions->CheckCatalyst AddCatalyst->CheckDha ActivateDha->ReEvaluate

References

Technical Support Center: Synthesis of Dehydroalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dehydroalanine (B155165) (Dha) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing the this compound residue.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for synthesizing this compound in a peptide sequence?

A1: The most common precursors for this compound synthesis are serine, cysteine, and selenocysteine (B57510) residues incorporated into the peptide chain.[1][2][3] These amino acids can be chemically modified post-synthesis to undergo a β-elimination reaction to form the α,β-unsaturated this compound residue.

Q2: What are the key considerations when choosing a protecting group strategy for this compound synthesis?

A2: The primary consideration is orthogonality. The protecting groups for the N-terminus (e.g., Fmoc or Boc), C-terminus, and the side chain of the this compound precursor must be removable under conditions that do not affect the other protecting groups or the peptide sequence itself.[4][5] The choice between Fmoc/tBu and Boc/Bzl strategies will depend on the overall synthetic plan and the sensitivity of your peptide to acidic or basic conditions.[5]

Q3: How can I avoid the formation of piperidine (B6355638) adducts during Fmoc-based solid-phase peptide synthesis (SPPS) of this compound precursors?

A3: Piperidine, used for Fmoc deprotection, can sometimes add to the newly formed this compound residue as a Michael adduct.[1][3] To minimize this, you can:

  • Use a less nucleophilic base for Fmoc removal, such as piperazine (B1678402) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), although these may require optimization of reaction conditions.[6][7][8][9]

  • Keep the deprotection times to a minimum.

  • Perform the elimination step to form this compound after completing the peptide chain elongation and N-terminal Fmoc removal.

Q4: My β-elimination reaction to form this compound is not going to completion. What could be the issue?

A4: Incomplete elimination can be due to several factors:

  • Insufficiently strong base: The choice of base is critical. For elimination from serine derivatives, stronger bases may be required.

  • Poor leaving group: The hydroxyl group of serine is a poor leaving group and requires activation, for example, by conversion to a sulfonate ester or carbonate.

  • Steric hindrance: Bulky neighboring amino acid residues can hinder the access of the base to the α-proton, slowing down the elimination.

  • Reaction conditions: Temperature and solvent can play a significant role. Increasing the temperature or switching to a more polar aprotic solvent might improve the reaction rate.

Troubleshooting Guides

Issue 1: Low Yield of this compound-Containing Peptide

Symptoms:

  • Significantly lower than expected final peptide yield after cleavage and purification.

  • Mass spectrometry analysis shows a complex mixture of products with incomplete conversion to the this compound peptide.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Protection of Precursor Amino Acid Ensure complete protection of the N-α and side chain of the serine, cysteine, or selenocysteine precursor before incorporation into the peptide. Monitor the protection reaction by TLC or LC-MS.
Premature Deprotection Review your protecting group strategy for orthogonality. Ensure that the conditions used for removing the N-terminal protecting group (e.g., piperidine for Fmoc) do not partially cleave the side-chain protecting group of the Dha precursor.
Inefficient Elimination Reaction Optimize the elimination conditions (base, solvent, temperature, and reaction time). For serine precursors, ensure the hydroxyl group is properly activated to a good leaving group.
Side Reactions Analyze the crude product by mass spectrometry to identify potential side products such as piperidine adducts or products of incomplete deprotection. Address these as described in the FAQs and other troubleshooting sections.
Peptide Aggregation For hydrophobic peptides, aggregation on the solid support can hinder reaction efficiency.[10] Use chaotropic salts, "magic mixtures" (e.g., DCM/HFIP), or incorporate pseudoproline dipeptides to disrupt aggregation.[10]
Issue 2: Formation of Undesired Side Products

Symptoms:

  • Mass spectrometry data shows peaks corresponding to masses other than the desired this compound peptide.

  • HPLC chromatogram displays multiple, difficult-to-separate peaks.

Possible Side Products and Prevention Strategies:

Side ProductPrevention Strategy
Piperidine Adduct As mentioned in the FAQs, consider using alternative, less nucleophilic bases for Fmoc deprotection or optimize deprotection times.[1][3]
Aspartimide Formation When an aspartic acid residue is present, especially followed by a glycine, serine, or asparagine, aspartimide formation can be a significant side reaction during Fmoc-SPPS.[6][11] Use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in the piperidine solution can help suppress this.[9]
Racemization Racemization can occur at the α-carbon during activation and coupling. Use appropriate coupling reagents and additives (e.g., HOBt, Oxyma) to minimize racemization.
Oxidation of Sensitive Residues If your peptide contains methionine, tryptophan, or unprotected cysteine, they can be oxidized during the synthesis or workup. Use scavengers during cleavage and handle the peptide under an inert atmosphere when possible.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Dehydroalanine from N-Boc-L-Cysteine

This protocol describes the synthesis of a this compound derivative from L-cysteine in solution phase.

Step 1: N-Boc Protection of L-Cysteine [1]

  • Dissolve L-cysteine (1.0 g, 8.2 mmol) in 25 mL of 1 M aqueous NaOH in a 250 mL round-bottom flask.

  • Add a solution of Boc anhydride (B1165640) (2.16 g, 9.9 mmol) in 8 mL of 1,4-dioxane.

  • Stir the reaction mixture for 6 hours at 27 °C.

  • Acidify the reaction mixture with aqueous KHSO₄ and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to obtain Boc-L-cysteine as a thick oil (yield: ~95%).

Step 2: Elimination to form N-Boc-Dehydroalanine [1][12]

  • To a solution of Boc-L-cysteine in DMF, add 5 equivalents of K₂CO₃.

  • Add an alkylating agent such as methyl iodide and stir the reaction for 20 hours at 27 °C. Note: This can lead to a mixture of the desired this compound and S-methylated cysteine.[1][3]

  • Alternatively, for higher yields of this compound, first esterify the carboxylic acid of Boc-L-cysteine, then treat with a reagent like 1,4-diiodobutane (B107930) and K₂CO₃ in DMF for 4 hours. This can yield the this compound product in 90-95% yield.[3]

Protocol 2: On-Resin Conversion of Phenylselenocysteine (B1259780) to this compound

This protocol outlines the synthesis of a this compound-containing peptide on solid support using an Fmoc-protected phenylselenocysteine precursor.[13]

  • Incorporate Fmoc-Sec(Ph)-OH into the peptide sequence using standard Fmoc-SPPS protocols.

  • After completion of the peptide synthesis and removal of the final N-terminal Fmoc group, wash the resin-bound peptide thoroughly.

  • Treat the resin with a solution of an oxidizing agent. A solution of sodium periodate (B1199274) (NaIO₄, 4 equivalents) in a mixture of acetonitrile (B52724) and water can be used.

  • Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC and mass spectrometry. The conversion is typically complete within 0.5 to 2 hours.

  • Once the oxidation is complete, wash the resin and proceed with the final cleavage of the peptide from the solid support and global deprotection of side chains.

Quantitative Data

The selection of a protecting group can significantly impact the overall yield and purity of the final this compound-containing peptide. Below is a summary of reported yields for different strategies.

Table 1: Comparison of Yields for this compound Synthesis from Different Precursors

Precursor Amino AcidProtecting GroupsMethodReported YieldReference
L-CysteineN-BocSolution phase alkylation-elimination with MeI/K₂CO₃~30% Dha, ~65% S-methylated Cys[1]
Boc-Cys-OMeN-Boc, C-terminal methyl esterSolution phase alkylation-elimination with 1,4-diiodobutane/K₂CO₃90-95%[3]
PhenylselenocysteineN-Fmoc, Sec(Ph)On-resin oxidative elimination with NaIO₄62-83%[13]
SerineN-Boc/Fmoc, O-carbonateSolution phase elimination with TBAFFast and efficient (reaction < 10 min)[14]

Table 2: Comparison of Cysteine Side-Chain Protecting Groups in SPPS

Protecting GroupDeprotection ConditionKey FeaturesReference
Trityl (Trt) Mildly acidic (e.g., TFA)Acid-labile, suitable for standard Fmoc-SPPS where final cleavage is with TFA. Cost-effective.[15]
Acetamidomethyl (Acm) Oxidative (e.g., Iodine) or heavy metal saltsStable to both acidic and basic conditions of SPPS. Orthogonal to Trt and tBu, allowing for selective deprotection and regioselective disulfide bond formation.[15]

Visual Logic and Workflows

Selecting a Protecting Group Strategy

The choice of protecting groups is a critical first step in the synthesis of this compound-containing peptides. The following diagram illustrates a decision-making workflow.

G Decision Tree for Protecting Group Selection in Dha Synthesis start Start: Plan Dha Synthesis precursor Choose Dha Precursor start->precursor serine Serine precursor->serine Dehydration cysteine Cysteine precursor->cysteine Elimination selenocysteine Selenocysteine precursor->selenocysteine Oxidative Elimination synthesis_strategy Select Synthesis Strategy serine->synthesis_strategy cysteine->synthesis_strategy selenocysteine->synthesis_strategy spps Solid-Phase (SPPS) synthesis_strategy->spps solution Solution Phase synthesis_strategy->solution spps_protect Use Fmoc/tBu or Boc/Bzl Strategy spps->spps_protect solution_protect Use Boc or Z protecting groups solution->solution_protect orthogonality Ensure Orthogonality of Side-Chain Protection spps_protect->orthogonality solution_protect->orthogonality final_product Synthesize Peptide orthogonality->final_product

Caption: Decision tree for selecting a protecting group strategy in Dha synthesis.

Troubleshooting Workflow for Low Yield

When faced with low yields, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to identify and resolve the issue.

References

Technical Support Center: Optimizing pH for Dehydroalanine Modification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for dehydroalanine (B155165) (Dha) modification reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for generating this compound (Dha) from cysteine?

A1: The optimal pH for converting cysteine to Dha depends on the chosen method. For methods involving bis-alkylation and elimination, a high pH is often necessary for efficient conversion.[1] However, for milder conversions, using reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB) allows the reaction to proceed efficiently at pH 7.[2] It is crucial to avoid higher pH values with NTCB to minimize hydrolysis of the protein.[2]

Q2: How does pH affect the stability of this compound in a peptide or protein?

A2: this compound residues can be susceptible to degradation, especially under strongly alkaline conditions, which can lead to side reactions such as the formation of lysinoalanine cross-links.[3][4] In palladium-mediated cross-coupling reactions, a higher pH of 8, while increasing the reaction rate, also leads to a greater amount of degradation due to the competing addition of water to the Dha residue.[5]

Q3: What is the ideal pH range for Michael addition reactions to this compound?

A3: Michael additions, such as thia-Michael and aza-Michael additions, are generally favored under basic conditions.

  • Thia-Michael addition: The reaction rate is significantly enhanced at a basic pH, as it promotes the formation of the more nucleophilic thiolate anion. For example, one study demonstrated a conversion of over 99% at pH 9, compared to significantly lower yields at acidic or neutral pH.[6]

  • Aza-Michael addition: These reactions also proceed efficiently at a slightly basic pH, with successful and complete conversions reported at pH 8.0.[7] The resulting secondary and tertiary amine linkages are remarkably stable across a wide pH range, from 2.8 to 12.8.[7]

Q4: For palladium-catalyzed cross-coupling reactions on Dha, what is the recommended pH?

A4: Neutral to slightly basic conditions (pH 7–8) are generally effective for palladium-catalyzed cross-coupling reactions on Dha residues.[5] While a pH of 8 can increase the reaction rate, it may also lead to increased degradation of the peptide or protein.[5] Therefore, a pH of 7 is often the recommended starting point for optimizing these reactions, providing a good balance between reaction efficiency and product stability.[5]

Troubleshooting Guides

This section addresses common problems encountered during this compound modification reactions, with a focus on pH-related issues.

Problem Potential Cause Recommended Solution
Low yield of Dha from Cysteine using NTCB The pH is too high, leading to hydrolysis of the protein.Decrease the pH to 7.0 for the reaction. At this pH, the formation of Dha is efficient while minimizing hydrolysis. Further decreasing the pH to 6.5 does not significantly improve the yield.[2]
Low yield in Thia-Michael addition The pH is too low, resulting in a low concentration of the reactive thiolate species.Increase the reaction pH to a basic range (e.g., pH 8-9). This will increase the concentration of the thiolate anion, which is a much stronger nucleophile than the thiol, thereby accelerating the reaction.[6]
Presence of degradation products in Pd-catalyzed cross-coupling The pH is too high (e.g., pH 8 or above), promoting the competing water addition to the Dha residue.Perform the reaction at a neutral pH of 7. This will help to minimize the degradation of the starting material and product while still allowing the cross-coupling to proceed.[5]
Formation of unexpected side-products The reaction pH is promoting side reactions with other nucleophilic residues (e.g., lysine (B10760008), histidine).If possible, lower the pH. For some reactions, like oxidative elimination with MSH, a pH as low as 6 can be used to protect lysine and histidine by keeping them in their protonated, less nucleophilic state.
Incomplete conversion in Aza-Michael addition The reaction has not reached completion.Ensure the pH is optimal at around 8.0. If the reaction is still incomplete, consider increasing the reaction time or the concentration of the amine nucleophile.[7][8]

Data Presentation: pH Effects on Reaction Outcomes

The following tables summarize quantitative data on the effect of pH on the efficiency of various this compound modification reactions.

Table 1: Conversion of Cysteine to this compound using NTCB

pHYield of Dha-containing productNotesReference
>7DecreasingIncreased hydrolysis observed.[2]
7.0~89.5%Optimal pH for maximizing Dha formation and minimizing hydrolysis.[2]
6.5No significant improvement over pH 7[2]

Table 2: Thia-Michael Addition of a Thiolated Lipid to this compound

pHConversion YieldReaction TimeNotesReference
469%18 hoursAcidic conditions disfavor the formation of the reactive thiolate.[6]
782%18 hoursNeutral pH provides a moderate yield.[6]
9>99%18 hoursBasic conditions strongly favor the reaction, leading to near-complete conversion.[6]
998%3 hoursThe reaction is significantly faster at basic pH.[6]

Table 3: Palladium-Catalyzed Cross-Coupling on a Dha-containing Peptide (Nisin)

pHOutcomeNotesReference
7Good conversionOptimized condition to balance yield and stability.[5]
8Increased reaction rate, but also increased degradationHigher pH leads to more competing water addition to the Dha residue.[5]

Experimental Protocols

Protocol 1: Generation of this compound from Cysteine using NTCB

This protocol is adapted from a procedure for converting a C-terminal cysteine to this compound in ubiquitin and ubiquitin-like proteins.[2]

  • Protein Preparation: Dissolve the cysteine-containing protein in a denaturing buffer (e.g., 6 M guanidine (B92328) hydrochloride) at pH 7.

  • Reaction Setup: To the protein solution, add the following reagents to the final concentrations:

    • 10 mM pyridine (B92270) (as a non-nucleophilic base)

    • 0.5 mM TCEP (to keep the cysteine reduced)

    • 5 mM NTCB

  • Incubation: Incubate the reaction mixture at 37°C overnight.

  • Analysis: Analyze the reaction products by LC-MS to confirm the conversion of cysteine to this compound.

Protocol 2: Palladium-Catalyzed Cross-Coupling of an Arylboronic Acid to a Dha-containing Peptide

This protocol is based on the modification of the lantipeptide Nisin.[5]

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate (B84403) buffer at pH 7.0.

    • Prepare a 10 mM stock solution of the desired arylboronic acid.

    • Prepare a 10 mM stock solution of the Pd(EDTA)(OAc)₂ catalyst.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 30 µL of the Dha-containing peptide solution (e.g., Nisin at a concentration to give a final amount of 2 nmol).

    • 10 µL of the 10 mM arylboronic acid stock solution (final concentration: 2 mM).

    • 10 µL of the 10 mM catalyst stock solution (final concentration: 2 mM). The final peptide concentration will be approximately 40 µM.

  • Incubation: Shake the reaction vial for 16 hours at room temperature.

  • Palladium Scavenging: Add a palladium scavenger, such as 3-mercaptopropanoic acid (3-MPA), to quench the catalyst.

  • Analysis: Analyze the reaction mixture by UPLC/MS to determine the extent of modification.

Visualizations

Dha_Formation_pH_Workflow start Start: Cysteine-containing protein/peptide reagent_choice Choose Dha formation reagent start->reagent_choice bis_alkylation Bis-alkylation/ elimination reagent (e.g., DBHDA, MDBP) reagent_choice->bis_alkylation For robust, high-yield conversion ntcb NTCB reagent_choice->ntcb For milder conditions high_ph High pH (e.g., > 8) bis_alkylation->high_ph neutral_ph pH 7.0 ntcb->neutral_ph dha_product Dha-containing protein/peptide high_ph->dha_product neutral_ph->dha_product

Caption: Workflow for selecting the optimal pH for Dha formation from cysteine.

Dha_Modification_pH_Workflow start Start: Dha-containing protein/peptide reaction_type Choose modification reaction start->reaction_type thia_michael Thia-Michael Addition reaction_type->thia_michael For C-S bond formation aza_michael Aza-Michael Addition reaction_type->aza_michael For C-N bond formation pd_coupling Pd-catalyzed Cross-Coupling reaction_type->pd_coupling For C-C bond formation basic_ph Basic pH (e.g., 8-9) thia_michael->basic_ph aza_michael->basic_ph neutral_ph Neutral pH (e.g., 7) pd_coupling->neutral_ph modified_product Modified Protein/Peptide basic_ph->modified_product neutral_ph->modified_product

Caption: Decision workflow for optimizing pH in Dha modification reactions.

References

minimizing side-product formation from dehydroalanine precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side-product formation during experiments involving dehydroalanine (B155165) (Dha) precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for this compound synthesis?

A1: The most common precursors for generating this compound residues in peptides and proteins are serine and cysteine.[1] Selenocysteine (B57510) is also a widely used precursor, offering chemoselective conversion.[2][3]

Q2: What is the primary cause of racemization when working with this compound precursors, and how can it be minimized?

A2: Racemization is a significant issue, particularly when using cysteine precursors. It can occur during peptide coupling, where the C-terminal amino acid is activated.[4][5] Base-catalyzed elimination of the protected sulfhydryl group from cysteine can also lead to racemization.[4] To minimize this, it is recommended to use racemization-suppressing coupling additives like OxymaPure or HOAt and sterically hindered, weaker bases such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[5][6]

Q3: How can I prevent the formation of stapled by-products when synthesizing peptides with multiple this compound residues from cysteine?

A3: Stapled by-products can form via intramolecular cyclization when converting multiple cysteine residues.[7] Utilizing reagents like methyl 2,5-dibromovalerate can effectively prevent this side reaction by promoting intermolecular mono-alkylation of all cysteine residues before any intramolecular reaction can occur.[7]

Q4: What is Michael addition, and how can it be controlled during and after this compound formation?

A4: this compound's α,β-unsaturated carbonyl structure makes it an electrophile, susceptible to Michael addition by nucleophiles such as thiols and amines.[8][9] While this reactivity is often exploited for site-specific protein modification, it can be an undesirable side reaction.[10] To control this, ensure the removal of any residual nucleophiles (e.g., thiols used for reduction) from the reaction mixture.[11] The reaction pH also plays a crucial role; for instance, the rate of Michael addition is significantly accelerated in water.[10]

Q5: During Fmoc-based solid-phase peptide synthesis, what side reaction can occur with this compound, and what is the solution?

A5: In Fmoc solid-phase peptide synthesis, the piperidine (B6355638) used for deprotection can act as a nucleophile and add to the this compound residue, forming a 3-(1-piperidinyl)alanine side product.[4] Using a sterically bulky protecting group, such as a trityl group, for the cysteine precursor can help minimize this side reaction.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound from Cysteine Precursor due to Hydrolysis
Symptom Possible Cause Suggested Solution
Mass spectrometry analysis shows a significant peak corresponding to pyruvate (B1213749) instead of the desired this compound-containing peptide.The this compound residue is hydrolyzing.[1] This can be exacerbated by pH and temperature conditions.[12]Optimize the reaction pH. For instance, in NTCB-mediated conversion, a pH of 7 was found to be optimal for minimizing hydrolysis while maximizing Dha formation.[12] Consider lowering the reaction temperature, but be aware that this may also decrease the rate of the desired conversion.[12]
Issue 2: Formation of Unwanted Cross-Linked Products
Symptom Possible Cause Suggested Solution
Mass spectrometry indicates the formation of lysinoalanine cross-links.The highly reactive this compound residue is alkylating other amino acid side chains, such as the amine group of lysine.[1]If the presence of reactive nucleophilic side chains (like lysine) is unavoidable, consider a synthetic strategy where the this compound residue is "unmasked" in a later step, after the peptide backbone is fully assembled. The use of a selenocysteine precursor, which can be chemoselectively converted to this compound, is a good option for this approach.[2][3]
Issue 3: Incomplete Conversion of Precursor to this compound
Symptom Possible Cause Suggested Solution
HPLC and mass spectrometry data show a mixture of the starting material (precursor-containing peptide) and the final this compound product.The reaction conditions (reagent concentration, temperature, or reaction time) are not optimized for complete conversion.[12][13]Increase the concentration of the conversion reagent. For palladium-mediated cross-coupling, an excess of the catalyst may be necessary.[13] Optimize the reaction temperature and time; for some reactions, an overnight incubation at 37°C is effective.[12]
Issue 4: Oxidation of Sensitive Amino Acid Residues
Symptom Possible Cause Suggested Solution
When using an oxidative elimination method to form this compound (e.g., from selenocysteine), mass spectrometry reveals oxidation of methionine or tryptophan residues.The oxidizing agent (e.g., sodium periodate (B1199274), hydrogen peroxide) is not sufficiently chemoselective and is reacting with other oxidation-sensitive amino acids in the peptide.[2]Carefully select the oxidant and screen different reaction conditions. Sodium periodate has been shown to be effective for the chemoselective oxidative elimination of phenylselenocysteine.[2] It is crucial to monitor the reaction closely and optimize the stoichiometry of the oxidant.

Data Summary

Table 1: Influence of pH and Temperature on this compound Yield from Cysteine using NTCB

pHTemperature (°C)Yield of Ub-G76Dha-6H (%)Predominant Side ProductReference
8.53779.9Hydrolysis[12]
7.03789.5-[12]
6.53789.5-[12]
7.05Dramatically DecreasedCyanylated Intermediate[12]

Table 2: Comparison of Reagents for the Conversion of Multiple Cysteines to Dehydroalanines

ReagentKey ObservationAdvantageReference
2,5-dibromoadipamideHigh levels of stapled by-product observed, especially at low reagent-to-peptide ratios.-[7]
Methyl 2,5-dibromovalerateSignificantly reduced formation of stapled by-products, leading to clean conversion to peptides with multiple this compound residues.Avoids intramolecular cyclization.[7][7]

Experimental Protocols

Protocol 1: Racemization Suppression during Peptide Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization during the coupling of an amino acid to a resin-bound peptide with a free N-terminus.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Fmoc-protected amino acid (3 equivalents)

  • OxymaPure (3 equivalents)

  • N,N'-diisopropylcarbodiimide (DIC) (3 equivalents)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Amino Acid Activation: a. In a separate reaction vessel, dissolve the Fmoc-protected amino acid and OxymaPure in DMF. b. Add DIC to the solution. c. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) test.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF.

Adapted from BenchChem Technical Support Center.[5]

Protocol 2: General Procedure for Palladium-Mediated Cross-Coupling on this compound-Containing Peptides

This protocol describes a general method for the functionalization of a this compound residue within a peptide.

Materials:

  • This compound-containing peptide (e.g., Nisin)

  • Boronic acid (e.g., phenylboronic acid)

  • Pd(EDTA)(OAc)₂ catalyst

  • Sodium phosphate (B84403) buffer (50 mM, pH 7)

  • Methylthioglycolate (for quenching)

Procedure:

  • Reaction Setup: a. Prepare a solution of the peptide in the sodium phosphate buffer to a final concentration of 40 µM. b. Add the boronic acid to a final concentration of 2 mM. c. Add the Pd(EDTA)(OAc)₂ catalyst to a final concentration of 2 mM.

  • Reaction: Shake the reaction vial for 16 hours at 37°C.

  • Quenching: Add methylthioglycolate to scavenge the palladium catalyst. The reaction mixture will typically turn yellow.

  • Incubation: Shake the mixture for an additional hour at 37°C.

  • Analysis: The reaction mixture can be analyzed by techniques such as MALDI-TOF mass spectrometry.

Adapted from a study on the catalytic modification of Nisin.[13]

Visual Guides

Side_Product_Formation Cys_Precursor Cysteine Precursor Dha This compound (Dha) Cys_Precursor->Dha Desired Conversion Stapled_Product Stapled By-product Cys_Precursor->Stapled_Product Intramolecular Cyclization Racemized_Product Racemized Product Cys_Precursor->Racemized_Product Epimerization Piperidinyl_Adduct 3-Piperidinylalanine Dha->Piperidinyl_Adduct Addition Hydrolysis_Product Pyruvate Dha->Hydrolysis_Product Hydrolysis Michael_Adduct Michael Adduct Dha->Michael_Adduct Michael Addition Multiple_Cys Multiple Cysteines Multiple_Cys->Stapled_Product Piperidine Piperidine (Fmoc Deprotection) Piperidine->Piperidinyl_Adduct Base_Coupling Base/Coupling Conditions Base_Coupling->Racemized_Product Water H₂O Water->Hydrolysis_Product Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Michael_Adduct

Caption: Common side-product pathways from cysteine precursors.

Troubleshooting_Workflow Start Side Product Observed Identify Identify Side Product (e.g., via Mass Spec) Start->Identify Is_Stapled Stapled Product? Identify->Is_Stapled Is_Racemization Racemization? Is_Stapled->Is_Racemization No Change_Reagent Use Methyl 2,5-dibromovalerate Is_Stapled->Change_Reagent Yes Is_Michael_Addition Michael Addition? Is_Racemization->Is_Michael_Addition No Optimize_Coupling Optimize Coupling: - Use Additives (Oxyma) - Use Hindered Base (TMP) Is_Racemization->Optimize_Coupling Yes Control_Nucleophiles Control Nucleophiles: - Remove Residual Thiols - Adjust pH Is_Michael_Addition->Control_Nucleophiles Yes End Minimized Side Product Change_Reagent->End Optimize_Coupling->End Control_Nucleophiles->End

Caption: A logical workflow for troubleshooting side-product formation.

References

Technical Support Center: Strategies to Improve the Solubility of Poly(dehydroalanine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of poly(dehydroalanine) (PDha).

Frequently Asked Questions (FAQs)

Q1: Why is poly(this compound) often insoluble?

A1: The poor solubility of poly(this compound) and its precursors, such as those derived from poly(cysteine) or poly(serine), is primarily due to the strong interchain hydrogen bonding that leads to the formation of stable β-sheet conformations.[1][2][3] These β-sheets promote aggregation and precipitation in many common solvents.

Q2: What is the primary strategy to overcome the insolubility of poly(this compound)?

A2: The most effective strategy is to synthesize PDha from a soluble precursor polypeptide. This "precursor approach" involves the ring-opening polymerization of N-carboxyanhydride (NCA) monomers of S-alkyl-L-cysteine derivatives that contain sterically demanding side groups.[1][3][4] These bulky groups disrupt the formation of β-sheets and favor more soluble α-helical or "hybrid coil" secondary structures.[1][3]

Q3: What are some examples of soluble precursors for poly(this compound) synthesis?

A3: A key example is poly(S-(tert-butoxycarbonylmethyl)-L-cysteine) (P(Cys(BCM))), which is soluble in organic solvents like tetrahydrofuran (B95107) (THF).[4] After polymerization, the tert-butyl protecting group can be removed to yield the water-soluble poly(S-carboxymethyl-L-cysteine) (P(Cys(CM))), which can then be converted to poly(this compound).[4]

Q4: How can the solubility of pre-synthesized poly(this compound) be improved?

A4: The solubility of an existing poly(this compound) polymer can be significantly enhanced through post-polymerization modification. The This compound (B155165) residues are electrophilic and readily react with nucleophiles like thiols and amines via a Michael addition reaction.[3] Introducing hydrophilic functional groups through this method can render the polymer water-soluble.[3]

Q5: Does the stereochemistry of modified poly(this compound) affect its solubility?

A5: Yes. The reaction of thiols with poly(this compound) results in poly(S-alkyl-DL-cysteine), which has a racemic backbone.[3] This disruption of stereoregularity disfavors the formation of β-sheets, which contributes to enhanced solubility.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor solubility of the poly(S-alkyl-L-cysteine) precursor in organic solvents (e.g., THF). The side chains of the cysteine derivative are not sterically demanding enough, leading to β-sheet formation.- Synthesize a new precursor with bulkier side groups, such as those containing menthyl or tetra-acetyl monosaccharide moieties.[1][2] - Consider using a racemic mixture of the NCA monomer, as this can disrupt β-sheet formation.[5]
Precipitation of the polymer during the conversion of the precursor to poly(this compound). The intermediate or final PDha is insoluble in the reaction solvent.- For the conversion of water-soluble precursors like poly(S-carboxymethyl-L-cysteine), ensure the reaction is performed in an aqueous medium under appropriate pH conditions.[4] - If starting with an organic-soluble precursor, consider a solvent in which the final PDha is at least dispersible, such as DMSO or HFIP.
The final poly(this compound) product is insoluble in the desired solvent. Poly(this compound) is inherently prone to aggregation and insolubility.- Perform post-polymerization modification by reacting the PDha with a hydrophilic thiol (e.g., mercaptoethanol, thioglycerol) or amine to introduce solubilizing functional groups.[3] - Disperse the PDha in a solvent like DMSO or hexafluoroisopropanol (HFIP).[3]
Incomplete reaction during post-polymerization modification with thiols or amines. Poor accessibility of the this compound residues within the aggregated polymer.- Perform the modification reaction in a solvent system that can disperse the PDha, such as a mixture of DMSO and water.[3] - Ensure the pH of the reaction medium is suitable for the thiol-Michael addition (typically neutral to slightly basic).

Data Presentation

Table 1: Qualitative and Quantitative Solubility of Poly(this compound) and Related Polymers

PolymerSolventSolubilityReference(s)
Poly(this compound) (PDha)WaterInsoluble[3]
Poly(this compound) (PDha)DMSO, TFA, HFIPDispersible[3]
Poly(S-(tert-butoxycarbonylmethyl)-L-cysteine)THFSoluble[2][4]
Poly(S-carboxymethyl-L-cysteine) sodium saltWaterSoluble[4]
PDha modified with hydrophilic thiolsWaterSoluble[3]
Naphthyl-Poly(S-((2-carboxyethyl)thio)-l-cysteine) (DP=40)Water~1 mg/mL (forms micelles)[6]
Naphthyl-Poly(S-((2-carboxyethyl)thio)-l-cysteine) (DP=15)Water~100 mg/mL (forms hydrogel at pH 5.5)[6]

DP = Degree of Polymerization

Experimental Protocols

Protocol 1: Synthesis of Soluble Poly(S-(tert-butoxycarbonylmethyl)-L-cysteine) via NCA Polymerization

Objective: To synthesize a soluble precursor for poly(this compound) using ring-opening polymerization of the corresponding N-carboxyanhydride (NCA).

Materials:

  • S-(tert-butoxycarbonylmethyl)-L-cysteine NCA

  • Anhydrous tetrahydrofuran (THF)

  • Initiator (e.g., n-hexylamine or a transition metal initiator like Co(PMe₃)₄)

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen. The polymerization is performed under an inert atmosphere using a Schlenk line.

  • Monomer and Initiator: In a glovebox, dissolve the S-(tert-butoxycarbonylmethyl)-L-cysteine NCA in anhydrous THF to a desired concentration (e.g., 10 mg/mL).

  • Initiation: Add the initiator solution to the monomer solution via syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.

  • Polymerization: Allow the reaction to stir at room temperature. The reaction progress can be monitored by the disappearance of the NCA peak in the IR spectrum (~1785 and 1850 cm⁻¹). Polymerization is typically complete within a few hours to a day, depending on the initiator.

  • Precipitation and Purification: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture to a large excess of cold anhydrous diethyl ether.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with fresh diethyl ether to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer under vacuum to a constant weight. The resulting poly(S-(tert-butoxycarbonylmethyl)-L-cysteine) should be a white solid, soluble in THF.

Protocol 2: Post-Polymerization Modification of Poly(this compound) with a Hydrophilic Thiol

Objective: To improve the aqueous solubility of poly(this compound) by functionalizing it with a hydrophilic thiol via thiol-Michael addition.

Materials:

Procedure:

  • Dissolution/Dispersion: Disperse the poly(this compound) in DMSO. Gentle heating may be required to achieve a uniform dispersion.

  • Reaction Setup: Transfer the PDha/DMSO dispersion to a reaction vessel and add deionized water to create a mixed solvent system.

  • Thiol Addition: Add an excess of the hydrophilic thiol to the reaction mixture. The amount of thiol should be in molar excess relative to the this compound repeating units.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. The progress can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of the vinyl protons of the this compound residues).

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted thiol, DMSO, and other small molecules.

  • Lyophilization: Freeze-dry the purified polymer solution to obtain the functionalized, water-soluble poly(S-alkyl-DL-cysteine) as a fluffy, white solid.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis Strategy cys L-Cysteine Derivative (with bulky side group) nca N-Carboxyanhydride (NCA) Monomer Synthesis cys->nca rop Ring-Opening Polymerization (ROP) nca->rop soluble_precursor Soluble Precursor (e.g., P(Cys(BCM))) rop->soluble_precursor deprotection Deprotection soluble_precursor->deprotection water_soluble_precursor Water-Soluble Precursor (e.g., P(Cys(CM))) deprotection->water_soluble_precursor conversion Conversion to PDha water_soluble_precursor->conversion pdha Poly(this compound) conversion->pdha modification_pathway cluster_modification Post-Polymerization Modification pdha Insoluble Poly(this compound) thiol Thiol-Michael Addition (+ Hydrophilic Thiol) pdha->thiol amine Aza-Michael Addition (+ Hydrophilic Amine) pdha->amine soluble_poly_cys Soluble Poly(S-alkyl-DL-cysteine) thiol->soluble_poly_cys soluble_poly_amino Soluble Poly(β-amino-alanine) amine->soluble_poly_amino

References

dealing with racemization during dehydroalanine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during reactions involving dehydroalanine (B155165) (Dha).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound reactions?

A1: Racemization refers to the conversion of a stereochemically pure substance into a mixture of equal parts of both enantiomers (a racemic mixture). In this compound chemistry, this typically concerns the loss of stereochemical integrity at the α-carbon. After a nucleophilic addition (e.g., a Michael addition) to the Dha double bond, the newly formed chiral α-center is susceptible to epimerization, where it inverts its configuration, leading to a mixture of diastereomers. This process is a significant challenge as it can result in product mixtures that are difficult to separate and can have different biological activities.

Q2: What is the primary mechanism of α-carbon racemization after a reaction with this compound?

A2: The primary mechanism for racemization or epimerization at the α-carbon adjacent to a carbonyl group is a base- or acid-catalyzed deprotonation-reprotonation process. In the presence of a base, the α-proton is abstracted, forming a planar, achiral enolate intermediate. The subsequent reprotonation of this intermediate can occur from either face of the planar structure. If the proton is added back to the opposite face from where it was removed, the stereochemistry at the α-carbon is inverted, leading to the formation of the epimer.

Q3: Why is this compound a useful tool in peptide and protein modification?

A3: this compound is a valuable tool because its electrophilic double bond serves as a reactive handle for site-selective modifications. It allows for the introduction of a wide array of natural and unnatural amino acid side chains through conjugate addition reactions.[1][2] This versatility is crucial for creating modified peptides and proteins for various applications, including the synthesis of therapeutic bioconjugates, studying post-translational modifications, and developing novel biomaterials.[1] The ability to install Dha from natural amino acids like cysteine or serine further enhances its utility.[1][2][3]

Q4: Which experimental factors have the most significant impact on controlling racemization?

A4: The most critical factors for controlling racemization in this compound reactions are the choice of base, solvent, and reaction temperature.

  • Base: Strong bases can readily abstract the α-proton, promoting the formation of the planar enolate intermediate that leads to racemization. Weaker or more sterically hindered bases are less likely to cause epimerization.

  • Solvent: The polarity of the solvent can influence reaction rates and the stability of intermediates. Less polar solvents can sometimes reduce the extent of racemization.

  • Temperature: Higher temperatures can accelerate the rate of epimerization.[4] Performing reactions at lower temperatures is a common strategy to preserve stereochemical integrity.

Troubleshooting Guide

Problem 1: I performed a Michael addition of a thiol to my Dha-containing peptide, and I'm observing a nearly 1:1 mixture of diastereomers in my product. What went wrong?

Answer: The observation of a diastereomeric mixture, especially in a near 1:1 ratio, strongly suggests that epimerization has occurred at the α-carbon after the initial conjugate addition. This is a common issue, particularly when non-optimized reaction conditions are used.[1]

Troubleshooting Steps:

  • Evaluate Your Base: The most likely culprit is the base used to catalyze the Michael addition or to deprotonate the thiol. Strong bases like DBU or unhindered amines like DIEA can easily deprotonate the α-carbon of the product, leading to racemization.

    • Solution: Switch to a weaker or more sterically hindered base. For example, 2,4,6-collidine has been shown to be substantially better than DIEA or N-methylmorpholine (NMM) in suppressing racemization during cysteine coupling, a principle that applies here. Reducing the equivalents of the base can also be effective.

  • Lower the Reaction Temperature: Epimerization is often temperature-dependent.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). While this may slow down the desired reaction, it will disproportionately slow the rate of epimerization, thus improving the diastereomeric ratio. One study noted that lowering the temperature to -78 °C was necessary to preserve the configuration of a substrate.[5]

  • Change the Solvent: The solvent can influence the stability of the enolate intermediate.

    • Solution: Experiment with less polar solvents. While reactions are often performed in DMF for solubility, consider alternatives like THF or a mixture such as CH₂Cl₂-DMF.

Problem 2: The conversion of my cysteine residue to this compound is incomplete and I'm seeing side products. How can I improve this step?

Answer: Incomplete conversion and the formation of side products during the synthesis of this compound from cysteine are common challenges. The choice of elimination method and reaction conditions is critical for a clean and efficient transformation.

Troubleshooting Steps:

  • Re-evaluate the Elimination Method: Several methods exist, each with its own advantages and potential side reactions. A widely used and generally effective method is the bis-alkylation-elimination.

    • Solution: A robust protocol involves the use of a bis-alkylating agent like methyl 2,5-dibromovalerate, which has been shown to cleanly convert multiple cysteine residues to Dha while avoiding the formation of stapled by-products that can occur with other reagents.[2]

  • Optimize pH and Buffers: The pH of the reaction is crucial. Conditions that are too harsh can lead to side reactions with other nucleophilic residues in the peptide (e.g., Asp, Glu, Lys, His).[1]

    • Solution: For methods like oxidative elimination with O-mesitylenesulfonylhydroxylamine (MSH), careful control of pH is necessary. Performing the reaction at a pH as low as 6 can help protect lysine (B10760008) and histidine residues by keeping them in their protonated form.[1]

  • Ensure Reagent Purity and Stoichiometry: Impurities or incorrect stoichiometry of reagents can lead to incomplete reactions or the formation of adducts.

    • Solution: Use freshly purified reagents and carefully control the equivalents of the eliminating agent and base used in the reaction. Monitor the reaction progress by LC-MS to determine the optimal reaction time.

Data Presentation: Factors Influencing Stereoselectivity

The following tables summarize quantitative data on how different experimental parameters can affect the stereochemical outcome of reactions involving this compound.

Table 1: Effect of Base and Solvent on a Photoredox Catalyzed Addition to a Chiral this compound Derivative

EntryBase (equiv.)SolventYield (%)Diastereomeric Ratio (d.r.)
1Cs₂CO₃ (1.5)DMF88>95:5
2K₂CO₃ (1.5)DMF75>95:5
3DBU (1.5)DMF45>95:5
4Cs₂CO₃ (1.5)DMSO85>95:5
5Cs₂CO₃ (1.5)MeCN62>95:5

Data adapted from a study on photoredox catalytic 1,4-additions to a chiral bicyclic this compound. The use of a chiral auxiliary in the Dha substrate helps control the stereochemical outcome, resulting in high diastereoselectivity across various conditions. However, the choice of base and solvent still significantly impacts the chemical yield.[5]

Table 2: Effect of Temperature on Michael Addition Stereoselectivity

EntryReactionTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
1Reduction of Ethyl 4-chloro-3-oxobutanoate40-78.8
2Reduction of Ethyl 4-chloro-3-oxobutanoate-3-98.0
3Reduction of 2-methylbutanal15-14
4Reduction of 2-methylbutanal35-51

Note: This data is from enzymatic reactions, not directly on this compound, but illustrates the general chemical principle that lowering the temperature can significantly enhance stereoselectivity. This principle is widely applied in stereoselective organic synthesis to suppress epimerization.

Visualizations

Mechanism of α-Carbon Epimerization

Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.

Experimental Workflow for Stereoselective Michael Addition

workflow start Start: Dha-containing Peptide & Nucleophile dissolve Dissolve reactants in anhydrous solvent (e.g., THF, DMF) start->dissolve cool Cool reaction mixture (e.g., 0 °C or -78 °C) dissolve->cool add_base Add weak/hindered base (e.g., Collidine) dropwise cool->add_base react Stir under inert atmosphere (N₂) Monitor by LC-MS add_base->react quench Quench reaction (e.g., with sat. NH₄Cl) react->quench Upon completion extract Workup & Extraction quench->extract purify Purify product (Chromatography) extract->purify analyze Analyze stereochemistry (Chiral HPLC, NMR) purify->analyze

Caption: Workflow for minimizing epimerization during Michael addition to Dha.

Troubleshooting Decision Tree

troubleshooting_tree problem Problem: Low Diastereoselectivity (Epimerization Observed) check_base Is a strong base (DBU, DIEA) being used? problem->check_base change_base Action: Switch to a weaker or sterically hindered base (e.g., Collidine). Reduce equivalents. check_base->change_base Yes check_temp Is the reaction run at room temp or higher? check_base->check_temp No re_evaluate Re-evaluate and re-run experiment change_base->re_evaluate lower_temp Action: Lower the reaction temperature (e.g., to 0 °C or -78 °C). check_temp->lower_temp Yes check_solvent Is a highly polar aprotic solvent used? check_temp->check_solvent No lower_temp->re_evaluate change_solvent Action: Test less polar solvents (e.g., THF, CH₂Cl₂). check_solvent->change_solvent Yes check_solvent->re_evaluate No change_solvent->re_evaluate

Caption: Decision tree for troubleshooting low diastereoselectivity in Dha reactions.

Experimental Protocols

Protocol 1: General Procedure for Stereoretentive Conversion of Cysteine to this compound

This protocol is adapted from the bis-alkylation-elimination method, which is known for its efficiency and for minimizing side reactions.[1][2]

Materials:

  • Cysteine-containing peptide

  • Methyl 2,5-dibromovalerate

  • Base (e.g., Sodium Bicarbonate, NaHCO₃)

  • Solvent: Acetonitrile (MeCN) and Water (H₂O) mixture (e.g., 1:1)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of any disulfide bonds

  • LC-MS for reaction monitoring

Methodology:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a degassed 1:1 mixture of MeCN/H₂O to a final concentration of approximately 1-5 mg/mL. If any disulfide-linked dimers are present, add TCEP (1.2 equivalents per disulfide) and stir for 30 minutes at room temperature to ensure the cysteine is in its free thiol form. Adjust the pH of the solution to ~8.0 using a NaHCO₃ solution.

  • Reagent Addition: In a separate vial, prepare a stock solution of methyl 2,5-dibromovalerate in MeCN. Add the alkylating agent to the peptide solution (typically 20-50 equivalents, optimization may be required) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS. Look for a mass decrease corresponding to the loss of H₂S (-34 Da) from the cysteine residue to form the this compound residue.

  • Purification: Once the reaction is complete, the peptide containing the this compound residue can be purified directly from the reaction mixture using standard reverse-phase HPLC methods.

Protocol 2: Low-Temperature Michael Addition of Thiols to this compound to Minimize Epimerization

This protocol incorporates best practices to maintain stereochemical integrity during the nucleophilic addition step.

Materials:

  • Purified this compound-containing peptide

  • Thiol nucleophile (e.g., Benzyl mercaptan)

  • Sterically hindered base (e.g., 2,4,6-Collidine)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Methodology:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the Dha-containing peptide (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add the thiol nucleophile (1.2 - 1.5 equivalents) to the cooled solution and stir for 5 minutes.

  • Base Addition: Slowly add the sterically hindered base (e.g., 2,4,6-Collidine, 1.1 equivalents) dropwise to the reaction mixture. The use of a weak, hindered base is critical to prevent deprotonation of the α-carbon in the product.

  • Reaction and Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by taking aliquots, quenching them, and analyzing by LC-MS. The reaction may take several hours at this temperature.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous NH₄Cl solution.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the purified product's diastereomeric ratio using chiral HPLC or by NMR spectroscopy to confirm the stereochemical purity.

References

Technical Support Center: Purification of Dehydroalanine (Dha) Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of dehydroalanine (B155165) (Dha) peptides by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of Dha peptides in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My Dha-containing peptide peak is tailing or fronting. What are the possible causes and solutions?

  • Answer: Poor peak shape is a common issue in peptide HPLC. For Dha peptides, which can be particularly sensitive, several factors could be at play.

    • Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the peptide, causing tailing.

      • Solution: Ensure the mobile phase contains an appropriate ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to mask these interactions. Using a high-purity silica (B1680970) column can also minimize this effect.[1]

    • Inappropriate Sample Solvent: Dissolving the peptide in a solvent stronger than the initial mobile phase can lead to peak fronting.

      • Solution: Whenever possible, dissolve the crude peptide in the initial mobile phase (e.g., high aqueous content with 0.1% TFA). If a stronger solvent like DMSO or DMF is necessary for solubility, use the minimal amount and dilute with the initial mobile phase before injection.

    • Column Overload: Injecting too much sample can saturate the column, leading to broadened and distorted peaks.

      • Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column.

    • Peptide Aggregation: Dha peptides, like other peptides, can aggregate, leading to poor peak shape.

      • Solution: Try altering the mobile phase pH or adding organic modifiers to disrupt aggregation. Elevating the column temperature may also improve peak shape by reducing viscosity and improving mass transfer.[2][3]

Issue 2: Appearance of Unexpected Peaks

  • Question: I am observing unexpected peaks in my chromatogram. Could these be related to the Dha residue?

  • Answer: Yes, the reactive nature of the Dha residue can lead to the formation of adducts and other degradation products, appearing as extra peaks.

    • Nucleophilic Addition: Dha is an electrophile and can react with nucleophiles present in the sample or mobile phase.[4][5] Thiols are particularly reactive with Dha.

      • Solution: If your synthesis or cleavage process involves thiol-containing reagents (e.g., dithiothreitol (B142953) - DTT), ensure they are thoroughly removed before purification. Consider using alternative, non-thiol-based reducing agents if possible. The addition of phosphines to Dha has also been reported.[6]

    • Water Addition: Addition of water to the double bond of Dha can occur, leading to a hydroxyl-containing peptide.

      • Solution: Maintain acidic conditions (e.g., using 0.1% TFA) in your mobile phase, as this can suppress the hydration of the Dha residue.

    • Beta-Elimination from Precursors: If your Dha peptide was synthesized via beta-elimination from a precursor like cysteine or serine, incomplete conversion can result in the starting material co-eluting or appearing as a separate peak.[7][8]

      • Solution: Optimize the beta-elimination reaction conditions to ensure complete conversion. Analytical HPLC and mass spectrometry can be used to monitor the reaction progress.

Issue 3: Variable Retention Times

  • Question: The retention time of my Dha peptide is shifting between runs. What could be causing this?

  • Answer: Retention time variability can compromise the reproducibility of your purification.

    • Column Equilibration: Insufficient column equilibration between runs is a frequent cause of shifting retention times.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the starting mobile phase.

    • Mobile Phase Instability: Changes in the mobile phase composition, such as evaporation of the organic solvent or changes in pH, can affect retention.

      • Solution: Prepare fresh mobile phases daily and keep the solvent reservoirs capped. For pH-sensitive separations, use a buffered mobile phase.

    • Temperature Fluctuations: Temperature can significantly impact peptide retention.

      • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. This will improve the reproducibility of your retention times.[2]

Frequently Asked Questions (FAQs)

1. What is the best type of HPLC column for purifying Dha peptides?

For most Dha peptides, a reversed-phase C18 column is a good starting point.[9][10][11] These columns provide excellent resolving power for a wide range of peptides based on their hydrophobicity. For very hydrophobic or large Dha peptides, a C8 or C4 column might be more suitable. It is recommended to use columns with a pore size of 100 Å or 300 Å for peptide separations.[1]

2. What are the recommended mobile phase conditions for Dha peptide purification?

A standard mobile phase system for peptide purification consists of:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724).

The TFA acts as an ion-pairing agent to improve peak shape and resolution.[1] A shallow gradient, increasing the percentage of Solvent B over time, is typically used to elute the peptides.[12] The optimal gradient will depend on the specific properties of your Dha peptide.

3. How does pH affect the stability and purification of Dha peptides?

The pH of the mobile phase can significantly impact the stability and chromatographic behavior of Dha peptides. Acidic conditions (pH 2-3), typically achieved with 0.1% TFA, are generally preferred as they can help to:

  • Suppress the ionization of acidic residues in the peptide, potentially increasing retention on a reversed-phase column.

  • Minimize the risk of nucleophilic attack on the Dha residue by protonating potential nucleophiles.

  • Improve peak shape by acting as an ion-pairing reagent.

Running at a neutral or basic pH may be an option to alter selectivity but increases the risk of Dha degradation through addition reactions.[13][14][15]

4. Can temperature be used to optimize the separation of Dha peptides?

Yes, temperature is a powerful parameter for optimizing peptide separations. Increasing the column temperature can:

  • Decrease the viscosity of the mobile phase, leading to lower backpressure and potentially sharper peaks.[2]

  • Improve the solubility of the peptide.

  • Alter the selectivity of the separation, which can be beneficial for resolving closely eluting impurities.

It is advisable to screen a range of temperatures (e.g., 25°C to 60°C) during method development to find the optimal condition for your specific Dha peptide.[2]

5. How should I prepare my crude Dha peptide sample for HPLC purification?

Proper sample preparation is crucial for a successful purification.

  • Dissolution: Dissolve the crude peptide in the initial mobile phase (e.g., a high percentage of water with 0.1% TFA). If solubility is an issue, a small amount of organic solvent like acetonitrile or isopropanol (B130326) can be added. For very insoluble peptides, a minimal amount of DMSO or DMF can be used, but the sample should be diluted with the initial mobile phase before injection.

  • Filtration: After dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.[16]

Quantitative Data Summary

ParameterConditionObservation/Recommendation
Mobile Phase pH Acidic (pH 2-3 with 0.1% TFA)Generally recommended for Dha peptide stability and good peak shape.
Neutral to BasicCan alter selectivity but increases the risk of Dha degradation via nucleophilic addition.
Temperature Elevated (e.g., 60°C)Can improve peak shape, reduce backpressure, and alter selectivity.[2]
Ion-Pairing Agent 0.1% TFACommonly used to improve peak shape and resolution for peptides.[1]
0.1% Formic AcidAn alternative to TFA, especially for LC-MS applications due to reduced ion suppression.

Experimental Protocols

Protocol 1: Analytical HPLC of Dha-Containing Peptides

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm and 280 nm.

  • Gradient: A typical starting gradient would be 5-65% B over 30 minutes. This can be optimized based on the retention time of the peptide.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Injection Volume: 10-20 µL.

Protocol 2: Preparative HPLC of Dha-Containing Peptides

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Column Temperature: 40°C.

  • Detection: UV at 214 nm.

  • Gradient: Scale the gradient from the optimized analytical method. A shallow gradient around the elution point of the target peptide is recommended for better resolution.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (ideally Mobile Phase A) and filter.

  • Injection Volume: This will depend on the column size and the amount of crude peptide to be purified. Perform a loading study on an analytical column first to determine the maximum loading capacity.

Visualizations

Dha_Peptide_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude Dha Peptide Dissolution Dissolve in Initial Mobile Phase Crude_Peptide->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution (ACN/H2O/TFA) Injection->Gradient_Elution Detection UV Detection (214 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Dha Peptide Lyophilization->Pure_Peptide

Caption: General workflow for the HPLC purification of this compound peptides.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_extra_peaks Unexpected Peaks cluster_rt_shift Retention Time Shift Start HPLC Problem with Dha Peptide Peak_Shape Tailing or Fronting? Start->Peak_Shape Extra_Peaks Unexpected Peaks? Start->Extra_Peaks RT_Shift Retention Time Shift? Start->RT_Shift Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Tailing_Cause Possible Causes: - Secondary Interactions - Column Overload Tailing->Tailing_Cause Fronting_Cause Possible Cause: - Strong Sample Solvent Fronting->Fronting_Cause Tailing_Solution Solutions: - Use 0.1% TFA - Reduce Sample Load Tailing_Cause->Tailing_Solution Fronting_Solution Solution: - Dissolve in Initial  Mobile Phase Fronting_Cause->Fronting_Solution Extra_Peaks_Cause Possible Causes: - Nucleophilic Addition - Incomplete Beta-Elimination Extra_Peaks->Extra_Peaks_Cause Extra_Peaks_Solution Solutions: - Remove Thiols - Optimize Synthesis Extra_Peaks_Cause->Extra_Peaks_Solution RT_Shift_Cause Possible Causes: - Poor Equilibration - Temperature Fluctuation RT_Shift->RT_Shift_Cause RT_Shift_Solution Solutions: - Increase Equilibration Time - Use Column Oven RT_Shift_Cause->RT_Shift_Solution

Caption: Troubleshooting decision tree for Dha peptide HPLC purification.

References

Technical Support Center: Catalyst Selection for Dehydroalanine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalyst selection for dehydroalanine (B155165) (Dha) cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of catalyst used for cross-coupling reactions on this compound residues in peptides and proteins?

A1: Palladium-based catalysts are predominantly used for these transformations. Specifically, a water-soluble palladium(II) complex, Pd(EDTA)(OAc)₂, has been successfully employed for the modification of Dha residues in peptides like Nisin and other proteins under mild, aqueous conditions.[1][2][3] Unlike other common water-soluble palladium complexes that may result in no conversion, Pd(EDTA)(OAc)₂ has shown efficacy.[1][4]

Q2: My reaction is resulting in a mixture of products. Is this expected?

A2: Yes, this is a common outcome. The palladium-mediated cross-coupling reaction on a Dha residue can yield both the Heck product, where the sp² hybridization of the α-carbon is retained, and a conjugate addition product.[1][3][4] The Heck product is often the major product, with ratios around 80:20 (Heck:Conjugate Addition) being reported.[4]

Q3: What are the typical reaction conditions for a palladium-catalyzed Dha cross-coupling?

A3: Reactions are generally performed under mild, aqueous conditions compatible with biological molecules.[2] A typical setup involves reacting the Dha-containing peptide or protein with an excess of an arylboronic acid in the presence of the palladium catalyst in a buffered solution (e.g., phosphate (B84403) buffer at pH 7) at 37°C for several hours.[1][4]

Q4: Can this cross-coupling methodology be applied to other dehydroamino acids?

A4: Yes, the methodology is not limited to this compound. For example, dehydrobutyrine (Dhb) has also been shown to undergo this cross-coupling reaction, leading to the corresponding modified products.[1]

Troubleshooting Guide

Issue 1: Low or No Product Conversion

You are observing minimal or no formation of the desired cross-coupled product.

Possible Causes & Solutions

CauseRecommended SolutionRationale
Incorrect Catalyst Choice Use a water-soluble Pd(II) catalyst like Pd(EDTA)(OAc)₂ .Other common water-soluble palladium complexes have been reported to be ineffective for this specific transformation.[1][4]
Poor Reagent Solubility Ensure the arylboronic acid is soluble in the aqueous reaction medium.Reagents with poor water solubility, such as those with large hydrophobic groups (e.g., dansyl or pyrene), may fail to react.[1][4] Consider using reagents with solubilizing groups like carboxylic acids.[5]
Catalyst Deactivation Increase the catalyst loading. A 50-fold excess of catalyst has been used successfully.[1][4]The palladium catalyst can coordinate non-specifically to the peptide or protein backbone, effectively removing it from the catalytic cycle. A higher initial concentration can help overcome this sequestration.[1][4]
Insufficient Reaction Time Extend the reaction time (e.g., to 16 hours or more).The reaction kinetics may be slow, especially with complex substrates. Monitor progress over a longer duration.[5]
Sub-optimal pH Maintain the pH around 7. While increasing to pH 8 can increase the rate, it also promotes degradation.A pH of 7 provides a good balance between reaction rate and substrate stability. Higher pH can lead to competing water addition and hydrolysis at the Dha site.[4][5]

G start Low or No Conversion catalyst Is the catalyst Pd(EDTA)(OAc)₂? start->catalyst solubility Is the arylboronic acid water-soluble? catalyst->solubility Yes sol_catalyst Switch to Pd(EDTA)(OAc)₂ catalyst->sol_catalyst No loading Is catalyst loading sufficient (e.g., 50x excess)? solubility->loading Yes sol_solubility Use a more soluble boronic acid derivative solubility->sol_solubility No conditions Are reaction conditions optimal (pH 7, 37°C)? loading->conditions Yes sol_loading Increase catalyst and boronic acid excess loading->sol_loading No sol_conditions Optimize pH and extend reaction time conditions->sol_conditions No

Issue 2: Difficulty with Product Analysis and Purification

Mass spectrometry results are unclear, or the final product is contaminated with palladium.

Possible Causes & Solutions

CauseRecommended SolutionRationale
Palladium Adducts Before mass analysis, add a palladium scavenger such as 3-mercaptopropanoic acid (3-MPA) , methylthioglycolate (MTG), or pyrrolidine (B122466) dithiocarbamate (B8719985) (APDTC).[1][5]Palladium can remain coordinated to the peptide, complicating mass spectrometry data. Scavengers bind tightly to palladium, releasing the modified peptide for accurate analysis.[1]
Catalyst Contamination After the reaction, use a scavenger to precipitate the palladium, which can then be removed.Using a scavenger can remove up to 98-99% of the residual palladium catalyst from the final product.[4]

Quantitative Data Summary

Table 1: Effect of Arylboronic Acid Substitution on Conversion

The following table summarizes the conversion efficiency for the cross-coupling of various arylboronic acids with a SUMO protein containing a Dha residue. The reaction was performed with 20 equivalents of Pd(EDTA)(OAc)₂ and 100 equivalents of the arylboronic acid.[1][4]

Arylboronic Acid PartnerSubstituentConversion
Phenylboronic acid-HFull
p-Toluylboronic acid-CH₃Full
p-Methoxyphenylboronic acid-OCH₃Full
4-Fluorophenylboronic acid-FIncomplete
4-Carboxyphenylboronic acid-COOHIncomplete
4-Aminophenylboronic acid-NH₂Incomplete
Dansyl-substituted boronic acidDansylNo Conversion
Pyrene boronic acidPyreneNo Conversion

Key Experimental Protocol

General Protocol for Palladium-Catalyzed Cross-Coupling on a Dha-Containing Peptide

This protocol is adapted from the successful modification of the lantipeptide Nisin.[1][5]

  • Reagent Preparation :

    • Prepare a stock solution of the Dha-containing peptide (e.g., Nisin) in a suitable buffer (e.g., 50 mM NaH₂PO₄, pH 7).

    • Prepare a 10 mM stock solution of the desired arylboronic acid.

    • Prepare a 10 mM stock solution of the Pd(EDTA)(OAc)₂ catalyst.

  • Reaction Setup :

    • In a microcentrifuge tube, combine the peptide solution, the arylboronic acid stock solution, and the catalyst stock solution.

    • The final concentrations should be approximately:

      • Peptide: 40 µM

      • Arylboronic Acid: 2 mM (50-fold excess)

      • Pd(EDTA)(OAc)₂ Catalyst: 2 mM (50-fold excess)

    • The reaction mixture may contain a small percentage of an organic co-solvent like DMF (e.g., 2.2%) to aid solubility.[5]

  • Incubation :

    • Shake or agitate the reaction mixture at 37°C for 16 hours.

  • Quenching and Analysis :

    • Prior to analysis, add a palladium scavenger (e.g., 3 equivalents of 3-MPA with respect to the catalyst) to the reaction mixture to release any palladium coordinated to the peptide.

    • Analyze the crude reaction mixture directly by UPLC/MS or MALDI-TOF to determine conversion and product identity.[1]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep_peptide Prepare Peptide Stock (40 µM final) combine Combine Reagents in Buffer (pH 7) prep_peptide->combine prep_boronic Prepare Boronic Acid Stock (2 mM final) prep_boronic->combine prep_catalyst Prepare Pd Catalyst Stock (2 mM final) prep_catalyst->combine incubate Incubate at 37°C for 16h with shaking combine->incubate quench Add Pd Scavenger (e.g., 3-MPA) incubate->quench analyze Analyze by UPLC/MS or MALDI-TOF quench->analyze

References

overcoming low efficiency in enzymatic dehydroalanine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low efficiency of enzymatic dehydroalanine (B155165) (Dha) incorporation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of enzymatically incorporated this compound is significantly lower than expected. What are the potential causes?

Low yield in enzymatic Dha incorporation can stem from several factors, ranging from suboptimal reaction conditions to poor enzyme-substrate recognition. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:

  • Enzyme Activity and Stability: Ensure the lyase (e.g., OspF, SpvC) is active and stable under the reaction conditions.

  • Substrate Recognition: The peptide or protein sequence flanking the target serine/threonine may not be optimal for enzyme recognition.

  • Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for the specific enzyme being used.

  • Phosphorylation Inefficiency: If the method requires prior phosphorylation of the serine/threonine residue, incomplete phosphorylation will directly lead to low Dha yield.

  • Product Instability: this compound is a reactive species and can be prone to degradation or side reactions under certain conditions.

Q2: How can I determine if the phosphothreonine/serine lyase is inactive or has low activity?

To pinpoint a problematic enzyme, it is recommended to perform an individual enzyme assay. This involves testing the activity of the lyase separately with a known, optimized peptide substrate and monitoring the formation of the Dha-containing peptide.

Troubleshooting Workflow for Low Lyase Activity

start Low Dha Yield check_activity Assay Lyase Activity with Control Peptide start->check_activity activity_ok Activity is Normal check_activity->activity_ok activity_low Activity is Low check_activity->activity_low troubleshoot_substrate Focus on Substrate and Reaction Conditions activity_ok->troubleshoot_substrate troubleshoot_enzyme Troubleshoot Enzyme: - Check storage conditions - Verify protein concentration - Test new enzyme batch activity_low->troubleshoot_enzyme end_ok Problem Likely Solved troubleshoot_enzyme->end_ok end_substrate Proceed to Q3 & Q4 troubleshoot_substrate->end_substrate

Troubleshooting logic for low lyase activity.

Q3: My lyase is active with a control peptide, but the efficiency is low with my protein of interest. How can I improve this?

This issue often points to suboptimal substrate recognition. The amino acid sequence surrounding the target phosphoserine (pS) or phosphothreonine (pT) is critical for efficient enzyme activity.

Strategies to Enhance Substrate Recognition:

  • Optimize the Recognition Tag: For phosphothreonine/serine lyases like OspF and SpvC, an optimized recognition tag can significantly enhance efficiency. A systematic study has shown that a [F/Y/W]-pT/pS-[F/Y/W] motif, where an aromatic residue flanks the phosphorylated residue, can increase peptide labeling efficiency by approximately 10-fold.[1]

  • Protein Engineering: If possible, mutate the residues flanking the target Ser/Thr to better match the optimal recognition sequence of the lyase.

  • Use of Different Lyases: Different lyases may have different substrate specificities. If one lyase shows poor performance, consider testing an alternative.

Q4: What are the optimal reaction conditions for enzymatic Dha incorporation?

The optimal conditions can vary depending on the specific lyase used. However, some general guidelines can be followed. The conversion is typically performed under mild, aqueous conditions at a moderate pH and temperature (below 40°C) to maintain protein stability.[2]

General Reaction Parameters

ParameterRecommended RangeNotes
pH 7.0 - 8.5Should be optimized for the specific lyase.
Temperature 25 - 37 °CHigher temperatures may be required for some chemical methods but can be detrimental to proteins.[3]
Buffer Phosphate (B84403), Tris-HClEnsure buffer components do not inhibit enzyme activity.
Additives -Avoid harsh chemicals that could lead to side reactions with the newly formed Dha.

Q5: Are there alternative methods to enzymatic incorporation if I cannot achieve sufficient efficiency?

Yes, several chemical methods can be used to convert existing amino acids into this compound, often with high efficiency. These can be excellent alternatives if enzymatic approaches prove challenging.

  • Bis-alkylation-elimination of Cysteine: This is a widely used and robust method. Reagents like 2,5-dibromohexanediamide (B1669862) (DBHDA) and methyl 2,5-dibromovalerate can selectively convert cysteine to Dha under relatively mild conditions.[3][4] This method is advantageous as it avoids potential issues with incomplete phosphorylation or poor lyase recognition. However, it requires the presence of a cysteine at the desired location.

  • Oxidative Elimination of Selenocysteine: This method involves the genetic incorporation of an alkylated or arylated selenocysteine, followed by oxidation and elimination to form Dha.[3][5][6] This approach offers high site-specificity.

  • Base-catalyzed Elimination of Phosphoserine: Dha can also be generated by the basic elimination of a phosphoserine residue.[3]

Workflow for Cysteine to this compound Conversion

start Protein with Target Cysteine add_reagent Add Bis-Alkylation Reagent (e.g., DBHDA) start->add_reagent incubation Incubate at Controlled pH and Temperature add_reagent->incubation elimination Base-mediated Elimination incubation->elimination product Protein with This compound elimination->product

Chemical conversion of Cysteine to this compound.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of Dha using a Phosphoserine Lyase

This protocol is a general guideline for the enzymatic conversion of a phosphoserine (pS) to this compound (Dha) in a peptide or protein.

  • Protein Preparation:

    • Express and purify the target protein containing a serine residue at the desired position.

    • Perform in vitro phosphorylation of the target serine using a suitable kinase.

    • Purify the phosphorylated protein to remove the kinase and ATP. Confirm phosphorylation by mass spectrometry.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • In a microcentrifuge tube, combine the phosphorylated protein (final concentration 10-50 µM) and the phosphoserine lyase (e.g., OspF, final concentration 1-5 µM).

    • Incubate the reaction at 37°C for 1-4 hours.

  • Analysis and Purification:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to observe the mass shift corresponding to the loss of phosphate and formation of Dha.

    • Once the reaction is complete, purify the Dha-containing protein using standard chromatography techniques (e.g., size exclusion, ion exchange) to remove the lyase.

Protocol 2: Chemical Conversion of Cysteine to Dha via Bis-Alkylation-Elimination

This protocol describes the conversion of a cysteine residue to this compound using a bis-alkylating agent.

  • Protein Preparation:

    • Express and purify the target protein containing a unique cysteine residue at the desired modification site.

    • Ensure the protein is in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and that any reducing agents (like DTT or BME) have been removed.

  • Bis-Alkylation Reaction:

    • Prepare a stock solution of the bis-alkylating reagent (e.g., 2,5-dibromohexanediamide - DBHDA) in an organic solvent like DMF or DMSO.

    • Add the reagent to the protein solution. The final concentration of the reagent will typically be in the millimolar range and may require optimization.

    • Incubate the reaction at room temperature or 37°C for 1-2 hours.

  • Elimination Step:

    • Increase the pH of the reaction mixture to ~8.5 by adding a suitable base (e.g., sodium bicarbonate or Tris base).

    • Continue the incubation for another 1-2 hours to facilitate the elimination reaction.

  • Analysis and Purification:

    • Monitor the conversion to Dha by LC-MS.

    • Purify the final Dha-containing protein using chromatography to remove excess reagents and byproducts.

Quantitative Data Summary

Table 1: Comparison of Dha Formation Methods and Efficiencies

MethodPrecursor Amino AcidKey Reagents/EnzymesTypical ConditionsReported Efficiency/Notes
Enzymatic Elimination Phosphoserine/ PhosphothreoninePhosphothreonine/serine lyases (OspF, SpvC)pH 7.5, 37°CEfficiency is highly dependent on the flanking sequence. An optimized tag [F/Y/W]-pT/pS-[F/Y/W] can enhance efficiency ~10-fold.[1]
Bis-Alkylation-Elimination CysteineDBHDA, MDBPHigh pH (~8.5) may be required for efficient elimination.[3]A general and robust method applicable to multiple proteins.[7]
Oxidative Elimination SelenocysteineH₂O₂, Sodium PeriodateMild oxidative conditions.Can result in undesired side-oxidations of Met and Cys residues.[2]
Base-catalyzed Elimination PhosphoserineBasic conditionsHarsh conditions may not be compatible with all proteins.[3]-

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Dehydroalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of dehydroalanine (B155165) (Dha)-containing peptides is crucial for understanding their biological function and therapeutic potential. This guide provides an objective comparison of mass spectrometry-based approaches and alternative chemical methods for the characterization and quantification of these unique peptides, supported by experimental data and detailed protocols.

This compound is a non-proteinogenic amino acid characterized by an unsaturated side chain, which imparts unique chemical reactivity to peptides. It is found in a variety of natural products and can also be formed through post-translational modifications of serine or cysteine residues. The analysis of Dha-containing peptides presents distinct challenges and opportunities, primarily addressed by tandem mass spectrometry (MS/MS).

Mass Spectrometry Approaches for Dha-Peptide Analysis

Tandem mass spectrometry is the cornerstone for identifying and localizing Dha residues within a peptide sequence. The choice of fragmentation technique significantly influences the quality and type of data obtained. The three most common methods—Collision-Induced Dissociation (CID), Electron Transfer Dissociation (ETD), and Higher-Energy Collisional Dissociation (HCD)—are compared below.

The "this compound Effect" in Collision-Induced Dissociation (CID)

A key feature in the CID analysis of Dha-containing peptides is the "this compound effect." This phenomenon involves the enhanced cleavage of the N-Cα bond of the Dha residue, leading to the formation of characteristic c- and z-type fragment ions.[1][2] These ion types are not commonly observed in the CID spectra of standard peptides, making them diagnostic for the presence and location of Dha.[1] Low-energy CID, in particular, often shows these cleavages as dominant fragmentation pathways, especially in peptides with limited proton mobility.[1]

Comparison of Fragmentation Methods
FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)Higher-Energy Collisional Dissociation (HCD)
Primary Fragment Ions b- and y-ions; characteristic c- and z-ions for Dha-peptides[1][3]c- and z-ions[3][4]b- and y-ions[3][4]
"this compound Effect" Prominently observed, leading to diagnostic c- and z-ions.[1]Less pronounced as c- and z-ions are the primary fragment types for all peptides.Less characterized for Dha-peptides, but generally produces b- and y-ions.
Suitability for Dha Peptides Excellent for identification and localization due to the unique fragmentation pattern.[1]Useful for sequencing, especially for larger peptides and preserving other labile modifications.[4]Provides high-resolution fragment ion spectra, beneficial for unambiguous identification.[4]
General Applicability Most widely used, effective for small, low-charged peptides.[4]Better for higher charge states and labile post-translational modifications.[4][5]Provides high mass accuracy on fragment ions, aiding in confident identification.[4]

Alternative Method: Chemical Derivatization Followed by HPLC Analysis

As an alternative to mass spectrometry, chemical derivatization offers a method for the quantification of Dha residues. This approach involves reacting the Dha-containing peptide with a thiol-containing reagent, which adds to the double bond of the Dha residue. The resulting stable adduct can then be quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

One such method utilizes 4-pyridoethanethiol, which reacts with Dha residues in an alkaline solution to form stable 4-pyridoethyl cysteine residues.[6] These modified residues can be quantified by HPLC, and the method has been shown to have high conversion rates (96-99%) with minimal interference from serine or cysteine/cystine residues.[6]

Comparison of Analytical Methods
ParameterMass Spectrometry (CID, ETD, HCD)Chemical Derivatization with HPLC-UV
Information Provided Sequence confirmation, localization of Dha, relative quantification.[1]Absolute or relative quantification of total Dha content.[6]
Sensitivity High (femtomole to attomole range).Moderate (picomole to nanomole range).
Specificity High, based on characteristic fragment ions.[1]High, based on the specific reaction with the Dha double bond.[6]
Throughput High, especially with automated LC-MS/MS systems.Lower, requires separate derivatization and HPLC runs.
Instrumentation Requires access to a tandem mass spectrometer.Requires standard HPLC equipment.
Strengths Provides detailed structural information in addition to quantification.Robust, quantitative method that does not require a mass spectrometer.
Limitations Quantification can be complex and may require isotopic labeling for high accuracy.Does not provide sequence information or the specific location of multiple Dha residues.

Experimental Protocols

Mass Spectrometry Analysis of Dha-Containing Peptides

A typical workflow for the analysis of Dha-containing peptides by LC-MS/MS is as follows:

  • Sample Preparation: Dha-containing peptides are either synthesized or generated from proteins by enzymatic digestion.

  • Liquid Chromatography (LC): Peptides are separated using a reverse-phase HPLC column (e.g., C18) with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.

  • Mass Spectrometry (MS): The eluted peptides are ionized using electrospray ionization (ESI) and analyzed in a tandem mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Precursor ions corresponding to the Dha-containing peptides are isolated and fragmented using CID, ETD, or HCD.

    • CID: Normalized collision energy is typically set between 25-35%.[7]

    • ETD: Reaction times are optimized based on the charge state and size of the peptide.[7]

    • HCD: Normalized collision energy is typically set between 25-35%.[5]

  • Data Analysis: The resulting MS/MS spectra are analyzed to identify the peptide sequence and confirm the presence and location of the Dha residue based on the observed fragment ions, including the characteristic c- and z-ions in CID.

Chemical Derivatization with 4-Pyridoethanethiol and HPLC Analysis

The following protocol is adapted from Bartone et al. (1991):[6]

  • Derivatization:

    • Dissolve the Dha-containing peptide or protein in a suitable buffer (e.g., 0.2 M N-ethylmorpholine acetate, pH 8.5).

    • Add a fresh solution of 4-pyridoethanethiol in ethanol.

    • Incubate the reaction mixture at 37°C for 4 hours.

  • Sample Cleanup: Remove excess reagent by dialysis, gel filtration, or precipitation of the protein/peptide.

  • Acid Hydrolysis: Hydrolyze the derivatized protein/peptide in 6 M HCl at 110°C for 24 hours.

  • HPLC Analysis:

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Analyze the amino acid composition by RP-HPLC with a UV detector, monitoring at a wavelength appropriate for the derivatized amino acid (e.g., 254 nm).

    • Quantify the amount of 4-pyridoethyl cysteine by comparing its peak area to that of a standard.

Visualizing the Workflow

The general workflow for the mass spectrometry analysis of Dha-containing peptides can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Separation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis or Enzymatic Digestion LC Reverse-Phase HPLC Peptide_Synthesis->LC ESI Electrospray Ionization LC->ESI MS1 MS Scan (Precursor Selection) ESI->MS1 MS2 Tandem MS (CID, ETD, or HCD) MS1->MS2 Data_Analysis Sequence Identification & Dha Localization MS2->Data_Analysis

Caption: Experimental workflow for Dha-peptide analysis.

Conclusion

The analysis of this compound-containing peptides is well-served by a variety of techniques. Tandem mass spectrometry, particularly with CID, offers a powerful method for both the identification and precise localization of Dha residues due to the characteristic "this compound effect." ETD and HCD provide complementary fragmentation data that can be advantageous for sequencing and analyzing peptides with other labile modifications. For quantitative purposes, especially when sequence information is not required, chemical derivatization followed by HPLC provides a robust and accessible alternative. The choice of method will ultimately depend on the specific research question, the available instrumentation, and the level of detail required in the analysis.

References

A Comparative Guide to the Characterization of Dehydroalanine Residues in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of dehydroalanine (B155165) (Dha) residues in proteins is crucial for understanding protein function, developing novel therapeutics, and engineering new biomaterials. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative methods for the identification and characterization of Dha, supported by experimental data and detailed protocols.

This compound is a non-proteinogenic amino acid that plays a significant role in various biological processes and serves as a versatile chemical handle for protein modification. Its unique α,β-unsaturated structure imparts distinct chemical reactivity and conformational properties to proteins. This guide will delve into the nuances of NMR spectroscopy for Dha characterization and objectively compare its performance against mass spectrometry, chemical labeling, and computational methods.

NMR Spectroscopy: A Powerful Tool for Structural and Dynamic Insights

NMR spectroscopy is a premier, non-destructive technique for obtaining high-resolution structural and dynamic information about proteins in solution. For the characterization of Dha residues, NMR provides unique insights into the local chemical environment, conformation, and dynamics.

Key NMR Observables for this compound

The vinyl group of the Dha residue gives rise to characteristic signals in NMR spectra, which are sensitive to the local electronic and steric environment.

  • ¹H NMR: The two β-protons (Hβ) of Dha typically resonate between 5.0 and 6.5 ppm. Their exact chemical shifts are influenced by the surrounding amino acid sequence and the local secondary structure.

  • ¹³C NMR: The α-carbon (Cα) and β-carbon (Cβ) of Dha exhibit distinct chemical shifts. The sp²-hybridized Cα resonates around 105-110 ppm, while the Cβ appears at approximately 125-135 ppm.

  • 2D NMR Techniques: A suite of two-dimensional NMR experiments is essential for the unambiguous assignment of Dha resonances and for elucidating its structural context.

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to identify the spin systems of amino acid residues, including the protons of Dha and its neighboring residues.

    • HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate protons with their directly attached (HSQC) or long-range coupled (HMBC) carbons or nitrogens, providing definitive assignments of the Dha sidechain and backbone atoms.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space proximities between protons, providing crucial distance restraints for determining the local conformation around the Dha residue and its interactions with other parts of the protein. NOE studies on model peptides have suggested that Dha can induce specific secondary structures, such as inverse γ-turns.[2]

Quantitative NMR Data for this compound

While a comprehensive database of Dha chemical shifts in various protein environments is still evolving, data from model peptides provide valuable reference points.

NucleusChemical Shift Range (ppm)Notes
¹H
4.5 - 5.5
Hβ (cis to C=O)5.0 - 6.0Chemical shifts are sensitive to local conformation and hydrogen bonding.
Hβ (trans to C=O)5.5 - 6.5
¹³C
105 - 110sp² hybridized carbon.
125 - 135sp² hybridized carbon.
C' (carbonyl)165 - 175

Note: Chemical shifts are referenced to DSS or a similar standard and can vary depending on the solvent, pH, temperature, and neighboring residues.

Comparison of Analytical Techniques for this compound Characterization

While NMR provides unparalleled detail on the structure and dynamics of Dha-containing proteins, other techniques offer complementary advantages in terms of sensitivity, throughput, and ease of use.

FeatureNMR SpectroscopyMass Spectrometry (LC-MS/MS)Chemical LabelingComputational Methods
Primary Information 3D structure, conformation, dynamics, interactions.[3]Molecular weight, sequence, PTM identification and localization.[3]Presence and accessibility of Dha.Predicted structure, dynamics, and spectral properties.
Sensitivity Low (micromole to millimole).[3]High (femtomole to picomole).[3]Moderate to high, depending on the label.Not applicable.
Quantitative Capability Inherently quantitative.[4]Requires internal standards for accurate quantification.Semi-quantitative to quantitative with calibration.Predictive, not directly quantitative.
Sample Requirements High concentration (0.1 - 5 mM), non-destructive.[3]Low concentration, destructive.[3]Moderate concentration, destructive.In silico.
Throughput Low (hours to days per sample).[3]High (minutes per sample).[3]Moderate.High.
Strengths - Atomic resolution structural and dynamic information.- Non-destructive.- Can characterize transient interactions.- High sensitivity and mass accuracy.- Excellent for identifying the presence and location of PTMs.- High throughput.- Can confirm the presence of Dha.- Can probe the accessibility of the Dha residue.- Can guide experimental design.- Can provide insights into conformational ensembles.
Limitations - Low sensitivity.- Requires larger amounts of pure sample.- Data analysis can be complex.- Provides limited structural information beyond connectivity.- Can be destructive to the sample.- Fragmentation can sometimes be ambiguous.- Indirect method of detection.- Labeling efficiency can vary.- The label may perturb the protein structure.- Accuracy depends on the quality of the force fields and algorithms.- Predictions require experimental validation.

Experimental Protocols

NMR Spectroscopy Protocol for this compound Characterization
  • Sample Preparation:

    • Express and purify the protein of interest containing the Dha residue. For enhanced sensitivity and resolution, especially for larger proteins, uniform isotopic labeling with ¹⁵N and/or ¹³C is highly recommended.

    • Prepare the NMR sample by dissolving the protein in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) in 90% H₂O/10% D₂O or 100% D₂O, depending on the experiments to be performed. The final protein concentration should ideally be in the range of 0.1 to 1 mM.

    • Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H: Provides an initial overview of the sample.

    • 2D ¹H-¹H TOCSY: To identify amino acid spin systems.

    • 2D ¹H-¹H NOESY: To identify through-space correlations for structural analysis. A mixing time of 100-200 ms (B15284909) is typically used.

    • 2D ¹H-¹⁵N HSQC: This is the fingerprint of the protein, with each peak corresponding to a backbone N-H group. The absence of a peak for the residue preceding Dha (if not proline) can be an indicator.

    • 3D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH: For backbone resonance assignment of ¹³C, ¹⁵N-labeled proteins.

    • 2D ¹H-¹³C HSQC and HMBC: To assign the sidechain resonances of Dha.

  • Data Processing and Analysis:

    • Process the NMR data using software such as NMRPipe or TopSpin.

    • Analyze the spectra using programs like CARA, SPARKY, or CCPNmr Analysis to assign the resonances.

    • Use the assigned chemical shifts and NOE-derived distance restraints to calculate the three-dimensional structure of the protein using software like CYANA, XPLOR-NIH, or Rosetta.

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis Protein_Expression Protein Expression (& ¹⁵N/¹³C Labeling) Purification Purification Protein_Expression->Purification NMR_Sample NMR Sample Prep (Buffer, D₂O, DSS) Purification->NMR_Sample Acquire_1D 1D ¹H NMR_Sample->Acquire_1D Acquire_2D 2D TOCSY, NOESY, HSQC, HMBC Acquire_1D->Acquire_2D Acquire_3D 3D Experiments (for labeled proteins) Acquire_2D->Acquire_3D Processing Data Processing Acquire_3D->Processing Assignment Resonance Assignment Processing->Assignment Structure Structure Calculation Assignment->Structure MS_Workflow cluster_sample_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis cluster_data_ms Data Analysis Digestion Proteolytic Digestion (e.g., Trypsin) LC_Separation LC Separation Digestion->LC_Separation MS1_Scan Full MS Scan (Parent Ion m/z) LC_Separation->MS1_Scan MS2_Scan MS/MS Fragmentation (Fragment Ion m/z) MS1_Scan->MS2_Scan Database_Search Database Search MS2_Scan->Database_Search PTM_Identification Dha Identification & Localization Database_Search->PTM_Identification Labeling_Workflow Dha_Protein Dha-containing Protein Incubation Incubation (Michael Addition) Dha_Protein->Incubation Thiol_Probe Thiol-Probe (e.g., Biotin-cysteamine) Thiol_Probe->Incubation Purification_Label Removal of Excess Probe Incubation->Purification_Label Detection Detection (e.g., Western Blot) Purification_Label->Detection Computational_Workflow Initial_Model Generate Initial 3D Model MD_Simulation Molecular Dynamics Simulation Initial_Model->MD_Simulation Structural_Ensemble Generate Structural Ensemble MD_Simulation->Structural_Ensemble NMR_Prediction Predict NMR Parameters Structural_Ensemble->NMR_Prediction Comparison Compare with Experimental Data NMR_Prediction->Comparison Refined_Model Refined Structural Model Comparison->Refined_Model Experimental_Data Experimental NMR Data Experimental_Data->Comparison

References

A Researcher's Guide to Validating Dehydroalanine Modifications by Tandem MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of post-translational modifications is paramount. Dehydroalanine (B155165) (Dha), a reactive dehydroamino acid, plays a crucial role in various biological processes and serves as a versatile handle for protein engineering and drug conjugation. This guide provides a comprehensive comparison of methods for validating Dha modifications, with a primary focus on tandem mass spectrometry (MS/MS), supported by experimental data and detailed protocols.

Tandem mass spectrometry stands as a powerful and widely adopted technique for the identification and localization of Dha residues within peptides and proteins. The unique unsaturated nature of the Dha side chain leads to characteristic fragmentation patterns upon collision-induced dissociation (CID), a phenomenon termed the "this compound effect".[1][2][3] This effect results in enhanced cleavage of the N-Cα bond of the Dha residue, generating diagnostic c- and z-type fragment ions, which are less commonly observed for other amino acids in positively charged precursor ions.[1][2][3]

Tandem MS/MS for this compound Validation: A Head-to-Head Comparison

The validation of Dha modifications by tandem MS/MS can be approached through direct fragmentation analysis or by employing chemical derivatization strategies prior to MS analysis. Each approach offers distinct advantages and is suited for different experimental contexts.

FeatureDirect Tandem MS/MSChemical Derivatization MS/MS
Principle Identification based on the characteristic fragmentation pattern (c- and z-ions) of the unmodified Dha residue.[1][2]Chemical reaction targeting the electrophilic Dha residue, followed by MS/MS analysis of the modified peptide.[4][5]
Primary Advantage Direct evidence of the Dha modification without the need for additional chemical steps.Can enhance detection sensitivity and provide orthogonal validation.
Common Fragmentation Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD).[6]Dependent on the derivatizing agent; standard peptide fragmentation (b- and y-ions) is typically observed.
Key Signature Presence of abundant c- and z-type ions corresponding to cleavage at the Dha residue.[1][2]A specific mass shift corresponding to the mass of the chemical tag on the Dha-containing peptide.[4]
Potential Limitation The "this compound effect" can sometimes be subtle, requiring careful spectral interpretation.Incomplete derivatization can lead to ambiguous results; the derivatization agent may introduce its own fragmentation complexities.

Experimental Protocols

Protocol 1: Direct Validation of this compound by LC-MS/MS

This protocol outlines the general workflow for identifying Dha-containing peptides from a complex protein digest.

1. Sample Preparation:

  • Proteins are digested using a standard protease (e.g., trypsin) to generate peptides.[7]

  • The resulting peptide mixture is acidified with an acid like trifluoroacetic acid (TFA).[6]

  • Desalting is performed using a C18 solid-phase extraction (SPE) column to remove contaminants.[6]

  • The purified peptides are dried using a vacuum centrifuge.[6]

2. LC-MS/MS Analysis:

  • The dried peptides are resuspended in a solution compatible with liquid chromatography (e.g., 0.1% formic acid in water).[6][7]

  • The peptide sample is injected onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[6]

  • Peptides are separated using a gradient of increasing organic solvent (e.g., acetonitrile).[6]

  • As peptides elute, they are ionized by electrospray ionization (ESI) and introduced into the mass spectrometer.[6]

  • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by CID or HCD.[6]

3. Data Analysis:

  • The acquired MS/MS spectra are searched against a protein sequence database using a proteomics search engine (e.g., Mascot, SEQUEST, MaxQuant).[6]

  • The search parameters must be configured to include the mass of Dha as a variable modification on serine, cysteine, or other potential precursor residues. The formation of Dha from cysteine involves a mass shift of -33.9877 Da (loss of H₂S).[7]

  • Manual inspection of the MS/MS spectra is crucial to confirm the presence of the characteristic c- and z-ion series resulting from the "this compound effect".[1][2]

Protocol 2: Validation via Chemical Derivatization with Thiol or Phosphine Nucleophiles

This protocol involves the chemical labeling of Dha residues prior to MS analysis.

1. Derivatization Reaction:

  • The Dha-containing peptide or protein is incubated with a thiol-containing reagent (e.g., glutathione (B108866), cysteine) or a phosphine-based probe (e.g., tris(carboxyethyl)phosphine - TCEP).[4][5][8]

  • The reaction is typically performed under mild conditions.[4] The addition of a thiol to Dha results in a stable thioether linkage.[9]

2. Sample Preparation and LC-MS/MS Analysis:

  • The derivatized sample is processed as described in Protocol 1 (digestion, desalting).

  • LC-MS/MS analysis is performed as in Protocol 1.

3. Data Analysis:

  • The MS/MS data is searched with a variable modification corresponding to the mass of the added nucleophile on the Dha residue. For example, the addition of TCEP results in a mass increase of +250 Da.[4]

  • The fragmentation spectra are analyzed for the expected b- and y-ion series of the derivatized peptide to confirm the site of modification.

Visualizing the Workflow and Concepts

Dehydroalanine_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_derivatization Alternative: Chemical Derivatization Protein_Sample Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Sample->Digestion Desalting Desalting (C18 SPE) Digestion->Desalting LC_MSMS LC-MS/MS Analysis (CID/HCD) Desalting->LC_MSMS Purified Peptides Data_Analysis Database Search & Spectral Interpretation LC_MSMS->Data_Analysis Validation Validation of Dha Data_Analysis->Validation Dha_Peptide Dha-containing Peptide Derivatization Chemical Labeling (Thiol/Phosphine) Dha_Peptide->Derivatization Derivatized_Peptide Derivatized Peptide Derivatization->Derivatized_Peptide Derivatized_Peptide->LC_MSMS Labeled Peptides Dehydroalanine_Effect The 'this compound Effect' in Tandem MS/MS cluster_peptide cluster_fragmentation p1 ...-NH p2 CH(R) p3 CO-NH p4 Cα(=CH2) c_ion c-ion p3->c_ion N-Cα cleavage p5 CO-... z_ion z-ion p4->z_ion N-Cα cleavage

References

Dehydroalanine Synthesis: A Comparative Guide to Serine and Cysteine-Based Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of dehydroalanine (B155165) (Dha), a crucial component in peptide and protein chemistry, is of paramount importance. This guide provides an objective comparison of the two primary synthetic routes to this compound: from serine and cysteine precursors. We present a detailed analysis of common methodologies, supported by quantitative data and experimental protocols, to aid in the selection of the most suitable method for your research needs.

This compound is an unsaturated amino acid that serves as a versatile building block in the synthesis of modified peptides and proteins. Its electrophilic nature makes it a key intermediate for introducing a variety of functionalities through Michael addition reactions. The two most common precursors for this compound synthesis are the naturally occurring amino acids, L-serine and L-cysteine. The choice between these starting materials often depends on factors such as desired yield, reaction conditions, substrate compatibility, and potential side reactions.

Synthesis from L-Serine: The Dehydration Approach

The conversion of serine to this compound involves the elimination of water from the serine side chain. This is typically achieved by activating the hydroxyl group to create a better leaving group, followed by a base-mediated elimination.

One of the most effective methods for this transformation is a one-pot synthesis that combines esterification and elimination. A notable example is the cesium carbonate (Cs₂CO₃)-mediated process, which allows for the simultaneous esterification of the carboxylic acid and β-elimination of the hydroxyl group.[1][2][3] Another approach involves the use of dehydrating agents like Diethyl azodicarboxylate (DEAD) in combination with triphenylphosphine (B44618) (PPh₃).[4] For peptide-bound serine, conversion often involves mesylation or tosylation of the hydroxyl group, followed by treatment with a base to induce elimination.[5]

Synthesis from L-Cysteine: The Thiol Elimination Route

The synthesis of this compound from cysteine relies on the elimination of the thiol group. A variety of methods have been developed to achieve this, often involving either oxidation or alkylation of the sulfur atom.

A widely used and robust method is the bis-alkylation of the cysteine thiol, followed by elimination.[6][7][8][9] This approach offers good selectivity and is applicable to both free amino acids and cysteine residues within peptides and proteins. Another prominent strategy is the oxidative elimination of cysteine using reagents such as O-mesitylenesulfonylhydroxylamine (MSH).[6][10][11] This method is known for its rapid reaction times. A milder alternative involves the use of 2-nitro-5-thiocyanatobenzoic acid (NTCB) to form an S-cyano-cysteine intermediate, which then undergoes elimination under relatively gentle conditions.[12][13]

Quantitative Comparison of Synthetic Methods

To facilitate a direct comparison, the following tables summarize key quantitative data for representative this compound synthesis methods from both serine and cysteine.

Table 1: this compound Synthesis from N-protected Serine

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Cs₂CO₃-mediated esterification/eliminationN-Boc-Ser, 2-bromopropane (B125204), Cs₂CO₃, 4 Å molecular sievesDMF601270[3]
Dehydration with DEAD/PPh₃N-Benzoyl-Ser-OMe, DEAD, PPh₃THFRoom Temp.Not specified~85[4]
Mesylation and Elimination (on peptide)Boc-Gly-Ser-Gly-OMe, MsCl, Et₃N, then DBUDMFNot specifiedNot specified70[5]

Table 2: this compound Synthesis from Cysteine

MethodReagentsSolventpHTemperature (°C)Time (h)Yield (%)Reference
Bis-alkylation-eliminationCysteine-containing peptide, α,α'-dibromo-o-xyleneAqueous buffer8.0371>95[6]
Oxidative elimination with MSHCysteine-containing proteinAqueous buffer7.5Room Temp.< 0.5>95[10]
NTCB-mediated eliminationC-terminal cysteine protein, NTCB, TCEP, pyridineAqueous buffer7.037OvernightHigh[12][13]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Boc-Dehydroalanine Isopropyl Ester from N-Boc-Serine [3]

  • To a solution of N-Boc-L-serine (1.0 mmol) in DMF (5 mL) is added 2-bromopropane (1.5 mmol), Cs₂CO₃ (1.5 mmol), and 4 Å molecular sieves (90 mg).

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the desired N-Boc-dehydroalanine isopropyl ester.

Protocol 2: Bis-Alkylation-Elimination of Cysteine to this compound on a Peptide [6]

  • A solution of the cysteine-containing peptide is prepared in a suitable aqueous buffer (e.g., phosphate (B84403) buffer) at pH 8.0.

  • α,α'-dibromo-o-xylene is added to the peptide solution.

  • The reaction mixture is incubated at 37 °C for 1 hour.

  • The formation of this compound can be monitored by mass spectrometry.

Visualizing the Synthetic Pathways

To further clarify the chemical transformations, the following diagrams illustrate the core reaction mechanisms for this compound synthesis from serine and cysteine.

serine_to_dha serine N-Protected Serine activated_serine Activated Serine (e.g., O-Mesyl) serine->activated_serine Activation (e.g., MsCl, Base) dha_serine This compound activated_serine->dha_serine Elimination (Base) cysteine_to_dha cysteine Cysteine s_alkylated_cysteine S-Alkylated Cysteine cysteine->s_alkylated_cysteine S-Alkylation sulfonium Sulfonium Intermediate s_alkylated_cysteine->sulfonium Alkylation dha_cysteine This compound sulfonium->dha_cysteine Elimination dha_workflow start Start: Serine or Cysteine containing peptide synthesis This compound Synthesis (Elimination Reaction) start->synthesis purification Purification of Dha-peptide (e.g., HPLC) synthesis->purification functionalization Michael Addition with Nucleophile (e.g., Thiol) purification->functionalization final_product Functionalized Peptide functionalization->final_product

References

A Head-to-Head Comparison: Dehydroalanine-Based Ligation Versus Native Chemical Ligation for Peptide and Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to synthesize and modify complex peptides and proteins with high precision is paramount. Two powerful chemical ligation techniques, dehydroalanine-based ligation and native chemical ligation (NCL), have emerged as indispensable tools in the field. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research and development needs.

At a Glance: Key Differences

FeatureThis compound-Based LigationNative Chemical Ligation (NCL)
Reaction Principle Michael addition of a nucleophile to an electrophilic This compound (B155165) (Dha) residue.Nucleophilic attack of an N-terminal cysteine thiol on a C-terminal thioester, followed by S-to-N acyl transfer.[1][2][3]
Key Residues This compound (Dha) at the ligation site.C-terminal thioester and N-terminal cysteine.[1][2]
Bond Formed Thioether or other adduct, not a native peptide bond.Native amide (peptide) bond.[2][4]
Substrate Scope Broad nucleophile scope (thiols, amines, etc.). Dha can be generated from Ser, Cys, or Sec.[5][6]Primarily limited to N-terminal cysteine, though strategies exist to expand this (e.g., desulfurization to alanine).[3]
Reaction Conditions Typically mild, aqueous conditions at neutral to slightly basic pH.[6]Aqueous solution at neutral pH, often with denaturants and thiol catalysts.[1][7]
Side Reactions Potential for diastereomer formation during Michael addition.[8] Epimerization at the C-terminal residue of the thioester. Hydrolysis of the thioester.[9][10]
Key Advantages Versatility in introducing non-native linkages and modifications.[5]Forms a native peptide bond, traceless ligation. Highly chemoselective and regioselective.[4][11]
Key Limitations Does not form a native peptide bond. Requires introduction of a non-proteinogenic amino acid (Dha).Requirement for an N-terminal cysteine at the ligation site (though this can be overcome).

Delving Deeper: Mechanisms and Workflows

This compound-Based Ligation: A Versatile Tool for Conjugation

This compound (Dha) serves as an electrophilic "handle" within a peptide sequence.[12][13] The ligation proceeds via a Michael addition, where a nucleophile, typically a thiol-containing molecule, attacks the β-carbon of the Dha residue. This method is particularly valuable for creating peptide and protein conjugates with a wide array of molecules, including fluorescent probes, lipids, and glycans.[12][13]

The generation of the Dha residue itself is a critical step and can be achieved from precursor amino acids like serine, cysteine, or selenocysteine (B57510) through chemical or enzymatic methods.[6][14] A common laboratory method involves the oxidative elimination of a phenylselenocysteine (B1259780) (SecPh) residue incorporated during solid-phase peptide synthesis (SPPS).[12][15]

Logical Workflow for this compound-Based Ligation

Dha_Ligation_Workflow cluster_spps Peptide Synthesis cluster_dha Dha Formation cluster_ligation Ligation cluster_product Final Product SPPS Solid-Phase Peptide Synthesis (Incorporate SecPh) Cleavage Cleavage and Deprotection SPPS->Cleavage Oxidation Oxidative Elimination (e.g., H2O2) Cleavage->Oxidation Purification1 HPLC Purification Oxidation->Purification1 Ligation Michael Addition with Thiol-containing Molecule Purification1->Ligation Purification2 HPLC Purification Ligation->Purification2 Final_Product Peptide Conjugate Purification2->Final_Product

Workflow for this compound-Based Ligation.
Native Chemical Ligation (NCL): The Gold Standard for Protein Synthesis

Native Chemical Ligation (NCL) is a powerful technique for the total or semi-synthesis of proteins by joining two unprotected peptide fragments.[1][3] The reaction is highly specific, occurring between a peptide with a C-terminal thioester and another with an N-terminal cysteine.[1][2]

The mechanism proceeds in two steps. First, a reversible transthioesterification occurs where the thiol of the N-terminal cysteine attacks the C-terminal thioester of the other peptide.[2] This is followed by a rapid and irreversible intramolecular S-to-N acyl shift, which forms a native peptide bond at the ligation site.[1][3] The high chemoselectivity and regioselectivity of NCL are key advantages, allowing for the ligation of unprotected peptides in aqueous solution.[4][11]

Chemical Mechanism of Native Chemical Ligation

NCL_Mechanism Peptide1 Peptide1-CO-SR Thioester_Intermediate Peptide1-CO-S-Cys-Peptide2 Peptide1->Thioester_Intermediate Transthioesterification (reversible) Peptide2 H2N-Cys-Peptide2 Peptide2->Thioester_Intermediate Ligated_Peptide Peptide1-CO-NH-Cys-Peptide2 Thioester_Intermediate->Ligated_Peptide S-to-N Acyl Shift (irreversible)

Mechanism of Native Chemical Ligation.

Performance Metrics: A Quantitative Comparison

ParameterThis compound-Based LigationNative Chemical Ligation (NCL)
Typical Yields 70-95% (highly dependent on nucleophile and reaction conditions)>90% for many systems.[16]
Reaction Rates Can be very fast (minutes to hours), influenced by the nucleophilicity of the thiol and pH.Varies from hours to days, dependent on the steric hindrance of the C-terminal amino acid of the thioester.
pH Range Typically pH 7-9.[6]Typically pH 6.5-7.5.
Thiol Catalysts Not generally required, as the reaction is a direct addition.Often accelerated by thiol additives like 4-mercaptophenylacetic acid (MPAA) or thiophenol.[1][2]
Amino Acid Compatibility at Ligation Site Dha can be generated from Ser, Cys, or Sec. The nucleophile is versatile.C-terminal thioester can be most amino acids, but ligation is slower for sterically hindered residues like Val, Ile, and Pro.[11][16] The N-terminal residue must be cysteine (or a derivative that can be converted to Ala).[3]

Experimental Protocols

General Protocol for this compound-Based Ligation via Phenylselenocysteine

This protocol is adapted from methodologies described for the synthesis of Dha-containing peptides.[12][15]

1. Synthesis of Phenylselenocysteine (SecPh)-Containing Peptide:

  • Incorporate Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) into the desired position during standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purify the crude SecPh-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Formation of this compound (Dha):

  • Dissolve the purified SecPh-peptide in an aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Add a 10-fold molar excess of 30% hydrogen peroxide.

  • Monitor the reaction by LC-MS until complete conversion to the Dha-peptide is observed (typically 30-60 minutes).

  • Quench the reaction with methionine (optional) and purify the Dha-peptide by RP-HPLC.

3. Ligation with a Thiol-Containing Molecule:

  • Dissolve the purified Dha-peptide and a 1.5 to 2-fold molar excess of the thiol-containing molecule in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).

  • Incubate the reaction mixture at room temperature or 37°C.

  • Monitor the progress of the ligation by LC-MS.

  • Upon completion, purify the final peptide conjugate by RP-HPLC.

General Protocol for Native Chemical Ligation

This protocol is a generalized procedure based on established NCL methods.[7][16]

1. Preparation of Peptide Fragments:

  • Synthesize the C-terminal thioester peptide using appropriate SPPS chemistry (e.g., Boc-SPPS with a thioester linker).

  • Synthesize the N-terminal cysteine peptide using standard Fmoc- or Boc-SPPS.

  • Purify both peptide fragments to >95% purity by RP-HPLC.

2. Ligation Reaction:

  • Prepare a ligation buffer: 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0.

  • Dissolve the C-terminal thioester peptide and the N-terminal cysteine peptide in the ligation buffer at equimolar concentrations (typically 1-5 mM).

  • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) to a final concentration of 20-30 mM.

  • Incubate the reaction mixture at room temperature or 37°C.

  • Monitor the reaction by LC-MS until the starting materials are consumed and the ligated product is the major species.

3. Purification:

  • Acidify the reaction mixture with trifluoroacetic acid (TFA).

  • Purify the full-length ligated peptide by RP-HPLC.

  • Lyophilize the purified product.

Applications in Drug Development

Both this compound-based ligation and NCL are pivotal in drug discovery and development.

This compound-based ligation is instrumental in:

  • Creating Antibody-Drug Conjugates (ADCs): The Dha residue can serve as a site for the specific attachment of cytotoxic drugs to antibodies.

  • Synthesizing Lipidated and Glycosylated Peptides: These modifications can improve the pharmacokinetic properties and biological activity of peptide-based drugs.[12]

  • Developing Activity-Based Probes: Dha can act as a reactive handle to covalently trap enzymes, aiding in target identification and validation.[5][17]

Native Chemical Ligation has enabled:

  • Total Synthesis of Therapeutic Proteins: NCL allows for the production of proteins that are difficult to express recombinantly, including those with post-translational modifications or unnatural amino acids.[11][18]

  • Development of Cyclic Peptides: NCL is widely used for the head-to-tail cyclization of peptides, a strategy often employed to enhance their stability and bioactivity.[19]

  • Fragment-Based Drug Discovery: NCL can be used to link small molecule fragments, facilitating the discovery of novel inhibitors.[20]

Conclusion: Choosing the Right Tool for the Job

The choice between this compound-based ligation and native chemical ligation hinges on the desired outcome of the synthesis.

Choose this compound-Based Ligation when:

  • The goal is to create a stable, non-native linkage for conjugation.

  • A wide variety of modifications are to be introduced at a specific site.

  • The formation of a native peptide bond is not a requirement.

Choose Native Chemical Ligation when:

  • The objective is the total or semi-synthesis of a protein with a native backbone structure.

  • A seamless, traceless ligation is critical for biological function.

  • The synthesis of long polypeptides or cyclic peptides is required.

By understanding the distinct advantages and limitations of each technique, researchers can strategically leverage these powerful ligation methods to advance their research and development efforts in the dynamic fields of chemical biology and drug discovery.

References

Dehydroalanine vs. Click Chemistry: A Comparative Guide to Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of chemical biology, the precise and efficient modification of proteins is paramount for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Among the plethora of bioconjugation techniques, two powerful strategies have emerged as frontrunners: the use of the non-canonical amino acid dehydroalanine (B155165) (Dha) and the suite of reactions known as "click chemistry." This guide provides an objective, data-driven comparison of these two methodologies, offering insights into their respective advantages and limitations to aid researchers in selecting the optimal approach for their specific needs.

At a Glance: this compound vs. Click Chemistry

FeatureThis compound (Dha) ModificationClick Chemistry (CuAAC & SPAAC)
Reaction Principle Michael addition of nucleophiles to the electrophilic Dha residue.[1][2]Copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4]
Versatility High. A single Dha residue can be modified with a wide array of thiols, amines, and other nucleophiles to install diverse functionalities, including mimics of post-translational modifications (PTMs).[1][5]High. A wide variety of molecules can be functionalized with azides or alkynes for conjugation.[6]
Biocompatibility Generally high. The reaction proceeds under mild, aqueous conditions.[7]SPAAC is highly biocompatible and suitable for live-cell labeling.[8][9] CuAAC has limitations in living systems due to the cytotoxicity of the copper catalyst.
Reaction Kinetics Variable, dependent on the nucleophile and reaction conditions. Can be very rapid.CuAAC is extremely fast. SPAAC is generally slower than CuAAC but still efficient.
Byproducts Typically none, the reaction is an addition.No significant byproducts.
Linkage Formed Carbon-sulfur, carbon-nitrogen, or other carbon-heteroatom bonds.Stable triazole ring.[3]
Key Advantage Enables the installation of a wide range of modifications from a single precursor, including PTM mimics.[1][5]High specificity, rapid kinetics, and bioorthogonality (especially SPAAC).
Key Disadvantage The generation of Dha from cysteine or serine can sometimes lead to side reactions if not optimized.[10] The product can be a mix of stereoisomers.[11]CuAAC requires a copper catalyst that can be toxic to cells. SPAAC reagents can be sterically bulky.

Reaction Mechanisms and Workflows

This compound (Dha) Modification

This compound is an unsaturated amino acid that can be generated in situ from naturally occurring amino acids like cysteine or serine.[7][10] Its electrophilic nature makes it a versatile handle for the site-specific introduction of a wide array of chemical modifications via Michael addition.[1][2]

Dha_Modification cluster_generation Dha Generation cluster_modification Modification Cys Cysteine Residue Dha This compound (Dha) Cys->Dha Elimination Ser Serine Residue Ser->Dha Elimination Modified_Protein Modified Protein Dha->Modified_Protein Michael Addition Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Dha Click_Chemistry cluster_functionalization Protein Functionalization cluster_cuaac CuAAC cluster_spaac SPAAC Protein Protein Azide_Protein Azide-modified Protein Protein->Azide_Protein Introduce Azide Alkyne_Protein Alkyne-modified Protein Protein->Alkyne_Protein Introduce Alkyne CuAAC_Product Triazole-linked Protein Azide_Protein->CuAAC_Product Cu(I) catalyst SPAAC_Product Triazole-linked Protein Azide_Protein->SPAAC_Product Strain-promoted Alkyne_Probe_CuAAC Alkyne Probe Alkyne_Probe_CuAAC->CuAAC_Product Cyclooctyne_Probe Cyclooctyne Probe Cyclooctyne_Probe->SPAAC_Product

References

A Researcher's Guide to Assessing the Purity of Dehydroalanine-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the purity and identity of modified proteins is a critical step in development and manufacturing. Dehydroalanine (B155165) (Dha), a reactive, non-canonical amino acid, is increasingly used as a versatile handle for site-specific protein modification. Its unique reactivity, however, necessitates rigorous analytical methods to confirm its successful incorporation and to quantify the purity of the final product.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the two cornerstone techniques for analyzing Dha-modified proteins. We present supporting data, detailed experimental protocols, and visual workflows to help you select the most appropriate analytical strategy for your research.

Methodology Comparison: HPLC vs. Mass Spectrometry

The choice between HPLC and Mass Spectrometry depends on the specific analytical question being asked. HPLC is excellent for determining the overall purity of a sample, while Mass Spectrometry is essential for confirming the identity of the components.[1][2] Often, a combination of both techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), provides the most comprehensive characterization.[3][4][5]

Table 1: Comparison of Key Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Separates molecules based on physical/chemical properties (e.g., hydrophobicity in RP-HPLC).[6][7]Measures the mass-to-charge ratio (m/z) of ionized molecules.[1][8]
Information Obtained Purity & Quantity: Provides quantitative data on the main product and impurities based on peak area.[2]Identity & Structure: Confirms molecular weight, amino acid sequence, and post-translational modifications (PTMs).[1][9]
Primary Role Determines "how much" of a substance is present.Determines "what" the substance is.[2]
Sensitivity High sensitivity, capable of detecting low-concentration components.[6]Very high sensitivity, can detect proteins at extremely low concentrations.[1]
Resolution High resolution for separating complex mixtures and closely related isoforms.[6][10]High resolution for distinguishing molecules with very small mass differences.[1]
Analysis Speed Relatively fast, allowing for high-throughput analysis.[6]Sample preparation can be extensive; analysis time varies with complexity.[1][9]
Cost & Complexity Moderate equipment cost and operational complexity.[1][6]High equipment cost; requires specialized technical expertise for operation and data analysis.[1]

Experimental Data: Quantifying Purity with HPLC

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for protein analysis. It separates the Dha-modified protein from the unmodified precursor (e.g., a cysteine- or serine-containing protein) and other impurities. The percentage purity is calculated based on the relative area of the desired peak in the chromatogram.

Table 2: Example HPLC Purity Assessment of a Dha-Modified Protein

SampleRetention Time (min)Peak Area (%)Purity Assessment
Unmodified Protein (Cys-precursor) 15.298.5%Starting material is highly pure.
Reaction Mixture (Post-modification)
Unmodified Protein Peak15.210.5%10.5% unreacted starting material remains.
Dha-Modified Protein Peak16.885.1%The desired product was formed with 85.1% yield.
Impurity Peak 114.12.3%Minor impurity detected.
Impurity Peak 217.52.1%Minor impurity detected.
Purified Dha-Modified Protein 16.899.2%Final product is >99% pure after purification.

Note: Data are representative. Retention times and purity will vary based on the specific protein, modification, and HPLC conditions.

Visualizing the Analytical Workflow

Understanding the workflow is key to implementing a robust analytical strategy. The following diagrams illustrate the process of purity assessment and the complementary roles of HPLC and MS.

G cluster_0 Sample Preparation cluster_1 Purity & Identity Analysis cluster_2 Data Interpretation ProteinSample Dha-Modified Protein Sample HPLC RP-HPLC Analysis ProteinSample->HPLC Inject LCMS LC-MS Analysis ProteinSample->LCMS Inject Purity Assess Purity (e.g., >95%) HPLC->Purity Identity Confirm Mass (Expected MW ± 1 Da) LCMS->Identity Final Characterized Protein Purity->Final Identity->Final

Caption: Workflow for purity and identity assessment of Dha-modified proteins.

G Concept Complete Protein Characterization Purity Purity (How much?) Concept->Purity Identity Identity (What is it?) Concept->Identity MethodP Primary Method: HPLC Purity->MethodP MethodI Primary Method: Mass Spectrometry Identity->MethodI

References

Navigating the Fragmentation Maze: A Comparative Guide to Mass Spectrometry of Dehydroalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of modified peptides is paramount for accurate structural elucidation. This guide provides a comprehensive comparison of mass spectrometry techniques for analyzing peptides containing the non-proteinogenic amino acid dehydroalanine (B155165) (Dha), a residue of increasing interest in drug development and chemical biology.

This compound is a unique amino acid characterized by an α,β-unsaturated double bond, making it a target for covalent inhibitors and a key component of various natural products. Its analysis by tandem mass spectrometry (MS/MS) reveals distinct fragmentation patterns that are highly dependent on the activation method employed. This guide delves into the fragmentation of Dha-containing peptides by Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD), providing a comparative overview to aid in experimental design and data interpretation.

The "this compound Effect": A Diagnostic Fragmentation Pathway

A key feature in the mass spectrometry of Dha-peptides is the "this compound effect" observed under low-energy Collision-Induced Dissociation (CID). This effect leads to a characteristic and often dominant cleavage of the N—Cα bond of the Dha residue, resulting in the formation of c- and z-type fragment ions.[1][2][3] This fragmentation pathway is relatively uncommon for even-electron, positively charged peptides, making it a valuable diagnostic tool for identifying the presence and location of Dha residues within a peptide sequence.[1][2][3]

It is important to note that Dha can be present natively in a peptide or formed in the gas phase during mass spectrometric analysis from precursor residues such as oxidized S-alkyl cysteine, through the asymmetric cleavage of disulfide bonds, or as a minor product from the loss of phosphoric acid from phosphoserine.[1][3]

Comparison of Fragmentation Techniques

The choice of fragmentation technique significantly impacts the type and extent of information obtained from the MS/MS analysis of Dha-containing peptides. While CID is well-characterized, other methods like HCD, ETD, and UVPD offer complementary and sometimes more comprehensive data.

Fragmentation TechniquePrimary Fragmentation TypeKey Advantages for Dha-Peptide AnalysisPotential Limitations
Collision-Induced Dissociation (CID) b- and y-ions, with characteristic c- and z-ions at the Dha residueDiagnostic cleavage at the Dha residue ("this compound effect") aids in localization.[1][3]Can sometimes lead to limited overall sequence coverage, especially for larger peptides.
Higher-Energy Collisional Dissociation (HCD) Primarily b- and y-ionsGenerally provides higher fragmentation efficiency and better sequence coverage than CID.[4][5] Can be used to identify Dha residues.[6]The prominent "this compound effect" (c- and z-ions) may be less pronounced compared to low-energy CID.
Electron Transfer Dissociation (ETD) c- and z-ionsPreserves labile post-translational modifications and provides extensive backbone cleavage, complementary to CID/HCD.[7][8]Efficiency can be dependent on precursor charge state. Less effective for peptides with low proton affinity.
Ultraviolet Photodissociation (UVPD) a-, b-, c-, x-, y-, and z-ionsProvides rich fragmentation data with high sequence coverage, often cleaving bonds inaccessible by other methods.[9][10] Can preserve labile modifications.Requires specialized instrumentation. Fragmentation patterns can be complex to interpret.

Fragmentation Pathways of this compound Peptides

The fragmentation of a Dha-containing peptide can proceed through several pathways depending on the activation method. The following diagram illustrates the major fragmentation channels.

cluster_precursor Precursor Ion cluster_cid_hcd CID / HCD cluster_etd ETD cluster_uvpd UVPD Precursor [Peptide+Dha+nH]n+ by_ions b- and y-ions (Amide Bond Cleavage) Precursor->by_ions CID/HCD cz_ions_cid c- and z-ions (N-Cα Cleavage at Dha) Precursor->cz_ions_cid CID ('Dha Effect') cz_ions_etd c- and z-ions (Backbone Cleavage) Precursor->cz_ions_etd ETD axy_ions_uvpd a-, x-, and other ions (Diverse Backbone Cleavage) Precursor->axy_ions_uvpd UVPD

Fragmentation pathways of Dha peptides.

Experimental Workflow for Dha-Peptide Analysis

A typical workflow for the analysis of Dha-containing peptides involves several key steps, from sample preparation to data analysis.

cluster_workflow Experimental Workflow SamplePrep Sample Preparation (e.g., Protein Digestion, Peptide Synthesis) Desalting Peptide Desalting (e.g., C18 spin columns) SamplePrep->Desalting LCMS LC-MS/MS Analysis (e.g., Orbitrap Fusion Lumos) Desalting->LCMS Fragmentation Fragmentation (CID, HCD, ETD, UVPD) LCMS->Fragmentation DataAnalysis Data Analysis (Database Searching, Spectral Interpretation) Fragmentation->DataAnalysis Localization Dha Localization and Fragment Pattern Characterization DataAnalysis->Localization

General workflow for Dha-peptide analysis.

Experimental Protocols

1. Sample Preparation (In-solution Digestion)

This protocol is adapted for the preparation of peptides from a protein sample. For synthetic peptides, proceed to the desalting step.

  • Reduction: Resuspend the protein sample in a suitable buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate). Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[11]

2. Peptide Desalting

  • Column Equilibration: Use a C18 desalting spin column. Condition the column by washing with an appropriate solvent (e.g., acetonitrile) followed by an equilibration buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Sample Loading: Load the acidified peptide sample onto the column.

  • Washing: Wash the column with the equilibration buffer to remove salts and other impurities.

  • Elution: Elute the desalted peptides with a suitable elution buffer (e.g., 50% acetonitrile (B52724), 0.1% formic acid).

  • Drying and Reconstitution: Dry the eluted peptides using a vacuum centrifuge and reconstitute in a buffer compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile).[12]

3. Mass Spectrometry Analysis

The following is a general protocol using a high-resolution mass spectrometer like an Orbitrap Fusion Lumos.

  • Liquid Chromatography (LC): Peptides are separated using a nano-flow HPLC system with a C18 column and a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry (MS):

    • Full MS Scan: Acquire full MS scans in the Orbitrap analyzer at a resolution of 120,000 over a mass range of m/z 375–1500.

    • MS/MS Scans: For a comparative study, the highest intensity precursor ions are sequentially subjected to different fragmentation methods within the same run if possible, or in separate runs.

      • HCD: Perform HCD scans in the Orbitrap at a resolution of 15,000 with a normalized collision energy of 30%.[6]

      • CID: Perform CID scans in the ion trap with a normalized collision energy of 35%.

      • ETD: Calibrate the ETD reaction time and use supplemental activation (e.g., EThcD) if available.

      • UVPD: Utilize a 193 nm laser and optimize the laser power and irradiation time.

  • Data Acquisition: Employ a data-dependent acquisition strategy to select precursor ions for fragmentation.

4. Data Analysis

  • Database Search: Use appropriate software (e.g., Proteome Discoverer, MaxQuant) to search the acquired MS/MS data against a relevant protein database. Include the this compound modification as a variable modification.

  • Spectral Interpretation: Manually inspect the MS/MS spectra of identified Dha-containing peptides to confirm the presence of characteristic fragment ions for each fragmentation method. Compare the sequence coverage and the types of ions generated by each technique.

By carefully selecting the appropriate fragmentation method and optimizing experimental parameters, researchers can effectively characterize this compound-containing peptides, paving the way for a deeper understanding of their biological roles and therapeutic potential.

References

A Comparative Guide to Dehydroalanine Formation: Reagents and Efficiencies

Author: BenchChem Technical Support Team. Date: December 2025

Dehydroalanine (B155165) (Dha) is a non-proteinogenic α,β-unsaturated amino acid crucial for the synthesis of various biologically active peptides and complex natural products. Its electrophilic nature makes it a versatile synthetic handle for peptide modification and ligation. The formation of this compound residues is a key step in the synthesis of such molecules, and various reagents and methodologies have been developed to achieve this transformation. This guide provides a comparative overview of the most common and efficient methods for this compound formation, complete with experimental data and detailed protocols for researchers in drug development and chemical biology.

The primary strategies for this compound synthesis involve the β-elimination of precursor amino acids such as serine or cysteine, or the oxidative elimination of selenocysteine (B57510) derivatives. The choice of method often depends on the specific peptide sequence, the desired reaction conditions (mildness, chemoselectivity), and the required yield.

Comparison of this compound Formation Reagents

The following table summarizes the performance of different reagents for the synthesis of this compound, based on reported experimental data.

Precursor Amino AcidReagent(s)Typical Yield (%)Reaction ConditionsKey AdvantagesLimitations
Serine 1. Mesyl chloride (MsCl), triethylamine (B128534) (Et3N), DBU2. Carbonate activation, then tetrabutylammonium (B224687) fluoride (B91410) (TBAF)1. 70-73%[1]2. High (quantitative data varies)[2][3]1. -10 °C to room temp.2. Room temp., <10 min1. Readily available reagents.2. Very fast and mild.1. Can be harsh, potential for side reactions.2. Requires prior carbonate formation.
Cysteine 1. 1,4-Diiodobutane (B107930), K2CO32. 2-Nitro-5-thiocyanatobenzoic acid (NTCB)1. 90-95%[4]2. ~40%[5]1. Room temp., 4h2. Mild pH1. High yielding and efficient.2. Chemoselective for cysteine.1. Requires alkylating agent.2. Moderate and variable yields.
Phenylselenocysteine (B1259780) Hydrogen peroxide (H2O2) or Sodium periodate (B1199274) (NaIO4)Moderate to good (quantitative data varies)[6][7][8]Mild, aqueous conditionsHigh chemoselectivity, compatible with standard peptide synthesis.Requires synthesis of the unnatural amino acid precursor.
N-Protected Serine Cesium carbonate (Cs2CO3), Haloalkane24-70%[9]60 °C, 12hOne-pot esterification and elimination.Yield is dependent on protecting group and haloalkane.

Experimental Protocols and Reaction Mechanisms

Detailed methodologies for key this compound formation reactions are provided below, along with diagrams illustrating the reaction pathways.

Dehydration of Serine using Mesyl Chloride and DBU

This method involves the activation of the serine hydroxyl group with mesyl chloride, followed by a base-mediated elimination.

Experimental Protocol:

A peptide containing a serine residue (1 eq) is dissolved in DMF and cooled to -10 °C in an ice bath.[1] Mesyl chloride (2.6 eq) is added, followed by the dropwise addition of triethylamine (2.6 eq) over 15 minutes. The mixture is stirred for an additional 60 minutes.[1] Subsequently, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.8 eq) is added dropwise at -10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a further 90 minutes.[1] The product is purified by flash column chromatography.

G cluster_reagents Serine Serine Residue Mesylated_Serine O-Mesylated Serine Serine->Mesylated_Serine Activation MsCl MsCl, Et3N This compound This compound Mesylated_Serine->this compound β-Elimination DBU DBU

Dehydration of serine via mesylation and elimination.
Conversion of Cysteine via Bis-Alkylation-Elimination

This highly efficient method utilizes a dihaloalkane to form a cyclic sulfonium (B1226848) salt intermediate, which then undergoes elimination to form this compound.

Experimental Protocol:

A dipeptide containing a cysteine methyl ester (1 eq) is treated with 1,4-diiodobutane (excess) and potassium carbonate (K2CO3) in DMF. The reaction is stirred at room temperature for 4 hours.[4] This procedure results in the formation of the C-terminal this compound dipeptide in high yields (90-95%).[4] The product can be purified by standard chromatographic techniques.

G cluster_reagents Cysteine Cysteine Residue Sulfonium_Intermediate Cyclic Sulfonium Salt Cysteine->Sulfonium_Intermediate Bis-Alkylation Diiodobutane 1,4-Diiodobutane This compound This compound Sulfonium_Intermediate->this compound Elimination Base K2CO3

Bis-alkylation and elimination of cysteine.
Oxidative Elimination of Phenylselenocysteine

This mild and chemoselective method involves the incorporation of a phenylselenocysteine residue into the peptide, followed by oxidation to a selenoxide which readily undergoes syn-elimination.

Experimental Protocol:

A globally deprotected peptide containing a phenylselenocysteine residue is dissolved in a suitable aqueous buffer.[6][7] An oxidizing agent such as hydrogen peroxide or sodium periodate is added, and the reaction is monitored by HPLC. The oxidation is typically fast and clean, yielding the this compound-containing peptide.[6][7] The product is then purified by reversed-phase HPLC.

G cluster_reagents Phenylselenocysteine Phenylselenocysteine Residue Selenoxide Selenoxide Intermediate Phenylselenocysteine->Selenoxide Oxidation Oxidant H2O2 or NaIO4 This compound This compound Selenoxide->this compound Syn-Elimination Phenylselenol Phenylselenol Selenoxide->Phenylselenol

Oxidative elimination of phenylselenocysteine.
One-Pot Esterification and Elimination of N-Protected Serine

This method provides a practical route to this compound esters directly from N-protected serine derivatives.

Experimental Protocol:

N-protected serine (1.0 mmol), a haloalkane (e.g., 2-bromopropane, 1.5 mmol), cesium carbonate (1.5 mmol), and 4 Å molecular sieves (90 mg) are combined in DMF (5 mL).[9] The reaction mixture is heated to 60 °C for 12 hours.[9] After completion, the reaction is worked up and the product is purified by column chromatography. The yield of the this compound ester is dependent on the N-protecting group and the haloalkane used.[9]

G cluster_reagents N_Protected_Serine N-Protected Serine Dehydroalanine_Ester This compound Ester N_Protected_Serine->Dehydroalanine_Ester One-Pot Reaction Reagents Cs2CO3, Haloalkane, 60°C

One-pot synthesis of this compound esters.

References

A Comparative Guide to 1H and 13C NMR Chemical Shifts for Dehydroalanine Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of post-translational modifications and non-standard amino acids in peptides and proteins is crucial for understanding their structure and function. Dehydroalanine (B155165) (Dha), an unsaturated amino acid residue, plays a significant role in the biological activity and structural properties of many peptides. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying Dha residues. This guide provides a comparative analysis of the characteristic ¹H and ¹³C NMR chemical shifts of this compound, contrasting them with common amino acids such as alanine, serine, and cysteine, and offers detailed experimental protocols to aid in its unambiguous identification.

Distinguishing this compound: A Comparison of NMR Chemical Shifts

The unique α,β-unsaturated nature of the this compound residue results in distinctive NMR signals that set it apart from its saturated counterparts. The most notable features are the downfield chemical shifts of the β-protons (Hβ) and the Cα and Cβ carbons.

Data Summary

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for this compound and compares them with those of alanine, serine, and cysteine residues in peptides. These values are highly sensitive to the local chemical environment, including solvent, pH, and neighboring residues.

Amino Acid Residue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound (Dha) ~5.8 - 6.5 (broad singlet)trans Hβ: ~6.2 - 6.8 (s) cis Hβ: ~5.3 - 5.6 (s)
Alanine (Ala) ~4.3~1.4 (d)
Serine (Ser) ~4.5~3.9 (m)
Cysteine (Cys, reduced) ~4.5~2.9 (m)
Cystine (Cys, oxidized) ~4.6~3.3 (m)

Note: Chemical shifts are reported relative to DSS or TMS and can vary based on experimental conditions. The values for Dha are compiled from various literature sources. Data for Ala, Ser, and Cys are based on typical values from the Biological Magnetic Resonance Bank (BMRB) and other cited literature.

Experimental Protocols

Accurate identification of this compound relies on the acquisition of high-quality NMR data. Below are detailed methodologies for sample preparation and NMR data acquisition.

Sample Preparation
  • Sample Dissolution : Dissolve 1-5 mg of the purified peptide in 500-600 µL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent will depend on the peptide's solubility and the desired experimental conditions. For peptides dissolved in D₂O, lyophilize the sample from D₂O two to three times to minimize the residual H₂O signal.

  • pH Adjustment : Adjust the pH of the sample to the desired value (typically between 4 and 7) using dilute solutions of DCl or NaOD. The pH should be measured directly in the NMR tube using a pH microelectrode.

  • Internal Standard : Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0 ppm).

  • Transfer to NMR Tube : Transfer the final solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (400 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

1. One-Dimensional (1D) ¹H NMR:

  • Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width : 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-5 seconds.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

  • Water Suppression : If acquiring spectra in H₂O/D₂O mixtures, use a water suppression technique such as presaturation or WATERGATE.

2. One-Dimensional (1D) ¹³C NMR:

  • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width : 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

3. Two-Dimensional (2D) NMR Experiments:

To unambiguously assign the resonances of the this compound residue and differentiate it from overlapping signals, the following 2D NMR experiments are recommended:

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy) : To identify the complete spin systems of amino acid residues. The characteristic vinyl proton signals of Dha will not show correlations to an Hα proton in the same way as saturated amino acids.

    • Mixing Time : 60-80 ms.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To correlate the protons directly attached to carbons. This is crucial for identifying the Cβ-Hβ correlation of Dha in the olefinic region of the spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations. This can help to connect the Dha residue to its neighbors in the peptide sequence.

Workflow for this compound Identification

The following diagram illustrates a logical workflow for the identification of this compound residues in a peptide using NMR spectroscopy.

Dehydroalanine_Identification_Workflow cluster_1H_NMR 1D ¹H NMR Analysis cluster_13C_NMR 1D ¹³C NMR Analysis cluster_2D_NMR 2D NMR Confirmation A Acquire 1D ¹H NMR Spectrum B Identify Signals in the Olefinic Region (5.0 - 7.0 ppm) A->B C Observe Two Singlets for Hβ Protons? B->C  Examine Signals D Potential this compound Residue C->D Yes E No Characteristic Olefinic Signals C->E No F Acquire 1D ¹³C NMR Spectrum D->F Further Investigation G Identify Signals for Unsaturated Carbons F->G H Observe Cβ ~105-110 ppm and Cα ~130-132 ppm? G->H  Examine Signals I Confirmation of this compound H->I Yes J Absence of Unsaturated Carbon Signals H->J No K Acquire ¹H-¹³C HSQC Spectrum I->K Definitive Confirmation L Confirm Hβ-Cβ Correlation in Olefinic Region K->L M Unambiguous this compound Identification L->M

Dehydroalanine in Live-Cell Labeling: A Comparative Guide to its Limitations and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific labeling of proteins in living cells is a cornerstone of modern biological inquiry. Dehydroalanine (Dha), a reactive, non-proteinogenic amino acid, has emerged as a tool for such applications. However, its utility is accompanied by significant limitations. This guide provides a comprehensive comparison of Dha-based labeling with leading alternative techniques, supported by available data and detailed experimental considerations.

This compound's high reactivity, stemming from its electrophilic nature, is both its primary advantage and its major drawback. This double-edged sword allows for facile reaction with nucleophiles for protein modification but also opens the door to off-target reactions and potential cytotoxicity. Understanding these limitations is crucial for selecting the appropriate labeling strategy.

Quantitative Performance Comparison

The following tables summarize the available quantitative and qualitative data comparing this compound-based labeling with prominent alternatives: Genetic Code Expansion coupled with Bioorthogonal Chemistry, and Chemoenzymatic Labeling methods. It is important to note that direct, side-by-side quantitative comparisons under identical live-cell conditions are scarce in the literature. The data presented is a synthesis of reported values and qualitative assessments.

Parameter This compound (Dha) Labeling Genetic Code Expansion (GCE) with Bioorthogonal Chemistry (e.g., TCO-Lys + Tetrazine) Chemoenzymatic Labeling (e.g., Sortase A)
Specificity Moderate to LowHighHigh
Off-Target Labeling High potential for reaction with endogenous nucleophiles (e.g., glutathione, cysteine residues).Minimal, due to the bioorthogonal nature of the reaction partners.Low, determined by the high specificity of the enzyme for its recognition motif.
Labeling Efficiency Variable; dependent on the efficiency of Dha formation and subsequent reaction. Can be low for internal sites.Generally high, with unnatural amino acid incorporation being a potential limiting factor. Can be optimized.High, often achieving near-quantitative labeling under optimized conditions.
Kinetics Variable; dependent on the nucleophile and local environment.Very fast; second-order rate constants for tetrazine ligations can exceed 10³ M⁻¹s⁻¹.Moderate; enzyme-catalyzed reaction can be slower than the fastest bioorthogonal reactions.
Cytotoxicity Potential for significant cytotoxicity due to reaction with essential cellular nucleophiles and induction of oxidative stress.Generally low, especially with copper-free click chemistry reagents.Low, as the reaction is catalyzed by a specific enzyme under physiological conditions.
Versatility Limited by the need to introduce a precursor (Cys/Ser) and the reactivity of the probe.Highly versatile; a wide range of bioorthogonal handles and probes are available.Versatile; can be used for N- or C-terminal labeling and protein cyclization.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any labeling strategy. Below are representative protocols for the key techniques discussed.

Protocol 1: this compound-Based Labeling in Live Cells (via Cysteine Oxidation)

This protocol is a generalized procedure based on the chemical conversion of cysteine to this compound.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in appropriate media.

    • Transfect cells with a plasmid encoding the protein of interest containing a strategically placed cysteine residue.

  • Induction of this compound Formation:

    • After 24-48 hours of protein expression, replace the culture medium with fresh, serum-free medium.

    • Add a cysteine-modifying reagent such as 2-nitro-5-thiocyanatobenzoic acid (NTCB) to a final concentration of 5 mM.

    • Incubate the cells at 37°C for a designated period (e.g., 4-12 hours) to allow for the conversion of the target cysteine to this compound. This step requires careful optimization to balance conversion efficiency with cell viability.

  • Labeling with a Thiol-Reactive Probe:

    • Wash the cells gently with PBS to remove excess NTCB.

    • Add the labeling probe (e.g., a fluorescently tagged thiol) to the cell culture medium at a final concentration of 10-50 µM.

    • Incubate for 1-2 hours at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove the unbound probe.

    • Image the cells using fluorescence microscopy.

Protocol 2: Genetic Code Expansion and Bioorthogonal Labeling

This protocol outlines the labeling of a protein containing a genetically encoded unnatural amino acid.

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) on glass-bottom dishes.

    • Co-transfect the cells with plasmids encoding:

      • The protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.

      • An orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., for TCO*-lysine).

      • (Optional) An engineered eukaryotic release factor 1 (eRF1) to enhance unnatural amino acid incorporation efficiency.

  • Incorporation of the Unnatural Amino Acid:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with the unnatural amino acid (e.g., 1 mM TCO*-lysine).

    • Incubate for 24-48 hours to allow for protein expression and incorporation of the unnatural amino acid.

  • Bioorthogonal Labeling:

    • Wash the cells with PBS.

    • Add the tetrazine-conjugated fluorescent probe to the medium at a concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Image the cells using fluorescence microscopy.

Protocol 3: Sortase A-Mediated Labeling of Cell Surface Proteins

This protocol describes the enzymatic labeling of a protein on the surface of living cells.

  • Cell Culture and Transfection:

    • Culture cells expressing the protein of interest fused with a C-terminal LPXTG motif and an N-terminal oligoglycine tag.

  • Labeling Reaction:

    • Wash the cells with a reaction buffer (e.g., PBS with 10 mM CaCl₂).

    • Prepare the labeling solution containing:

      • Purified Sortase A enzyme (e.g., 10-50 µM).

      • The fluorescently labeled oligoglycine probe (e.g., (GGG)n-Fluorophore) at a concentration of 100-200 µM.

    • Add the labeling solution to the cells and incubate at 37°C for 1-2 hours.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove excess reagents.

    • Image the cells using fluorescence microscopy.

Visualizing the Workflows and Limitations

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the key limitations associated with this compound-based labeling.

Dehydroalanine_Labeling_Workflow cluster_0 Step 1: Dha Precursor Expression cluster_1 Step 2: Dha Formation cluster_2 Step 3: Labeling Express Protein Express Protein of Interest (with Cys/Ser at target site) Induce Dha Induce this compound Formation (e.g., via oxidation of Cys) Express Protein->Induce Dha Introduce chemical inducer Side_Reactions_1 Off-target oxidation of other cellular components Induce Dha->Side_Reactions_1 Add Probe Add Thiol-Reactive Fluorescent Probe Induce Dha->Add Probe Wash step Side_Reactions_2 Reaction with endogenous thiols (e.g., Glutathione) Add Probe->Side_Reactions_2

Workflow for this compound-Based Live-Cell Labeling.

Dha_Limitations cluster_0 Desired Reaction cluster_1 Undesired Side Reactions Dha This compound Residue on Protein Probe Thiol-Reactive Probe Dha->Probe Michael Addition Glutathione Glutathione (GSH) Dha->Glutathione Cysteine Cellular Proteins with free Cysteines Dha->Cysteine Other_Nucleophiles Other Endogenous Nucleophiles Dha->Other_Nucleophiles Labeled_Protein Specifically Labeled Protein Probe->Labeled_Protein Crosslinking Protein Crosslinking Cysteine->Crosslinking

Reactivity and Off-Target Reactions of this compound.

Alternatives_Workflow cluster_gce Genetic Code Expansion cluster_chemo Chemoenzymatic Labeling GCE_Incorp Incorporate Unnatural Amino Acid (e.g., TCO*-Lys) GCE_Label Label with Bioorthogonal Probe (e.g., Tetrazine-Fluorophore) GCE_Incorp->GCE_Label Enzyme_Tag Express Protein with Enzyme Recognition Tag Enzyme_Label Enzymatic Ligation of Labeled Substrate Enzyme_Tag->Enzyme_Label

A Head-to-Head Battle for Bioorthogonality: Dehydroalanine Reactions in Complex Biological Milieux

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the quest for truly chemo-orthogonal reactions is paramount. These reactions must proceed with high efficiency and specificity in the complex environment of living systems, without interfering with native biochemical processes. While staples like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and inverse-Electron-Demand Diels-Alder (iEDDA) have long dominated the field, dehydroalanine (B155165) (Dha) is emerging as a versatile and potent alternative. This guide provides an objective comparison of the performance of Dha-based reactions against established bioorthogonal chemistries, supported by experimental data and detailed protocols.

This compound, an unsaturated amino acid, serves as an excellent Michael acceptor, readily reacting with soft nucleophiles like thiols and phosphines under biocompatible conditions.[1] This reactivity forms the basis of its utility in bioconjugation, offering a unique tool for protein modification, drug targeting, and studying post-translational modifications.[2][3] However, to be considered a truly viable alternative, the chemo-orthogonality of Dha reactions must be rigorously evaluated against the current gold standards.

Quantitative Comparison of Reaction Kinetics

The speed of a bioorthogonal reaction is a critical factor, especially when dealing with low-abundance biomolecules or dynamic cellular processes. This is typically quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction.

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
This compound (Dha) Michael Addition Dha-containing peptide + Thiol (e.g., Glutathione)~0.1 - 10Rate is highly dependent on the thiol pKa and local environment.[4]
Dha-containing peptide + Phosphine (e.g., TCEP)~2.1 (pseudo-first order k = 0.126 min⁻¹ at 1mM peptide)Fast reaction with water-soluble phosphines.[1][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (B81097) + Cyclooctyne (e.g., BCN, DBCO)0.1 - 1Widely used, stable reactants, but generally slower than iEDDA.[6]
inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine + trans-Cyclooctene (B1233481) (TCO)10³ - 10⁶Exceptionally fast kinetics, often considered the fastest bioorthogonal reaction.[6][7]

As the data indicates, iEDDA reactions exhibit significantly faster kinetics than both SPAAC and the thiol-Michael addition to this compound. However, the reaction of Dha with phosphines demonstrates a competitive rate, highlighting its potential for rapid labeling applications. The rate of thiol-Michael addition to Dha can be modulated by the pKa of the thiol and the surrounding microenvironment, offering a degree of tunability.[4]

Experimental Protocols for Assessing Chemo-orthogonality

To directly compare the chemo-orthogonality of these reactions, a competitive labeling experiment in a complex biological mixture, such as cell lysate, is essential. This experiment reveals the specificity of each reaction in the presence of a multitude of potential off-target molecules.

Protocol: Competitive Labeling in Cell Lysate

1. Preparation of Cell Lysate:

  • Culture mammalian cells (e.g., HEK293T) to ~80% confluency.

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

2. Introduction of Bioorthogonal Handles:

  • Prepare three separate aliquots of the cell lysate.

  • To each aliquot, add a protein pre-labeled with one of the following bioorthogonal handles:

    • Aliquot 1 (Dha): A model protein with a genetically or chemically incorporated this compound residue.

    • Aliquot 2 (Azide): A model protein labeled with an azide group.

    • Aliquot 3 (TCO): A model protein labeled with a trans-cyclooctene group.

  • Incubate the lysates for a short period to allow the labeled proteins to mix with the lysate components.

3. Competitive Labeling Reaction:

  • Prepare a cocktail of fluorescent probes, each containing a complementary reactive group for one of the bioorthogonal handles, and each with a distinct fluorescent signal (e.g., a thiol-functionalized green fluorescent dye, a cyclooctyne-functionalized red fluorescent dye, and a tetrazine-functionalized far-red fluorescent dye).

  • Add the probe cocktail to each of the three lysate aliquots simultaneously.

  • Incubate the reactions for a defined period (e.g., 1 hour) at room temperature, protected from light.

4. Analysis of Labeling Specificity:

  • Quench any unreacted probes according to the manufacturer's instructions.

  • Separate the proteins from each lysate aliquot using SDS-PAGE.

  • Visualize the fluorescently labeled proteins in the gel using a multi-channel fluorescence scanner.

  • Expected Outcome: In a truly orthogonal system, only the pre-labeled model protein in each aliquot should show a fluorescent signal corresponding to its specific probe. Any cross-reactivity will be evident by the appearance of unintended fluorescent signals on other proteins or on the incorrect model protein.

  • For a more in-depth analysis, the labeled proteins can be identified using mass spectrometry-based proteomics.

Specificity and Potential Side Reactions

A critical aspect of chemo-orthogonality is the absence of side reactions with endogenous biomolecules.

  • This compound: The primary concern with Dha is its reactivity towards endogenous nucleophiles, most notably the high intracellular concentration of glutathione (B108866) (GSH).[8] This can lead to the glutathionylation of the Dha-containing protein, potentially interfering with subsequent labeling or cellular function.[9] However, the reaction with exogenous thiols or phosphines can be designed to outcompete this background reaction, particularly if the labeling reaction is rapid.

  • SPAAC: Cyclooctynes are generally considered to be highly bioorthogonal, with minimal off-target reactivity.

  • iEDDA: Tetrazines and trans-cyclooctenes are also known for their exceptional specificity and lack of cross-reactivity with biological functional groups.[6]

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Dha_Reaction_Mechanism Dha This compound (Electrophile) Product Stable Conjugate Dha->Product Michael Addition Nucleophile Thiol / Phosphine (Nucleophile) Nucleophile->Product

Caption: Michael addition of a nucleophile to this compound.

Bioorthogonal_Comparison_Workflow cluster_Preparation Preparation cluster_Labeling Competitive Labeling cluster_Analysis Analysis CellLysate Cell Lysate DhaProtein Dha-Protein CellLysate->DhaProtein AzideProtein Azide-Protein CellLysate->AzideProtein TCOProtein TCO-Protein CellLysate->TCOProtein Reaction Incubation DhaProtein->Reaction AzideProtein->Reaction TCOProtein->Reaction ProbeCocktail Fluorescent Probe Cocktail (Thiol, Cyclooctyne, Tetrazine) ProbeCocktail->Reaction SDSPAGE SDS-PAGE Reaction->SDSPAGE Fluorescence Fluorescence Scanning SDSPAGE->Fluorescence MassSpec Mass Spectrometry Fluorescence->MassSpec

References

A Comparative Review of Bioconjugation Techniques for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance and application of leading bioconjugation methods, including dehydroalanine (B155165) chemistry, with supporting experimental data and protocols.

In the landscape of drug development, diagnostics, and fundamental biological research, the ability to covalently link biomolecules with other molecules—a process known as bioconjugation—is a cornerstone technology. The choice of conjugation chemistry is critical, influencing the stability, efficacy, and homogeneity of the final product. This guide provides an objective comparison of several widely used bioconjugation techniques: this compound (Dha) chemistry, N-hydroxysuccinimide (NHS) ester chemistry, maleimide (B117702) chemistry, and click chemistry.

Overview of Bioconjugation Chemistries

Bioconjugation strategies are broadly categorized by the functional groups they target on a protein. While traditional methods often result in heterogeneous mixtures, newer techniques offer greater site-selectivity, leading to more uniform and predictable conjugates.[1][2]

  • This compound (Dha) Chemistry: This technique utilizes the unique reactivity of the non-proteinogenic amino acid this compound, which can be installed in proteins through various methods.[3] Dha acts as a Michael acceptor, reacting with a variety of nucleophiles to form stable carbon-sulfur, carbon-nitrogen, carbon-selenium, or carbon-carbon bonds.[3][4]

  • NHS Ester Chemistry: One of the most common bioconjugation methods, NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[5][6] Due to the abundance of lysine residues on the surface of most proteins, this method often leads to heterogeneous products.[7]

  • Maleimide Chemistry: This approach targets the sulfhydryl group of cysteine residues, which are typically less abundant than lysines, allowing for more site-specific modifications.[8][9] The reaction involves a Michael addition to form a thioether bond.[10] However, the resulting succinimide (B58015) ring can be susceptible to hydrolysis and retro-Michael reactions, potentially leading to deconjugation.[10][11]

  • Click Chemistry: This term encompasses a class of reactions that are highly efficient, selective, and bio-orthogonal, meaning they do not interfere with native biological processes.[12][13] The most prominent examples in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a highly stable triazole linkage.[13][14]

Quantitative Comparison of Bioconjugation Techniques

The selection of a bioconjugation strategy often depends on a quantitative comparison of key performance metrics. The following table summarizes these parameters for the discussed techniques. It is important to note that specific efficiencies and outcomes can vary depending on the protein, the label, and the precise reaction conditions.

FeatureThis compound ChemistryNHS Ester ChemistryMaleimide-Thiol ChemistryClick Chemistry (CuAAC & SPAAC)
Target Residue(s) This compound (introduced)Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or Alkyne (introduced)
Selectivity Highly site-specificRandomGenerally site-specific (if free cysteines are limited)Highly site-specific
Typical Efficiency >90%5-50%[15]70-90%[15]>90%[15]
Reaction pH 7.0-9.07.2-8.5[5]6.5-7.5[15]4.0-8.5 (CuAAC), 4.0-9.0 (SPAAC)
Linkage Stability Stable C-S, C-N, C-Se, C-C bondsVery Stable Amide BondModerately Stable Thioether Bond (can undergo retro-Michael)Very Stable Triazole Ring
Key Considerations Requires introduction of DhaCan lead to heterogeneous productsPotential for disulfide reduction and linker instabilityRequires introduction of azide/alkyne handles

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the practical application of these techniques.

Protocol 1: this compound-Based Conjugation via Thiol Addition

This protocol describes the conjugation of a thiol-containing molecule to a protein with a this compound residue.

Materials:

  • This compound-containing protein in phosphate-buffered saline (PBS), pH 7.4

  • Thiol-containing molecule (e.g., a cysteine-containing peptide or a thiol-modified drug)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing any disulfide bonds on the thiol molecule)

  • Reaction buffer: 0.1 M sodium phosphate (B84403), 150 mM NaCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Prepare a solution of the this compound-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Thiol Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the thiol is in its reduced form.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the thiol-containing molecule to the protein solution.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Purification: Remove the excess, unreacted thiol molecule and byproducts by size-exclusion chromatography using a desalting column equilibrated with PBS.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: NHS Ester Conjugation to Protein Amines

This protocol details the labeling of a protein with an NHS ester-functionalized molecule.[16]

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)[17]

  • NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3[16]

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Exchange the protein into the reaction buffer at a concentration of 2.5 mg/mL.[16] The protein solution must be free of amine-containing stabilizers like Tris or BSA.[16]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[16]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.[17]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.[16]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[17]

  • Purification: Purify the conjugate using a desalting column to remove unreacted NHS ester and byproducts.[6]

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry and assess the purity by SDS-PAGE.[17]

Protocol 3: Maleimide Conjugation to Protein Thiols

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing a free cysteine residue.[7]

Materials:

  • Protein solution containing a free thiol in a degassed, amine-free buffer (e.g., phosphate buffer, pH 6.5-7.5)[15]

  • (Optional) Reducing agent like TCEP to reduce any disulfide bonds.

  • Maleimide-functionalized molecule dissolved in DMSO or DMF.

  • Desalting column.

Procedure:

  • Protein Preparation: Prepare the protein solution in a degassed, thiol-free buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column.

  • Maleimide Solution Preparation: Prepare a stock solution of the maleimide-functionalized molecule in DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted maleimide reagent by size-exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a strained alkyne (e.g., DBCO) functionalized molecule to an azide-containing protein.

Materials:

  • Azide-containing protein in PBS, pH 7.4.

  • DBCO-functionalized molecule dissolved in DMSO.

  • Desalting column.

Procedure:

  • Protein Preparation: Prepare the azide-containing protein solution at a concentration of 1-10 mg/mL.

  • DBCO Solution Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

  • Conjugation Reaction: Add a 2- to 5-fold molar excess of the DBCO solution to the protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[7]

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted components.[7]

  • Characterization: Confirm conjugation using SDS-PAGE and mass spectrometry.

Visualizing Bioconjugation Workflows and Chemistries

The following diagrams, generated using the DOT language, illustrate the chemical reactions and a general experimental workflow for the discussed bioconjugation techniques.

cluster_Dha This compound Chemistry cluster_NHS NHS Ester Chemistry cluster_Maleimide Maleimide Chemistry cluster_Click Click Chemistry (SPAAC) Dha_Protein Protein-Dha Dha_Conjugate Protein-S-R Dha_Protein->Dha_Conjugate Thiol Addition Thiol_Molecule R-SH Thiol_Molecule->Dha_Conjugate NHS_Protein Protein-NH2 NHS_Conjugate Protein-NH-CO-R NHS_Protein->NHS_Conjugate Amine Acylation NHS_Ester R-NHS NHS_Ester->NHS_Conjugate Mal_Protein Protein-SH Mal_Conjugate Protein-S-R' Mal_Protein->Mal_Conjugate Michael Addition Maleimide R-Maleimide Maleimide->Mal_Conjugate Click_Protein Protein-N3 Click_Conjugate Protein-Triazole-R Click_Protein->Click_Conjugate Cycloaddition DBCO R-DBCO DBCO->Click_Conjugate

Caption: Reaction schemes for common bioconjugation chemistries.

start Start: Protein & Label prep 1. Protein Preparation (Buffer Exchange, Reduction etc.) start->prep reagent_prep 2. Reagent Preparation (Dissolve in appropriate solvent) prep->reagent_prep conjugation 3. Conjugation Reaction (Incubate under optimal conditions) reagent_prep->conjugation purification 4. Purification (Size-Exclusion Chromatography) conjugation->purification characterization 5. Characterization (SDS-PAGE, Mass Spec, DOL) purification->characterization end End: Purified Conjugate characterization->end

Caption: General experimental workflow for protein bioconjugation.

Conclusion

The choice of a bioconjugation technique is a critical decision in the development of protein-based tools and therapeutics.[15] this compound chemistry offers a powerful method for site-specific modification with high efficiency and the formation of stable linkages. NHS ester chemistry is a robust and simple method for labeling abundant lysine residues, though it often results in heterogeneous products. Maleimide chemistry provides a means for more selective labeling of cysteine residues, but the stability of the resulting conjugate can be a concern. Click chemistry stands out for its exceptional specificity and the formation of highly stable bonds, making it ideal for applications requiring precise control and in vivo stability. By understanding the comparative advantages and limitations of each technique, researchers can select the most appropriate strategy to achieve their desired outcomes.

References

Safety Operating Guide

Proper Disposal of Dehydroalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Dehydroalanine (B155165) (Dha), an unsaturated amino acid residue found in various biologically active peptides, requires careful handling and disposal due to its reactive nature. While specific disposal protocols for free this compound are not extensively documented, its chemical properties necessitate its treatment as a reactive and potentially hazardous chemical waste. This guide provides a procedural framework for the safe disposal of this compound and its derivatives in a laboratory setting, emphasizing compliance with institutional and regulatory standards.

Key Principles for this compound Waste Management

Proper disposal of this compound is not merely a procedural formality but a critical aspect of laboratory safety and environmental responsibility.[1] The core principle is to prevent the release of this reactive compound into the environment and to avoid hazardous reactions that could occur from improper waste mixing. All chemical waste must be managed in accordance with federal, state, and local environmental control regulations.[2]

Quantitative Data Summary

Due to the limited specific data on this compound disposal, the following table summarizes general safety and handling information pertinent to its management as a laboratory chemical.

ParameterInformationSource
Chemical Nature Unsaturated amino acid; reactive electrophile, especially within a peptide.[3][4]Wikipedia, RSC Publishing
Stability Free this compound is unstable; N-acylated derivatives are stable.[3]Wikipedia
Primary Hazards Potential for violent reactions with other chemicals if improperly mixed. May be harmful if inhaled or ingested, and may cause skin and eye irritation.[1][2]Environmental Marketing Services, Safety Data Sheet
Disposal Consideration Treat as hazardous waste. Do not dispose down the drain.[5]University of Michigan-Dearborn
Incompatible Materials Strong oxidizing agents.[2][6]Safety Data Sheet

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the essential steps for the safe collection and disposal of this compound-containing waste.

1. Waste Identification and Segregation:

  • Clearly identify all waste streams containing this compound or its derivatives.

  • Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions.[1] Never mix it with strong oxidizing agents, acids, or bases unless as part of a specific neutralization protocol under controlled conditions.

2. Waste Collection and Containerization:

  • Use a designated, chemically resistant, and leak-proof container for collecting this compound waste.[1][7]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound waste."[7] Avoid using chemical formulas or abbreviations.

  • Ensure the container is kept securely closed except when adding waste.

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from heat and sources of ignition.

  • The SAA must be inspected weekly for any signs of leakage or container degradation.[7]

4. Quenching of Reactive Mixtures (for Reaction Intermediates):

  • If this compound is part of a reactive mixture, the reaction must be carefully and completely quenched according to the experimental procedure before it is collected as waste.[8]

  • If you are unsure how to safely quench the reaction, consult with your institution's Environmental Health and Safety (EHS) department.[8]

  • Crucially, do not attempt to quench unwanted or expired pure this compound or its stable derivatives. These should be disposed of as is through your EHS department.[8]

5. Disposal Request and Pickup:

  • Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup.[5][7]

  • Provide a complete and accurate description of the waste constituents to the EHS personnel.[8]

Under no circumstances should this compound waste be disposed of down the sink or in the regular trash. [5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing materials in a laboratory setting.

Dehydroalanine_Disposal_Workflow start This compound-containing material generated is_waste Is it waste? start->is_waste is_reaction_mixture Is it part of a reactive mixture? is_waste->is_reaction_mixture Yes contact_ehs Contact Environmental Health & Safety (EHS) for disposal is_waste->contact_ehs No (Unwanted/Expired Pure Chemical) quench Quench reaction mixture per established protocol is_reaction_mixture->quench Yes collect_waste Collect in a labeled, sealed hazardous waste container is_reaction_mixture->collect_waste No (e.g., contaminated labware) quench->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific chemical hygiene and waste disposal plans.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dehydroalanine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE OPERATIONAL USE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dehydroalanine (Dha) and its derivatives. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research. This compound, an unsaturated and electrophilic amino acid residue, presents unique handling challenges due to its reactivity. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks.

Immediate Safety and Handling Protocols

Due to its reactive nature, direct handling of free this compound is uncommon; it is typically generated in situ or handled as a more stable derivative within a peptide sequence. The primary hazards are associated with its electrophilicity, which allows it to react with nucleophiles, presenting a risk of skin and eye irritation, and potential for allergic reaction.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound and its derivatives.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side ShieldsMust be ANSI Z87.1 compliant. Provides crucial protection from splashes of reagents and solvents used in this compound chemistry. A face shield should be worn over goggles if there is a significant splash hazard.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile)Minimum requirement for incidental contact. For prolonged or direct contact with solutions containing this compound derivatives or reactive reagents, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA standard flame-resistant lab coat should be worn and fully buttoned to protect skin and clothing from potential spills. For larger scale operations, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Fume HoodAll manipulations of this compound derivatives and reactions involving their synthesis or use should be conducted within a certified chemical fume hood to prevent inhalation of any volatile reagents or byproducts.
Foot Protection Closed-Toe ShoesEssential for preventing injuries from spills or dropped objects.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Review:

    • Before beginning any experiment, thoroughly review the Safety Data Sheets (SDS) for all chemicals to be used. As a specific SDS for this compound is not available, review SDS for related reactive compounds.

    • Ensure that a fully stocked chemical spill kit is readily accessible.[2]

    • Clearly label all containers with the chemical name, concentration, and hazard information.

  • Experimental Setup:

    • All work must be performed in a well-ventilated laboratory, with all manipulations of this compound-containing solutions and reactive chemicals occurring inside a certified chemical fume hood.[3]

    • Cover the work surface with absorbent, plastic-backed paper to contain any minor spills.

  • Handling and Manipulation:

    • Wear the appropriate PPE as detailed in the table above.

    • Use only compatible labware (e.g., glass or appropriate plastic) to avoid degradation of the compound or the container.

    • When transferring solutions, use a pipette or a syringe to minimize the risk of splashing.

  • Post-Experiment:

    • Decontaminate all work surfaces with an appropriate cleaning solution (e.g., 70% ethanol), followed by water.

    • Properly dispose of all waste as outlined in the Disposal Plan below.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large or highly concentrated spills, evacuate the immediate area.

  • Contain the Spill: Use absorbent materials from a chemical spill kit, such as vermiculite (B1170534) or sand, to dike the spill and prevent it from spreading. Work from the outside of the spill inwards.[4][5]

  • Neutralize (if applicable): For acidic or basic solutions used in the synthesis or reaction of this compound, use an appropriate neutralizer from the spill kit.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed and neutralized material into a designated, labeled waste container.[5]

  • Decontaminate: Clean the spill area with soap and water.[5]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials containing this compound or its reactive precursors must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Collect all liquid waste containing this compound derivatives, organic solvents, and reaction byproducts in a clearly labeled, sealed, and chemical-resistant waste container.

    • Solid waste, including contaminated gloves, absorbent materials, and pipette tips, should be collected in a separate, clearly labeled, sealed plastic bag or container.

  • Waste Neutralization (if applicable):

    • Aqueous waste streams containing acids or bases should be neutralized to a pH between 6 and 8 before being collected in the final waste container.

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6]

    • Do not pour any solutions containing this compound or related reactive chemicals down the drain.[3]

    • Complete a hazardous waste disposal form as required by your institution, providing a clear description of the waste contents.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Workflow for Safe this compound Handling A Review SDS & Protocols B Assemble PPE A->B C Prepare Fume Hood & Workspace B->C D Conduct Experiment in Fume Hood C->D E Monitor for Spills or Exposure D->E F Decontaminate Workspace D->F Experiment Complete I Spill Occurs E->I J Personal Exposure E->J G Segregate & Label Waste F->G H Dispose via EHS G->H K Execute Spill Cleanup Protocol I->K L Execute First Aid & Seek Medical Attention J->L

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.